molecular formula C28H34O9 B1681552 Gomisin B CAS No. 64938-51-8

Gomisin B

カタログ番号: B1681552
CAS番号: 64938-51-8
分子量: 514.6 g/mol
InChIキー: BKGUPIVDQHHVMV-LSHKVNPSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Schisantherin C has been reported in Schisandra sphenanthera, Schisandra rubriflora, and Schisandra chinensis with data available.

特性

IUPAC Name

[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGUPIVDQHHVMV-LSHKVNPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@]1(C)O)C)OCO4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64938-51-8
Record name Schisantherin C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064938518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Gomisin B: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin B is a bioactive dibenzocyclooctadiene lignan (B3055560) demonstrating significant therapeutic potential. This document provides a comprehensive technical overview of its primary natural source, Schisandra chinensis (Turcz.) Baill., and details the methodologies for its extraction, isolation, and purification. It is intended to serve as a practical guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The guide includes quantitative data on lignan content, detailed experimental protocols, and graphical representations of the isolation workflow and relevant biological pathways to facilitate a deeper understanding and application of this knowledge.

Natural Source of this compound

This compound is naturally synthesized by plants of the Schisandraceae family, with the most significant and commercially utilized source being the fruit of Schisandra chinensis , a woody vine native to Northern China and the Russian Far East.[1] The fruit, often referred to as "Wu-Wei-Zi" (five-flavor berry), contains a rich diversity of bioactive lignans (B1203133), including this compound (also known as Schisantherin B).[2] These compounds are predominantly concentrated in the seeds of the fruit.[3]

The concentration of this compound and other major lignans can vary depending on the plant's geographical origin, harvest time, and the specific part of the plant analyzed.[1][4] The roots, for instance, have been found to contain higher concentrations of certain lignans like Gomisin D and Schisandrol B compared to the fruits.

Data Presentation: Lignan Content in Schisandra chinensis

The following table summarizes the content of major lignans found in the fruits of S. chinensis, providing a quantitative perspective on the phytochemical landscape from which this compound is isolated.

LignanSynonymTypical Content Range (mg/g of dry weight)Reference(s)
SchisandrinSchizandrin2.20 - 11.08
Schisantherin A-2.26 - 6.36
Gomisin ASchisandrol Bup to 3.44 (calculated from mg/100g)
DeoxyschisandrinSchisandrin Aup to 4.37 (calculated from mg/100g)
This compound Schisantherin B Variable, often co-isolated with other lignans
Gomisin NSchisandrin BVariable
Gomisin C-up to 0.79
Gomisin G-up to 0.69

Isolation and Purification of this compound

The isolation of this compound from S. chinensis is a multi-step process involving extraction from the plant matrix followed by chromatographic purification. Modern techniques such as ultrasound-assisted extraction are often employed to improve efficiency and yield.

Extraction Methodologies

The primary step involves extracting the lignans from the dried, powdered fruits or seeds using an organic solvent. Ethanol (B145695) is a commonly used solvent due to its efficiency and relatively low toxicity. Ultrasound-assisted extraction (UAE) has emerged as a superior alternative to conventional methods, significantly reducing extraction time and solvent consumption.

This protocol is based on optimized parameters for the extraction of Schisandrin B (a related lignan) and is applicable for this compound.

  • Preparation of Plant Material : Obtain dried fruits of Schisandra chinensis. Separate the seeds and pulverize them into a fine powder (e.g., passing through a 120-mesh sieve).

  • Solvent Preparation : Prepare an aqueous ethanol solution (e.g., 81-95% v/v).

  • Ultrasonic Extraction :

    • Place the powdered seeds into a flask.

    • Add the ethanol solvent at a specific liquid-to-solid ratio (e.g., 5 mL/g to 20 mL/g).

    • Immerse the flask in an ultrasonic bath with a set power (e.g., 223 W to 800 W).

    • Conduct the extraction for a specified duration (e.g., 30-70 minutes) at a controlled temperature (e.g., 60°C).

    • The extraction process can be repeated multiple times (e.g., three times) to maximize yield.

  • Post-Extraction Processing :

    • Combine the extracts from all cycles.

    • Filter the combined extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

ParameterUltrasound-Assisted Extraction (UAE)Conventional Solvent ExtractionReference(s)
Solvent 81-95% EthanolEthanol, Methanol, Chloroform
Temperature 50 - 80 °CReflux Temperature
Time 30 - 70 minutes4 - 6 hours
Efficiency High, ~3.5 times more efficientLower
Yield (Schisandrin B) ~5.80 mg/gLower
Purification by Column Chromatography

The crude extract contains a mixture of lignans and other phytochemicals. Silica (B1680970) gel column chromatography is the standard method for isolating and purifying individual compounds like this compound.

This protocol outlines a general procedure for the purification of lignans from the crude extract.

  • Column Preparation :

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial mobile phase solvent (e.g., petroleum ether).

    • Carefully pack the column with the silica gel slurry, ensuring a uniform and bubble-free column bed.

    • Add a layer of sand on top of the silica to prevent disturbance during sample loading.

  • Sample Loading :

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution :

    • Begin elution with a non-polar solvent system, such as petroleum ether or hexane.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as acetone (B3395972) or ethyl acetate. A common gradient is petroleum ether/acetone (e.g., starting from 95:5, v/v).

    • Collect fractions of the eluate continuously.

  • Fraction Analysis :

    • Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest (this compound) with high purity.

  • Final Purification :

    • Evaporate the solvent from the combined pure fractions to yield the isolated compound.

    • If necessary, recrystallize the compound from a suitable solvent system to obtain high-purity crystalline this compound. A purity of over 99% can be achieved.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

Gomisin_B_Isolation_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Start Schisandra chinensis Fruits Pulverize Pulverize Seeds (120-mesh) Start->Pulverize UAE Ultrasound-Assisted Extraction (95% Ethanol, 60°C, 70 min) Pulverize->UAE Solvent & Ultrasound Filter Filtration UAE->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate ColumnChromatography Silica Gel Column Chromatography (Petroleum Ether/Acetone Gradient) Concentrate->ColumnChromatography Crude Lignan Extract Fraction Fraction Collection & TLC Analysis ColumnChromatography->Fraction Combine Combine Pure Fractions Fraction->Combine Crystallize Crystallization Combine->Crystallize Evaporation Final Pure this compound (>99%) Crystallize->Final Signaling_Pathway cluster_input Stimulus & Inhibition cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_output Cellular Response Gomisin Gomisin Lignans (e.g., this compound/N) PI3K PI3K Gomisin->PI3K Inhibition ERK ERK Gomisin->ERK Activation Receptor Growth Factor Receptor Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Melanogenesis Melanogenesis ERK->Melanogenesis Inhibition

References

Gomisin B: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin B is a bioactive dibenzocyclooctadiene lignan demonstrating significant therapeutic potential. This document provides a comprehensive technical overview of its primary natural source, Schisandra chinensis (Turcz.) Baill., and details the methodologies for its extraction, isolation, and purification. It is intended to serve as a practical guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The guide includes quantitative data on lignan content, detailed experimental protocols, and graphical representations of the isolation workflow and relevant biological pathways to facilitate a deeper understanding and application of this knowledge.

Natural Source of this compound

This compound is naturally synthesized by plants of the Schisandraceae family, with the most significant and commercially utilized source being the fruit of Schisandra chinensis , a woody vine native to Northern China and the Russian Far East.[1] The fruit, often referred to as "Wu-Wei-Zi" (five-flavor berry), contains a rich diversity of bioactive lignans, including this compound (also known as Schisantherin B).[2] These compounds are predominantly concentrated in the seeds of the fruit.[3]

The concentration of this compound and other major lignans can vary depending on the plant's geographical origin, harvest time, and the specific part of the plant analyzed.[1][4] The roots, for instance, have been found to contain higher concentrations of certain lignans like Gomisin D and Schisandrol B compared to the fruits.

Data Presentation: Lignan Content in Schisandra chinensis

The following table summarizes the content of major lignans found in the fruits of S. chinensis, providing a quantitative perspective on the phytochemical landscape from which this compound is isolated.

LignanSynonymTypical Content Range (mg/g of dry weight)Reference(s)
SchisandrinSchizandrin2.20 - 11.08
Schisantherin A-2.26 - 6.36
Gomisin ASchisandrol Bup to 3.44 (calculated from mg/100g)
DeoxyschisandrinSchisandrin Aup to 4.37 (calculated from mg/100g)
This compound Schisantherin B Variable, often co-isolated with other lignans
Gomisin NSchisandrin BVariable
Gomisin C-up to 0.79
Gomisin G-up to 0.69

Isolation and Purification of this compound

The isolation of this compound from S. chinensis is a multi-step process involving extraction from the plant matrix followed by chromatographic purification. Modern techniques such as ultrasound-assisted extraction are often employed to improve efficiency and yield.

Extraction Methodologies

The primary step involves extracting the lignans from the dried, powdered fruits or seeds using an organic solvent. Ethanol is a commonly used solvent due to its efficiency and relatively low toxicity. Ultrasound-assisted extraction (UAE) has emerged as a superior alternative to conventional methods, significantly reducing extraction time and solvent consumption.

This protocol is based on optimized parameters for the extraction of Schisandrin B (a related lignan) and is applicable for this compound.

  • Preparation of Plant Material : Obtain dried fruits of Schisandra chinensis. Separate the seeds and pulverize them into a fine powder (e.g., passing through a 120-mesh sieve).

  • Solvent Preparation : Prepare an aqueous ethanol solution (e.g., 81-95% v/v).

  • Ultrasonic Extraction :

    • Place the powdered seeds into a flask.

    • Add the ethanol solvent at a specific liquid-to-solid ratio (e.g., 5 mL/g to 20 mL/g).

    • Immerse the flask in an ultrasonic bath with a set power (e.g., 223 W to 800 W).

    • Conduct the extraction for a specified duration (e.g., 30-70 minutes) at a controlled temperature (e.g., 60°C).

    • The extraction process can be repeated multiple times (e.g., three times) to maximize yield.

  • Post-Extraction Processing :

    • Combine the extracts from all cycles.

    • Filter the combined extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain a crude extract.

ParameterUltrasound-Assisted Extraction (UAE)Conventional Solvent ExtractionReference(s)
Solvent 81-95% EthanolEthanol, Methanol, Chloroform
Temperature 50 - 80 °CReflux Temperature
Time 30 - 70 minutes4 - 6 hours
Efficiency High, ~3.5 times more efficientLower
Yield (Schisandrin B) ~5.80 mg/gLower
Purification by Column Chromatography

The crude extract contains a mixture of lignans and other phytochemicals. Silica gel column chromatography is the standard method for isolating and purifying individual compounds like this compound.

This protocol outlines a general procedure for the purification of lignans from the crude extract.

  • Column Preparation :

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial mobile phase solvent (e.g., petroleum ether).

    • Carefully pack the column with the silica gel slurry, ensuring a uniform and bubble-free column bed.

    • Add a layer of sand on top of the silica to prevent disturbance during sample loading.

  • Sample Loading :

    • Dissolve the crude extract in a minimal amount of a suitable solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution :

    • Begin elution with a non-polar solvent system, such as petroleum ether or hexane.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as acetone or ethyl acetate. A common gradient is petroleum ether/acetone (e.g., starting from 95:5, v/v).

    • Collect fractions of the eluate continuously.

  • Fraction Analysis :

    • Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

    • Combine fractions containing the compound of interest (this compound) with high purity.

  • Final Purification :

    • Evaporate the solvent from the combined pure fractions to yield the isolated compound.

    • If necessary, recrystallize the compound from a suitable solvent system to obtain high-purity crystalline this compound. A purity of over 99% can be achieved.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isolation and purification process for this compound.

Gomisin_B_Isolation_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Start Schisandra chinensis Fruits Pulverize Pulverize Seeds (120-mesh) Start->Pulverize UAE Ultrasound-Assisted Extraction (95% Ethanol, 60°C, 70 min) Pulverize->UAE Solvent & Ultrasound Filter Filtration UAE->Filter Concentrate Concentration (Rotary Evaporation) Filter->Concentrate ColumnChromatography Silica Gel Column Chromatography (Petroleum Ether/Acetone Gradient) Concentrate->ColumnChromatography Crude Lignan Extract Fraction Fraction Collection & TLC Analysis ColumnChromatography->Fraction Combine Combine Pure Fractions Fraction->Combine Crystallize Crystallization Combine->Crystallize Evaporation Final Pure this compound (>99%) Crystallize->Final Signaling_Pathway cluster_input Stimulus & Inhibition cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway cluster_output Cellular Response Gomisin Gomisin Lignans (e.g., this compound/N) PI3K PI3K Gomisin->PI3K Inhibition ERK ERK Gomisin->ERK Activation Receptor Growth Factor Receptor Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Melanogenesis Melanogenesis ERK->Melanogenesis Inhibition

References

An In-Depth Technical Guide to Gomisin B: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin B, a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into its multifaceted biological effects, including its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents the core signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, also known as Schisantherin B, is a structurally complex natural product. Its chemical identity and properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name [(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate
Synonyms Schisantherin B, Wuweizi ester B
CAS Number 58546-55-7
Molecular Formula C28H34O9
Molecular Weight 514.56 g/mol
Appearance White to off-white solid/powder
Melting Point 97-99 °C
Boiling Point 638.6 °C (Predicted)
Density 1.28 g/cm³
Solubility Soluble in DMSO (≥ 100 mg/mL), Chloroform. Insoluble in water.[1]
Storage Store at -20°C for long-term stability.

Biological Activities and Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer mechanisms are primarily associated with the induction of apoptosis and cell cycle arrest.

Table 2: In Vitro Anticancer Activity of this compound and Related Compounds

CompoundCell LineAssayIC50 Value (µM)Reference(s)
This compound analogue (5b)SIHA (Cervical Cancer)Cytotoxicity Assay0.24[2]
Gomisin M2MDA-MB-231 (Triple-Negative Breast Cancer)Alamar Blue Assay60[3]
Gomisin M2HCC1806 (Triple-Negative Breast Cancer)Alamar Blue Assay57[3]
Gomisin L1A2780 (Ovarian Cancer)MTT Assay~20[4]
Gomisin L1SKOV3 (Ovarian Cancer)MTT Assay~60[4]
Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound and related compounds, particularly in the context of neurodegenerative diseases like Alzheimer's. The mechanisms underlying these effects involve the modulation of oxidative stress and apoptosis. For instance, this compound has been shown to improve cognitive dysfunction in animal models of Alzheimer's disease by inhibiting β-site APP-Cleaving Enzyme 1 (BACE1) and reducing neuronal apoptosis[2].

Anti-inflammatory Activity

This compound and its analogues exhibit significant anti-inflammatory properties. They have been shown to reduce the production of pro-inflammatory mediators. The anti-inflammatory effects are often mediated through the inhibition of key signaling pathways such as the NF-κB and MAPK pathways.

Antioxidant Properties

A key aspect of this compound's biological profile is its potent antioxidant activity. It can scavenge free radicals and enhance the expression of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage. This antioxidant capacity is closely linked to the activation of the Nrf2 signaling pathway.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Gomisin N, a related lignan, has been shown to inhibit the PI3K/Akt pathway in liver cancer cells, leading to reduced cell viability and induction of apoptosis[5][6]. This inhibition involves the downregulation of phosphorylated PI3K and Akt.

PI3K_Akt_Pathway cluster_info This compound inhibits the PI3K/Akt signaling pathway. GomisinB This compound PI3K PI3K GomisinB->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Akt->Proliferation Downstream->Proliferation info

This compound's inhibitory effect on the PI3K/Akt pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory and immune responses. Gomisin N has been demonstrated to enhance TNF-α-induced apoptosis by inhibiting the activation of NF-κB[7]. This is achieved by suppressing the activation of IKKα, a key kinase in the NF-κB cascade.

NFkB_Pathway cluster_nucleus Nuclear Events cluster_info This compound inhibits the NF-κB signaling pathway. GomisinB This compound IKK IKK Complex GomisinB->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription info

Inhibition of the NF-κB pathway by this compound.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Gomisin N has been shown to activate the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes[5]. This activation is linked to the phosphorylation of GSK3β, which in turn promotes the nuclear translocation of Nrf2.

Nrf2_Pathway cluster_nucleus Nuclear Events cluster_info This compound activates the Nrf2 signaling pathway. GomisinB This compound GSK3b GSK3β GomisinB->GSK3b P Nrf2 Nrf2 GSK3b->Nrf2 Keap1 Keap1 Nrf2->Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element Antioxidant Antioxidant Gene Expression ARE->Antioxidant Transcription info

Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for assays commonly used to evaluate the biological activity of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis

This protocol is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, NF-κB p65, Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Start Cell Lysate Preparation Quant Protein Quantification Start->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

A typical workflow for Western Blot analysis.

Conclusion

This compound is a promising natural compound with a rich pharmacological profile. Its ability to modulate key signaling pathways involved in cell survival, inflammation, and oxidative stress underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to facilitate further research and development of this compound and its analogues.

References

An In-Depth Technical Guide to Gomisin B: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further delves into its multifaceted biological effects, including its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visually represents the core signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, also known as Schisantherin B, is a structurally complex natural product. Its chemical identity and properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name [(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (Z)-2-methylbut-2-enoate
Synonyms Schisantherin B, Wuweizi ester B
CAS Number 58546-55-7
Molecular Formula C28H34O9
Molecular Weight 514.56 g/mol
Appearance White to off-white solid/powder
Melting Point 97-99 °C
Boiling Point 638.6 °C (Predicted)
Density 1.28 g/cm³
Solubility Soluble in DMSO (≥ 100 mg/mL), Chloroform. Insoluble in water.[1]
Storage Store at -20°C for long-term stability.

Biological Activities and Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer mechanisms are primarily associated with the induction of apoptosis and cell cycle arrest.

Table 2: In Vitro Anticancer Activity of this compound and Related Compounds

CompoundCell LineAssayIC50 Value (µM)Reference(s)
This compound analogue (5b)SIHA (Cervical Cancer)Cytotoxicity Assay0.24[2]
Gomisin M2MDA-MB-231 (Triple-Negative Breast Cancer)Alamar Blue Assay60[3]
Gomisin M2HCC1806 (Triple-Negative Breast Cancer)Alamar Blue Assay57[3]
Gomisin L1A2780 (Ovarian Cancer)MTT Assay~20[4]
Gomisin L1SKOV3 (Ovarian Cancer)MTT Assay~60[4]
Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound and related compounds, particularly in the context of neurodegenerative diseases like Alzheimer's. The mechanisms underlying these effects involve the modulation of oxidative stress and apoptosis. For instance, this compound has been shown to improve cognitive dysfunction in animal models of Alzheimer's disease by inhibiting β-site APP-Cleaving Enzyme 1 (BACE1) and reducing neuronal apoptosis[2].

Anti-inflammatory Activity

This compound and its analogues exhibit significant anti-inflammatory properties. They have been shown to reduce the production of pro-inflammatory mediators. The anti-inflammatory effects are often mediated through the inhibition of key signaling pathways such as the NF-κB and MAPK pathways.

Antioxidant Properties

A key aspect of this compound's biological profile is its potent antioxidant activity. It can scavenge free radicals and enhance the expression of endogenous antioxidant enzymes, thereby protecting cells from oxidative damage. This antioxidant capacity is closely linked to the activation of the Nrf2 signaling pathway.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Gomisin N, a related lignan, has been shown to inhibit the PI3K/Akt pathway in liver cancer cells, leading to reduced cell viability and induction of apoptosis[5][6]. This inhibition involves the downregulation of phosphorylated PI3K and Akt.

PI3K_Akt_Pathway cluster_info This compound inhibits the PI3K/Akt signaling pathway. GomisinB This compound PI3K PI3K GomisinB->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Akt->Proliferation Downstream->Proliferation info

This compound's inhibitory effect on the PI3K/Akt pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory and immune responses. Gomisin N has been demonstrated to enhance TNF-α-induced apoptosis by inhibiting the activation of NF-κB[7]. This is achieved by suppressing the activation of IKKα, a key kinase in the NF-κB cascade.

NFkB_Pathway cluster_nucleus Nuclear Events cluster_info This compound inhibits the NF-κB signaling pathway. GomisinB This compound IKK IKK Complex GomisinB->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription info

Inhibition of the NF-κB pathway by this compound.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Gomisin N has been shown to activate the Nrf2 signaling pathway, leading to the expression of antioxidant enzymes[5]. This activation is linked to the phosphorylation of GSK3β, which in turn promotes the nuclear translocation of Nrf2.

Nrf2_Pathway cluster_nucleus Nuclear Events cluster_info This compound activates the Nrf2 signaling pathway. GomisinB This compound GSK3b GSK3β GomisinB->GSK3b P Nrf2 Nrf2 GSK3b->Nrf2 Keap1 Keap1 Nrf2->Keap1 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element Antioxidant Antioxidant Gene Expression ARE->Antioxidant Transcription info

Activation of the Nrf2 antioxidant pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative protocols for assays commonly used to evaluate the biological activity of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Western Blot Analysis

This protocol is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, NF-κB p65, Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Start Cell Lysate Preparation Quant Protein Quantification Start->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (ECL) SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

A typical workflow for Western Blot analysis.

Conclusion

This compound is a promising natural compound with a rich pharmacological profile. Its ability to modulate key signaling pathways involved in cell survival, inflammation, and oxidative stress underscores its potential as a lead compound for the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to facilitate further research and development of this compound and its analogues.

References

The Gomisin Family: A Technical Guide to Their Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gomisin family of lignans (B1203133), isolated from the fruits of Schisandra chinensis, has emerged as a promising source of novel anticancer agents. These dibenzocyclooctadiene lignans exhibit a range of cytotoxic and cytostatic effects against various cancer cell lines through diverse mechanisms of action. This technical guide provides an in-depth overview of the current understanding of how different Gomisin compounds exert their anticancer effects, with a particular focus on their impact on key signaling pathways, cell cycle regulation, and apoptosis. While research on Gomisin B itself is limited, this guide incorporates available data on its synthetic analogues, providing valuable insights into its potential therapeutic applications.

Core Mechanisms of Action

The anticancer activity of the Gomisin family is multifaceted, involving the modulation of critical cellular processes that are often dysregulated in cancer. The primary mechanisms include the induction of cell cycle arrest, triggering of apoptosis (programmed cell death), and inhibition of cancer cell proliferation and metastasis. These effects are orchestrated through the targeted disruption of key signaling pathways.

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of various Gomisin compounds against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Gomisin CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Gomisin A CT26Colorectal Carcinoma~50-100[1]
HT29Colorectal Adenocarcinoma~50-100[1]
B16F10Melanoma~25-100[2]
This compound Analogue (5b) SIHACervical Cancer0.24[3]
HeLaCervical Cancer>10[3]
A549Lung Cancer>10[3]
MCF-7Breast Cancer>10[3]
MDA-MB-231Breast Cancer>10[3]
Gomisin G MDA-MB-231Triple-Negative Breast Cancer~5-10[4]
MDA-MB-468Triple-Negative Breast Cancer~5-10[4]
Gomisin J MCF-7Breast Cancer<10 µg/ml (antiproliferative)[5][6]
MDA-MB-231Breast Cancer<10 µg/ml (antiproliferative)[5][6]
Gomisin L1 A2780Ovarian Cancer21.92 ± 0.73[7]
SKOV3Ovarian Cancer55.05 ± 4.55[7]
Gomisin M2 MDA-MB-231Triple-Negative Breast Cancer~57-60[8]
HCC1806Triple-Negative Breast Cancer~57-60[8]
Gomisin N HepG2Hepatocellular CarcinomaNot specified[9]
HCCLM3Hepatocellular CarcinomaNot specified[9]

Detailed Signaling Pathways and Mechanisms

This compound Analogue (5b): Tubulin Polymerization Promotion

While direct studies on this compound are scarce, research on its synthetic triazole derivatives provides significant clues to its potential mechanism. The analogue 5b has been identified as a potent cytotoxic agent against cervical cancer cells (SIHA) with an IC50 value of 0.24 µM.[3] Mechanistic studies revealed that this analogue promotes tubulin polymerization , a mechanism distinct from many other tubulin inhibitors that cause depolymerization.[3] Docking studies suggest that compound 5b binds to the colchicine (B1669291) binding site on β-tubulin.[3] This stabilization of microtubules leads to cell cycle arrest at the G2/M phase .[3]

Gomisin_B_Analogue_Mechanism This compound Analogue (5b) This compound Analogue (5b) β-tubulin (Colchicine Site) β-tubulin (Colchicine Site) This compound Analogue (5b)->β-tubulin (Colchicine Site) Binds to Tubulin Polymerization Tubulin Polymerization β-tubulin (Colchicine Site)->Tubulin Polymerization Promotes Microtubule Stabilization Microtubule Stabilization Tubulin Polymerization->Microtubule Stabilization G2/M Phase Arrest G2/M Phase Arrest Microtubule Stabilization->G2/M Phase Arrest Cell Proliferation Inhibition Cell Proliferation Inhibition G2/M Phase Arrest->Cell Proliferation Inhibition

This compound Analogue (5b) Mechanism of Action.
Gomisin A: Induction of Apoptosis and Cell Cycle Arrest

Gomisin A has been shown to inhibit the proliferation of colorectal and melanoma cancer cells.[1][2] Its mechanism involves the induction of G0/G1 phase cell cycle arrest through the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4).[1] Furthermore, Gomisin A triggers caspase-dependent apoptosis mediated by the activation of the AMPK/p38 signaling pathway .[1] In melanoma cells, it also activates ERK and JNK pathways to induce apoptosis.[2]

Gomisin_A_Mechanism cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis Gomisin A Gomisin A Cyclin D1/CDK4 Cyclin D1/CDK4 Gomisin A->Cyclin D1/CDK4 Inhibits G0/G1 Arrest G0/G1 Arrest Cyclin D1/CDK4->G0/G1 Arrest Leads to Gomisin A_apoptosis Gomisin A AMPK/p38 AMPK/p38 Gomisin A_apoptosis->AMPK/p38 Activates Caspase Activation Caspase Activation AMPK/p38->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Gomisin A's Dual Anticancer Mechanism.
Gomisin G: Inhibition of the AKT Signaling Pathway

Gomisin G demonstrates selective cytotoxicity against triple-negative breast cancer (TNBC) cells.[4][10] Its primary mechanism involves the potent inhibition of AKT phosphorylation , a critical node in cell survival and proliferation pathways.[4][10] This leads to a downstream reduction in phosphorylated retinoblastoma protein (Rb) and a proteasome-dependent decrease in Cyclin D1.[4][10] Consequently, Gomisin G induces G1 phase cell cycle arrest without triggering apoptosis.[4][10]

Gomisin_G_Pathway Gomisin G Gomisin G AKT AKT Gomisin G->AKT Inhibits phosphorylation p-AKT p-AKT Cyclin D1 Cyclin D1 p-AKT->Cyclin D1 Downregulates p-Rb p-Rb p-AKT->p-Rb Downregulates G1 Arrest G1 Arrest Cyclin D1->G1 Arrest p-Rb->G1 Arrest Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Gomisin Treatment Gomisin Treatment Cancer Cell Culture->Gomisin Treatment Cell Viability (MTT) Cell Viability (MTT) Gomisin Treatment->Cell Viability (MTT) Cell Cycle (Flow Cytometry) Cell Cycle (Flow Cytometry) Gomisin Treatment->Cell Cycle (Flow Cytometry) Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) Gomisin Treatment->Apoptosis (Annexin V/PI) Protein Expression (Western Blot) Protein Expression (Western Blot) Gomisin Treatment->Protein Expression (Western Blot) Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis Cell Cycle (Flow Cytometry)->Data Analysis Apoptosis (Annexin V/PI)->Data Analysis Protein Expression (Western Blot)->Data Analysis Mechanism Elucidation Mechanism Elucidation Data Analysis->Mechanism Elucidation

References

The Gomisin Family: A Technical Guide to Their Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gomisin family of lignans, isolated from the fruits of Schisandra chinensis, has emerged as a promising source of novel anticancer agents. These dibenzocyclooctadiene lignans exhibit a range of cytotoxic and cytostatic effects against various cancer cell lines through diverse mechanisms of action. This technical guide provides an in-depth overview of the current understanding of how different Gomisin compounds exert their anticancer effects, with a particular focus on their impact on key signaling pathways, cell cycle regulation, and apoptosis. While research on Gomisin B itself is limited, this guide incorporates available data on its synthetic analogues, providing valuable insights into its potential therapeutic applications.

Core Mechanisms of Action

The anticancer activity of the Gomisin family is multifaceted, involving the modulation of critical cellular processes that are often dysregulated in cancer. The primary mechanisms include the induction of cell cycle arrest, triggering of apoptosis (programmed cell death), and inhibition of cancer cell proliferation and metastasis. These effects are orchestrated through the targeted disruption of key signaling pathways.

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of various Gomisin compounds against a panel of human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Gomisin CompoundCancer Cell LineCell TypeIC50 (µM)Reference
Gomisin A CT26Colorectal Carcinoma~50-100[1]
HT29Colorectal Adenocarcinoma~50-100[1]
B16F10Melanoma~25-100[2]
This compound Analogue (5b) SIHACervical Cancer0.24[3]
HeLaCervical Cancer>10[3]
A549Lung Cancer>10[3]
MCF-7Breast Cancer>10[3]
MDA-MB-231Breast Cancer>10[3]
Gomisin G MDA-MB-231Triple-Negative Breast Cancer~5-10[4]
MDA-MB-468Triple-Negative Breast Cancer~5-10[4]
Gomisin J MCF-7Breast Cancer<10 µg/ml (antiproliferative)[5][6]
MDA-MB-231Breast Cancer<10 µg/ml (antiproliferative)[5][6]
Gomisin L1 A2780Ovarian Cancer21.92 ± 0.73[7]
SKOV3Ovarian Cancer55.05 ± 4.55[7]
Gomisin M2 MDA-MB-231Triple-Negative Breast Cancer~57-60[8]
HCC1806Triple-Negative Breast Cancer~57-60[8]
Gomisin N HepG2Hepatocellular CarcinomaNot specified[9]
HCCLM3Hepatocellular CarcinomaNot specified[9]

Detailed Signaling Pathways and Mechanisms

This compound Analogue (5b): Tubulin Polymerization Promotion

While direct studies on this compound are scarce, research on its synthetic triazole derivatives provides significant clues to its potential mechanism. The analogue 5b has been identified as a potent cytotoxic agent against cervical cancer cells (SIHA) with an IC50 value of 0.24 µM.[3] Mechanistic studies revealed that this analogue promotes tubulin polymerization , a mechanism distinct from many other tubulin inhibitors that cause depolymerization.[3] Docking studies suggest that compound 5b binds to the colchicine binding site on β-tubulin.[3] This stabilization of microtubules leads to cell cycle arrest at the G2/M phase .[3]

Gomisin_B_Analogue_Mechanism This compound Analogue (5b) This compound Analogue (5b) β-tubulin (Colchicine Site) β-tubulin (Colchicine Site) This compound Analogue (5b)->β-tubulin (Colchicine Site) Binds to Tubulin Polymerization Tubulin Polymerization β-tubulin (Colchicine Site)->Tubulin Polymerization Promotes Microtubule Stabilization Microtubule Stabilization Tubulin Polymerization->Microtubule Stabilization G2/M Phase Arrest G2/M Phase Arrest Microtubule Stabilization->G2/M Phase Arrest Cell Proliferation Inhibition Cell Proliferation Inhibition G2/M Phase Arrest->Cell Proliferation Inhibition

This compound Analogue (5b) Mechanism of Action.
Gomisin A: Induction of Apoptosis and Cell Cycle Arrest

Gomisin A has been shown to inhibit the proliferation of colorectal and melanoma cancer cells.[1][2] Its mechanism involves the induction of G0/G1 phase cell cycle arrest through the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4).[1] Furthermore, Gomisin A triggers caspase-dependent apoptosis mediated by the activation of the AMPK/p38 signaling pathway .[1] In melanoma cells, it also activates ERK and JNK pathways to induce apoptosis.[2]

Gomisin_A_Mechanism cluster_proliferation Cell Proliferation cluster_apoptosis Apoptosis Gomisin A Gomisin A Cyclin D1/CDK4 Cyclin D1/CDK4 Gomisin A->Cyclin D1/CDK4 Inhibits G0/G1 Arrest G0/G1 Arrest Cyclin D1/CDK4->G0/G1 Arrest Leads to Gomisin A_apoptosis Gomisin A AMPK/p38 AMPK/p38 Gomisin A_apoptosis->AMPK/p38 Activates Caspase Activation Caspase Activation AMPK/p38->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Gomisin A's Dual Anticancer Mechanism.
Gomisin G: Inhibition of the AKT Signaling Pathway

Gomisin G demonstrates selective cytotoxicity against triple-negative breast cancer (TNBC) cells.[4][10] Its primary mechanism involves the potent inhibition of AKT phosphorylation , a critical node in cell survival and proliferation pathways.[4][10] This leads to a downstream reduction in phosphorylated retinoblastoma protein (Rb) and a proteasome-dependent decrease in Cyclin D1.[4][10] Consequently, Gomisin G induces G1 phase cell cycle arrest without triggering apoptosis.[4][10]

Gomisin_G_Pathway Gomisin G Gomisin G AKT AKT Gomisin G->AKT Inhibits phosphorylation p-AKT p-AKT Cyclin D1 Cyclin D1 p-AKT->Cyclin D1 Downregulates p-Rb p-Rb p-AKT->p-Rb Downregulates G1 Arrest G1 Arrest Cyclin D1->G1 Arrest p-Rb->G1 Arrest Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Gomisin Treatment Gomisin Treatment Cancer Cell Culture->Gomisin Treatment Cell Viability (MTT) Cell Viability (MTT) Gomisin Treatment->Cell Viability (MTT) Cell Cycle (Flow Cytometry) Cell Cycle (Flow Cytometry) Gomisin Treatment->Cell Cycle (Flow Cytometry) Apoptosis (Annexin V/PI) Apoptosis (Annexin V/PI) Gomisin Treatment->Apoptosis (Annexin V/PI) Protein Expression (Western Blot) Protein Expression (Western Blot) Gomisin Treatment->Protein Expression (Western Blot) Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis Cell Cycle (Flow Cytometry)->Data Analysis Apoptosis (Annexin V/PI)->Data Analysis Protein Expression (Western Blot)->Data Analysis Mechanism Elucidation Mechanism Elucidation Data Analysis->Mechanism Elucidation

References

The Anti-Inflammatory Potential of Gomisin B: A Deep Dive into Its Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Gomisin B, a lignan (B3055560) isolated from Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory properties, focusing on its modulation of key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel anti-inflammatory therapeutics.

Core Anti-Inflammatory Signaling Pathways Modulated by this compound

This compound and its related compounds, such as Gomisin A, J, M2, and N, exert their anti-inflammatory effects by targeting several critical signaling cascades. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway. Evidence also suggests a role in modulating Toll-like Receptor 4 (TLR4) signaling and potentially the NLRP3 inflammasome.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[1][2][3][4] Gomisin compounds have been shown to significantly inhibit this pathway.[1][2][3]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][5]

Gomisin A has been demonstrated to inhibit the nuclear translocation of NF-κB.[6] Furthermore, Gomisin J has been shown to reduce the levels of phosphorylated p65, a key subunit of NF-κB.[7] This inhibition of NF-κB activation leads to a downstream reduction in the expression and production of various inflammatory mediators.[1][5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa->IkBa NFkB NF-κB (p50/p65) IkBa:e->NFkB:w NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation GomisinB This compound GomisinB->IKK Inhibition GomisinB->NFkB_n Inhibition of Translocation DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.
The MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), is another crucial regulator of inflammation.[5][8] Various Gomisin compounds have been shown to suppress the phosphorylation of these key kinases.[5][8]

For instance, Gomisin A has been found to inhibit the LPS-induced phosphorylation of p38, ERK, and JNK in microglia.[1] Similarly, Gomisin J, Gomisin N, and Schisandrin (B1198587) C were found to block the phosphorylation of p38 MAPK, ERK1/2, and JNK in macrophages.[5][8] This inhibition of MAPK signaling contributes to the overall anti-inflammatory effect by reducing the production of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 p38 p38 TAK1->p38 Phosphorylation ERK ERK TAK1->ERK Phosphorylation JNK JNK TAK1->JNK Phosphorylation AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 GomisinB This compound GomisinB->p38 Inhibition GomisinB->ERK Inhibition GomisinB->JNK Inhibition Gene Inflammatory Gene Expression AP1->Gene

Figure 2: this compound's Inhibitory Action on the MAPK Signaling Pathway.
The JAK-STAT Signaling Pathway

The JAK-STAT pathway is critical for transmitting signals from cytokines and growth factors, playing a significant role in immune responses and inflammation.[9][10][11] Gomisin M2 has been shown to inhibit the phosphorylation of STAT1 in keratinocytes stimulated with TNF-α and IFN-γ.[2][12] This inhibition of the JAK-STAT pathway contributes to the amelioration of skin inflammation in models of psoriasis and atopic dermatitis.[2][13][14] Gomisin C has also been found to suppress the JAK2-STAT signaling pathway.[15]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization GomisinB This compound GomisinB->JAK Inhibition GAS GAS Element pSTAT_dimer->GAS Translocation & Binding Gene_exp Inflammatory Gene Expression GAS->Gene_exp Transcription Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_conclusion Conclusion CellCulture Cell Culture (e.g., RAW 264.7, HaCaT) Pretreatment Pre-treatment with this compound CellCulture->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS, TNF-α/IFN-γ) Pretreatment->Stimulation Analysis_vitro Analysis: - NO/Cytokine Measurement (ELISA) - Gene Expression (RT-qPCR) - Protein Expression/Phosphorylation (Western Blot) Stimulation->Analysis_vitro Conclusion Elucidation of Anti-inflammatory Mechanisms and Therapeutic Potential Analysis_vitro->Conclusion AnimalModel Animal Model of Inflammation (e.g., Psoriasis, Atopic Dermatitis) Treatment_vivo Oral Administration of this compound AnimalModel->Treatment_vivo Assessment Assessment of Inflammation: - Clinical Scoring (PASI) - Histology (H&E) - Serum Cytokine Levels (ELISA) - Immune Cell Profiling (Flow Cytometry) Treatment_vivo->Assessment Assessment->Conclusion

References

The Anti-Inflammatory Potential of Gomisin B: A Deep Dive into Its Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Gomisin B, a lignan isolated from Schisandra chinensis, has garnered significant interest for its diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory properties, focusing on its modulation of key signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel anti-inflammatory therapeutics.

Core Anti-Inflammatory Signaling Pathways Modulated by this compound

This compound and its related compounds, such as Gomisin A, J, M2, and N, exert their anti-inflammatory effects by targeting several critical signaling cascades. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) pathway, the Mitogen-Activated Protein Kinase (MAPK) pathway, and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway. Evidence also suggests a role in modulating Toll-like Receptor 4 (TLR4) signaling and potentially the NLRP3 inflammasome.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes.[1][2][3][4] Gomisin compounds have been shown to significantly inhibit this pathway.[1][2][3]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][5]

Gomisin A has been demonstrated to inhibit the nuclear translocation of NF-κB.[6] Furthermore, Gomisin J has been shown to reduce the levels of phosphorylated p65, a key subunit of NF-κB.[7] This inhibition of NF-κB activation leads to a downstream reduction in the expression and production of various inflammatory mediators.[1][5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation IkBa->IkBa NFkB NF-κB (p50/p65) IkBa:e->NFkB:w NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation GomisinB This compound GomisinB->IKK Inhibition GomisinB->NFkB_n Inhibition of Translocation DNA DNA NFkB_n->DNA Binding Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.
The MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as p38, extracellular signal-regulated kinases (ERK), and c-Jun N-terminal kinases (JNK), is another crucial regulator of inflammation.[5][8] Various Gomisin compounds have been shown to suppress the phosphorylation of these key kinases.[5][8]

For instance, Gomisin A has been found to inhibit the LPS-induced phosphorylation of p38, ERK, and JNK in microglia.[1] Similarly, Gomisin J, Gomisin N, and Schisandrin C were found to block the phosphorylation of p38 MAPK, ERK1/2, and JNK in macrophages.[5][8] This inhibition of MAPK signaling contributes to the overall anti-inflammatory effect by reducing the production of inflammatory mediators.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 p38 p38 TAK1->p38 Phosphorylation ERK ERK TAK1->ERK Phosphorylation JNK JNK TAK1->JNK Phosphorylation AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 GomisinB This compound GomisinB->p38 Inhibition GomisinB->ERK Inhibition GomisinB->JNK Inhibition Gene Inflammatory Gene Expression AP1->Gene

Figure 2: this compound's Inhibitory Action on the MAPK Signaling Pathway.
The JAK-STAT Signaling Pathway

The JAK-STAT pathway is critical for transmitting signals from cytokines and growth factors, playing a significant role in immune responses and inflammation.[9][10][11] Gomisin M2 has been shown to inhibit the phosphorylation of STAT1 in keratinocytes stimulated with TNF-α and IFN-γ.[2][12] This inhibition of the JAK-STAT pathway contributes to the amelioration of skin inflammation in models of psoriasis and atopic dermatitis.[2][13][14] Gomisin C has also been found to suppress the JAK2-STAT signaling pathway.[15]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization GomisinB This compound GomisinB->JAK Inhibition GAS GAS Element pSTAT_dimer->GAS Translocation & Binding Gene_exp Inflammatory Gene Expression GAS->Gene_exp Transcription Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_conclusion Conclusion CellCulture Cell Culture (e.g., RAW 264.7, HaCaT) Pretreatment Pre-treatment with this compound CellCulture->Pretreatment Stimulation Inflammatory Stimulus (e.g., LPS, TNF-α/IFN-γ) Pretreatment->Stimulation Analysis_vitro Analysis: - NO/Cytokine Measurement (ELISA) - Gene Expression (RT-qPCR) - Protein Expression/Phosphorylation (Western Blot) Stimulation->Analysis_vitro Conclusion Elucidation of Anti-inflammatory Mechanisms and Therapeutic Potential Analysis_vitro->Conclusion AnimalModel Animal Model of Inflammation (e.g., Psoriasis, Atopic Dermatitis) Treatment_vivo Oral Administration of this compound AnimalModel->Treatment_vivo Assessment Assessment of Inflammation: - Clinical Scoring (PASI) - Histology (H&E) - Serum Cytokine Levels (ELISA) - Immune Cell Profiling (Flow Cytometry) Treatment_vivo->Assessment Assessment->Conclusion

References

Gomisin B and its Potential Hepatoprotective Effects: A Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin B is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine for treating liver ailments. While the hepatoprotective effects of several lignans (B1203133) from Schisandra chinensis, particularly Gomisin A and Gomisin N, have been well-documented, research specifically focusing on this compound is limited. This technical guide provides a comprehensive review of the existing literature on the hepatoprotective effects of gomisins, with a primary focus on the closely related and well-studied Gomisin A and Gomisin N, to infer the potential mechanisms and therapeutic utility of this compound. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key findings, detailing experimental protocols, and outlining the molecular pathways involved in the hepatoprotective actions of this class of compounds.

Hepatoprotective Effects of Gomisins: A Summary of Preclinical Evidence

The hepatoprotective activity of gomisins has been evaluated in various in vivo and in vitro models of liver injury, primarily those induced by carbon tetrachloride (CCl4) and ethanol (B145695). These studies consistently demonstrate the ability of gomisins to mitigate liver damage through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.

In Vivo Studies

Animal models of liver injury provide crucial insights into the physiological effects of gomisins. The most commonly used models involve the administration of hepatotoxins like CCl4 and ethanol to induce liver damage that mimics human liver diseases.

Table 1: Summary of In Vivo Studies on the Hepatoprotective Effects of Gomisins

CompoundAnimal ModelHepatotoxinDosage of GomisinKey FindingsReference
Gomisin ARatsCCl410 or 30 mg/kg/day (oral)Increased serum biochemical parameters, suppressed fibrosis, accelerated liver repair and regeneration.[1]
Gomisin ARatsCCl4PretreatmentPrevented the increase in ALT and AST, reduced histological lesions, decreased lipid peroxidation, and increased superoxide (B77818) dismutase activity.[1]
Gomisin AMiceD-galactosamine/LPS25, 50, 100, and 200 mg/kg (intraperitoneal)Attenuated the increase in serum aminotransferases and lipid peroxidation, decreased mortality, reduced mitochondrial swelling, attenuated TNF-α elevation and caspase-3 activation, and decreased apoptotic cells.[2]
Gomisin NMiceChronic-binge ethanol5 or 20 mg/kgSignificantly reduced hepatic steatosis, lowered serum AST and ALT, inhibited CYP2E1 expression and activity, enhanced antioxidant genes and glutathione (B108866) levels, and lowered inflammation gene expression.[3][4]
In Vitro Studies

In vitro studies using primary hepatocytes and liver cell lines allow for the detailed investigation of the molecular mechanisms underlying the hepatoprotective effects of gomisins.

Table 2: Summary of In Vitro Studies on the Hepatoprotective Effects of Gomisins

CompoundCell LineInducing AgentConcentration of GomisinKey FindingsReference
Gomisin ACultured rat hepatocytesDeoxycholic acidNot specifiedInhibited the release of transaminases.[5]
Gomisin NHepG2 cellsEthanol (50 or 100 µM)50 or 100 µMDecreased lipogenesis gene expression, increased fatty acid oxidation gene expression, prevented triglyceride accumulation, inhibited ROS generation, and suppressed inflammatory gene expression.[3]
Gomisin NHepG2 cellsPalmitic acidNot specifiedDecreased expression of inflammatory and lipogenic genes.[6]
Gomisin NRaw 264.7 cellsLipopolysaccharide (LPS)Not specifiedReduced nitric oxide production and the expression and secretion of pro-inflammatory cytokines.[7]

Core Mechanisms of Hepatoprotection

The protective effects of gomisins on the liver are attributed to their ability to modulate multiple signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Antioxidant Effects

Gomisins have demonstrated potent antioxidant properties. They can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD).[1] For instance, Gomisin N was found to enhance the levels of antioxidant genes and glutathione in the liver of ethanol-fed mice.[4]

Anti-inflammatory Effects

Chronic inflammation is a key driver of liver disease progression. Gomisins exert significant anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1][8] By suppressing the activation of NF-κB, Gomisin A and N inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][3]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, of hepatocytes is a central feature of many liver diseases. Gomisin A has been shown to protect against apoptosis by attenuating the activation of caspase-3, reducing the number of apoptotic cells, and inhibiting DNA fragmentation in a D-galactosamine/LPS-induced liver failure model.[2]

Key Signaling Pathways Modulated by Gomisins

The hepatoprotective effects of gomisins are mediated by their interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

AMPK/SIRT1 Pathway

The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway plays a central role in regulating cellular energy metabolism and has been implicated in the protective effects of Gomisin N against alcoholic liver disease.[3] Gomisin N administration promotes the activation of the SIRT1-AMPK signaling pathway in the liver of ethanol-fed mice.[3] This activation leads to a reduction in the expression of genes involved in lipogenesis and an increase in the expression of genes related to fatty acid oxidation, thereby preventing hepatic steatosis.[3]

AMPK_SIRT1_Pathway Gomisin_N Gomisin N SIRT1 SIRT1 Gomisin_N->SIRT1 activates AMPK AMPK SIRT1->AMPK activates Lipogenesis Lipogenesis Genes (e.g., SREBP-1c) AMPK->Lipogenesis inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation Genes (e.g., PPARα) AMPK->Fatty_Acid_Oxidation activates Hepatic_Steatosis Hepatic Steatosis Lipogenesis->Hepatic_Steatosis Fatty_Acid_Oxidation->Hepatic_Steatosis

Gomisin N activates the SIRT1/AMPK pathway to reduce hepatic steatosis.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In the context of liver injury, hepatotoxins can activate NF-κB, leading to the transcription of pro-inflammatory genes. Gomisin A and N have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.[1][8] This inhibition involves preventing the degradation of IκB, the inhibitory protein of NF-κB.

NFkB_Pathway Hepatotoxin Hepatotoxin (e.g., CCl4, Ethanol) IKK IKK Hepatotoxin->IKK activates Gomisin_AN Gomisin A / N Gomisin_AN->IKK inhibits IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Genes activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Gomisins inhibit the NF-κB pathway to reduce liver inflammation.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress. The MAPK family includes ERK, JNK, and p38. In the context of liver injury, the activation of these kinases can lead to both cell survival and apoptosis. Gomisin A has been shown to differentially regulate the MAPK signaling pathway in CCl4-induced liver and kidney injury, suggesting a complex role in modulating cellular fate.[9]

MAPK_Pathway Hepatotoxin Hepatotoxin (e.g., CCl4) MAPK MAPK (ERK, JNK, p38) Hepatotoxin->MAPK activates Gomisin_A Gomisin A Gomisin_A->MAPK modulates Cellular_Response Cellular Response (Apoptosis, Survival, Inflammation) MAPK->Cellular_Response

Gomisin A modulates the MAPK signaling pathway in liver injury.

Detailed Experimental Protocols

To facilitate further research and replication of key findings, this section provides a detailed overview of the experimental methodologies employed in the cited literature.

In Vivo Models of Liver Injury
  • Carbon Tetrachloride (CCl4)-Induced Liver Injury:

    • Animals: Male Sprague-Dawley rats.[1]

    • Induction of Injury: A single intraperitoneal injection of CCl4 (e.g., 1.0 ml/kg body weight) diluted in olive oil.[1]

    • Gomisin Administration: Oral gavage of Gomisin A (e.g., 10 or 30 mg/kg/day) for a specified period before and/or after CCl4 administration.[1]

    • Assessment: Measurement of serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), histological examination of liver tissue for necrosis and fibrosis, and determination of hepatic lipid peroxidation and antioxidant enzyme activity.[1]

  • Ethanol-Induced Liver Injury:

    • Animals: Male C57BL/6 mice.[3]

    • Induction of Injury: Chronic-binge ethanol feeding model. Mice are fed a liquid diet containing ethanol for a period (e.g., 10 days), followed by a single gavage of ethanol.[3]

    • Gomisin Administration: Oral gavage of Gomisin N (e.g., 5 or 20 mg/kg) during the ethanol feeding period.[3]

    • Assessment: Measurement of serum ALT and AST, liver-to-body weight ratio, hepatic triglyceride levels, histological analysis (H&E and Oil Red O staining), and molecular analysis of genes and proteins related to lipid metabolism, oxidative stress, and inflammation.[3]

In Vitro Models of Hepatotoxicity
  • Hepatocyte Culture and Treatment:

    • Cell Line: Human hepatoma cell line HepG2 or primary rat hepatocytes.[3][5]

    • Induction of Injury: Incubation with ethanol (e.g., 50 or 100 mM) or palmitic acid to induce steatosis and inflammation.[3][6]

    • Gomisin Treatment: Pre-treatment with various concentrations of Gomisin N (e.g., 50 or 100 µM) for a specified time before the addition of the inducing agent.[3]

    • Assessment: Measurement of intracellular triglyceride content, reactive oxygen species (ROS) production, and the expression of genes and proteins involved in lipogenesis, fatty acid oxidation, and inflammation using techniques such as qPCR and Western blotting.[3]

The Case for this compound: A Call for Further Research

While this review has extensively covered the hepatoprotective effects of Gomisins A and N, the literature specifically on this compound remains sparse. Given the structural similarity among these dibenzocyclooctadiene lignans, it is highly probable that this compound shares similar protective mechanisms against liver injury.

Hypothesized Mechanisms of Action for this compound:

  • Antioxidant Activity: this compound likely possesses free radical scavenging properties and the ability to enhance endogenous antioxidant defenses.

  • Anti-inflammatory Effects: It is plausible that this compound can modulate inflammatory pathways, particularly by inhibiting NF-κB activation.

  • Modulation of Metabolic Pathways: this compound may regulate lipid metabolism through the activation of the AMPK/SIRT1 pathway, similar to Gomisin N.

The lack of specific data on this compound presents a significant opportunity for future research. Studies designed to directly evaluate the hepatoprotective effects of this compound in established in vivo and in vitro models are warranted. Such investigations should aim to:

  • Determine the efficacy of this compound in preventing and treating liver injury induced by various hepatotoxins.

  • Elucidate the specific molecular mechanisms and signaling pathways modulated by this compound.

  • Compare the potency and efficacy of this compound with other well-characterized gomisins like A and N.

  • Investigate the pharmacokinetic and pharmacodynamic properties of this compound.

Conclusion

The available scientific literature strongly supports the hepatoprotective potential of gomisins, a class of lignans from Schisandra chinensis. Gomisin A and Gomisin N have been shown to effectively mitigate liver damage in preclinical models through their potent antioxidant, anti-inflammatory, and anti-apoptotic properties, which are mediated by the modulation of key signaling pathways such as AMPK/SIRT1 and NF-κB. Although direct evidence for this compound is currently lacking, its structural similarity to other active gomisins suggests that it is a promising candidate for further investigation as a hepatoprotective agent. This technical guide provides a solid foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel treatments for liver diseases. Further focused research on this compound is crucial to unlock its full potential in the field of hepatology.

References

Gomisin B and its Potential Hepatoprotective Effects: A Literature Review for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin B is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, a plant with a long history of use in traditional medicine for treating liver ailments. While the hepatoprotective effects of several lignans from Schisandra chinensis, particularly Gomisin A and Gomisin N, have been well-documented, research specifically focusing on this compound is limited. This technical guide provides a comprehensive review of the existing literature on the hepatoprotective effects of gomisins, with a primary focus on the closely related and well-studied Gomisin A and Gomisin N, to infer the potential mechanisms and therapeutic utility of this compound. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing key findings, detailing experimental protocols, and outlining the molecular pathways involved in the hepatoprotective actions of this class of compounds.

Hepatoprotective Effects of Gomisins: A Summary of Preclinical Evidence

The hepatoprotective activity of gomisins has been evaluated in various in vivo and in vitro models of liver injury, primarily those induced by carbon tetrachloride (CCl4) and ethanol. These studies consistently demonstrate the ability of gomisins to mitigate liver damage through multiple mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities.

In Vivo Studies

Animal models of liver injury provide crucial insights into the physiological effects of gomisins. The most commonly used models involve the administration of hepatotoxins like CCl4 and ethanol to induce liver damage that mimics human liver diseases.

Table 1: Summary of In Vivo Studies on the Hepatoprotective Effects of Gomisins

CompoundAnimal ModelHepatotoxinDosage of GomisinKey FindingsReference
Gomisin ARatsCCl410 or 30 mg/kg/day (oral)Increased serum biochemical parameters, suppressed fibrosis, accelerated liver repair and regeneration.[1]
Gomisin ARatsCCl4PretreatmentPrevented the increase in ALT and AST, reduced histological lesions, decreased lipid peroxidation, and increased superoxide dismutase activity.[1]
Gomisin AMiceD-galactosamine/LPS25, 50, 100, and 200 mg/kg (intraperitoneal)Attenuated the increase in serum aminotransferases and lipid peroxidation, decreased mortality, reduced mitochondrial swelling, attenuated TNF-α elevation and caspase-3 activation, and decreased apoptotic cells.[2]
Gomisin NMiceChronic-binge ethanol5 or 20 mg/kgSignificantly reduced hepatic steatosis, lowered serum AST and ALT, inhibited CYP2E1 expression and activity, enhanced antioxidant genes and glutathione levels, and lowered inflammation gene expression.[3][4]
In Vitro Studies

In vitro studies using primary hepatocytes and liver cell lines allow for the detailed investigation of the molecular mechanisms underlying the hepatoprotective effects of gomisins.

Table 2: Summary of In Vitro Studies on the Hepatoprotective Effects of Gomisins

CompoundCell LineInducing AgentConcentration of GomisinKey FindingsReference
Gomisin ACultured rat hepatocytesDeoxycholic acidNot specifiedInhibited the release of transaminases.[5]
Gomisin NHepG2 cellsEthanol (50 or 100 µM)50 or 100 µMDecreased lipogenesis gene expression, increased fatty acid oxidation gene expression, prevented triglyceride accumulation, inhibited ROS generation, and suppressed inflammatory gene expression.[3]
Gomisin NHepG2 cellsPalmitic acidNot specifiedDecreased expression of inflammatory and lipogenic genes.[6]
Gomisin NRaw 264.7 cellsLipopolysaccharide (LPS)Not specifiedReduced nitric oxide production and the expression and secretion of pro-inflammatory cytokines.[7]

Core Mechanisms of Hepatoprotection

The protective effects of gomisins on the liver are attributed to their ability to modulate multiple signaling pathways involved in oxidative stress, inflammation, and apoptosis.

Antioxidant Effects

Gomisins have demonstrated potent antioxidant properties. They can reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD).[1] For instance, Gomisin N was found to enhance the levels of antioxidant genes and glutathione in the liver of ethanol-fed mice.[4]

Anti-inflammatory Effects

Chronic inflammation is a key driver of liver disease progression. Gomisins exert significant anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.[1][8] By suppressing the activation of NF-κB, Gomisin A and N inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][3]

Anti-apoptotic Effects

Apoptosis, or programmed cell death, of hepatocytes is a central feature of many liver diseases. Gomisin A has been shown to protect against apoptosis by attenuating the activation of caspase-3, reducing the number of apoptotic cells, and inhibiting DNA fragmentation in a D-galactosamine/LPS-induced liver failure model.[2]

Key Signaling Pathways Modulated by Gomisins

The hepatoprotective effects of gomisins are mediated by their interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for the development of targeted therapies.

AMPK/SIRT1 Pathway

The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway plays a central role in regulating cellular energy metabolism and has been implicated in the protective effects of Gomisin N against alcoholic liver disease.[3] Gomisin N administration promotes the activation of the SIRT1-AMPK signaling pathway in the liver of ethanol-fed mice.[3] This activation leads to a reduction in the expression of genes involved in lipogenesis and an increase in the expression of genes related to fatty acid oxidation, thereby preventing hepatic steatosis.[3]

AMPK_SIRT1_Pathway Gomisin_N Gomisin N SIRT1 SIRT1 Gomisin_N->SIRT1 activates AMPK AMPK SIRT1->AMPK activates Lipogenesis Lipogenesis Genes (e.g., SREBP-1c) AMPK->Lipogenesis inhibits Fatty_Acid_Oxidation Fatty Acid Oxidation Genes (e.g., PPARα) AMPK->Fatty_Acid_Oxidation activates Hepatic_Steatosis Hepatic Steatosis Lipogenesis->Hepatic_Steatosis Fatty_Acid_Oxidation->Hepatic_Steatosis

Gomisin N activates the SIRT1/AMPK pathway to reduce hepatic steatosis.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In the context of liver injury, hepatotoxins can activate NF-κB, leading to the transcription of pro-inflammatory genes. Gomisin A and N have been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.[1][8] This inhibition involves preventing the degradation of IκB, the inhibitory protein of NF-κB.

NFkB_Pathway Hepatotoxin Hepatotoxin (e.g., CCl4, Ethanol) IKK IKK Hepatotoxin->IKK activates Gomisin_AN Gomisin A / N Gomisin_AN->IKK inhibits IkB IκB IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB inhibits Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Genes activates transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Gomisins inhibit the NF-κB pathway to reduce liver inflammation.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress. The MAPK family includes ERK, JNK, and p38. In the context of liver injury, the activation of these kinases can lead to both cell survival and apoptosis. Gomisin A has been shown to differentially regulate the MAPK signaling pathway in CCl4-induced liver and kidney injury, suggesting a complex role in modulating cellular fate.[9]

MAPK_Pathway Hepatotoxin Hepatotoxin (e.g., CCl4) MAPK MAPK (ERK, JNK, p38) Hepatotoxin->MAPK activates Gomisin_A Gomisin A Gomisin_A->MAPK modulates Cellular_Response Cellular Response (Apoptosis, Survival, Inflammation) MAPK->Cellular_Response

Gomisin A modulates the MAPK signaling pathway in liver injury.

Detailed Experimental Protocols

To facilitate further research and replication of key findings, this section provides a detailed overview of the experimental methodologies employed in the cited literature.

In Vivo Models of Liver Injury
  • Carbon Tetrachloride (CCl4)-Induced Liver Injury:

    • Animals: Male Sprague-Dawley rats.[1]

    • Induction of Injury: A single intraperitoneal injection of CCl4 (e.g., 1.0 ml/kg body weight) diluted in olive oil.[1]

    • Gomisin Administration: Oral gavage of Gomisin A (e.g., 10 or 30 mg/kg/day) for a specified period before and/or after CCl4 administration.[1]

    • Assessment: Measurement of serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), histological examination of liver tissue for necrosis and fibrosis, and determination of hepatic lipid peroxidation and antioxidant enzyme activity.[1]

  • Ethanol-Induced Liver Injury:

    • Animals: Male C57BL/6 mice.[3]

    • Induction of Injury: Chronic-binge ethanol feeding model. Mice are fed a liquid diet containing ethanol for a period (e.g., 10 days), followed by a single gavage of ethanol.[3]

    • Gomisin Administration: Oral gavage of Gomisin N (e.g., 5 or 20 mg/kg) during the ethanol feeding period.[3]

    • Assessment: Measurement of serum ALT and AST, liver-to-body weight ratio, hepatic triglyceride levels, histological analysis (H&E and Oil Red O staining), and molecular analysis of genes and proteins related to lipid metabolism, oxidative stress, and inflammation.[3]

In Vitro Models of Hepatotoxicity
  • Hepatocyte Culture and Treatment:

    • Cell Line: Human hepatoma cell line HepG2 or primary rat hepatocytes.[3][5]

    • Induction of Injury: Incubation with ethanol (e.g., 50 or 100 mM) or palmitic acid to induce steatosis and inflammation.[3][6]

    • Gomisin Treatment: Pre-treatment with various concentrations of Gomisin N (e.g., 50 or 100 µM) for a specified time before the addition of the inducing agent.[3]

    • Assessment: Measurement of intracellular triglyceride content, reactive oxygen species (ROS) production, and the expression of genes and proteins involved in lipogenesis, fatty acid oxidation, and inflammation using techniques such as qPCR and Western blotting.[3]

The Case for this compound: A Call for Further Research

While this review has extensively covered the hepatoprotective effects of Gomisins A and N, the literature specifically on this compound remains sparse. Given the structural similarity among these dibenzocyclooctadiene lignans, it is highly probable that this compound shares similar protective mechanisms against liver injury.

Hypothesized Mechanisms of Action for this compound:

  • Antioxidant Activity: this compound likely possesses free radical scavenging properties and the ability to enhance endogenous antioxidant defenses.

  • Anti-inflammatory Effects: It is plausible that this compound can modulate inflammatory pathways, particularly by inhibiting NF-κB activation.

  • Modulation of Metabolic Pathways: this compound may regulate lipid metabolism through the activation of the AMPK/SIRT1 pathway, similar to Gomisin N.

The lack of specific data on this compound presents a significant opportunity for future research. Studies designed to directly evaluate the hepatoprotective effects of this compound in established in vivo and in vitro models are warranted. Such investigations should aim to:

  • Determine the efficacy of this compound in preventing and treating liver injury induced by various hepatotoxins.

  • Elucidate the specific molecular mechanisms and signaling pathways modulated by this compound.

  • Compare the potency and efficacy of this compound with other well-characterized gomisins like A and N.

  • Investigate the pharmacokinetic and pharmacodynamic properties of this compound.

Conclusion

The available scientific literature strongly supports the hepatoprotective potential of gomisins, a class of lignans from Schisandra chinensis. Gomisin A and Gomisin N have been shown to effectively mitigate liver damage in preclinical models through their potent antioxidant, anti-inflammatory, and anti-apoptotic properties, which are mediated by the modulation of key signaling pathways such as AMPK/SIRT1 and NF-κB. Although direct evidence for this compound is currently lacking, its structural similarity to other active gomisins suggests that it is a promising candidate for further investigation as a hepatoprotective agent. This technical guide provides a solid foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel treatments for liver diseases. Further focused research on this compound is crucial to unlock its full potential in the field of hepatology.

References

Gomisin B: A Comprehensive Technical Overview of its Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin B, a dibenzocyclooctadiene lignan (B3055560) isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with significant neuroprotective potential. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective effects, focusing on its mechanisms of action, the signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential in neurodegenerative diseases. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring novel therapeutic strategies for conditions such as Alzheimer's disease and ischemic stroke.

Neuroprotective Effects of this compound and Related Lignans

This compound has demonstrated noteworthy neuroprotective activities in preclinical studies. Research using the APP/PS1 transgenic mouse model of Alzheimer's disease has shown that this compound can significantly improve cognitive dysfunction.[1] Its therapeutic effects are attributed to a multi-faceted mechanism that includes the inhibition of β-site APP-Cleaving Enzyme 1 (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides, and the mitigation of oxidative stress and neuronal apoptosis.[1]

While specific quantitative data for this compound is emerging, studies on related gomisins, such as Gomisin J and Gomisin N, provide valuable insights into the potential dose-dependent efficacy and molecular interactions of this class of compounds.

Quantitative Data on Gomisin Analogs

The following tables summarize the available quantitative data for Gomisin J and Gomisin N, which are structurally similar to this compound and exhibit comparable neuroprotective mechanisms. This data serves as a valuable proxy for understanding the potential potency and efficacy of this compound.

Compound Assay Cell Line Parameter Value Reference
Gomisin Jt-BHP-induced cytotoxicityHT22EC5043.3 ± 2.3 μM[2]

Table 1: In Vitro Neuroprotective Activity of Gomisin J.

Compound Model Treatment Key Findings Reference
Gomisin JMCAO/R rat model20, 40, 80 mg/kgDose-dependently reduced neurological deficit scores, cerebral infarction, and brain water content. Significantly rescued neuron survival in the hippocampus.[3]
Gomisin NMCAO/R mouse model & OGD/R in PC12 cellsNot specifiedSignificantly improved neurological and locomotor function, reduced cerebral infarct volume.[4]
Gomisin NAlzheimer's disease rat and mouse models8 weeksSignificantly improved learning and memory, reduced Aβ plaque area.[5]

Table 2: In Vivo Neuroprotective Effects of Gomisin J and N.

Compound Target Protein/Pathway Cell/Tissue Effect Reference
Gomisin JBcl-XLIschemic rat brain tissueIncreased expression[3]
Gomisin JCleaved caspase-3, BaxIschemic rat brain tissueReduced levels[3]
Gomisin JNrf2, HO-1Ischemic rat brain tissueEnhanced nuclear translocation and expression[3]
Gomisin Np-PI3K/PI3K, p-AKT/AKT, p-mTOR/mTOROGD/R-induced PC12 cellsDramatically boosted expression ratios[4]
Gomisin NNrf2, p-GSK3βSer9/GSK3β, NQO1, HO-1H2O2-injured SHSY-5Y/APPswe cellsSignificantly upregulated expression[5]

Table 3: Modulation of Signaling Pathways by Gomisin J and N.

Core Signaling Pathways

This compound and its analogs exert their neuroprotective effects through the modulation of several critical signaling pathways. The primary pathways identified are the Nrf2/ARE antioxidant response pathway and the PI3K/Akt survival pathway.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like gomisins, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their transcription and a subsequent reduction in oxidative damage. Studies on Gomisin J and N have demonstrated their ability to enhance Nrf2 nuclear translocation and upregulate HO-1 expression.[3][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GomisinB This compound Keap1_Nrf2 Keap1-Nrf2 Complex GomisinB->Keap1_Nrf2 Inhibits interaction ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release of Nrf2 Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Default degradation pathway Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Promotes transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to

This compound activation of the Nrf2/ARE signaling pathway.
PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell survival, proliferation, and apoptosis. Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate a variety of downstream targets to promote cell survival. One key mechanism is the inhibition of pro-apoptotic proteins like Bax and the activation of anti-apoptotic proteins like Bcl-2. Furthermore, Akt can activate mTOR, which plays a role in cell growth and autophagy regulation. Gomisin N has been shown to activate the PI3K/Akt/mTOR pathway, leading to the suppression of autophagy and enhanced cell viability in models of ischemic stroke.[4]

PI3K_Akt_Pathway GomisinB This compound PI3K PI3K GomisinB->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces Bcl2->Apoptosis Inhibits Cell_Survival Cell Survival

This compound modulation of the PI3K/Akt/mTOR survival pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature on this compound and its analogs.

In Vivo Alzheimer's Disease Model
  • Animal Model: APP/PS1 double transgenic mice are commonly used. These mice overexpress a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), leading to age-dependent accumulation of Aβ plaques and cognitive deficits.[1]

  • Treatment: this compound is typically administered via oral gavage.

  • Behavioral Assessment:

    • Morris Water Maze (MWM): To assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant during a probe trial are measured.

    • Open Field Test (OFT): To evaluate general locomotor activity and anxiety-like behavior. Total distance moved and time spent in the center of the arena are recorded.[1]

AD_Model_Workflow start APP/PS1 Transgenic Mice treatment This compound Treatment (Oral Gavage) start->treatment behavioral Behavioral Testing (MWM, OFT) treatment->behavioral biochemical Biochemical & Histological Analysis behavioral->biochemical end Assessment of Neuroprotective Effects biochemical->end

Experimental workflow for in vivo Alzheimer's disease model.
Histological and Biochemical Analyses

  • Nissl Staining:

    • Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA.

    • Dehydrate the brains in a graded sucrose (B13894) solution series.

    • Section the brains using a cryostat.

    • Mount sections on slides and stain with a Nissl stain solution (e.g., cresyl violet).

    • Dehydrate the stained sections through a graded ethanol (B145695) series and clear with xylene.

    • Coverslip and image under a microscope to assess neuronal morphology and count surviving neurons.[1]

  • Thioflavin-S Staining for Amyloid Plaques:

    • Use brain sections prepared as for Nissl staining.

    • Incubate sections in a Thioflavin-S solution.

    • Differentiate in a series of ethanol solutions to reduce background staining.

    • Wash with distilled water and coverslip with a fluorescent mounting medium.

    • Visualize amyloid plaques using a fluorescence microscope.[1]

  • ELISA for Amyloid-β Levels:

    • Homogenize brain tissue in a suitable lysis buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Use a commercial ELISA kit specific for Aβ40 and Aβ42 to quantify their concentrations in the brain homogenates according to the manufacturer's instructions.[1]

  • Immunofluorescence for Apoptosis Markers:

    • Prepare brain sections and perform antigen retrieval if necessary.

    • Block non-specific binding sites with a blocking buffer (e.g., serum).

    • Incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2).

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

    • Coverslip and visualize using a fluorescence or confocal microscope.[1]

  • Western Blotting:

    • Extract proteins from brain tissue or cultured cells.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with non-fat milk or bovine serum albumin (BSA).

    • Incubate with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, BACE1, β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).[3][4][5]

Conclusion

This compound, a natural lignan from Schisandra chinensis, demonstrates significant neuroprotective properties with therapeutic potential for neurodegenerative diseases. Its multifaceted mechanism of action, involving the inhibition of Aβ production, reduction of oxidative stress, and suppression of neuronal apoptosis, is mediated through the modulation of key signaling pathways, including the Nrf2/ARE and PI3K/Akt pathways. While further research is needed to fully elucidate its quantitative efficacy and detailed molecular interactions, the existing evidence strongly supports the continued investigation of this compound as a lead compound for the development of novel neuroprotective drugs. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in this field.

References

Gomisin B: A Comprehensive Technical Overview of its Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin B, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis, has emerged as a promising natural compound with significant neuroprotective potential. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective effects, focusing on its mechanisms of action, the signaling pathways it modulates, and the experimental evidence supporting its therapeutic potential in neurodegenerative diseases. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring novel therapeutic strategies for conditions such as Alzheimer's disease and ischemic stroke.

Neuroprotective Effects of this compound and Related Lignans

This compound has demonstrated noteworthy neuroprotective activities in preclinical studies. Research using the APP/PS1 transgenic mouse model of Alzheimer's disease has shown that this compound can significantly improve cognitive dysfunction.[1] Its therapeutic effects are attributed to a multi-faceted mechanism that includes the inhibition of β-site APP-Cleaving Enzyme 1 (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides, and the mitigation of oxidative stress and neuronal apoptosis.[1]

While specific quantitative data for this compound is emerging, studies on related gomisins, such as Gomisin J and Gomisin N, provide valuable insights into the potential dose-dependent efficacy and molecular interactions of this class of compounds.

Quantitative Data on Gomisin Analogs

The following tables summarize the available quantitative data for Gomisin J and Gomisin N, which are structurally similar to this compound and exhibit comparable neuroprotective mechanisms. This data serves as a valuable proxy for understanding the potential potency and efficacy of this compound.

Compound Assay Cell Line Parameter Value Reference
Gomisin Jt-BHP-induced cytotoxicityHT22EC5043.3 ± 2.3 μM[2]

Table 1: In Vitro Neuroprotective Activity of Gomisin J.

Compound Model Treatment Key Findings Reference
Gomisin JMCAO/R rat model20, 40, 80 mg/kgDose-dependently reduced neurological deficit scores, cerebral infarction, and brain water content. Significantly rescued neuron survival in the hippocampus.[3]
Gomisin NMCAO/R mouse model & OGD/R in PC12 cellsNot specifiedSignificantly improved neurological and locomotor function, reduced cerebral infarct volume.[4]
Gomisin NAlzheimer's disease rat and mouse models8 weeksSignificantly improved learning and memory, reduced Aβ plaque area.[5]

Table 2: In Vivo Neuroprotective Effects of Gomisin J and N.

Compound Target Protein/Pathway Cell/Tissue Effect Reference
Gomisin JBcl-XLIschemic rat brain tissueIncreased expression[3]
Gomisin JCleaved caspase-3, BaxIschemic rat brain tissueReduced levels[3]
Gomisin JNrf2, HO-1Ischemic rat brain tissueEnhanced nuclear translocation and expression[3]
Gomisin Np-PI3K/PI3K, p-AKT/AKT, p-mTOR/mTOROGD/R-induced PC12 cellsDramatically boosted expression ratios[4]
Gomisin NNrf2, p-GSK3βSer9/GSK3β, NQO1, HO-1H2O2-injured SHSY-5Y/APPswe cellsSignificantly upregulated expression[5]

Table 3: Modulation of Signaling Pathways by Gomisin J and N.

Core Signaling Pathways

This compound and its analogs exert their neuroprotective effects through the modulation of several critical signaling pathways. The primary pathways identified are the Nrf2/ARE antioxidant response pathway and the PI3K/Akt survival pathway.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like gomisins, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their transcription and a subsequent reduction in oxidative damage. Studies on Gomisin J and N have demonstrated their ability to enhance Nrf2 nuclear translocation and upregulate HO-1 expression.[3][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GomisinB This compound Keap1_Nrf2 Keap1-Nrf2 Complex GomisinB->Keap1_Nrf2 Inhibits interaction ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release of Nrf2 Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Default degradation pathway Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Promotes transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Leads to

This compound activation of the Nrf2/ARE signaling pathway.
PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that regulates cell survival, proliferation, and apoptosis. Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate a variety of downstream targets to promote cell survival. One key mechanism is the inhibition of pro-apoptotic proteins like Bax and the activation of anti-apoptotic proteins like Bcl-2. Furthermore, Akt can activate mTOR, which plays a role in cell growth and autophagy regulation. Gomisin N has been shown to activate the PI3K/Akt/mTOR pathway, leading to the suppression of autophagy and enhanced cell viability in models of ischemic stroke.[4]

PI3K_Akt_Pathway GomisinB This compound PI3K PI3K GomisinB->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Autophagy Autophagy mTOR->Autophagy Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces Bcl2->Apoptosis Inhibits Cell_Survival Cell Survival

This compound modulation of the PI3K/Akt/mTOR survival pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature on this compound and its analogs.

In Vivo Alzheimer's Disease Model
  • Animal Model: APP/PS1 double transgenic mice are commonly used. These mice overexpress a chimeric mouse/human amyloid precursor protein (Mo/HuAPP695swe) and a mutant human presenilin 1 (PS1-dE9), leading to age-dependent accumulation of Aβ plaques and cognitive deficits.[1]

  • Treatment: this compound is typically administered via oral gavage.

  • Behavioral Assessment:

    • Morris Water Maze (MWM): To assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water. Escape latency, path length, and time spent in the target quadrant during a probe trial are measured.

    • Open Field Test (OFT): To evaluate general locomotor activity and anxiety-like behavior. Total distance moved and time spent in the center of the arena are recorded.[1]

AD_Model_Workflow start APP/PS1 Transgenic Mice treatment This compound Treatment (Oral Gavage) start->treatment behavioral Behavioral Testing (MWM, OFT) treatment->behavioral biochemical Biochemical & Histological Analysis behavioral->biochemical end Assessment of Neuroprotective Effects biochemical->end

Experimental workflow for in vivo Alzheimer's disease model.
Histological and Biochemical Analyses

  • Nissl Staining:

    • Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains in PFA.

    • Dehydrate the brains in a graded sucrose solution series.

    • Section the brains using a cryostat.

    • Mount sections on slides and stain with a Nissl stain solution (e.g., cresyl violet).

    • Dehydrate the stained sections through a graded ethanol series and clear with xylene.

    • Coverslip and image under a microscope to assess neuronal morphology and count surviving neurons.[1]

  • Thioflavin-S Staining for Amyloid Plaques:

    • Use brain sections prepared as for Nissl staining.

    • Incubate sections in a Thioflavin-S solution.

    • Differentiate in a series of ethanol solutions to reduce background staining.

    • Wash with distilled water and coverslip with a fluorescent mounting medium.

    • Visualize amyloid plaques using a fluorescence microscope.[1]

  • ELISA for Amyloid-β Levels:

    • Homogenize brain tissue in a suitable lysis buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Use a commercial ELISA kit specific for Aβ40 and Aβ42 to quantify their concentrations in the brain homogenates according to the manufacturer's instructions.[1]

  • Immunofluorescence for Apoptosis Markers:

    • Prepare brain sections and perform antigen retrieval if necessary.

    • Block non-specific binding sites with a blocking buffer (e.g., serum).

    • Incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2).

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

    • Coverslip and visualize using a fluorescence or confocal microscope.[1]

  • Western Blotting:

    • Extract proteins from brain tissue or cultured cells.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with non-fat milk or bovine serum albumin (BSA).

    • Incubate with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, BACE1, β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).[3][4][5]

Conclusion

This compound, a natural lignan from Schisandra chinensis, demonstrates significant neuroprotective properties with therapeutic potential for neurodegenerative diseases. Its multifaceted mechanism of action, involving the inhibition of Aβ production, reduction of oxidative stress, and suppression of neuronal apoptosis, is mediated through the modulation of key signaling pathways, including the Nrf2/ARE and PI3K/Akt pathways. While further research is needed to fully elucidate its quantitative efficacy and detailed molecular interactions, the existing evidence strongly supports the continued investigation of this compound as a lead compound for the development of novel neuroprotective drugs. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in this field.

References

Gomisin B: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin B, a dibenzocyclooctadiene lignan (B3055560) isolated from Schisandra grandiflora, has emerged as a promising natural compound with a range of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its anticancer and neuroprotective effects. While quantitative data on this compound itself is limited in publicly available literature, studies on its close analogues provide significant insights into its mechanisms of action. This document summarizes the available data, outlines relevant experimental methodologies, and visualizes the key signaling pathways implicated in its activity.

Core Biological Activities and Therapeutic Potential

This compound has been investigated for several pharmacological properties, with the most notable being its potential as an anticancer and neuroprotective agent.

Anticancer Activity

A key study synthesized a series of 1,2,3-triazole derivatives at the C-7' position of the this compound core. Among these, compound 5b exhibited superior cytotoxicity against the SIHA (human cervical cancer) cell line with a half-maximal inhibitory concentration (IC50) of 0.24 μM, a potency greater than the standard chemotherapeutic drug, doxorubicin[1].

The proposed mechanism for this anticancer activity involves the disruption of microtubule dynamics. Compound 5b was found to promote tubulin polymerization, similar to the action of paclitaxel, and induced cell cycle arrest at the G2/M phase in HeLa (human cervical cancer) cells[1]. This indicates that the this compound scaffold may target the tubulin-microtubule equilibrium, a critical process for cell division, thereby inhibiting cancer cell proliferation.

Table 1: Cytotoxicity of this compound Analogue (Compound 5b)

CompoundCell LineIC50 (μM)Reference
This compound Analogue (5b)SIHA (Cervical Cancer)0.24[1]
Neuroprotective Effects

This compound has shown potential in the context of neurodegenerative diseases, specifically Alzheimer's disease. A study utilizing an APP/PS1 transgenic mouse model of Alzheimer's demonstrated that this compound administration led to a significant improvement in cognitive function. The therapeutic effects were attributed to multiple mechanisms, including the inhibition of β-site APP-cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β plaques, and a reduction in oxidative stress. Furthermore, this compound exhibited anti-apoptotic properties in neuronal cells.

Signaling Pathways and Mechanisms of Action

Based on studies of this compound analogues and related lignans, the following signaling pathways are implicated in its biological activities.

Tubulin Polymerization Pathway

The anticancer activity of the this compound analogue 5b is linked to its ability to promote tubulin polymerization. This disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and cell division, ultimately leading to G2/M phase cell cycle arrest and apoptosis.

Gomisin_B_Anticancer_Pathway This compound Analogue (5b) This compound Analogue (5b) Tubulin Dimers Tubulin Dimers This compound Analogue (5b)->Tubulin Dimers Promotes Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Disruption->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action for a this compound analogue.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activities. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan (B1609692) Solubilization and Measurement Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with this compound Treat with this compound Incubate (24h)->Treat with this compound Incubate (48-72h) Incubate (48-72h) Treat with this compound->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Add Solubilization Solution Add Solubilization Solution Incubate (4h)->Add Solubilization Solution Incubate (2-4h) Incubate (2-4h) Add Solubilization Solution->Incubate (2-4h) Measure Absorbance (570nm) Measure Absorbance (570nm) Incubate (2-4h)->Measure Absorbance (570nm)

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound and incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle progression.

Workflow Diagram:

Cell_Cycle_Analysis_Workflow cluster_0 Cell Preparation and Treatment cluster_1 Staining and Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Harvest and Fix Cells Harvest and Fix Cells Treat with this compound->Harvest and Fix Cells RNase Treatment RNase Treatment Harvest and Fix Cells->RNase Treatment Propidium (B1200493) Iodide Staining Propidium Iodide Staining RNase Treatment->Propidium Iodide Staining Flow Cytometry Analysis Flow Cytometry Analysis Propidium Iodide Staining->Flow Cytometry Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for 24 to 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature and analyze the DNA content using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

  • Compound Addition: Add this compound or a vehicle control to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization kinetics in the presence of this compound to the control to determine its effect on tubulin assembly.

Conclusion and Future Directions

This compound, a natural lignan, and its analogues have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and neuroprotection. The anticancer activity of a this compound analogue, mediated through the promotion of tubulin polymerization and subsequent cell cycle arrest, highlights a promising avenue for the development of novel antimitotic drugs. Furthermore, the neuroprotective effects of this compound in a preclinical model of Alzheimer's disease suggest its potential for addressing complex neurodegenerative disorders.

However, a significant gap in the current research is the lack of comprehensive quantitative data for this compound itself across a wider range of biological assays and cell lines. Future research should focus on:

  • Systematic Screening: Evaluating the cytotoxic effects of this compound against a broad panel of human cancer cell lines to determine its IC50 values and spectrum of activity.

  • Mechanistic Elucidation: Further investigating the specific molecular targets and signaling pathways modulated by this compound in both cancer and neuronal cells.

  • In Vivo Efficacy: Conducting more extensive preclinical in vivo studies to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound for its various reported biological activities.

A more detailed understanding of this compound's pharmacological profile will be crucial for its potential translation into clinical applications. The information presented in this technical guide serves as a foundation for researchers and drug development professionals to build upon in their exploration of this promising natural compound.

References

Gomisin B: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gomisin B, a dibenzocyclooctadiene lignan isolated from Schisandra grandiflora, has emerged as a promising natural compound with a range of biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's therapeutic potential, with a focus on its anticancer and neuroprotective effects. While quantitative data on this compound itself is limited in publicly available literature, studies on its close analogues provide significant insights into its mechanisms of action. This document summarizes the available data, outlines relevant experimental methodologies, and visualizes the key signaling pathways implicated in its activity.

Core Biological Activities and Therapeutic Potential

This compound has been investigated for several pharmacological properties, with the most notable being its potential as an anticancer and neuroprotective agent.

Anticancer Activity

A key study synthesized a series of 1,2,3-triazole derivatives at the C-7' position of the this compound core. Among these, compound 5b exhibited superior cytotoxicity against the SIHA (human cervical cancer) cell line with a half-maximal inhibitory concentration (IC50) of 0.24 μM, a potency greater than the standard chemotherapeutic drug, doxorubicin[1].

The proposed mechanism for this anticancer activity involves the disruption of microtubule dynamics. Compound 5b was found to promote tubulin polymerization, similar to the action of paclitaxel, and induced cell cycle arrest at the G2/M phase in HeLa (human cervical cancer) cells[1]. This indicates that the this compound scaffold may target the tubulin-microtubule equilibrium, a critical process for cell division, thereby inhibiting cancer cell proliferation.

Table 1: Cytotoxicity of this compound Analogue (Compound 5b)

CompoundCell LineIC50 (μM)Reference
This compound Analogue (5b)SIHA (Cervical Cancer)0.24[1]
Neuroprotective Effects

This compound has shown potential in the context of neurodegenerative diseases, specifically Alzheimer's disease. A study utilizing an APP/PS1 transgenic mouse model of Alzheimer's demonstrated that this compound administration led to a significant improvement in cognitive function. The therapeutic effects were attributed to multiple mechanisms, including the inhibition of β-site APP-cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β plaques, and a reduction in oxidative stress. Furthermore, this compound exhibited anti-apoptotic properties in neuronal cells.

Signaling Pathways and Mechanisms of Action

Based on studies of this compound analogues and related lignans, the following signaling pathways are implicated in its biological activities.

Tubulin Polymerization Pathway

The anticancer activity of the this compound analogue 5b is linked to its ability to promote tubulin polymerization. This disrupts the dynamic instability of microtubules, which is essential for mitotic spindle formation and cell division, ultimately leading to G2/M phase cell cycle arrest and apoptosis.

Gomisin_B_Anticancer_Pathway This compound Analogue (5b) This compound Analogue (5b) Tubulin Dimers Tubulin Dimers This compound Analogue (5b)->Tubulin Dimers Promotes Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization->Mitotic Spindle Disruption G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Mitotic Spindle Disruption->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of anticancer action for a this compound analogue.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's biological activities. These are generalized protocols and may require optimization for specific experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Workflow Diagram:

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement Seed Cells Seed Cells Incubate (24h) Incubate (24h) Seed Cells->Incubate (24h) Treat with this compound Treat with this compound Incubate (24h)->Treat with this compound Incubate (48-72h) Incubate (48-72h) Treat with this compound->Incubate (48-72h) Add MTT Reagent Add MTT Reagent Incubate (48-72h)->Add MTT Reagent Incubate (4h) Incubate (4h) Add MTT Reagent->Incubate (4h) Add Solubilization Solution Add Solubilization Solution Incubate (4h)->Add Solubilization Solution Incubate (2-4h) Incubate (2-4h) Add Solubilization Solution->Incubate (2-4h) Measure Absorbance (570nm) Measure Absorbance (570nm) Incubate (2-4h)->Measure Absorbance (570nm)

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound and incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle progression.

Workflow Diagram:

Cell_Cycle_Analysis_Workflow cluster_0 Cell Preparation and Treatment cluster_1 Staining and Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Harvest and Fix Cells Harvest and Fix Cells Treat with this compound->Harvest and Fix Cells RNase Treatment RNase Treatment Harvest and Fix Cells->RNase Treatment Propidium Iodide Staining Propidium Iodide Staining RNase Treatment->Propidium Iodide Staining Flow Cytometry Analysis Flow Cytometry Analysis Propidium Iodide Staining->Flow Cytometry Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for 24 to 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature and analyze the DNA content using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

  • Compound Addition: Add this compound or a vehicle control to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization kinetics in the presence of this compound to the control to determine its effect on tubulin assembly.

Conclusion and Future Directions

This compound, a natural lignan, and its analogues have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and neuroprotection. The anticancer activity of a this compound analogue, mediated through the promotion of tubulin polymerization and subsequent cell cycle arrest, highlights a promising avenue for the development of novel antimitotic drugs. Furthermore, the neuroprotective effects of this compound in a preclinical model of Alzheimer's disease suggest its potential for addressing complex neurodegenerative disorders.

However, a significant gap in the current research is the lack of comprehensive quantitative data for this compound itself across a wider range of biological assays and cell lines. Future research should focus on:

  • Systematic Screening: Evaluating the cytotoxic effects of this compound against a broad panel of human cancer cell lines to determine its IC50 values and spectrum of activity.

  • Mechanistic Elucidation: Further investigating the specific molecular targets and signaling pathways modulated by this compound in both cancer and neuronal cells.

  • In Vivo Efficacy: Conducting more extensive preclinical in vivo studies to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound for its various reported biological activities.

A more detailed understanding of this compound's pharmacological profile will be crucial for its potential translation into clinical applications. The information presented in this technical guide serves as a foundation for researchers and drug development professionals to build upon in their exploration of this promising natural compound.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Gomisin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin B is a dibenzocyclooctadiene lignan (B3055560) isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans (B1203133) from Schisandra chinensis have garnered significant scientific interest for their diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects.[1][2] A thorough understanding of the pharmacokinetic profile and bioavailability of individual lignans like this compound is crucial for their development as therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, including detailed experimental methodologies and an exploration of the key factors influencing its systemic exposure.

While specific pharmacokinetic data for this compound is limited in publicly available literature, this guide will leverage data from closely related lignans, such as Gomisin D, to provide a representative understanding of the pharmacokinetic properties of this class of compounds.

Pharmacokinetics of this compound and Related Lignans

The systemic exposure and therapeutic efficacy of this compound are governed by its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Bioavailability

The oral bioavailability of lignans from Schisandra is often challenged by factors such as poor aqueous solubility and first-pass metabolism.[1] Studies on related compounds like Gomisin D in rats have shown that while the compound can be absorbed orally, its absolute bioavailability may be variable.[3]

Factors Influencing Bioavailability:

  • P-glycoprotein (P-gp) Efflux: P-glycoprotein, an ATP-dependent efflux transporter highly expressed in the intestinal epithelium, can actively pump xenobiotics back into the intestinal lumen, thereby limiting their absorption. Several Schisandra lignans have been identified as substrates and/or inhibitors of P-gp, suggesting that this transporter plays a significant role in their oral bioavailability.[4]

  • Cytochrome P450 (CYP) Metabolism: First-pass metabolism in the gut wall and liver, primarily mediated by CYP3A4, is a major determinant of the systemic availability of many drugs. Gomisin A, a structurally similar lignan, has been shown to be a potent inhibitor of CYP3A4.[5] The interaction of this compound with CYP enzymes is an important area for further investigation.

Distribution

Following absorption, this compound is expected to distribute into various tissues. The lipophilic nature of dibenzocyclooctadiene lignans suggests a potential for broad tissue distribution.

Metabolism and Excretion

The metabolism of this compound is likely to occur primarily in the liver, involving phase I (oxidation, hydroxylation) and phase II (glucuronidation, sulfation) reactions. The resulting metabolites are then expected to be excreted through bile and urine.

Quantitative Pharmacokinetic Data

Due to the limited availability of specific pharmacokinetic data for this compound, the following table presents data for the structurally related lignan, Gomisin D , from a study in rats. This serves as a valuable reference for the anticipated pharmacokinetic profile of this compound.

ParameterIntravenous (5 mg/kg)Intragastric (50 mg/kg)
Cmax (µg/L) -32,795.6 ± 11,104.6
Tmax (h) 0.083 ± 0.03.0 ± 1.2
AUC(0-t) (µg/L·h) 3136.2 ± 548.732,795.6 ± 11,104.6
AUC(0-∞) (µg/L·h) 3261.1 ± 600.0-
t1/2 (h) 5.0 ± 1.15.6 ± 2.0
Vd (L/kg) 11.2 ± 2.613.3 ± 6.2
CL (L/h/kg) 1.6 ± 0.31.5 ± 0.3
Absolute Bioavailability (%) -10.76%

Data adapted from a pharmacokinetic study of Gomisin D in rats.[3]

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound pharmacokinetics and bioavailability.

In Vivo Pharmacokinetic Study in Rats

This protocol is based on established methods for pharmacokinetic studies of small molecules in rodents.[3]

1. Animal Model:

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals are fasted overnight before dosing.

2. Drug Administration:

  • Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of Solutol HS 15, ethanol, and saline) and administered as a bolus injection via the tail vein at a dose of 5 mg/kg.

  • Oral (Intragastric) Administration: this compound is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered by oral gavage at a dose of 50 mg/kg.

3. Blood Sampling:

  • Blood samples (approximately 0.3 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis (Plasma Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) (containing an internal standard, e.g., diazepam) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Chromatographic System: A UPLC system equipped with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: Multiple reaction monitoring (MRM) is used to quantify the analyte and internal standard.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, CL) are calculated using non-compartmental analysis of the plasma concentration-time data.

  • Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

In Vitro Intestinal Permeability Assay (Caco-2 Cells)

This protocol describes a standard method for assessing the intestinal permeability of a compound using the Caco-2 cell monolayer model.

1. Cell Culture:

  • Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Cells are seeded onto Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

2. Monolayer Integrity Assessment:

  • The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >200 Ω·cm².

3. Transport Study:

  • The culture medium is replaced with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • This compound solution (in HBSS) is added to either the apical (AP) or basolateral (BL) chamber.

  • Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).

  • The concentration of this compound in the samples is determined by LC-MS/MS.

4. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp value is calculated using the formula: Papp = (dQ/dt) / (A × C0), where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration of the compound.

Signaling Pathways Modulated by this compound and Related Lignans

While direct evidence for this compound is still emerging, studies on related gomisins suggest their involvement in key cellular signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Gomisin M2, a related lignan, has been shown to downregulate the Wnt/β-catenin signaling pathway.

Wnt_beta_catenin_pathway Wnt/β-catenin Signaling Pathway cluster_receptor Receptor Complex cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP5_6 LRP5/6 Wnt->LRP5_6 Binds Dsh Dishevelled (Dvl) Frizzled->Dsh Activates LRP5_6->Dsh Axin Axin Dsh->Axin Inhibits GSK3b GSK3β Axin->GSK3b APC APC APC->GSK3b beta_catenin_cyto β-catenin (cytoplasm) GSK3b->beta_catenin_cyto Phosphorylates for degradation CK1 CK1 CK1->beta_catenin_cyto Phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Gomisin_M2 Gomisin M2 (related lignan) Gomisin_M2->Dsh Inhibits?

Caption: Wnt/β-catenin signaling pathway and potential modulation by Gomisin M2.

NF-κB and Apoptosis Signaling Pathways

The NF-κB pathway is a key regulator of inflammation and cell survival. Gomisin A and Gomisin N have been shown to modulate NF-κB signaling and induce apoptosis in cancer cells.[6]

NFkB_Apoptosis_Pathway NF-κB and Apoptosis Signaling Pathways Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Pro_inflammatory_Genes Activates Gomisin_A_N Gomisin A/N (related lignans) Gomisin_A_N->IKK Inhibits Mitochondria Mitochondria Gomisin_A_N->Mitochondria Induces Mitochondrial Dysfunction Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: NF-κB and Apoptosis pathways modulated by related Gomisins.

Experimental Workflows

In Vivo Pharmacokinetic Study Workflow

PK_Workflow In Vivo Pharmacokinetic Study Workflow Animal_Prep Animal Preparation (Fasting) Dosing Drug Administration (IV and Oral) Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Pharmacokinetic Parameter Calculation LC_MS_Analysis->Data_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Caco-2 Permeability Assay Workflow

Caco2_Workflow Caco-2 Permeability Assay Workflow Cell_Culture Caco-2 Cell Culture on Transwell Inserts Monolayer_Integrity Monolayer Integrity Check (TEER Measurement) Cell_Culture->Monolayer_Integrity Transport_Experiment Bidirectional Transport Experiment (AP-BL, BL-AP) Monolayer_Integrity->Transport_Experiment Sample_Collection Sample Collection from Receiver Compartment Transport_Experiment->Sample_Collection LC_MS_Analysis LC-MS/MS Analysis Sample_Collection->LC_MS_Analysis Papp_Calculation Calculation of Apparent Permeability (Papp) LC_MS_Analysis->Papp_Calculation

Caption: Workflow for a Caco-2 cell permeability assay.

Conclusion and Future Directions

This technical guide has summarized the key aspects of this compound pharmacokinetics and bioavailability, drawing upon available data for related compounds where necessary. The provided experimental protocols offer a robust framework for conducting further preclinical studies. A significant data gap remains concerning the specific pharmacokinetic parameters of this compound. Future research should prioritize conducting a comprehensive pharmacokinetic study of purified this compound, including both intravenous and oral administration, to determine its absolute bioavailability and establish a clear ADME profile. Furthermore, elucidating the direct interactions of this compound with key drug transporters and metabolic enzymes, as well as its specific effects on cellular signaling pathways, will be critical for its successful development as a therapeutic agent.

References

An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Gomisin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gomisin B is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra chinensis, a plant with a long history of use in traditional medicine. Lignans from Schisandra chinensis have garnered significant scientific interest for their diverse pharmacological activities, including hepatoprotective, neuroprotective, and anti-inflammatory effects.[1][2] A thorough understanding of the pharmacokinetic profile and bioavailability of individual lignans like this compound is crucial for their development as therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, including detailed experimental methodologies and an exploration of the key factors influencing its systemic exposure.

While specific pharmacokinetic data for this compound is limited in publicly available literature, this guide will leverage data from closely related lignans, such as Gomisin D, to provide a representative understanding of the pharmacokinetic properties of this class of compounds.

Pharmacokinetics of this compound and Related Lignans

The systemic exposure and therapeutic efficacy of this compound are governed by its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Bioavailability

The oral bioavailability of lignans from Schisandra is often challenged by factors such as poor aqueous solubility and first-pass metabolism.[1] Studies on related compounds like Gomisin D in rats have shown that while the compound can be absorbed orally, its absolute bioavailability may be variable.[3]

Factors Influencing Bioavailability:

  • P-glycoprotein (P-gp) Efflux: P-glycoprotein, an ATP-dependent efflux transporter highly expressed in the intestinal epithelium, can actively pump xenobiotics back into the intestinal lumen, thereby limiting their absorption. Several Schisandra lignans have been identified as substrates and/or inhibitors of P-gp, suggesting that this transporter plays a significant role in their oral bioavailability.[4]

  • Cytochrome P450 (CYP) Metabolism: First-pass metabolism in the gut wall and liver, primarily mediated by CYP3A4, is a major determinant of the systemic availability of many drugs. Gomisin A, a structurally similar lignan, has been shown to be a potent inhibitor of CYP3A4.[5] The interaction of this compound with CYP enzymes is an important area for further investigation.

Distribution

Following absorption, this compound is expected to distribute into various tissues. The lipophilic nature of dibenzocyclooctadiene lignans suggests a potential for broad tissue distribution.

Metabolism and Excretion

The metabolism of this compound is likely to occur primarily in the liver, involving phase I (oxidation, hydroxylation) and phase II (glucuronidation, sulfation) reactions. The resulting metabolites are then expected to be excreted through bile and urine.

Quantitative Pharmacokinetic Data

Due to the limited availability of specific pharmacokinetic data for this compound, the following table presents data for the structurally related lignan, Gomisin D , from a study in rats. This serves as a valuable reference for the anticipated pharmacokinetic profile of this compound.

ParameterIntravenous (5 mg/kg)Intragastric (50 mg/kg)
Cmax (µg/L) -32,795.6 ± 11,104.6
Tmax (h) 0.083 ± 0.03.0 ± 1.2
AUC(0-t) (µg/L·h) 3136.2 ± 548.732,795.6 ± 11,104.6
AUC(0-∞) (µg/L·h) 3261.1 ± 600.0-
t1/2 (h) 5.0 ± 1.15.6 ± 2.0
Vd (L/kg) 11.2 ± 2.613.3 ± 6.2
CL (L/h/kg) 1.6 ± 0.31.5 ± 0.3
Absolute Bioavailability (%) -10.76%

Data adapted from a pharmacokinetic study of Gomisin D in rats.[3]

Experimental Protocols

This section details the methodologies for key experiments relevant to the study of this compound pharmacokinetics and bioavailability.

In Vivo Pharmacokinetic Study in Rats

This protocol is based on established methods for pharmacokinetic studies of small molecules in rodents.[3]

1. Animal Model:

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals are fasted overnight before dosing.

2. Drug Administration:

  • Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of Solutol HS 15, ethanol, and saline) and administered as a bolus injection via the tail vein at a dose of 5 mg/kg.

  • Oral (Intragastric) Administration: this compound is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution and administered by oral gavage at a dose of 50 mg/kg.

3. Blood Sampling:

  • Blood samples (approximately 0.3 mL) are collected from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into heparinized tubes.

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis (Plasma Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of acetonitrile (containing an internal standard, e.g., diazepam) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Chromatographic System: A UPLC system equipped with a C18 column.

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • Quantification: Multiple reaction monitoring (MRM) is used to quantify the analyte and internal standard.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Vd, CL) are calculated using non-compartmental analysis of the plasma concentration-time data.

  • Absolute oral bioavailability (F%) is calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

In Vitro Intestinal Permeability Assay (Caco-2 Cells)

This protocol describes a standard method for assessing the intestinal permeability of a compound using the Caco-2 cell monolayer model.

1. Cell Culture:

  • Caco-2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Cells are seeded onto Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

2. Monolayer Integrity Assessment:

  • The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >200 Ω·cm².

3. Transport Study:

  • The culture medium is replaced with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • This compound solution (in HBSS) is added to either the apical (AP) or basolateral (BL) chamber.

  • Samples are collected from the receiver chamber at specified time points (e.g., 30, 60, 90, and 120 minutes).

  • The concentration of this compound in the samples is determined by LC-MS/MS.

4. Calculation of Apparent Permeability Coefficient (Papp):

  • The Papp value is calculated using the formula: Papp = (dQ/dt) / (A × C0), where dQ/dt is the transport rate, A is the surface area of the insert, and C0 is the initial concentration of the compound.

Signaling Pathways Modulated by this compound and Related Lignans

While direct evidence for this compound is still emerging, studies on related gomisins suggest their involvement in key cellular signaling pathways.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Gomisin M2, a related lignan, has been shown to downregulate the Wnt/β-catenin signaling pathway.

Wnt_beta_catenin_pathway Wnt/β-catenin Signaling Pathway cluster_receptor Receptor Complex cluster_destruction Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds LRP5_6 LRP5/6 Wnt->LRP5_6 Binds Dsh Dishevelled (Dvl) Frizzled->Dsh Activates LRP5_6->Dsh Axin Axin Dsh->Axin Inhibits GSK3b GSK3β Axin->GSK3b APC APC APC->GSK3b beta_catenin_cyto β-catenin (cytoplasm) GSK3b->beta_catenin_cyto Phosphorylates for degradation CK1 CK1 CK1->beta_catenin_cyto Phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Gomisin_M2 Gomisin M2 (related lignan) Gomisin_M2->Dsh Inhibits?

Caption: Wnt/β-catenin signaling pathway and potential modulation by Gomisin M2.

NF-κB and Apoptosis Signaling Pathways

The NF-κB pathway is a key regulator of inflammation and cell survival. Gomisin A and Gomisin N have been shown to modulate NF-κB signaling and induce apoptosis in cancer cells.[6]

NFkB_Apoptosis_Pathway NF-κB and Apoptosis Signaling Pathways Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_nuc->Pro_inflammatory_Genes Activates Gomisin_A_N Gomisin A/N (related lignans) Gomisin_A_N->IKK Inhibits Mitochondria Mitochondria Gomisin_A_N->Mitochondria Induces Mitochondrial Dysfunction Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: NF-κB and Apoptosis pathways modulated by related Gomisins.

Experimental Workflows

In Vivo Pharmacokinetic Study Workflow

PK_Workflow In Vivo Pharmacokinetic Study Workflow Animal_Prep Animal Preparation (Fasting) Dosing Drug Administration (IV and Oral) Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Analysis Pharmacokinetic Parameter Calculation LC_MS_Analysis->Data_Analysis

Caption: Workflow for an in vivo pharmacokinetic study.

Caco-2 Permeability Assay Workflow

Caco2_Workflow Caco-2 Permeability Assay Workflow Cell_Culture Caco-2 Cell Culture on Transwell Inserts Monolayer_Integrity Monolayer Integrity Check (TEER Measurement) Cell_Culture->Monolayer_Integrity Transport_Experiment Bidirectional Transport Experiment (AP-BL, BL-AP) Monolayer_Integrity->Transport_Experiment Sample_Collection Sample Collection from Receiver Compartment Transport_Experiment->Sample_Collection LC_MS_Analysis LC-MS/MS Analysis Sample_Collection->LC_MS_Analysis Papp_Calculation Calculation of Apparent Permeability (Papp) LC_MS_Analysis->Papp_Calculation

Caption: Workflow for a Caco-2 cell permeability assay.

Conclusion and Future Directions

This technical guide has summarized the key aspects of this compound pharmacokinetics and bioavailability, drawing upon available data for related compounds where necessary. The provided experimental protocols offer a robust framework for conducting further preclinical studies. A significant data gap remains concerning the specific pharmacokinetic parameters of this compound. Future research should prioritize conducting a comprehensive pharmacokinetic study of purified this compound, including both intravenous and oral administration, to determine its absolute bioavailability and establish a clear ADME profile. Furthermore, elucidating the direct interactions of this compound with key drug transporters and metabolic enzymes, as well as its specific effects on cellular signaling pathways, will be critical for its successful development as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Gomisin B from Schisandra chinensis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisandra chinensis, a woody vine native to East Asia, is a well-known plant in traditional medicine. Its fruits, commonly referred to as Schisandra berries, are rich in bioactive compounds, particularly lignans (B1203133). Among these, Gomisin B is a dibenzocyclooctadiene lignan (B3055560) that has garnered scientific interest for its potential pharmacological activities. This document provides detailed protocols for the extraction, purification, and quantification of this compound from Schisandra chinensis.

I. Extraction Protocols

The extraction of lignans from Schisandra chinensis can be achieved through various methods. The choice of method often depends on the desired yield, purity, and available laboratory equipment. Below are protocols for common extraction techniques.

A. Maceration Protocol

Maceration is a simple and widely used method for extracting bioactive compounds from plant materials.

Protocol:

  • Preparation of Plant Material: Air-dry the fruits of Schisandra chinensis and grind them into a coarse powder.

  • Extraction:

    • Place the powdered plant material (e.g., 3.5 kg) in a suitable container.[1]

    • Add 80% aqueous ethanol (B145695) at a ratio of approximately 1:3 (w/v, e.g., 10 L for 3.5 kg).[1]

    • Allow the mixture to stand at room temperature for a specified period (e.g., 5 days), with occasional agitation.[2]

    • Separate the extract from the plant residue by filtration.

    • Repeat the extraction process two more times with fresh solvent to ensure maximum recovery of the lignans.[1]

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

B. Ultrasound-Assisted Extraction (UAE) Protocol

Ultrasound-assisted extraction utilizes ultrasonic waves to accelerate the extraction process, often resulting in higher yields in shorter times.

Protocol:

  • Preparation of Plant Material: Prepare dried and powdered Schisandra chinensis seeds or fruits.

  • Extraction Parameters Optimization (based on a study for Schisandrin (B1198587) B):

    • Solvent: 95% ethanol.[3]

    • Liquid-to-Solid Ratio: 5 mL/g.[3]

    • Ultrasonic Power: 600 W.[3]

    • Extraction Temperature: 60 °C.[3]

    • Extraction Time: 70 minutes.[3]

  • Procedure:

    • Mix the powdered plant material with the extraction solvent in a flask.

    • Place the flask in an ultrasonic bath set to the specified temperature and power.

    • After the extraction time, filter the mixture to separate the extract.

    • The extract can then be concentrated using a rotary evaporator.

II. Data Presentation: Comparison of Extraction Parameters

The following table summarizes key parameters for different extraction methods based on studies on Schisandra chinensis lignans. Note that yields can vary based on the specific plant material and precise experimental conditions.

ParameterMacerationUltrasound-Assisted Extraction (for Schisandrin B)
Plant Material Dried fruitsSeeds
Solvent 80% Ethanol[1]95% Ethanol[3]
Liquid-to-Solid Ratio ~3:1 (v/w)5:1 (mL/g)[3]
Temperature Room Temperature60 °C[3]
Time 5 days[2]70 minutes[3]
Yield (Example for Schisandrin B) Not specified5.80 mg/g[3]

III. Purification Protocol

Following initial extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate this compound.

Silica (B1680970) Gel Column Chromatography

Protocol:

  • Preparation of Crude Extract: The concentrated crude extract is often resuspended in water and partitioned with a non-polar solvent like dichloromethane (B109758) to enrich the lignan fraction.[2]

  • Column Preparation: Pack a glass column with silica gel, using a suitable solvent system as the mobile phase. A common eluent system for lignan separation is a gradient of petroleum ether/acetone.[3]

  • Loading and Elution:

    • Adsorb the dried, partitioned extract onto a small amount of silica gel.

    • Carefully load the sample onto the top of the prepared column.

    • Begin elution with the solvent system, starting with a low polarity and gradually increasing it. For example, a gradient of petroleum ether/acetone from 20:1 to 1:2 can be used.[2]

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the compound of interest (identified by comparison with a standard) and evaporate the solvent.

Crystallization

For further purification, the isolated compound can be crystallized.

Protocol:

  • Dissolve the semi-purified this compound fraction in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystal formation.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum. A study on Schisandrin B reported achieving a purity of 99.4% after crystallization.[3]

IV. Analytical Methods for Quantification

Accurate quantification of this compound is crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly employed methods.

UPLC-MS/MS Method (adapted from Gomisin D analysis)

Instrumentation:

  • Chromatography System: UPLC system.

  • Column: A suitable C18 column (e.g., BEH C18).[4][5]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).[4][5]

  • Detector: Tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[4][5]

Protocol:

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the extract in a suitable solvent (e.g., acetonitrile) to precipitate proteins and other interfering substances.[4][5] Centrifuge and use the supernatant for analysis.

  • Analysis: Inject the prepared samples and calibration standards into the UPLC-MS/MS system.

  • Quantification: Use the multiple reaction monitoring (MRM) mode for quantification, which offers high selectivity and sensitivity.[4][5] The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve generated from the standards.

V. Visualizations

Extraction_Workflow cluster_Preparation 1. Material Preparation cluster_Extraction 2. Extraction cluster_Filtration 3. Primary Separation cluster_Purification 4. Purification cluster_Analysis 5. Analysis A Schisandra chinensis Fruits B Drying & Grinding A->B C Powdered Material D Solvent Extraction (e.g., 80% Ethanol Maceration or UAE) C->D E Filtration D->E F Crude Extract E->F G Plant Residue (Discard) E->G H Solvent Evaporation (Concentration) F->H I Silica Gel Column Chromatography H->I J Fraction Collection & TLC I->J K Crystallization J->K L Purified this compound K->L M Quantification (e.g., UPLC-MS/MS) L->M

Caption: Workflow for this compound Extraction and Purification.

Signaling_Pathway cluster_pathway Inflammatory Signaling Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., Interleukin-1β) NFkB NF-κB Stimulus->NFkB CBP C/EBPβ Stimulus->CBP Gomisin_N Gomisin N Gomisin_N->NFkB Inhibits Gomisin_N->CBP Inhibits iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene CBP->iNOS_Gene NO_Production Nitric Oxide (NO) Production iNOS_Gene->NO_Production

References

Application Notes and Protocols for the Extraction of Gomisin B from Schisandra chinensis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schisandra chinensis, a woody vine native to East Asia, is a well-known plant in traditional medicine. Its fruits, commonly referred to as Schisandra berries, are rich in bioactive compounds, particularly lignans. Among these, Gomisin B is a dibenzocyclooctadiene lignan that has garnered scientific interest for its potential pharmacological activities. This document provides detailed protocols for the extraction, purification, and quantification of this compound from Schisandra chinensis.

I. Extraction Protocols

The extraction of lignans from Schisandra chinensis can be achieved through various methods. The choice of method often depends on the desired yield, purity, and available laboratory equipment. Below are protocols for common extraction techniques.

A. Maceration Protocol

Maceration is a simple and widely used method for extracting bioactive compounds from plant materials.

Protocol:

  • Preparation of Plant Material: Air-dry the fruits of Schisandra chinensis and grind them into a coarse powder.

  • Extraction:

    • Place the powdered plant material (e.g., 3.5 kg) in a suitable container.[1]

    • Add 80% aqueous ethanol at a ratio of approximately 1:3 (w/v, e.g., 10 L for 3.5 kg).[1]

    • Allow the mixture to stand at room temperature for a specified period (e.g., 5 days), with occasional agitation.[2]

    • Separate the extract from the plant residue by filtration.

    • Repeat the extraction process two more times with fresh solvent to ensure maximum recovery of the lignans.[1]

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

B. Ultrasound-Assisted Extraction (UAE) Protocol

Ultrasound-assisted extraction utilizes ultrasonic waves to accelerate the extraction process, often resulting in higher yields in shorter times.

Protocol:

  • Preparation of Plant Material: Prepare dried and powdered Schisandra chinensis seeds or fruits.

  • Extraction Parameters Optimization (based on a study for Schisandrin B):

    • Solvent: 95% ethanol.[3]

    • Liquid-to-Solid Ratio: 5 mL/g.[3]

    • Ultrasonic Power: 600 W.[3]

    • Extraction Temperature: 60 °C.[3]

    • Extraction Time: 70 minutes.[3]

  • Procedure:

    • Mix the powdered plant material with the extraction solvent in a flask.

    • Place the flask in an ultrasonic bath set to the specified temperature and power.

    • After the extraction time, filter the mixture to separate the extract.

    • The extract can then be concentrated using a rotary evaporator.

II. Data Presentation: Comparison of Extraction Parameters

The following table summarizes key parameters for different extraction methods based on studies on Schisandra chinensis lignans. Note that yields can vary based on the specific plant material and precise experimental conditions.

ParameterMacerationUltrasound-Assisted Extraction (for Schisandrin B)
Plant Material Dried fruitsSeeds
Solvent 80% Ethanol[1]95% Ethanol[3]
Liquid-to-Solid Ratio ~3:1 (v/w)5:1 (mL/g)[3]
Temperature Room Temperature60 °C[3]
Time 5 days[2]70 minutes[3]
Yield (Example for Schisandrin B) Not specified5.80 mg/g[3]

III. Purification Protocol

Following initial extraction, the crude extract contains a mixture of compounds. Purification is necessary to isolate this compound.

Silica Gel Column Chromatography

Protocol:

  • Preparation of Crude Extract: The concentrated crude extract is often resuspended in water and partitioned with a non-polar solvent like dichloromethane to enrich the lignan fraction.[2]

  • Column Preparation: Pack a glass column with silica gel, using a suitable solvent system as the mobile phase. A common eluent system for lignan separation is a gradient of petroleum ether/acetone.[3]

  • Loading and Elution:

    • Adsorb the dried, partitioned extract onto a small amount of silica gel.

    • Carefully load the sample onto the top of the prepared column.

    • Begin elution with the solvent system, starting with a low polarity and gradually increasing it. For example, a gradient of petroleum ether/acetone from 20:1 to 1:2 can be used.[2]

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the compound of interest (identified by comparison with a standard) and evaporate the solvent.

Crystallization

For further purification, the isolated compound can be crystallized.

Protocol:

  • Dissolve the semi-purified this compound fraction in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to induce crystal formation.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum. A study on Schisandrin B reported achieving a purity of 99.4% after crystallization.[3]

IV. Analytical Methods for Quantification

Accurate quantification of this compound is crucial for research and drug development. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly employed methods.

UPLC-MS/MS Method (adapted from Gomisin D analysis)

Instrumentation:

  • Chromatography System: UPLC system.

  • Column: A suitable C18 column (e.g., BEH C18).[4][5]

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).[4][5]

  • Detector: Tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[4][5]

Protocol:

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the extract in a suitable solvent (e.g., acetonitrile) to precipitate proteins and other interfering substances.[4][5] Centrifuge and use the supernatant for analysis.

  • Analysis: Inject the prepared samples and calibration standards into the UPLC-MS/MS system.

  • Quantification: Use the multiple reaction monitoring (MRM) mode for quantification, which offers high selectivity and sensitivity.[4][5] The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve generated from the standards.

V. Visualizations

Extraction_Workflow cluster_Preparation 1. Material Preparation cluster_Extraction 2. Extraction cluster_Filtration 3. Primary Separation cluster_Purification 4. Purification cluster_Analysis 5. Analysis A Schisandra chinensis Fruits B Drying & Grinding A->B C Powdered Material D Solvent Extraction (e.g., 80% Ethanol Maceration or UAE) C->D E Filtration D->E F Crude Extract E->F G Plant Residue (Discard) E->G H Solvent Evaporation (Concentration) F->H I Silica Gel Column Chromatography H->I J Fraction Collection & TLC I->J K Crystallization J->K L Purified this compound K->L M Quantification (e.g., UPLC-MS/MS) L->M

Caption: Workflow for this compound Extraction and Purification.

Signaling_Pathway cluster_pathway Inflammatory Signaling Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., Interleukin-1β) NFkB NF-κB Stimulus->NFkB CBP C/EBPβ Stimulus->CBP Gomisin_N Gomisin N Gomisin_N->NFkB Inhibits Gomisin_N->CBP Inhibits iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene CBP->iNOS_Gene NO_Production Nitric Oxide (NO) Production iNOS_Gene->NO_Production

References

Application Notes and Protocols: Gomisin B Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of Gomisin B, a bioactive lignan (B3055560), and methods for its derivatization. It includes key experimental procedures, quantitative data on the biological activity of its derivatives, and visualizations of synthetic and signaling pathways.

Section 1: Total Synthesis of this compound Analogs

The total synthesis of this compound and its analogs, belonging to the dibenzocyclooctadiene lignan family, is a complex challenge that involves the stereoselective construction of a strained eight-membered ring and the control of axial chirality. The following protocol is a representative asymmetric synthesis adapted from methodologies developed for closely related lignans (B1203133), such as Gomisin O.

Key Synthetic Strategies:

The asymmetric total synthesis of dibenzocyclooctadiene lignans like this compound generally relies on a few key transformations:

  • Atropdiastereoselective Biaryl Coupling: This step is crucial for establishing the axially chiral biaryl linkage, which forms the backbone of the dibenzocyclooctadiene core.

  • Diastereoselective Intramolecular Cyclization: The formation of the eight-membered ring is often achieved through intramolecular reactions, such as Suzuki-Miyaura coupling, to control the stereochemistry of the substituents on the cyclooctadiene ring.

  • Enantioselective Introduction of Stereocenters: Chiral auxiliaries or catalysts are employed to introduce the stereocenters on the side chains with high enantiomeric excess.

Experimental Protocol: Asymmetric Synthesis of a this compound Analog

This protocol outlines the key steps for the synthesis of a dibenzocyclooctadiene lignan core structure similar to this compound.

Step 1: Synthesis of the Biaryl Linkage via Suzuki-Miyaura Coupling

  • Preparation of the Boronic Acid: To a solution of the appropriately substituted aryl halide (1.0 eq) in a 2:1 mixture of toluene (B28343) and ethanol, add potassium carbonate (3.0 eq) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.1 eq). To this mixture, add bis(pinacolato)diboron (B136004) (1.2 eq) and heat to 80°C for 12 hours. After cooling, the reaction mixture is quenched with water and extracted with ethyl acetate (B1210297). The organic layers are dried over sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired boronic acid derivative.

  • Suzuki-Miyaura Coupling: To a solution of the second aryl halide (1.0 eq) and the prepared boronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add an aqueous solution of potassium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture is degassed and heated to 90°C under an inert atmosphere for 16 hours. After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography to afford the biaryl compound.

Step 2: Formation of the Dibenzocyclooctadiene Ring

  • Intramolecular Cyclization: The biaryl compound from the previous step is subjected to an intramolecular cyclization reaction. For instance, an intramolecular Heck reaction can be employed. The biaryl compound (1.0 eq) is dissolved in a suitable solvent such as DMF, and a palladium catalyst, for example, palladium(II) acetate (0.1 eq), along with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (0.2 eq) and a base such as potassium carbonate (2.0 eq), are added. The mixture is heated to 100-120°C for 24 hours. The reaction is then cooled, filtered, and the solvent is removed under vacuum. The crude product is purified by column chromatography to yield the cyclized dibenzocyclooctadiene core.

Step 3: Final Modifications

  • Functional Group Interconversion: The final steps typically involve the modification of functional groups to arrive at the target this compound analog. This may include deprotection of protecting groups, oxidation or reduction of specific functionalities, and introduction of the characteristic ester side chain. For example, a hydroxyl group can be acylated using the appropriate acid chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine.

Visualization of the Synthetic Workflow

Gomisin_B_Synthesis_Workflow A Aryl Halide 1 C Biaryl Compound A->C Suzuki-Miyaura Coupling B Aryl Halide 2 B->C D Dibenzocyclooctadiene Core C->D Intramolecular Cyclization E This compound Analog D->E Functional Group Modification

A simplified workflow for the synthesis of a this compound analog.

Section 2: Derivatization of this compound

This compound can be derivatized to enhance its biological activity and explore structure-activity relationships. A common approach is the introduction of heterocyclic moieties, such as 1,2,3-triazoles, at specific positions.

Experimental Protocol: Synthesis of 1,2,3-Triazole Derivatives of this compound[1]

This protocol describes the synthesis of 1,2,3-triazole derivatives at the C-7' position of the this compound core via a diastereoselective Michael addition followed by a regioselective Huisgen 1,3-dipolar cycloaddition.[1]

Step 1: Diastereoselective Michael Addition

  • To a solution of this compound (1.0 eq) in a suitable solvent like methanol, add a Michael acceptor, such as an α,β-unsaturated ester (1.5 eq), and a catalytic amount of a base, for example, sodium methoxide (B1231860) (0.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the Michael adduct.

Step 2: Regioselective Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

  • Dissolve the Michael adduct (1.0 eq) and an appropriate azide (B81097) (1.2 eq) in a 1:1 mixture of tert-butanol (B103910) and water.

  • Add sodium ascorbate (B8700270) (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • After the reaction is complete (as indicated by TLC), dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting 1,2,3-triazole derivative by column chromatography.

Visualization of the Derivatization Workflow

Gomisin_B_Derivatization_Workflow GomisinB This compound MichaelAdduct Michael Adduct GomisinB->MichaelAdduct Michael Addition MichaelAcceptor Michael Acceptor MichaelAcceptor->MichaelAdduct TriazoleDerivative 1,2,3-Triazole Derivative MichaelAdduct->TriazoleDerivative Huisgen Cycloaddition Azide Organic Azide Azide->TriazoleDerivative

Workflow for the synthesis of 1,2,3-triazole derivatives of this compound.

Section 3: Biological Activity of this compound Derivatives

The derivatization of this compound has led to the discovery of analogs with potent biological activities, particularly anticancer effects.

Cytotoxicity of this compound Triazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of synthesized 1,2,3-triazole derivatives of this compound against various human cancer cell lines.[1]

CompoundHeLa (Cervical) IC50 (µM)MIAPaCa-2 (Pancreatic) IC50 (µM)A549 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)SIHA (Cervical) IC50 (µM)
This compound >100>100>100>100>100
Derivative 5a 25.433.845.228.715.6
Derivative 5b 1.252.545.873.140.24
Derivative 5c 15.821.330.118.99.8
Derivative 5d 8.912.518.710.25.4
Doxorubicin 0.851.121.540.980.56

Data adapted from a study on novel this compound analogues.[1]

Section 4: Signaling Pathways Modulated by this compound and its Derivatives

This compound and its derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Wnt/β-catenin Signaling Pathway

Gomisin M2, a derivative of this compound, has been shown to suppress breast cancer stem cell proliferation by downregulating the Wnt/β-catenin signaling pathway. This leads to a decrease in the expression of downstream target genes like Cyclin D1, which are critical for cell cycle progression.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 GSK3b GSK3β Dishevelled->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylation (degradation) Axin Axin APC APC Proteasome Proteasome beta_catenin->Proteasome beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 transcription Proliferation Cell Proliferation CyclinD1->Proliferation GomisinM2 Gomisin M2 GomisinM2->GSK3b activation Wnt Wnt Wnt->Frizzled

Gomisin M2 inhibits the Wnt/β-catenin signaling pathway.
AKT Signaling Pathway

Gomisin G has been found to inhibit the growth of triple-negative breast cancer cells by suppressing the phosphorylation of AKT, a key kinase in a major cell survival pathway. This leads to a decrease in the levels of Cyclin D1, resulting in G1 phase cell cycle arrest.

AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (active) PDK1->pAKT phosphorylation AKT AKT AKT->pAKT mTOR mTOR pAKT->mTOR CyclinD1 Cyclin D1 mTOR->CyclinD1 upregulates CellCycleArrest G1 Cell Cycle Arrest CyclinD1->CellCycleArrest decrease leads to GomisinG Gomisin G GomisinG->pAKT inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Gomisin G suppresses the AKT signaling pathway.

References

Application Notes and Protocols: Gomisin B Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical synthesis of Gomisin B, a bioactive lignan, and methods for its derivatization. It includes key experimental procedures, quantitative data on the biological activity of its derivatives, and visualizations of synthetic and signaling pathways.

Section 1: Total Synthesis of this compound Analogs

The total synthesis of this compound and its analogs, belonging to the dibenzocyclooctadiene lignan family, is a complex challenge that involves the stereoselective construction of a strained eight-membered ring and the control of axial chirality. The following protocol is a representative asymmetric synthesis adapted from methodologies developed for closely related lignans, such as Gomisin O.

Key Synthetic Strategies:

The asymmetric total synthesis of dibenzocyclooctadiene lignans like this compound generally relies on a few key transformations:

  • Atropdiastereoselective Biaryl Coupling: This step is crucial for establishing the axially chiral biaryl linkage, which forms the backbone of the dibenzocyclooctadiene core.

  • Diastereoselective Intramolecular Cyclization: The formation of the eight-membered ring is often achieved through intramolecular reactions, such as Suzuki-Miyaura coupling, to control the stereochemistry of the substituents on the cyclooctadiene ring.

  • Enantioselective Introduction of Stereocenters: Chiral auxiliaries or catalysts are employed to introduce the stereocenters on the side chains with high enantiomeric excess.

Experimental Protocol: Asymmetric Synthesis of a this compound Analog

This protocol outlines the key steps for the synthesis of a dibenzocyclooctadiene lignan core structure similar to this compound.

Step 1: Synthesis of the Biaryl Linkage via Suzuki-Miyaura Coupling

  • Preparation of the Boronic Acid: To a solution of the appropriately substituted aryl halide (1.0 eq) in a 2:1 mixture of toluene and ethanol, add potassium carbonate (3.0 eq) and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.1 eq). To this mixture, add bis(pinacolato)diboron (1.2 eq) and heat to 80°C for 12 hours. After cooling, the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layers are dried over sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired boronic acid derivative.

  • Suzuki-Miyaura Coupling: To a solution of the second aryl halide (1.0 eq) and the prepared boronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add an aqueous solution of potassium carbonate (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture is degassed and heated to 90°C under an inert atmosphere for 16 hours. After completion, the reaction is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The residue is purified by flash chromatography to afford the biaryl compound.

Step 2: Formation of the Dibenzocyclooctadiene Ring

  • Intramolecular Cyclization: The biaryl compound from the previous step is subjected to an intramolecular cyclization reaction. For instance, an intramolecular Heck reaction can be employed. The biaryl compound (1.0 eq) is dissolved in a suitable solvent such as DMF, and a palladium catalyst, for example, palladium(II) acetate (0.1 eq), along with a phosphine ligand like triphenylphosphine (0.2 eq) and a base such as potassium carbonate (2.0 eq), are added. The mixture is heated to 100-120°C for 24 hours. The reaction is then cooled, filtered, and the solvent is removed under vacuum. The crude product is purified by column chromatography to yield the cyclized dibenzocyclooctadiene core.

Step 3: Final Modifications

  • Functional Group Interconversion: The final steps typically involve the modification of functional groups to arrive at the target this compound analog. This may include deprotection of protecting groups, oxidation or reduction of specific functionalities, and introduction of the characteristic ester side chain. For example, a hydroxyl group can be acylated using the appropriate acid chloride or anhydride in the presence of a base like pyridine or triethylamine.

Visualization of the Synthetic Workflow

Gomisin_B_Synthesis_Workflow A Aryl Halide 1 C Biaryl Compound A->C Suzuki-Miyaura Coupling B Aryl Halide 2 B->C D Dibenzocyclooctadiene Core C->D Intramolecular Cyclization E This compound Analog D->E Functional Group Modification

A simplified workflow for the synthesis of a this compound analog.

Section 2: Derivatization of this compound

This compound can be derivatized to enhance its biological activity and explore structure-activity relationships. A common approach is the introduction of heterocyclic moieties, such as 1,2,3-triazoles, at specific positions.

Experimental Protocol: Synthesis of 1,2,3-Triazole Derivatives of this compound[1]

This protocol describes the synthesis of 1,2,3-triazole derivatives at the C-7' position of the this compound core via a diastereoselective Michael addition followed by a regioselective Huisgen 1,3-dipolar cycloaddition.[1]

Step 1: Diastereoselective Michael Addition

  • To a solution of this compound (1.0 eq) in a suitable solvent like methanol, add a Michael acceptor, such as an α,β-unsaturated ester (1.5 eq), and a catalytic amount of a base, for example, sodium methoxide (0.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Michael adduct.

Step 2: Regioselective Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

  • Dissolve the Michael adduct (1.0 eq) and an appropriate azide (1.2 eq) in a 1:1 mixture of tert-butanol and water.

  • Add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • After the reaction is complete (as indicated by TLC), dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting 1,2,3-triazole derivative by column chromatography.

Visualization of the Derivatization Workflow

Gomisin_B_Derivatization_Workflow GomisinB This compound MichaelAdduct Michael Adduct GomisinB->MichaelAdduct Michael Addition MichaelAcceptor Michael Acceptor MichaelAcceptor->MichaelAdduct TriazoleDerivative 1,2,3-Triazole Derivative MichaelAdduct->TriazoleDerivative Huisgen Cycloaddition Azide Organic Azide Azide->TriazoleDerivative

Workflow for the synthesis of 1,2,3-triazole derivatives of this compound.

Section 3: Biological Activity of this compound Derivatives

The derivatization of this compound has led to the discovery of analogs with potent biological activities, particularly anticancer effects.

Cytotoxicity of this compound Triazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of synthesized 1,2,3-triazole derivatives of this compound against various human cancer cell lines.[1]

CompoundHeLa (Cervical) IC50 (µM)MIAPaCa-2 (Pancreatic) IC50 (µM)A549 (Lung) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)SIHA (Cervical) IC50 (µM)
This compound >100>100>100>100>100
Derivative 5a 25.433.845.228.715.6
Derivative 5b 1.252.545.873.140.24
Derivative 5c 15.821.330.118.99.8
Derivative 5d 8.912.518.710.25.4
Doxorubicin 0.851.121.540.980.56

Data adapted from a study on novel this compound analogues.[1]

Section 4: Signaling Pathways Modulated by this compound and its Derivatives

This compound and its derivatives have been shown to exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.

Wnt/β-catenin Signaling Pathway

Gomisin M2, a derivative of this compound, has been shown to suppress breast cancer stem cell proliferation by downregulating the Wnt/β-catenin signaling pathway. This leads to a decrease in the expression of downstream target genes like Cyclin D1, which are critical for cell cycle progression.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 GSK3b GSK3β Dishevelled->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylation (degradation) Axin Axin APC APC Proteasome Proteasome beta_catenin->Proteasome beta_catenin_n β-catenin beta_catenin->beta_catenin_n translocation TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 transcription Proliferation Cell Proliferation CyclinD1->Proliferation GomisinM2 Gomisin M2 GomisinM2->GSK3b activation Wnt Wnt Wnt->Frizzled

Gomisin M2 inhibits the Wnt/β-catenin signaling pathway.
AKT Signaling Pathway

Gomisin G has been found to inhibit the growth of triple-negative breast cancer cells by suppressing the phosphorylation of AKT, a key kinase in a major cell survival pathway. This leads to a decrease in the levels of Cyclin D1, resulting in G1 phase cell cycle arrest.

AKT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (active) PDK1->pAKT phosphorylation AKT AKT AKT->pAKT mTOR mTOR pAKT->mTOR CyclinD1 Cyclin D1 mTOR->CyclinD1 upregulates CellCycleArrest G1 Cell Cycle Arrest CyclinD1->CellCycleArrest decrease leads to GomisinG Gomisin G GomisinG->pAKT inhibition GrowthFactor Growth Factor GrowthFactor->RTK

Gomisin G suppresses the AKT signaling pathway.

References

Application Note: Quantitative Analysis of Gomisin B in Schisandra chinensis Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gomisin B, also known as Schisantherin B, is a bioactive dibenzocyclooctadiene lignan (B3055560) found in the fruits of Schisandra chinensis (Turcz.) Baill.[1]. This plant, commonly known as "Wuweizi" or five-flavor berry, has a long history of use in traditional medicine for treating various ailments, including hepatic diseases and inflammation. Modern pharmacological studies have shown that lignans (B1203133) from Schisandra, including this compound and its related compounds, possess significant anti-inflammatory, antioxidant, and hepatoprotective properties[1][2][3]. The anti-inflammatory effects are partly mediated through the inhibition of key signaling pathways such as NF-κB and STAT1[2][3].

Given the therapeutic potential of this compound, a reliable and validated analytical method is crucial for its quantification in plant extracts, which is essential for quality control, standardization of herbal products, and pharmacokinetic studies. This application note presents a detailed protocol for the sample preparation and subsequent quantitative analysis of this compound in Schisandra chinensis fruit extracts using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Experimental Protocols

Sample Preparation: Methanol-Based Ultrasonic Extraction

This protocol details an efficient method for extracting lignans, including this compound, from dried Schisandra chinensis fruit powder.

Materials and Reagents:

  • Dried Schisandra chinensis fruit, ground to a fine powder (40-60 mesh)

  • Methanol (B129727) (HPLC grade)

  • Water bath capable of maintaining 65°C

  • Ultrasonic bath (e.g., 320 W)

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filters (PTFE or other suitable organic solvent-compatible membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh approximately 0.1 g of the dried Schisandra chinensis fruit powder and transfer it to a 15 mL centrifuge tube[4].

  • Add 10 mL of HPLC-grade methanol to the tube[4].

  • Vortex the mixture for 1 minute to ensure the powder is fully wetted.

  • Place the tube in a water bath set to 65°C for 20 minutes[4].

  • Transfer the tube to an ultrasonic bath and sonicate at 65°C for an additional 20 minutes to maximize extraction efficiency[4].

  • Allow the extract to cool to room temperature.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet the solid plant material[5].

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis[4].

HPLC Analysis Protocol

This section outlines the instrumental method for the chromatographic separation and quantification of this compound. The method is adapted from a validated procedure for the simultaneous analysis of multiple lignans in Schisandra chinensis[4][5][6].

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic data station for data acquisition and processing.

Chromatographic Conditions:

The specific conditions for the HPLC analysis are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Elite ODS)[5][6]
Mobile Phase A: Acetonitrile; B: Water[5][6]
Gradient Elution A time-based gradient is typically used for separating multiple lignans. A representative program starts at ~40-50% A, increasing to ~80-95% A over 30-40 minutes.
Flow Rate 1.0 mL/min[4]
Column Temperature 35°C[4]
Detection Wavelength 225 nm[7] or 254 nm[8] (A PDA detector is recommended to select the optimal wavelength)
Injection Volume 10 µL[4]

Standard Preparation:

  • Prepare a stock solution of this compound (Schisantherin B) standard at a concentration of approximately 100 µg/mL in methanol.

  • From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to create a calibration curve (e.g., 5, 10, 20, 40, 50 µg/mL). These concentrations should encompass the expected range for this compound in the plant extracts[6].

  • Store stock and working solutions at 4°C and protect from light.

Data Presentation: Method Validation Summary

The described HPLC method has been validated for the analysis of lignans, including this compound (Schisantherin B), demonstrating its suitability for quantitative purposes. Key validation parameters are summarized below.

Validation ParameterResultReference
Linearity Range 8.32 – 49.92 µg/mL[6]
Correlation Coefficient (r²) ≥ 0.9995[6]
Limit of Quantification (LOQ) 0.43 µg/mL[9]
Precision (RSD, %) < 1.15 %[9]
Accuracy (Average Recovery) 97.74 – 102.71 %[6]

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the complete workflow from sample collection to the final quantitative analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Plant Material (Schisandra chinensis fruits) B Drying & Grinding A->B C Ultrasonic Extraction (Methanol, 65°C) B->C D Centrifugation & Filtration C->D E HPLC Injection D->E F C18 Column Separation (Gradient Elution) E->F G UV Detection (225 nm) F->G H Chromatogram Acquisition G->H I Peak Integration & Quantification (vs. Standard Curve) H->I J Final Report I->J

Workflow for HPLC analysis of this compound.
Signaling Pathway: Anti-inflammatory Mechanism of Gomisins

Gomisins exert anti-inflammatory effects by modulating key cellular signaling pathways. The diagram below depicts the inhibition of the NF-κB and STAT1 pathways, a mechanism demonstrated by Gomisin M2, a closely related lignan[2][3].

G cluster_pathway Inflammatory Signaling Cascade Stimuli Inflammatory Stimuli (e.g., TNF-α, IFN-γ) IKK IKK Activation Stimuli->IKK activates JAK JAK Activation Stimuli->JAK activates GomisinB This compound IkBa IκBα Degradation GomisinB->IkBa inhibits STAT1 STAT1 Phosphorylation GomisinB->STAT1 inhibits IKK->IkBa NFkB_trans NF-κB Nuclear Translocation IkBa->NFkB_trans Gene Pro-inflammatory Gene Expression (IL-6, IL-1β, CXCL8) NFkB_trans->Gene JAK->STAT1 STAT1_trans STAT1 Nuclear Translocation STAT1->STAT1_trans STAT1_trans->Gene

Inhibition of NF-κB and STAT1 pathways by Gomisins.

The RP-HPLC method detailed in this application note is simple, accurate, and robust for the quantitative determination of this compound in Schisandra chinensis fruit extracts. The protocol for ultrasonic-assisted extraction is efficient and suitable for routine sample processing. The validation data confirms that the method is linear, sensitive, and precise, making it a reliable tool for the quality control of raw materials and finished herbal products. Furthermore, understanding the molecular mechanisms, such as the inhibition of inflammatory signaling pathways, provides a scientific basis for the therapeutic applications of this compound and supports further research and development.

References

Application Note: Quantitative Analysis of Gomisin B in Schisandra chinensis Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gomisin B, also known as Schisantherin B, is a bioactive dibenzocyclooctadiene lignan found in the fruits of Schisandra chinensis (Turcz.) Baill.[1]. This plant, commonly known as "Wuweizi" or five-flavor berry, has a long history of use in traditional medicine for treating various ailments, including hepatic diseases and inflammation. Modern pharmacological studies have shown that lignans from Schisandra, including this compound and its related compounds, possess significant anti-inflammatory, antioxidant, and hepatoprotective properties[1][2][3]. The anti-inflammatory effects are partly mediated through the inhibition of key signaling pathways such as NF-κB and STAT1[2][3].

Given the therapeutic potential of this compound, a reliable and validated analytical method is crucial for its quantification in plant extracts, which is essential for quality control, standardization of herbal products, and pharmacokinetic studies. This application note presents a detailed protocol for the sample preparation and subsequent quantitative analysis of this compound in Schisandra chinensis fruit extracts using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.

Experimental Protocols

Sample Preparation: Methanol-Based Ultrasonic Extraction

This protocol details an efficient method for extracting lignans, including this compound, from dried Schisandra chinensis fruit powder.

Materials and Reagents:

  • Dried Schisandra chinensis fruit, ground to a fine powder (40-60 mesh)

  • Methanol (HPLC grade)

  • Water bath capable of maintaining 65°C

  • Ultrasonic bath (e.g., 320 W)

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filters (PTFE or other suitable organic solvent-compatible membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Accurately weigh approximately 0.1 g of the dried Schisandra chinensis fruit powder and transfer it to a 15 mL centrifuge tube[4].

  • Add 10 mL of HPLC-grade methanol to the tube[4].

  • Vortex the mixture for 1 minute to ensure the powder is fully wetted.

  • Place the tube in a water bath set to 65°C for 20 minutes[4].

  • Transfer the tube to an ultrasonic bath and sonicate at 65°C for an additional 20 minutes to maximize extraction efficiency[4].

  • Allow the extract to cool to room temperature.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet the solid plant material[5].

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis[4].

HPLC Analysis Protocol

This section outlines the instrumental method for the chromatographic separation and quantification of this compound. The method is adapted from a validated procedure for the simultaneous analysis of multiple lignans in Schisandra chinensis[4][5][6].

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic data station for data acquisition and processing.

Chromatographic Conditions:

The specific conditions for the HPLC analysis are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Elite ODS)[5][6]
Mobile Phase A: Acetonitrile; B: Water[5][6]
Gradient Elution A time-based gradient is typically used for separating multiple lignans. A representative program starts at ~40-50% A, increasing to ~80-95% A over 30-40 minutes.
Flow Rate 1.0 mL/min[4]
Column Temperature 35°C[4]
Detection Wavelength 225 nm[7] or 254 nm[8] (A PDA detector is recommended to select the optimal wavelength)
Injection Volume 10 µL[4]

Standard Preparation:

  • Prepare a stock solution of this compound (Schisantherin B) standard at a concentration of approximately 100 µg/mL in methanol.

  • From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to create a calibration curve (e.g., 5, 10, 20, 40, 50 µg/mL). These concentrations should encompass the expected range for this compound in the plant extracts[6].

  • Store stock and working solutions at 4°C and protect from light.

Data Presentation: Method Validation Summary

The described HPLC method has been validated for the analysis of lignans, including this compound (Schisantherin B), demonstrating its suitability for quantitative purposes. Key validation parameters are summarized below.

Validation ParameterResultReference
Linearity Range 8.32 – 49.92 µg/mL[6]
Correlation Coefficient (r²) ≥ 0.9995[6]
Limit of Quantification (LOQ) 0.43 µg/mL[9]
Precision (RSD, %) < 1.15 %[9]
Accuracy (Average Recovery) 97.74 – 102.71 %[6]

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the complete workflow from sample collection to the final quantitative analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Plant Material (Schisandra chinensis fruits) B Drying & Grinding A->B C Ultrasonic Extraction (Methanol, 65°C) B->C D Centrifugation & Filtration C->D E HPLC Injection D->E F C18 Column Separation (Gradient Elution) E->F G UV Detection (225 nm) F->G H Chromatogram Acquisition G->H I Peak Integration & Quantification (vs. Standard Curve) H->I J Final Report I->J

Workflow for HPLC analysis of this compound.
Signaling Pathway: Anti-inflammatory Mechanism of Gomisins

Gomisins exert anti-inflammatory effects by modulating key cellular signaling pathways. The diagram below depicts the inhibition of the NF-κB and STAT1 pathways, a mechanism demonstrated by Gomisin M2, a closely related lignan[2][3].

G cluster_pathway Inflammatory Signaling Cascade Stimuli Inflammatory Stimuli (e.g., TNF-α, IFN-γ) IKK IKK Activation Stimuli->IKK activates JAK JAK Activation Stimuli->JAK activates GomisinB This compound IkBa IκBα Degradation GomisinB->IkBa inhibits STAT1 STAT1 Phosphorylation GomisinB->STAT1 inhibits IKK->IkBa NFkB_trans NF-κB Nuclear Translocation IkBa->NFkB_trans Gene Pro-inflammatory Gene Expression (IL-6, IL-1β, CXCL8) NFkB_trans->Gene JAK->STAT1 STAT1_trans STAT1 Nuclear Translocation STAT1->STAT1_trans STAT1_trans->Gene

Inhibition of NF-κB and STAT1 pathways by Gomisins.

The RP-HPLC method detailed in this application note is simple, accurate, and robust for the quantitative determination of this compound in Schisandra chinensis fruit extracts. The protocol for ultrasonic-assisted extraction is efficient and suitable for routine sample processing. The validation data confirms that the method is linear, sensitive, and precise, making it a reliable tool for the quality control of raw materials and finished herbal products. Furthermore, understanding the molecular mechanisms, such as the inhibition of inflammatory signaling pathways, provides a scientific basis for the therapeutic applications of this compound and supports further research and development.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Gomisin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of Gomisin B, a lignan (B3055560) isolated from Schisandra chinensis. The following sections detail the methodologies for widely accepted cytotoxicity assays, summarize reported cytotoxic activities of this compound and its analogs, and illustrate the experimental workflow and relevant signaling pathways.

Introduction

This compound and other related lignans (B1203133) isolated from Schisandra chinensis have garnered significant interest for their potential anticancer activities.[1] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through the induction of programmed cell death pathways such as apoptosis and necroptosis.[2][3] In vitro cytotoxicity assays are fundamental tools for the initial screening and characterization of the anticancer potential of compounds like this compound. These assays measure cell viability or cell death following exposure to the test compound and are crucial for determining key parameters such as the half-maximal inhibitory concentration (IC50). Commonly employed methods include the MTT assay, which assesses metabolic activity, and the lactate (B86563) dehydrogenase (LDH) assay, which measures membrane integrity.[4][5]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound and its analogues in various human cancer cell lines.

CompoundCell LineAssay TypeIC50 ValueReference
This compound analogue (5b)SIHA (Cervical Cancer)Not Specified0.24 µM[1]
Gomisin JMCF7 (Breast Cancer)Not Specified<10 µg/ml (antiproliferative), >30 µg/ml (cytotoxic)[2]
Gomisin JMDA-MB-231 (Breast Cancer)Not Specified<10 µg/ml (antiproliferative), >30 µg/ml (cytotoxic)[2]
Gomisin M2MDA-MB-231 (Breast Cancer)Not Specified57-60 µM[3][6]
Gomisin M2HCC1806 (Breast Cancer)Not Specified57-60 µM[3][6]
Gomisin L1A2780 (Ovarian Cancer)MTT Assay21.92 ± 0.73 µM[7]
Gomisin L1SKOV3 (Ovarian Cancer)MTT Assay55.05 ± 4.55 µM[7]

Experimental Protocols

Two standard and reliable methods for assessing in vitro cytotoxicity are the MTT and LDH assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product.[8][9] The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 0.01 M HCl with 1 g SDS in 10 mL)[11]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[8][9]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value of this compound.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[12][13] The amount of LDH released is proportional to the number of dead or damaged cells.[14]

Materials:

  • This compound stock solution

  • Selected cancer cell line

  • Complete cell culture medium (serum-free medium is recommended during the assay to avoid background LDH activity)[15]

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (e.g., 10X Triton X-100) for maximum LDH release control[16]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. Seed cells at a density of 1 × 10⁴ – 5 × 10⁴ cells/well.

  • Assay Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis solution (e.g., 10 µL of 10X Lysis Buffer) for 45 minutes before the assay.[14][16]

    • Background control: Culture medium without cells.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[14]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Measurement:

    • Add 50 µL of the stop solution provided in the kit to each well.[14]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[14]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Visualizations

Experimental Workflow

GomisinB_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., MCF7, MDA-MB-231) start->cell_culture gomisin_prep Prepare this compound Stock Solution start->gomisin_prep cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with This compound Dilutions gomisin_prep->treatment cell_seeding->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_assay MTT Assay: Add MTT, Solubilize incubation->mtt_assay Viability ldh_assay LDH Assay: Collect Supernatant, Add Reagents incubation->ldh_assay Cytotoxicity read_absorbance Read Absorbance (Microplate Reader) mtt_assay->read_absorbance ldh_assay->read_absorbance data_analysis Calculate % Viability or % Cytotoxicity read_absorbance->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.

Signaling Pathways in this compound-Induced Cytotoxicity

GomisinB_Signaling_Pathway cluster_gomisin cluster_cellular_effects Cellular Effects cluster_cell_death Cell Death Pathways cluster_outcome gomisin_b This compound & Analogues ros ↑ Reactive Oxygen Species (ROS) gomisin_b->ros wnt ↓ Wnt/β-catenin Signaling gomisin_b->wnt tubulin ↑ Tubulin Polymerization gomisin_b->tubulin necroptosis Necroptosis gomisin_b->necroptosis Gomisin J apoptosis Apoptosis ros->apoptosis wnt->apoptosis cell_cycle_arrest G2/M Phase Cell Cycle Arrest tubulin->cell_cycle_arrest cytotoxicity Cytotoxicity & Reduced Cell Viability apoptosis->cytotoxicity necroptosis->cytotoxicity cell_cycle_arrest->cytotoxicity

Caption: Signaling pathways implicated in this compound-induced cytotoxicity.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Gomisin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxic effects of Gomisin B, a lignan isolated from Schisandra chinensis. The following sections detail the methodologies for widely accepted cytotoxicity assays, summarize reported cytotoxic activities of this compound and its analogs, and illustrate the experimental workflow and relevant signaling pathways.

Introduction

This compound and other related lignans isolated from Schisandra chinensis have garnered significant interest for their potential anticancer activities.[1] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through the induction of programmed cell death pathways such as apoptosis and necroptosis.[2][3] In vitro cytotoxicity assays are fundamental tools for the initial screening and characterization of the anticancer potential of compounds like this compound. These assays measure cell viability or cell death following exposure to the test compound and are crucial for determining key parameters such as the half-maximal inhibitory concentration (IC50). Commonly employed methods include the MTT assay, which assesses metabolic activity, and the lactate dehydrogenase (LDH) assay, which measures membrane integrity.[4][5]

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound and its analogues in various human cancer cell lines.

CompoundCell LineAssay TypeIC50 ValueReference
This compound analogue (5b)SIHA (Cervical Cancer)Not Specified0.24 µM[1]
Gomisin JMCF7 (Breast Cancer)Not Specified<10 µg/ml (antiproliferative), >30 µg/ml (cytotoxic)[2]
Gomisin JMDA-MB-231 (Breast Cancer)Not Specified<10 µg/ml (antiproliferative), >30 µg/ml (cytotoxic)[2]
Gomisin M2MDA-MB-231 (Breast Cancer)Not Specified57-60 µM[3][6]
Gomisin M2HCC1806 (Breast Cancer)Not Specified57-60 µM[3][6]
Gomisin L1A2780 (Ovarian Cancer)MTT Assay21.92 ± 0.73 µM[7]
Gomisin L1SKOV3 (Ovarian Cancer)MTT Assay55.05 ± 4.55 µM[7]

Experimental Protocols

Two standard and reliable methods for assessing in vitro cytotoxicity are the MTT and LDH assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[8][9] The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cancer cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 0.01 M HCl with 1 g SDS in 10 mL)[11]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[8][9]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value of this compound.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[12][13] The amount of LDH released is proportional to the number of dead or damaged cells.[14]

Materials:

  • This compound stock solution

  • Selected cancer cell line

  • Complete cell culture medium (serum-free medium is recommended during the assay to avoid background LDH activity)[15]

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (e.g., 10X Triton X-100) for maximum LDH release control[16]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol. Seed cells at a density of 1 × 10⁴ – 5 × 10⁴ cells/well.

  • Assay Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis solution (e.g., 10 µL of 10X Lysis Buffer) for 45 minutes before the assay.[14][16]

    • Background control: Culture medium without cells.

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[14]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

  • Absorbance Measurement:

    • Add 50 µL of the stop solution provided in the kit to each well.[14]

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[14]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Visualizations

Experimental Workflow

GomisinB_Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., MCF7, MDA-MB-231) start->cell_culture gomisin_prep Prepare this compound Stock Solution start->gomisin_prep cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with This compound Dilutions gomisin_prep->treatment cell_seeding->treatment incubation Incubate for 24/48/72 hours treatment->incubation mtt_assay MTT Assay: Add MTT, Solubilize incubation->mtt_assay Viability ldh_assay LDH Assay: Collect Supernatant, Add Reagents incubation->ldh_assay Cytotoxicity read_absorbance Read Absorbance (Microplate Reader) mtt_assay->read_absorbance ldh_assay->read_absorbance data_analysis Calculate % Viability or % Cytotoxicity read_absorbance->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Experimental workflow for in vitro cytotoxicity testing of this compound.

Signaling Pathways in this compound-Induced Cytotoxicity

GomisinB_Signaling_Pathway cluster_gomisin cluster_cellular_effects Cellular Effects cluster_cell_death Cell Death Pathways cluster_outcome gomisin_b This compound & Analogues ros ↑ Reactive Oxygen Species (ROS) gomisin_b->ros wnt ↓ Wnt/β-catenin Signaling gomisin_b->wnt tubulin ↑ Tubulin Polymerization gomisin_b->tubulin necroptosis Necroptosis gomisin_b->necroptosis Gomisin J apoptosis Apoptosis ros->apoptosis wnt->apoptosis cell_cycle_arrest G2/M Phase Cell Cycle Arrest tubulin->cell_cycle_arrest cytotoxicity Cytotoxicity & Reduced Cell Viability apoptosis->cytotoxicity necroptosis->cytotoxicity cell_cycle_arrest->cytotoxicity

Caption: Signaling pathways implicated in this compound-induced cytotoxicity.

References

Application Notes and Protocols for In Vivo Studies of Gomisin B and Related Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo studies using Gomisin B and its related compounds, derived from Schisandra chinensis. The information is compiled to assist in the design and execution of pre-clinical research in various disease models.

This compound in Alzheimer's Disease Animal Model

Application: Investigation of the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease, focusing on cognitive improvement, amyloid-beta (Aβ) clearance, and reduction of neuronal apoptosis.

Animal Model and Experimental Design
  • Animal Model: APP/PS1 transgenic mice, a commonly used model for Alzheimer's disease that develops amyloid plaques.[1]

  • Strain: Male wild-type (WT) and 7-month-old APP/PS1 transgenic AD mice.[1]

  • Grouping:

    • Wild-type control group

    • APP/PS1 model group

    • This compound treated APP/PS1 group

    • This compound and Osthole (OST) combination treated APP/PS1 group

  • Dosage and Administration: The specific dosage and route of administration for this compound were not detailed in the abstract but would typically involve oral gavage or intraperitoneal injection for a specified duration.

Experimental Protocols

Behavioral Analysis:

  • Open Field Test (OFT): To assess general locomotor activity and anxiety-like behavior. Mice are placed in an open arena, and their movement patterns, time spent in the center versus the periphery, and total distance traveled are recorded.

  • Morris Water Maze (MWM): A widely used test for spatial learning and memory.[1] Mice are trained to find a hidden platform in a circular pool of water. Parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial without the platform.

Histopathological and Molecular Analysis:

  • Nissl Staining: Used to visualize neurons and assess neuronal loss or damage in brain tissue sections.

  • Thioflavine-S (Th-S) Staining: A fluorescent stain used to detect and quantify amyloid plaques in brain tissue.[1]

  • Immunofluorescence: To visualize the localization and expression of specific proteins, such as those related to apoptosis or Aβ clearance, in brain sections.

  • ELISA: To quantify the levels of Aβ peptides (Aβ40 and Aβ42) in brain homogenates.[1]

  • RT-qPCR: To measure the gene expression levels of markers related to apoptosis and Aβ clearance.[1]

  • LC-MS/MS: To quantify levels of oxidative stress markers in brain tissue.[1]

Quantitative Data Summary
ParameterModel Group (APP/PS1)This compound Treated GroupOutcome
Cognitive Function (MWM)ImpairedSignificantly ImprovedThis compound enhances cognitive function.[1]
Amyloid Plaque LoadHighReducedThis compound promotes Aβ clearance.[1]
Neuronal ApoptosisIncreasedReducedThis compound has anti-apoptotic effects.[1]
Oxidative Stress MarkersElevatedReducedThis compound mitigates oxidative stress.

Experimental Workflow

GomisinB_AD_Workflow cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_outcome Outcome animal_model APP/PS1 Transgenic Mice (7-months old) grouping Grouping: - Wild-Type - APP/PS1 Control - this compound Treated animal_model->grouping treatment This compound Administration (Route and Duration) grouping->treatment behavioral Behavioral Tests: - Morris Water Maze - Open Field Test treatment->behavioral biochemical Biochemical Analysis: - ELISA (Aβ levels) - LC-MS/MS (Oxidative Stress) treatment->biochemical histological Histological Analysis: - Thioflavine-S Staining - Nissl Staining - Immunofluorescence treatment->histological molecular Molecular Analysis: - RT-qPCR treatment->molecular outcome Improved Cognition Reduced Aβ Plaques Decreased Neuronal Apoptosis behavioral->outcome biochemical->outcome histological->outcome molecular->outcome

Caption: Experimental workflow for evaluating this compound in an Alzheimer's disease mouse model.

Gomisin M2 in Cancer and Atopic Dermatitis Animal Models

Breast Cancer Stem Cell Proliferation in a Zebrafish Xenograft Model

Application: To assess the anti-cancer activity of Gomisin M2, specifically its effect on the proliferation of breast cancer stem cells (BCSCs), using a rapid in vivo zebrafish xenograft model.[2][3]

  • Animal Model: 2-day post-fertilization (dpf) zebrafish embryos.[2]

  • Cell Lines: CSC-enriched MDA-MB-231-GFP or HCC1806 cells labeled with DiI.[2]

  • Grouping:

    • Control group (vehicle treated)

    • Gomisin M2 treated group

  • Dosage and Administration: 10 μM Gomisin M2 administered to the embryo medium.[2]

  • Cell Preparation: Culture and enrich breast cancer stem cells (e.g., using CD44+/CD24- markers). Label the cells with a fluorescent marker (e.g., GFP or DiI).

  • Microinjection: Microinject 200-300 labeled cancer cells into the yolk sac of 2-dpf zebrafish embryos.[2]

  • Treatment: Immediately after injection, transfer the embryos to a medium containing 10 μM Gomisin M2 or a vehicle control.

  • Imaging: Capture fluorescence images of the embryos at 0, 24, and 48 hours post-injection using a fluorescence microscope.[2]

  • Analysis: Quantify the fluorescence intensity or the area of the tumor mass to assess cell proliferation.

ParameterControl GroupGomisin M2 (10 μM) Treated GroupOutcome
Tumor Cell Proliferation (Fluorescence Intensity)IncreasedSignificantly InhibitedGomisin M2 suppresses BCSC proliferation in vivo.[2]
Percentage of Embryos without ProliferationLowSignificantly HigherGomisin M2 prevents tumor growth.[2]

Gomisin M2 was found to inhibit the Wnt/β-catenin signaling pathway, which is crucial for stem cell self-renewal.[2]

Wnt_Pathway_GomisinM2 Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled GSK3b GSK3-β Frizzled->GSK3b inactivates b_catenin β-catenin GSK3b->b_catenin phosphorylates for degradation p_b_catenin p-β-catenin (Degradation) b_catenin->p_b_catenin TCF_LEF TCF/LEF b_catenin->TCF_LEF activates CyclinD1 Cyclin D1 (Proliferation) TCF_LEF->CyclinD1 promotes transcription GomisinM2 Gomisin M2 GomisinM2->GSK3b promotes activation GomisinM2->b_catenin inhibits

Caption: Gomisin M2 inhibits the Wnt/β-catenin signaling pathway.

Atopic Dermatitis-like Skin Lesions in Mice

Application: To evaluate the anti-inflammatory and anti-allergic effects of Gomisin M2 in a mouse model of atopic dermatitis (AD).[4]

  • Animal Model: BALB/c mice.[4]

  • Induction of AD: Sensitization and challenge with 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae (house dust mite) extract (DFE).[4]

  • Grouping:

    • Normal control group

    • AD model group (DNCB/DFE induced)

    • Gomisin M2 treated AD group

    • Dexamethasone (B1670325) treated AD group (positive control)

  • Dosage and Administration: Oral administration of Gomisin M2.

  • Sensitization: Apply DNCB to the shaved dorsal skin and ears of the mice.

  • Challenge: Repeatedly apply DFE to the same skin areas to elicit an AD-like inflammatory response.

  • Treatment: Administer Gomisin M2 or dexamethasone orally throughout the challenge phase.

  • Measurements:

    • Measure ear thickness 24 hours after each challenge.[4]

    • At the end of the experiment, collect blood to measure serum IgE levels by ELISA.

    • Excise ear tissue for histological analysis (H&E staining) to measure epidermal and dermal thickness.[4]

    • Isolate auricular lymph nodes for qPCR analysis of inflammatory cytokine gene expression.[4]

ParameterAD Model GroupGomisin M2 Treated GroupOutcome
Ear ThicknessIncreasedSignificantly ReducedGomisin M2 alleviates skin swelling.[4]
Epidermal/Dermal ThicknessIncreasedReducedGomisin M2 reduces skin inflammation.[4]
Serum IgE LevelsElevatedReducedGomisin M2 has anti-allergic effects.
Inflammatory Cytokines (mRNA)UpregulatedDownregulatedGomisin M2 suppresses inflammatory responses.

Gomisin M2 was found to ameliorate AD-like lesions by inhibiting the activation of STAT1 and NF-κB.[4]

STAT1_NFkB_GomisinM2 Inflammatory_Stimuli Inflammatory Stimuli (DNCB/DFE) STAT1 STAT1 Inflammatory_Stimuli->STAT1 NFkB NF-κB Inflammatory_Stimuli->NFkB p_STAT1 p-STAT1 (Activation) STAT1->p_STAT1 p_NFkB p-NF-κB (Activation) NFkB->p_NFkB Inflammatory_Response Inflammatory Response (Cytokines, etc.) p_STAT1->Inflammatory_Response p_NFkB->Inflammatory_Response GomisinM2 Gomisin M2 GomisinM2->p_STAT1 inhibits GomisinM2->p_NFkB inhibits

Caption: Gomisin M2 inhibits STAT1 and NF-κB activation in atopic dermatitis.

Gomisin N in Alzheimer's Disease Animal Models

Application: To investigate the neuroprotective effects of Gomisin N in rodent models of Alzheimer's disease, focusing on its role in combating oxidative stress.[5]

Animal Model and Experimental Design
  • Animal Models: Rat and mouse models of Alzheimer's disease.[5]

  • Treatment Duration: 8 weeks.[5]

  • Grouping:

    • Control group

    • AD model group

    • Gomisin N treated AD group

Experimental Protocols
  • Cognitive Function Assessment: Standard behavioral tests such as the Morris Water Maze or Y-maze to evaluate learning and memory.

  • Amyloid Deposition Analysis: Immunohistochemistry or staining with specific dyes (e.g., Congo red or Thioflavin S) on brain sections to visualize and quantify Aβ plaques.

  • Neuronal Death Assessment: Techniques like TUNEL staining or Nissl staining to identify and count apoptotic or surviving neurons in the hippocampus and cortex.

  • Western Blot Analysis: To determine the protein expression levels of key components of the GSK3β/Nrf2 signaling pathway in brain tissue homogenates.[5]

Quantitative Data Summary
ParameterAD Model GroupGomisin N Treated GroupOutcome
Learning and MemoryImpairedSignificantly ImprovedGomisin N rescues cognitive deficits.[5]
Aβ Plaque AreaIncreasedReducedGomisin N decreases amyloid deposition.[5]
Neuronal NumberDecreasedIncreasedGomisin N protects against neuronal loss.[5]
Nrf2, p-GSK3βSer9/GSK3β, NQO1 Protein ExpressionDownregulatedSignificantly IncreasedGomisin N activates the Nrf2 pathway.[5]
Signaling Pathway: GSK3β/Nrf2

Gomisin N is proposed to exert its neuroprotective effects by targeting GSK3β and activating the Nrf2 antioxidant signaling pathway.[5]

GSK3b_Nrf2_GomisinN GomisinN Gomisin N p_GSK3b p-GSK3β (Ser9) (Inactive) GomisinN->p_GSK3b increases GSK3b GSK3-β Nrf2 Nrf2 GSK3b->Nrf2 promotes degradation p_GSK3b->GSK3b Nrf2_translocation Nrf2 Nuclear Translocation Nrf2->Nrf2_translocation Keap1 Keap1 Keap1->Nrf2 sequesters in cytoplasm ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Antioxidant_Genes Antioxidant Genes (NQO1, HO-1) ARE->Antioxidant_Genes activates transcription Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress combats

Caption: Gomisin N activates the Nrf2 antioxidant pathway via GSK3β inhibition.

References

Application Notes and Protocols for In Vivo Studies of Gomisin B and Related Lignans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vivo studies using Gomisin B and its related compounds, derived from Schisandra chinensis. The information is compiled to assist in the design and execution of pre-clinical research in various disease models.

This compound in Alzheimer's Disease Animal Model

Application: Investigation of the neuroprotective effects of this compound in a transgenic mouse model of Alzheimer's disease, focusing on cognitive improvement, amyloid-beta (Aβ) clearance, and reduction of neuronal apoptosis.

Animal Model and Experimental Design
  • Animal Model: APP/PS1 transgenic mice, a commonly used model for Alzheimer's disease that develops amyloid plaques.[1]

  • Strain: Male wild-type (WT) and 7-month-old APP/PS1 transgenic AD mice.[1]

  • Grouping:

    • Wild-type control group

    • APP/PS1 model group

    • This compound treated APP/PS1 group

    • This compound and Osthole (OST) combination treated APP/PS1 group

  • Dosage and Administration: The specific dosage and route of administration for this compound were not detailed in the abstract but would typically involve oral gavage or intraperitoneal injection for a specified duration.

Experimental Protocols

Behavioral Analysis:

  • Open Field Test (OFT): To assess general locomotor activity and anxiety-like behavior. Mice are placed in an open arena, and their movement patterns, time spent in the center versus the periphery, and total distance traveled are recorded.

  • Morris Water Maze (MWM): A widely used test for spatial learning and memory.[1] Mice are trained to find a hidden platform in a circular pool of water. Parameters measured include escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial without the platform.

Histopathological and Molecular Analysis:

  • Nissl Staining: Used to visualize neurons and assess neuronal loss or damage in brain tissue sections.

  • Thioflavine-S (Th-S) Staining: A fluorescent stain used to detect and quantify amyloid plaques in brain tissue.[1]

  • Immunofluorescence: To visualize the localization and expression of specific proteins, such as those related to apoptosis or Aβ clearance, in brain sections.

  • ELISA: To quantify the levels of Aβ peptides (Aβ40 and Aβ42) in brain homogenates.[1]

  • RT-qPCR: To measure the gene expression levels of markers related to apoptosis and Aβ clearance.[1]

  • LC-MS/MS: To quantify levels of oxidative stress markers in brain tissue.[1]

Quantitative Data Summary
ParameterModel Group (APP/PS1)This compound Treated GroupOutcome
Cognitive Function (MWM)ImpairedSignificantly ImprovedThis compound enhances cognitive function.[1]
Amyloid Plaque LoadHighReducedThis compound promotes Aβ clearance.[1]
Neuronal ApoptosisIncreasedReducedThis compound has anti-apoptotic effects.[1]
Oxidative Stress MarkersElevatedReducedThis compound mitigates oxidative stress.

Experimental Workflow

GomisinB_AD_Workflow cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_outcome Outcome animal_model APP/PS1 Transgenic Mice (7-months old) grouping Grouping: - Wild-Type - APP/PS1 Control - this compound Treated animal_model->grouping treatment This compound Administration (Route and Duration) grouping->treatment behavioral Behavioral Tests: - Morris Water Maze - Open Field Test treatment->behavioral biochemical Biochemical Analysis: - ELISA (Aβ levels) - LC-MS/MS (Oxidative Stress) treatment->biochemical histological Histological Analysis: - Thioflavine-S Staining - Nissl Staining - Immunofluorescence treatment->histological molecular Molecular Analysis: - RT-qPCR treatment->molecular outcome Improved Cognition Reduced Aβ Plaques Decreased Neuronal Apoptosis behavioral->outcome biochemical->outcome histological->outcome molecular->outcome

Caption: Experimental workflow for evaluating this compound in an Alzheimer's disease mouse model.

Gomisin M2 in Cancer and Atopic Dermatitis Animal Models

Breast Cancer Stem Cell Proliferation in a Zebrafish Xenograft Model

Application: To assess the anti-cancer activity of Gomisin M2, specifically its effect on the proliferation of breast cancer stem cells (BCSCs), using a rapid in vivo zebrafish xenograft model.[2][3]

  • Animal Model: 2-day post-fertilization (dpf) zebrafish embryos.[2]

  • Cell Lines: CSC-enriched MDA-MB-231-GFP or HCC1806 cells labeled with DiI.[2]

  • Grouping:

    • Control group (vehicle treated)

    • Gomisin M2 treated group

  • Dosage and Administration: 10 μM Gomisin M2 administered to the embryo medium.[2]

  • Cell Preparation: Culture and enrich breast cancer stem cells (e.g., using CD44+/CD24- markers). Label the cells with a fluorescent marker (e.g., GFP or DiI).

  • Microinjection: Microinject 200-300 labeled cancer cells into the yolk sac of 2-dpf zebrafish embryos.[2]

  • Treatment: Immediately after injection, transfer the embryos to a medium containing 10 μM Gomisin M2 or a vehicle control.

  • Imaging: Capture fluorescence images of the embryos at 0, 24, and 48 hours post-injection using a fluorescence microscope.[2]

  • Analysis: Quantify the fluorescence intensity or the area of the tumor mass to assess cell proliferation.

ParameterControl GroupGomisin M2 (10 μM) Treated GroupOutcome
Tumor Cell Proliferation (Fluorescence Intensity)IncreasedSignificantly InhibitedGomisin M2 suppresses BCSC proliferation in vivo.[2]
Percentage of Embryos without ProliferationLowSignificantly HigherGomisin M2 prevents tumor growth.[2]

Gomisin M2 was found to inhibit the Wnt/β-catenin signaling pathway, which is crucial for stem cell self-renewal.[2]

Wnt_Pathway_GomisinM2 Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled GSK3b GSK3-β Frizzled->GSK3b inactivates b_catenin β-catenin GSK3b->b_catenin phosphorylates for degradation p_b_catenin p-β-catenin (Degradation) b_catenin->p_b_catenin TCF_LEF TCF/LEF b_catenin->TCF_LEF activates CyclinD1 Cyclin D1 (Proliferation) TCF_LEF->CyclinD1 promotes transcription GomisinM2 Gomisin M2 GomisinM2->GSK3b promotes activation GomisinM2->b_catenin inhibits

Caption: Gomisin M2 inhibits the Wnt/β-catenin signaling pathway.

Atopic Dermatitis-like Skin Lesions in Mice

Application: To evaluate the anti-inflammatory and anti-allergic effects of Gomisin M2 in a mouse model of atopic dermatitis (AD).[4]

  • Animal Model: BALB/c mice.[4]

  • Induction of AD: Sensitization and challenge with 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae (house dust mite) extract (DFE).[4]

  • Grouping:

    • Normal control group

    • AD model group (DNCB/DFE induced)

    • Gomisin M2 treated AD group

    • Dexamethasone treated AD group (positive control)

  • Dosage and Administration: Oral administration of Gomisin M2.

  • Sensitization: Apply DNCB to the shaved dorsal skin and ears of the mice.

  • Challenge: Repeatedly apply DFE to the same skin areas to elicit an AD-like inflammatory response.

  • Treatment: Administer Gomisin M2 or dexamethasone orally throughout the challenge phase.

  • Measurements:

    • Measure ear thickness 24 hours after each challenge.[4]

    • At the end of the experiment, collect blood to measure serum IgE levels by ELISA.

    • Excise ear tissue for histological analysis (H&E staining) to measure epidermal and dermal thickness.[4]

    • Isolate auricular lymph nodes for qPCR analysis of inflammatory cytokine gene expression.[4]

ParameterAD Model GroupGomisin M2 Treated GroupOutcome
Ear ThicknessIncreasedSignificantly ReducedGomisin M2 alleviates skin swelling.[4]
Epidermal/Dermal ThicknessIncreasedReducedGomisin M2 reduces skin inflammation.[4]
Serum IgE LevelsElevatedReducedGomisin M2 has anti-allergic effects.
Inflammatory Cytokines (mRNA)UpregulatedDownregulatedGomisin M2 suppresses inflammatory responses.

Gomisin M2 was found to ameliorate AD-like lesions by inhibiting the activation of STAT1 and NF-κB.[4]

STAT1_NFkB_GomisinM2 Inflammatory_Stimuli Inflammatory Stimuli (DNCB/DFE) STAT1 STAT1 Inflammatory_Stimuli->STAT1 NFkB NF-κB Inflammatory_Stimuli->NFkB p_STAT1 p-STAT1 (Activation) STAT1->p_STAT1 p_NFkB p-NF-κB (Activation) NFkB->p_NFkB Inflammatory_Response Inflammatory Response (Cytokines, etc.) p_STAT1->Inflammatory_Response p_NFkB->Inflammatory_Response GomisinM2 Gomisin M2 GomisinM2->p_STAT1 inhibits GomisinM2->p_NFkB inhibits

Caption: Gomisin M2 inhibits STAT1 and NF-κB activation in atopic dermatitis.

Gomisin N in Alzheimer's Disease Animal Models

Application: To investigate the neuroprotective effects of Gomisin N in rodent models of Alzheimer's disease, focusing on its role in combating oxidative stress.[5]

Animal Model and Experimental Design
  • Animal Models: Rat and mouse models of Alzheimer's disease.[5]

  • Treatment Duration: 8 weeks.[5]

  • Grouping:

    • Control group

    • AD model group

    • Gomisin N treated AD group

Experimental Protocols
  • Cognitive Function Assessment: Standard behavioral tests such as the Morris Water Maze or Y-maze to evaluate learning and memory.

  • Amyloid Deposition Analysis: Immunohistochemistry or staining with specific dyes (e.g., Congo red or Thioflavin S) on brain sections to visualize and quantify Aβ plaques.

  • Neuronal Death Assessment: Techniques like TUNEL staining or Nissl staining to identify and count apoptotic or surviving neurons in the hippocampus and cortex.

  • Western Blot Analysis: To determine the protein expression levels of key components of the GSK3β/Nrf2 signaling pathway in brain tissue homogenates.[5]

Quantitative Data Summary
ParameterAD Model GroupGomisin N Treated GroupOutcome
Learning and MemoryImpairedSignificantly ImprovedGomisin N rescues cognitive deficits.[5]
Aβ Plaque AreaIncreasedReducedGomisin N decreases amyloid deposition.[5]
Neuronal NumberDecreasedIncreasedGomisin N protects against neuronal loss.[5]
Nrf2, p-GSK3βSer9/GSK3β, NQO1 Protein ExpressionDownregulatedSignificantly IncreasedGomisin N activates the Nrf2 pathway.[5]
Signaling Pathway: GSK3β/Nrf2

Gomisin N is proposed to exert its neuroprotective effects by targeting GSK3β and activating the Nrf2 antioxidant signaling pathway.[5]

GSK3b_Nrf2_GomisinN GomisinN Gomisin N p_GSK3b p-GSK3β (Ser9) (Inactive) GomisinN->p_GSK3b increases GSK3b GSK3-β Nrf2 Nrf2 GSK3b->Nrf2 promotes degradation p_GSK3b->GSK3b Nrf2_translocation Nrf2 Nuclear Translocation Nrf2->Nrf2_translocation Keap1 Keap1 Keap1->Nrf2 sequesters in cytoplasm ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE binds to Antioxidant_Genes Antioxidant Genes (NQO1, HO-1) ARE->Antioxidant_Genes activates transcription Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress combats

Caption: Gomisin N activates the Nrf2 antioxidant pathway via GSK3β inhibition.

References

Application Notes: Quantifying the Effects of Gomisin B on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gomisin B is a lignan (B3055560) isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine for treating liver ailments and as a tonic. Modern research is exploring the pharmacological activities of Schisandra lignans, including their anti-inflammatory, antioxidant, and anticancer properties. Quantifying the effects of these compounds on gene expression is crucial for understanding their mechanisms of action and for the development of novel therapeutics. While specific quantitative data on this compound is limited in publicly available literature, studies on related compounds such as Gomisin A, N, and M2 provide a strong framework for investigating its potential effects. This document outlines the key signaling pathways likely modulated by this compound and provides detailed protocols for quantifying its impact on gene and protein expression.

Key Signaling Pathways Modulated by Related Gomisins

Several key signaling pathways are known to be affected by Gomisins, primarily centering on the regulation of inflammation and oxidative stress.

  • NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[1] Various Gomisins have been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. For instance, Gomisin N can inhibit the TNF-α-induced activation of NF-κB.[2] This inhibition leads to a decrease in the transcription of cytokines and chemokines like TNF-α, IL-6, and IL-1β.[3][4]

  • Nrf2 Signaling Pathway: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response.[5][6] Activation of Nrf2 leads to the transcription of a wide array of antioxidant and cytoprotective genes. Gomisin N has been demonstrated to activate the Nrf2 signaling pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7]

Below is a diagram illustrating the potential points of intervention for this compound within the NF-κB signaling pathway, based on data from related Gomisins.

Caption: Potential inhibition of the NF-κB pathway by this compound.

The following diagram illustrates the potential activation of the Nrf2 antioxidant response pathway by this compound.

Nrf2_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Oxidative Stress or this compound Keap1 Keap1 Stimulus->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination Cul3->Nrf2 Degradation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes

Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.

Quantitative Data on Gene Expression Changes by Gomisins

The following tables summarize quantitative data from studies on Gomisin N and Gomisin M2, which can serve as a reference for designing experiments with this compound.

Table 1: Effect of Gomisin N on Gene and Protein Expression

Target Gene/Protein Cell/Tissue Type Treatment Conditions Observed Effect Reference
TNF-α, IL-6, MCP-1 (mRNA) Mouse Liver Chronic-binge ethanol (B145695) exposure + Gomisin N Significant decrease in expression vs. ethanol alone [3]
iNOS, IL-1β (mRNA) Rat Hepatocytes IL-1β stimulation + Gomisin N Significant reduction in expression [4]
Nrf2, NQO1, HO-1 (protein) SH-SY5Y cells H₂O₂ injury + Gomisin N Significant upregulation in expression [7]

| C/EBPβ, Cyclin A, Cyclin D (mRNA) | 3T3-L1 preadipocytes | Differentiation medium + 100 µM Gomisin N | Significant downregulation of expression |[8] |

Table 2: Effect of Gomisin M2 on Gene and Protein Expression

Target Gene/Protein Cell/Tissue Type Treatment Conditions Observed Effect Reference
CXCL1, IL-1β, IFN-γ, IL-17A, IL-23, TNF-α (mRNA) Mouse Skin (Psoriasis model) Imiquimod-induced psoriasis + Gomisin M2 Alleviation of increased gene expression [9]
IL-1β, IL-6, CXCL8, CCL22 (mRNA) HaCaT Keratinocytes TNF-α/IFN-γ stimulation + Gomisin M2 (0.1-10 µM) Dose-dependent decrease in expression [10]
CyclinD1, β-catenin, p-GSK3β (protein) MDA-MB-231 & HCC1806 breast cancer cells Increasing doses of Gomisin M2 Significant dose- and time-dependent downregulation [11][12]

| p-β-catenin, GSK3-β (protein) | MDA-MB-231 & HCC1806 breast cancer cells | Increasing doses of Gomisin M2 | Significant dose- and time-dependent upregulation |[11] |

Protocols for Quantifying Gene Expression

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis

This protocol describes how to measure the relative abundance of specific mRNA transcripts in cells treated with this compound.

Experimental Workflow for qRT-PCR

qrt_pcr_workflow start Cell Culture & Treatment (e.g., with this compound) rna_extraction Total RNA Extraction start->rna_extraction rna_qc RNA Quality & Quantity Check (e.g., NanoDrop, Bioanalyzer) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr_setup qPCR Reaction Setup (cDNA, Primers, SYBR Green/TaqMan) cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt Method) qpcr_run->data_analysis end Relative Gene Expression Fold Change data_analysis->end western_blot_workflow start Cell Culture & Treatment (e.g., with this compound) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE (Protein Separation by Size) quant->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose Membrane) sds_page->transfer blocking Blocking (with BSA or Milk) transfer->blocking pri_ab Primary Antibody Incubation (Specific to Target Protein) blocking->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detection Signal Detection (Chemiluminescence) sec_ab->detection end Protein Expression Level detection->end

References

Application Notes: Quantifying the Effects of Gomisin B on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gomisin B is a lignan isolated from the fruit of Schisandra chinensis, a plant with a long history in traditional medicine for treating liver ailments and as a tonic. Modern research is exploring the pharmacological activities of Schisandra lignans, including their anti-inflammatory, antioxidant, and anticancer properties. Quantifying the effects of these compounds on gene expression is crucial for understanding their mechanisms of action and for the development of novel therapeutics. While specific quantitative data on this compound is limited in publicly available literature, studies on related compounds such as Gomisin A, N, and M2 provide a strong framework for investigating its potential effects. This document outlines the key signaling pathways likely modulated by this compound and provides detailed protocols for quantifying its impact on gene and protein expression.

Key Signaling Pathways Modulated by Related Gomisins

Several key signaling pathways are known to be affected by Gomisins, primarily centering on the regulation of inflammation and oxidative stress.

  • NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[1] Various Gomisins have been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. For instance, Gomisin N can inhibit the TNF-α-induced activation of NF-κB.[2] This inhibition leads to a decrease in the transcription of cytokines and chemokines like TNF-α, IL-6, and IL-1β.[3][4]

  • Nrf2 Signaling Pathway: The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response.[5][6] Activation of Nrf2 leads to the transcription of a wide array of antioxidant and cytoprotective genes. Gomisin N has been demonstrated to activate the Nrf2 signaling pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7]

Below is a diagram illustrating the potential points of intervention for this compound within the NF-κB signaling pathway, based on data from related Gomisins.

Caption: Potential inhibition of the NF-κB pathway by this compound.

The following diagram illustrates the potential activation of the Nrf2 antioxidant response pathway by this compound.

Nrf2_Pathway cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Oxidative Stress or this compound Keap1 Keap1 Stimulus->Keap1 Induces conformational change in Keap1 Nrf2 Nrf2 Cul3 Cul3-E3 Ligase Nrf2->Cul3 Ubiquitination Cul3->Nrf2 Degradation Nrf2_n Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Genes

Caption: Potential activation of the Nrf2 antioxidant pathway by this compound.

Quantitative Data on Gene Expression Changes by Gomisins

The following tables summarize quantitative data from studies on Gomisin N and Gomisin M2, which can serve as a reference for designing experiments with this compound.

Table 1: Effect of Gomisin N on Gene and Protein Expression

Target Gene/Protein Cell/Tissue Type Treatment Conditions Observed Effect Reference
TNF-α, IL-6, MCP-1 (mRNA) Mouse Liver Chronic-binge ethanol exposure + Gomisin N Significant decrease in expression vs. ethanol alone [3]
iNOS, IL-1β (mRNA) Rat Hepatocytes IL-1β stimulation + Gomisin N Significant reduction in expression [4]
Nrf2, NQO1, HO-1 (protein) SH-SY5Y cells H₂O₂ injury + Gomisin N Significant upregulation in expression [7]

| C/EBPβ, Cyclin A, Cyclin D (mRNA) | 3T3-L1 preadipocytes | Differentiation medium + 100 µM Gomisin N | Significant downregulation of expression |[8] |

Table 2: Effect of Gomisin M2 on Gene and Protein Expression

Target Gene/Protein Cell/Tissue Type Treatment Conditions Observed Effect Reference
CXCL1, IL-1β, IFN-γ, IL-17A, IL-23, TNF-α (mRNA) Mouse Skin (Psoriasis model) Imiquimod-induced psoriasis + Gomisin M2 Alleviation of increased gene expression [9]
IL-1β, IL-6, CXCL8, CCL22 (mRNA) HaCaT Keratinocytes TNF-α/IFN-γ stimulation + Gomisin M2 (0.1-10 µM) Dose-dependent decrease in expression [10]
CyclinD1, β-catenin, p-GSK3β (protein) MDA-MB-231 & HCC1806 breast cancer cells Increasing doses of Gomisin M2 Significant dose- and time-dependent downregulation [11][12]

| p-β-catenin, GSK3-β (protein) | MDA-MB-231 & HCC1806 breast cancer cells | Increasing doses of Gomisin M2 | Significant dose- and time-dependent upregulation |[11] |

Protocols for Quantifying Gene Expression

Protocol 1: Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression Analysis

This protocol describes how to measure the relative abundance of specific mRNA transcripts in cells treated with this compound.

Experimental Workflow for qRT-PCR

qrt_pcr_workflow start Cell Culture & Treatment (e.g., with this compound) rna_extraction Total RNA Extraction start->rna_extraction rna_qc RNA Quality & Quantity Check (e.g., NanoDrop, Bioanalyzer) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr_setup qPCR Reaction Setup (cDNA, Primers, SYBR Green/TaqMan) cdna_synthesis->qpcr_setup qpcr_run Real-Time PCR Amplification qpcr_setup->qpcr_run data_analysis Data Analysis (ΔΔCt Method) qpcr_run->data_analysis end Relative Gene Expression Fold Change data_analysis->end western_blot_workflow start Cell Culture & Treatment (e.g., with this compound) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds_page SDS-PAGE (Protein Separation by Size) quant->sds_page transfer Protein Transfer (to PVDF or Nitrocellulose Membrane) sds_page->transfer blocking Blocking (with BSA or Milk) transfer->blocking pri_ab Primary Antibody Incubation (Specific to Target Protein) blocking->pri_ab sec_ab Secondary Antibody Incubation (HRP-conjugated) pri_ab->sec_ab detection Signal Detection (Chemiluminescence) sec_ab->detection end Protein Expression Level detection->end

References

Troubleshooting & Optimization

Technical Support Center: Gomisin B Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice regarding the solubility of Gomisin B in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies across different suppliers. One source indicates a solubility of 250 mg/mL, while another reports it as 50 mg/mL.[1][2] This variation may be attributed to differences in the purity of this compound, the grade of DMSO used, temperature, and the method of dissolution. For instance, the use of ultrasonic agitation is often necessary to achieve higher concentrations.[1][2]

Q2: What is the solubility of this compound in ethanol?

Q3: Are there any special considerations when preparing this compound stock solutions?

A3: Yes. When preparing stock solutions, it is crucial to use high-purity, anhydrous solvents, especially with DMSO, as it is hygroscopic.[2] The presence of water can significantly impact the solubility of the compound.[2] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[2][4]

Q4: Can I heat the solution to increase the solubility of this compound?

A4: Gently warming the solution can aid in dissolution. One recommendation is to heat the tube to 37°C and use an ultrasonic bath to enhance solubility.[4] However, be cautious with heating as excessive temperatures may lead to the degradation of the compound. Always monitor for any changes in the solution's color or clarity that might indicate degradation.

Data Presentation: this compound Solubility

The following table summarizes the available quantitative data for the solubility of this compound.

SolventReported SolubilityMolar ConcentrationNotes
DMSO 250 mg/mL[1]485.85 mM[1]Ultrasonic agitation is required.[1]
50 mg/mL[2]97.17 mM[2]Use of newly opened, hygroscopic DMSO is recommended.[2]
Ethanol Data not availableData not availableExpected to be less soluble than in DMSO. Experimental verification is advised.

Experimental Protocols

Determining the Equilibrium Solubility of this compound using the Shake-Flask Method

This protocol outlines a standardized procedure for determining the equilibrium solubility of this compound in a given solvent.[3][5]

Materials:

  • This compound (solid powder)

  • High-purity solvent (e.g., DMSO or ethanol)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the chosen solvent (DMSO or ethanol) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.[3][5] The presence of undissolved solid should be visible at the end of this period.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.[3][5]

    • Carefully aspirate the supernatant and filter it through a syringe filter to remove any remaining solid particles.[3]

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[3]

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

  • Reporting:

    • Express the solubility in mg/mL or as a molar concentration (mM) at the specified temperature.

Troubleshooting Guide

Visual Troubleshooting Workflow

The following diagram provides a step-by-step guide to troubleshoot common issues encountered when dissolving this compound.

GomisinB_Solubility_Troubleshooting start Start: Dissolving this compound issue Is the compound fully dissolved? start->issue check_solvent Check Solvent Quality: - Use anhydrous, high-purity solvent. - Use a fresh bottle of DMSO. issue->check_solvent No end_success Success: Compound is fully dissolved and stable in solution. issue->end_success Yes increase_agitation Increase Agitation: - Use a vortex mixer. - Apply sonication. check_solvent->increase_agitation gentle_warming Apply Gentle Warming: - Warm to 37°C. - Monitor for degradation. increase_agitation->gentle_warming reassess_concentration Reassess Concentration: - Is the target concentration too high? - Consult solubility data. gentle_warming->reassess_concentration end_fail Issue Persists: Consider alternative solvents or formulation strategies. reassess_concentration->end_fail precipitation Does precipitation occur upon storage or addition to aqueous media? storage_conditions Review Storage Conditions: - Store at -20°C or -80°C. - Aliquot to avoid freeze-thaw cycles. precipitation->storage_conditions Yes precipitation->end_success No solvent_exchange Consider Solvent Exchange: - Prepare a more concentrated stock in DMSO. - Perform serial dilutions in the final buffer. storage_conditions->solvent_exchange solvent_exchange->end_fail end_success->precipitation

References

Technical Support Center: Gomisin B Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice regarding the solubility of Gomisin B in dimethyl sulfoxide (DMSO) and ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The reported solubility of this compound in DMSO varies across different suppliers. One source indicates a solubility of 250 mg/mL, while another reports it as 50 mg/mL.[1][2] This variation may be attributed to differences in the purity of this compound, the grade of DMSO used, temperature, and the method of dissolution. For instance, the use of ultrasonic agitation is often necessary to achieve higher concentrations.[1][2]

Q2: What is the solubility of this compound in ethanol?

Q3: Are there any special considerations when preparing this compound stock solutions?

A3: Yes. When preparing stock solutions, it is crucial to use high-purity, anhydrous solvents, especially with DMSO, as it is hygroscopic.[2] The presence of water can significantly impact the solubility of the compound.[2] For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to prevent degradation from repeated freeze-thaw cycles.[2][4]

Q4: Can I heat the solution to increase the solubility of this compound?

A4: Gently warming the solution can aid in dissolution. One recommendation is to heat the tube to 37°C and use an ultrasonic bath to enhance solubility.[4] However, be cautious with heating as excessive temperatures may lead to the degradation of the compound. Always monitor for any changes in the solution's color or clarity that might indicate degradation.

Data Presentation: this compound Solubility

The following table summarizes the available quantitative data for the solubility of this compound.

SolventReported SolubilityMolar ConcentrationNotes
DMSO 250 mg/mL[1]485.85 mM[1]Ultrasonic agitation is required.[1]
50 mg/mL[2]97.17 mM[2]Use of newly opened, hygroscopic DMSO is recommended.[2]
Ethanol Data not availableData not availableExpected to be less soluble than in DMSO. Experimental verification is advised.

Experimental Protocols

Determining the Equilibrium Solubility of this compound using the Shake-Flask Method

This protocol outlines a standardized procedure for determining the equilibrium solubility of this compound in a given solvent.[3][5]

Materials:

  • This compound (solid powder)

  • High-purity solvent (e.g., DMSO or ethanol)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Analytical balance

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the chosen solvent (DMSO or ethanol) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium is reached.[3][5] The presence of undissolved solid should be visible at the end of this period.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed to let the excess solid settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.[3][5]

    • Carefully aspirate the supernatant and filter it through a syringe filter to remove any remaining solid particles.[3]

  • Quantification:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.[3]

    • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.

  • Reporting:

    • Express the solubility in mg/mL or as a molar concentration (mM) at the specified temperature.

Troubleshooting Guide

Visual Troubleshooting Workflow

The following diagram provides a step-by-step guide to troubleshoot common issues encountered when dissolving this compound.

GomisinB_Solubility_Troubleshooting start Start: Dissolving this compound issue Is the compound fully dissolved? start->issue check_solvent Check Solvent Quality: - Use anhydrous, high-purity solvent. - Use a fresh bottle of DMSO. issue->check_solvent No end_success Success: Compound is fully dissolved and stable in solution. issue->end_success Yes increase_agitation Increase Agitation: - Use a vortex mixer. - Apply sonication. check_solvent->increase_agitation gentle_warming Apply Gentle Warming: - Warm to 37°C. - Monitor for degradation. increase_agitation->gentle_warming reassess_concentration Reassess Concentration: - Is the target concentration too high? - Consult solubility data. gentle_warming->reassess_concentration end_fail Issue Persists: Consider alternative solvents or formulation strategies. reassess_concentration->end_fail precipitation Does precipitation occur upon storage or addition to aqueous media? storage_conditions Review Storage Conditions: - Store at -20°C or -80°C. - Aliquot to avoid freeze-thaw cycles. precipitation->storage_conditions Yes precipitation->end_success No solvent_exchange Consider Solvent Exchange: - Prepare a more concentrated stock in DMSO. - Perform serial dilutions in the final buffer. storage_conditions->solvent_exchange solvent_exchange->end_fail end_success->precipitation

References

Gomisin B Stock Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of stable Gomisin B stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Schisantherin B or Wuweizi ester B, is a bioactive lignan (B3055560) isolated from the plant Schisandra chinensis.[1][2] It is a white to off-white powder with a molecular formula of C28H34O9 and a molar mass of 514.56 g/mol .[2] It is investigated for various biological activities, including hepatoprotective and neuroprotective effects.[2][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2] It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[1] For in vivo experiments, a co-solvent system such as 10% DMSO in corn oil may be suitable.[4]

Q3: How should I store this compound stock solutions to ensure stability?

To prevent degradation and maintain bioactivity, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store these aliquots in tightly sealed vials protected from light. Recommended storage temperatures and durations are summarized in the table below.

Q4: How do I properly dissolve this compound powder?

Due to its lipophilic nature, this compound may require assistance to fully dissolve. If you observe precipitation or slow dissolution after adding the solvent, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to facilitate the process.[2][4] Always visually inspect the solution to ensure it is clear and free of particulates before use.

Quantitative Data Summary

The following table summarizes the key quantitative data for preparing and storing this compound solutions.

ParameterValue & ConditionsSource(s)
Solubility in DMSO Up to 100 mg/mL (194.34 mM) in fresh DMSO.[1]
Up to 250 mg/mL (485.85 mM) with the aid of ultrasonic treatment.[2]
Solubility (In Vivo) ≥ 2.5 mg/mL (4.86 mM) in a solution of 10% DMSO and 90% Corn Oil.[4]
Stock Solution Storage -80°C: Stable for up to 6 months.[4]
-20°C: Stable for up to 1 month.[1][4]
Molar Mass 514.56 g/mol [2]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a commonly used 10 mM stock solution for in vitro experiments.

Materials:

  • This compound powder (M.W. 514.56 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 514.56 g/mol * (1000 mg / 1 g) = 5.15 mg

  • Weigh this compound: Accurately weigh 5.15 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Dissolve: Tightly cap the tube and vortex the solution until the powder is completely dissolved. Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Apply Heat/Sonication (If Necessary): If the compound does not dissolve completely, warm the tube briefly at 37°C or place it in a sonicator bath for short intervals until a clear solution is obtained.[4]

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use, sterile vials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[1][4]

  • Store: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

Troubleshooting Guide

Problem: My this compound powder is not dissolving in DMSO.

  • Possible Cause 1: Insufficient Solvent Purity. The DMSO may have absorbed moisture, which reduces the solubility of hydrophobic compounds like this compound.[1]

    • Solution: Use a fresh, unopened bottle of anhydrous (or molecular sieve-treated), sterile-filtered DMSO.

  • Possible Cause 2: Concentration is too high. You may be attempting to create a solution that is beyond its saturation point under current conditions.

    • Solution: Try creating a more dilute stock solution. If dissolution is still an issue, apply gentle heat (37°C) or sonication to aid the process.[4]

Problem: My this compound precipitates when I add it to my aqueous cell culture medium.

  • Possible Cause: Poor Aqueous Solubility. This is a common issue for lipophilic compounds. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or medium, the compound "crashes out" of the solution.[5]

    • Solution 1: Use an Intermediate Dilution Step. Do not add the concentrated DMSO stock directly to your final volume of media. First, dilute the stock solution into a small volume of serum-free media or PBS. Mix gently by pipetting or brief vortexing. Then, add this intermediate dilution to the final volume of your complete media. This gradual decrease in solvent concentration helps keep the compound soluble.[5]

    • Solution 2: Increase Mixing Energy. When adding the stock solution (or intermediate dilution) to the final media volume, vortex or pipette vigorously to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.

    • Solution 3: Check Serum Concentration. The presence of proteins, such as those in fetal bovine serum (FBS), can help stabilize hydrophobic compounds.[5] Precipitation is more likely in serum-free or low-serum conditions.

Problem: I am observing inconsistent results or a loss of compound activity.

  • Possible Cause 1: Compound Degradation. The stock solution may have degraded due to improper storage or excessive freeze-thaw cycles.[4]

    • Solution: Always aliquot stock solutions and avoid using a stock that has been thawed and re-frozen multiple times. Prepare a fresh stock solution from powder if degradation is suspected.

  • Possible Cause 2: Inaccurate Concentration due to Precipitation. If the compound precipitated when added to the culture medium, the actual concentration of soluble, active this compound will be lower than intended, leading to unreliable results.[5]

    • Solution: Re-evaluate your dilution method using the troubleshooting steps above to ensure the compound remains in solution. Always prepare the final working solution fresh before each experiment.[4]

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for handling this compound.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolve Dissolution Check cluster_store Storage A 1. Calculate Mass of this compound B 2. Weigh Powder into Sterile Tube A->B C 3. Add Anhydrous DMSO B->C D 4. Vortex to Dissolve C->D E 5. Is Solution Clear? D->E F Apply Gentle Heat (37°C) or Sonicate E->F No G 6. Aliquot into Single-Use Vials E->G Yes F->E H 7. Store at -20°C or -80°C G->H

Caption: A step-by-step workflow for the preparation of a this compound stock solution.

G Troubleshooting Precipitation in Aqueous Media Start Problem: Precipitate forms when adding stock to aqueous media Q1 Did you add concentrated stock directly to media? Start->Q1 Sol1 Solution: Create an intermediate dilution in a small volume of media first. Q1->Sol1 Yes Q2 Is your media serum-free? Q1->Q2 No Sol3 Action: Vortex/pipette vigorously while adding the diluted compound to the final media volume. Sol1->Sol3 Sol2 Result: Precipitation risk is higher. Consider if a carrier is needed or if serum can be included. Q2->Sol2 Yes Q2->Sol3 No End Clear Solution Sol2->End Sol3->End

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

Gomisin B Stock Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of stable Gomisin B stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Schisantherin B or Wuweizi ester B, is a bioactive lignan isolated from the plant Schisandra chinensis.[1][2] It is a white to off-white powder with a molecular formula of C28H34O9 and a molar mass of 514.56 g/mol .[2] It is investigated for various biological activities, including hepatoprotective and neuroprotective effects.[2][3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use.[1][2] It is crucial to use fresh, anhydrous DMSO, as moisture can significantly reduce the solubility of the compound.[1] For in vivo experiments, a co-solvent system such as 10% DMSO in corn oil may be suitable.[4]

Q3: How should I store this compound stock solutions to ensure stability?

To prevent degradation and maintain bioactivity, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store these aliquots in tightly sealed vials protected from light. Recommended storage temperatures and durations are summarized in the table below.

Q4: How do I properly dissolve this compound powder?

Due to its lipophilic nature, this compound may require assistance to fully dissolve. If you observe precipitation or slow dissolution after adding the solvent, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to facilitate the process.[2][4] Always visually inspect the solution to ensure it is clear and free of particulates before use.

Quantitative Data Summary

The following table summarizes the key quantitative data for preparing and storing this compound solutions.

ParameterValue & ConditionsSource(s)
Solubility in DMSO Up to 100 mg/mL (194.34 mM) in fresh DMSO.[1]
Up to 250 mg/mL (485.85 mM) with the aid of ultrasonic treatment.[2]
Solubility (In Vivo) ≥ 2.5 mg/mL (4.86 mM) in a solution of 10% DMSO and 90% Corn Oil.[4]
Stock Solution Storage -80°C: Stable for up to 6 months.[4]
-20°C: Stable for up to 1 month.[1][4]
Molar Mass 514.56 g/mol [2]

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a commonly used 10 mM stock solution for in vitro experiments.

Materials:

  • This compound powder (M.W. 514.56 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 514.56 g/mol * (1000 mg / 1 g) = 5.15 mg

  • Weigh this compound: Accurately weigh 5.15 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.

  • Dissolve: Tightly cap the tube and vortex the solution until the powder is completely dissolved. Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Apply Heat/Sonication (If Necessary): If the compound does not dissolve completely, warm the tube briefly at 37°C or place it in a sonicator bath for short intervals until a clear solution is obtained.[4]

  • Aliquot for Storage: Dispense the stock solution into smaller, single-use, sterile vials. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[1][4]

  • Store: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

Troubleshooting Guide

Problem: My this compound powder is not dissolving in DMSO.

  • Possible Cause 1: Insufficient Solvent Purity. The DMSO may have absorbed moisture, which reduces the solubility of hydrophobic compounds like this compound.[1]

    • Solution: Use a fresh, unopened bottle of anhydrous (or molecular sieve-treated), sterile-filtered DMSO.

  • Possible Cause 2: Concentration is too high. You may be attempting to create a solution that is beyond its saturation point under current conditions.

    • Solution: Try creating a more dilute stock solution. If dissolution is still an issue, apply gentle heat (37°C) or sonication to aid the process.[4]

Problem: My this compound precipitates when I add it to my aqueous cell culture medium.

  • Possible Cause: Poor Aqueous Solubility. This is a common issue for lipophilic compounds. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer or medium, the compound "crashes out" of the solution.[5]

    • Solution 1: Use an Intermediate Dilution Step. Do not add the concentrated DMSO stock directly to your final volume of media. First, dilute the stock solution into a small volume of serum-free media or PBS. Mix gently by pipetting or brief vortexing. Then, add this intermediate dilution to the final volume of your complete media. This gradual decrease in solvent concentration helps keep the compound soluble.[5]

    • Solution 2: Increase Mixing Energy. When adding the stock solution (or intermediate dilution) to the final media volume, vortex or pipette vigorously to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.

    • Solution 3: Check Serum Concentration. The presence of proteins, such as those in fetal bovine serum (FBS), can help stabilize hydrophobic compounds.[5] Precipitation is more likely in serum-free or low-serum conditions.

Problem: I am observing inconsistent results or a loss of compound activity.

  • Possible Cause 1: Compound Degradation. The stock solution may have degraded due to improper storage or excessive freeze-thaw cycles.[4]

    • Solution: Always aliquot stock solutions and avoid using a stock that has been thawed and re-frozen multiple times. Prepare a fresh stock solution from powder if degradation is suspected.

  • Possible Cause 2: Inaccurate Concentration due to Precipitation. If the compound precipitated when added to the culture medium, the actual concentration of soluble, active this compound will be lower than intended, leading to unreliable results.[5]

    • Solution: Re-evaluate your dilution method using the troubleshooting steps above to ensure the compound remains in solution. Always prepare the final working solution fresh before each experiment.[4]

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for handling this compound.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_dissolve Dissolution Check cluster_store Storage A 1. Calculate Mass of this compound B 2. Weigh Powder into Sterile Tube A->B C 3. Add Anhydrous DMSO B->C D 4. Vortex to Dissolve C->D E 5. Is Solution Clear? D->E F Apply Gentle Heat (37°C) or Sonicate E->F No G 6. Aliquot into Single-Use Vials E->G Yes F->E H 7. Store at -20°C or -80°C G->H

Caption: A step-by-step workflow for the preparation of a this compound stock solution.

G Troubleshooting Precipitation in Aqueous Media Start Problem: Precipitate forms when adding stock to aqueous media Q1 Did you add concentrated stock directly to media? Start->Q1 Sol1 Solution: Create an intermediate dilution in a small volume of media first. Q1->Sol1 Yes Q2 Is your media serum-free? Q1->Q2 No Sol3 Action: Vortex/pipette vigorously while adding the diluted compound to the final media volume. Sol1->Sol3 Sol2 Result: Precipitation risk is higher. Consider if a carrier is needed or if serum can be included. Q2->Sol2 Yes Q2->Sol3 No End Clear Solution Sol2->End Sol3->End

Caption: A logical workflow for troubleshooting this compound precipitation issues.

References

Gomisin B Stability in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Gomisin B in common cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A1: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1]

Q2: What is the expected stability of this compound in cell culture media?

A2: Currently, there is no publicly available quantitative data on the stability of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a compound in aqueous media can be influenced by factors like pH, temperature, and interactions with media components. Dibenzocyclooctadiene lignans, the class of compounds this compound belongs to, can be susceptible to degradation in aqueous environments. Therefore, it is crucial to determine the stability of this compound under your specific experimental conditions.

Q3: What are the potential consequences of this compound degradation in my experiments?

A3: Degradation of this compound will lead to a decrease in its effective concentration over the course of your experiment, which can result in an underestimation of its potency and efficacy. Degradation products could also potentially have their own biological activities or cytotoxic effects, leading to confounding results.

Q4: How can I assess the stability of this compound in my cell culture medium?

A4: You can perform a stability study by incubating this compound in your cell culture medium of choice under your experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration at various time points using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A detailed protocol is provided in this guide.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Variability in experimental results between assays. Degradation of this compound in the cell culture medium during the experiment.1. Perform a stability study to determine the degradation rate of this compound under your experimental conditions.2. For long-term experiments (>24 hours), consider replenishing the medium with freshly prepared this compound-containing medium at regular intervals.
Precipitation observed after diluting the DMSO stock in cell culture medium. The final concentration of this compound exceeds its solubility in the aqueous medium. The percentage of DMSO in the final working solution is too low to maintain solubility.1. Ensure the final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.5%) but sufficient to maintain solubility.2. Prepare an intermediate dilution of the this compound stock in cell culture medium before making the final dilution.3. Gently warm the cell culture medium to 37°C before adding the this compound solution.
Difficulty in detecting and quantifying this compound in media samples. The concentration of this compound is below the limit of detection of the analytical method. Interference from media components.1. Use a highly sensitive analytical method such as LC-MS/MS.2. Optimize the sample preparation method to remove interfering substances from the cell culture medium.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time using HPLC or LC-MS/MS.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Incubator (37°C, 5% CO2)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS).

  • Acetonitrile (B52724) or other suitable organic solvent for protein precipitation.

Procedure:

  • Preparation of Working Solution: Prepare a working solution of this compound in the desired cell culture medium at the final concentration used in your experiments. Include a control sample of medium without this compound.

  • Incubation: Incubate the samples under standard cell culture conditions (37°C, 5% CO2).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated samples.

  • Sample Processing:

    • To precipitate proteins and halt degradation, add an equal volume of a cold organic solvent (e.g., acetonitrile) to the collected aliquots.

    • Vortex the samples and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or well for analysis.

  • Analytical Quantification:

    • Analyze the processed samples using a validated HPLC or LC-MS/MS method to determine the concentration of intact this compound at each time point.

    • A detailed UPLC-MS/MS method for the quantification of a similar lignan, Gomisin D, in rat plasma can be adapted for this purpose. The method uses a C18 column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid and positive ion mode electrospray ionization.[2]

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine its stability profile.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Data Presentation

Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C

Time (hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)
0100100
298.599.1
495.297.8
889.794.5
2475.385.1
4858.172.4
7242.660.9

Note: This table presents hypothetical data for illustrative purposes. Users should generate their own data using the protocol provided.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Gomisin Analogs

Several studies have indicated that various gomisins can modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. While the specific effects of this compound on these pathways may require further investigation, the following diagrams illustrate the known interactions of other gomisins.

Gomisin_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_Wnt Wnt/β-catenin Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkBa IκBα IKK->IkBa NFkB NF-κB (p65/p50) IKK->NFkB IkBa->NFkB Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Inflammation Inflammatory Genes Nucleus_NFkB->Inflammation Gomisin_N_A Gomisin N Gomisin A Gomisin_N_A->IKK GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Gomisin_G_N Gomisin G Gomisin N Gomisin_G_N->Akt GF2 Growth Factors RTK2 RTK GF2->RTK2 Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus_ERK Nucleus ERK->Nucleus_ERK Transcription Gene Transcription Nucleus_ERK->Transcription Gomisin_N_A_J Gomisin N Gomisin A Gomisin J Gomisin_N_A_J->ERK Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC_Axin APC/Axin APC_Axin->beta_catenin beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p Nucleus_Wnt Nucleus beta_catenin->Nucleus_Wnt Proteasome Proteasomal Degradation beta_catenin_p->Proteasome TCF_LEF TCF/LEF Nucleus_Wnt->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Gomisin_M2 Gomisin M2 Gomisin_M2->GSK3b Gomisin_M2->beta_catenin

Caption: Signaling pathways modulated by various Gomisin analogs.

Experimental Workflow for this compound Stability Assessment

The following diagram outlines the key steps for determining the stability of this compound in cell culture media.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Working Prepare Working Solution in Cell Culture Medium Prep_Stock->Prep_Working Incubate Incubate at 37°C, 5% CO2 Prep_Working->Incubate Time_Points Collect Aliquots at Various Time Points (0, 2, 4, 8, 24, 48, 72h) Incubate->Time_Points Protein_Precip Protein Precipitation (e.g., with Acetonitrile) Time_Points->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_MS Quantify this compound using HPLC or LC-MS/MS Collect_Supernatant->HPLC_MS Plot_Data Plot Concentration vs. Time HPLC_MS->Plot_Data Calc_Percent Calculate % Remaining Plot_Data->Calc_Percent

Caption: Workflow for assessing this compound stability in cell culture media.

References

Gomisin B Stability in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Gomisin B in common cell culture media. Ensuring the stability of your compound throughout an experiment is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store a stock solution of this compound?

A1: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1]

Q2: What is the expected stability of this compound in cell culture media?

A2: Currently, there is no publicly available quantitative data on the stability of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a compound in aqueous media can be influenced by factors like pH, temperature, and interactions with media components. Dibenzocyclooctadiene lignans, the class of compounds this compound belongs to, can be susceptible to degradation in aqueous environments. Therefore, it is crucial to determine the stability of this compound under your specific experimental conditions.

Q3: What are the potential consequences of this compound degradation in my experiments?

A3: Degradation of this compound will lead to a decrease in its effective concentration over the course of your experiment, which can result in an underestimation of its potency and efficacy. Degradation products could also potentially have their own biological activities or cytotoxic effects, leading to confounding results.

Q4: How can I assess the stability of this compound in my cell culture medium?

A4: You can perform a stability study by incubating this compound in your cell culture medium of choice under your experimental conditions (e.g., 37°C, 5% CO2) and measuring its concentration at various time points using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). A detailed protocol is provided in this guide.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Variability in experimental results between assays. Degradation of this compound in the cell culture medium during the experiment.1. Perform a stability study to determine the degradation rate of this compound under your experimental conditions.2. For long-term experiments (>24 hours), consider replenishing the medium with freshly prepared this compound-containing medium at regular intervals.
Precipitation observed after diluting the DMSO stock in cell culture medium. The final concentration of this compound exceeds its solubility in the aqueous medium. The percentage of DMSO in the final working solution is too low to maintain solubility.1. Ensure the final DMSO concentration in the cell culture medium is kept low (typically ≤ 0.5%) but sufficient to maintain solubility.2. Prepare an intermediate dilution of the this compound stock in cell culture medium before making the final dilution.3. Gently warm the cell culture medium to 37°C before adding the this compound solution.
Difficulty in detecting and quantifying this compound in media samples. The concentration of this compound is below the limit of detection of the analytical method. Interference from media components.1. Use a highly sensitive analytical method such as LC-MS/MS.2. Optimize the sample preparation method to remove interfering substances from the cell culture medium.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in a specific cell culture medium over time using HPLC or LC-MS/MS.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments.

  • Sterile microcentrifuge tubes or a 96-well plate.

  • Incubator (37°C, 5% CO2)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS).

  • Acetonitrile or other suitable organic solvent for protein precipitation.

Procedure:

  • Preparation of Working Solution: Prepare a working solution of this compound in the desired cell culture medium at the final concentration used in your experiments. Include a control sample of medium without this compound.

  • Incubation: Incubate the samples under standard cell culture conditions (37°C, 5% CO2).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated samples.

  • Sample Processing:

    • To precipitate proteins and halt degradation, add an equal volume of a cold organic solvent (e.g., acetonitrile) to the collected aliquots.

    • Vortex the samples and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or well for analysis.

  • Analytical Quantification:

    • Analyze the processed samples using a validated HPLC or LC-MS/MS method to determine the concentration of intact this compound at each time point.

    • A detailed UPLC-MS/MS method for the quantification of a similar lignan, Gomisin D, in rat plasma can be adapted for this purpose. The method uses a C18 column with a gradient mobile phase of acetonitrile and water with 0.1% formic acid and positive ion mode electrospray ionization.[2]

  • Data Analysis:

    • Plot the concentration of this compound versus time to determine its stability profile.

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Data Presentation

Table 1: Hypothetical Stability of this compound (10 µM) in Cell Culture Media at 37°C

Time (hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)
0100100
298.599.1
495.297.8
889.794.5
2475.385.1
4858.172.4
7242.660.9

Note: This table presents hypothetical data for illustrative purposes. Users should generate their own data using the protocol provided.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Gomisin Analogs

Several studies have indicated that various gomisins can modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. While the specific effects of this compound on these pathways may require further investigation, the following diagrams illustrate the known interactions of other gomisins.

Gomisin_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_Wnt Wnt/β-catenin Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK IkBa IκBα IKK->IkBa NFkB NF-κB (p65/p50) IKK->NFkB IkBa->NFkB Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Inflammation Inflammatory Genes Nucleus_NFkB->Inflammation Gomisin_N_A Gomisin N Gomisin A Gomisin_N_A->IKK GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Gomisin_G_N Gomisin G Gomisin N Gomisin_G_N->Akt GF2 Growth Factors RTK2 RTK GF2->RTK2 Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus_ERK Nucleus ERK->Nucleus_ERK Transcription Gene Transcription Nucleus_ERK->Transcription Gomisin_N_A_J Gomisin N Gomisin A Gomisin J Gomisin_N_A_J->ERK Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin APC_Axin APC/Axin APC_Axin->beta_catenin beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p Nucleus_Wnt Nucleus beta_catenin->Nucleus_Wnt Proteasome Proteasomal Degradation beta_catenin_p->Proteasome TCF_LEF TCF/LEF Nucleus_Wnt->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Gomisin_M2 Gomisin M2 Gomisin_M2->GSK3b Gomisin_M2->beta_catenin

Caption: Signaling pathways modulated by various Gomisin analogs.

Experimental Workflow for this compound Stability Assessment

The following diagram outlines the key steps for determining the stability of this compound in cell culture media.

Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Working Prepare Working Solution in Cell Culture Medium Prep_Stock->Prep_Working Incubate Incubate at 37°C, 5% CO2 Prep_Working->Incubate Time_Points Collect Aliquots at Various Time Points (0, 2, 4, 8, 24, 48, 72h) Incubate->Time_Points Protein_Precip Protein Precipitation (e.g., with Acetonitrile) Time_Points->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant HPLC_MS Quantify this compound using HPLC or LC-MS/MS Collect_Supernatant->HPLC_MS Plot_Data Plot Concentration vs. Time HPLC_MS->Plot_Data Calc_Percent Calculate % Remaining Plot_Data->Calc_Percent

Caption: Workflow for assessing this compound stability in cell culture media.

References

Optimizing Gomisin B Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Gomisin B in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: The optimal concentration of this compound is highly dependent on the cell line being tested. As a general starting point, a broad concentration range from 0.1 µM to 100 µM is recommended for initial screening experiments. This range allows for the determination of a dose-response curve and the calculation of an IC50 value (the concentration at which 50% of cell viability is inhibited). For some cell lines, concentrations as low as 0.24 µM have shown significant cytotoxicity, while for others, IC50 values can be as high as 85 µM.[1][2]

Q2: I'm observing inconsistent results or a U-shaped dose-response curve at high concentrations of this compound. What could be the cause?

A2: This phenomenon can be attributed to several factors:

  • Compound Precipitation: this compound is soluble in DMSO, but at high concentrations in aqueous cell culture media, it may precipitate.[3][4] These precipitates can interfere with the optical readings of common viability assays (e.g., MTT, XTT), leading to artificially inflated signals. Always visually inspect your assay plates for any signs of precipitation under a microscope.

  • Direct Assay Interference: The chemical structure of this compound might allow it to directly reduce the tetrazolium salts (like MTT) or resazurin, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher viability than is actually present.

Q3: How should I prepare my this compound stock solution and what is the best way to store it?

A3: this compound is soluble in DMSO, and it is recommended to prepare a high-concentration stock solution, for example, at 50 mg/mL (97.17 mM).[4] To aid dissolution, ultrasonic treatment may be necessary. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When preparing working concentrations, dilute the stock solution in your cell culture medium. It is crucial to use freshly opened or anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.

Q4: My cells are detaching from the plate after treatment with this compound. How can I prevent this?

A4: Cell detachment can be a sign of cytotoxicity and apoptosis induction. If this is interfering with your assay endpoint, consider the following:

  • Use a shorter incubation time: Assess cell viability at earlier time points (e.g., 24 hours instead of 48 or 72 hours).

  • Assay choice: Use an assay that is less dependent on cell attachment, such as an LDH release assay, which measures cytotoxicity by detecting a marker of cell membrane damage in the supernatant.

  • Coating plates: For weakly adherent cell lines, coating the plates with substrates like poly-D-lysine or fibronectin may improve cell attachment.

Q5: Which cell viability assay is most suitable for use with this compound?

A5: While MTT and XTT assays are common, they are susceptible to interference from colored or reducing compounds. Given the potential for this compound to interfere, consider the following options:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells and are generally less prone to chemical interference.

  • Real-time viability assays: These assays allow for the continuous monitoring of cell health over time, providing more dynamic information.

  • LDH assay: This cytotoxicity assay can be used as a complementary method to confirm viability results by measuring cell death.

  • SRB (Sulphorhodamine B) assay: This assay is based on the measurement of cellular protein content and is less likely to be affected by metabolic interference.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no cytotoxic effect observed 1. This compound concentration is too low. 2. Incubation time is too short. 3. Cell line is resistant to this compound. 4. This compound has degraded.1. Increase the concentration range of this compound. 2. Increase the incubation time (e.g., 48h, 72h). 3. Try a different cell line or a positive control cytotoxic agent. 4. Use a freshly prepared stock solution of this compound.
High variability between replicate wells 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound. 3. Edge effects on the microplate. 4. This compound precipitation.1. Ensure a single-cell suspension before seeding and mix gently. 2. Calibrate pipettes and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile media/PBS. 4. Check for precipitation and consider lowering the highest concentration.
Unexpected increase in viability at high concentrations 1. This compound precipitation interfering with absorbance/fluorescence readings. 2. Direct chemical reduction of the assay reagent by this compound.1. Visually inspect wells for precipitates. If present, consider a different assay or solubility enhancers. 2. Run a cell-free control with this compound and the assay reagent to check for direct interaction.
Discrepancy between different viability assays (e.g., MTT vs. Trypan Blue) 1. Different cellular processes being measured (metabolic activity vs. membrane integrity). 2. Assay-specific artifacts.1. Understand that different assays provide different insights. Use multiple assays to get a comprehensive picture of cell health. 2. Refer to the troubleshooting section for the specific assay being used.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and its analogues in various cell lines. This data can serve as a reference for selecting an appropriate starting concentration range.

CompoundCell LineAssay TypeIncubation TimeIC50 Value (µM)Reference
Gomisin M2MCF10A (normal breast epithelial)Alamar Blue48 h85
Gomisin M2MDA-MB-231 (triple-negative breast cancer)Alamar Blue48 h60
Gomisin M2HCC1806 (triple-negative breast cancer)Alamar Blue48 h57
This compound derivative (5b)SIHA (cervical cancer)Not SpecifiedNot Specified0.24

Experimental Protocols

Standard Cell Viability Assay using MTT
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways Modulated by Gomisins

Several members of the Gomisin family have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate some of these pathways.

Gomisin_Signaling_Pathways cluster_wnt Wnt/β-Catenin Pathway cluster_nfkb_egfr NF-κB and EGFR Survival Pathways GomisinM2 Gomisin M2 GSK3b GSK3β GomisinM2->GSK3b Upregulates pGSK3b p-GSK3β GomisinM2->pGSK3b Downregulates beta_catenin β-catenin GomisinM2->beta_catenin Downregulates p_beta_catenin p-β-catenin (Degradation) GSK3b->p_beta_catenin Phosphorylates CyclinD1 Cyclin D1 beta_catenin->CyclinD1 Activates Proliferation Cell Proliferation CyclinD1->Proliferation GomisinN Gomisin N IKKa IKKα GomisinN->IKKa Inhibits p38 p38 MAPK GomisinN->p38 Inhibits TNFa TNF-α TNFa->IKKa Activates TNFa->p38 Activates NFkB NF-κB IKKa->NFkB Activates Survival Cell Survival NFkB->Survival EGFR EGFR p38->EGFR Phosphorylates EGFR->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibits Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_gomisin Prepare this compound dilutions prepare_gomisin->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_reagent Add viability assay reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent read_plate Read plate (absorbance/fluorescence) incubate_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

References

Optimizing Gomisin B Concentration for Cell Viability Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Gomisin B in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: The optimal concentration of this compound is highly dependent on the cell line being tested. As a general starting point, a broad concentration range from 0.1 µM to 100 µM is recommended for initial screening experiments. This range allows for the determination of a dose-response curve and the calculation of an IC50 value (the concentration at which 50% of cell viability is inhibited). For some cell lines, concentrations as low as 0.24 µM have shown significant cytotoxicity, while for others, IC50 values can be as high as 85 µM.[1][2]

Q2: I'm observing inconsistent results or a U-shaped dose-response curve at high concentrations of this compound. What could be the cause?

A2: This phenomenon can be attributed to several factors:

  • Compound Precipitation: this compound is soluble in DMSO, but at high concentrations in aqueous cell culture media, it may precipitate.[3][4] These precipitates can interfere with the optical readings of common viability assays (e.g., MTT, XTT), leading to artificially inflated signals. Always visually inspect your assay plates for any signs of precipitation under a microscope.

  • Direct Assay Interference: The chemical structure of this compound might allow it to directly reduce the tetrazolium salts (like MTT) or resazurin, independent of cellular metabolic activity. This leads to a false positive signal, suggesting higher viability than is actually present.

Q3: How should I prepare my this compound stock solution and what is the best way to store it?

A3: this compound is soluble in DMSO, and it is recommended to prepare a high-concentration stock solution, for example, at 50 mg/mL (97.17 mM).[4] To aid dissolution, ultrasonic treatment may be necessary. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When preparing working concentrations, dilute the stock solution in your cell culture medium. It is crucial to use freshly opened or anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.

Q4: My cells are detaching from the plate after treatment with this compound. How can I prevent this?

A4: Cell detachment can be a sign of cytotoxicity and apoptosis induction. If this is interfering with your assay endpoint, consider the following:

  • Use a shorter incubation time: Assess cell viability at earlier time points (e.g., 24 hours instead of 48 or 72 hours).

  • Assay choice: Use an assay that is less dependent on cell attachment, such as an LDH release assay, which measures cytotoxicity by detecting a marker of cell membrane damage in the supernatant.

  • Coating plates: For weakly adherent cell lines, coating the plates with substrates like poly-D-lysine or fibronectin may improve cell attachment.

Q5: Which cell viability assay is most suitable for use with this compound?

A5: While MTT and XTT assays are common, they are susceptible to interference from colored or reducing compounds. Given the potential for this compound to interfere, consider the following options:

  • ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in viable cells and are generally less prone to chemical interference.

  • Real-time viability assays: These assays allow for the continuous monitoring of cell health over time, providing more dynamic information.

  • LDH assay: This cytotoxicity assay can be used as a complementary method to confirm viability results by measuring cell death.

  • SRB (Sulphorhodamine B) assay: This assay is based on the measurement of cellular protein content and is less likely to be affected by metabolic interference.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no cytotoxic effect observed 1. This compound concentration is too low. 2. Incubation time is too short. 3. Cell line is resistant to this compound. 4. This compound has degraded.1. Increase the concentration range of this compound. 2. Increase the incubation time (e.g., 48h, 72h). 3. Try a different cell line or a positive control cytotoxic agent. 4. Use a freshly prepared stock solution of this compound.
High variability between replicate wells 1. Uneven cell seeding. 2. Inaccurate pipetting of this compound. 3. Edge effects on the microplate. 4. This compound precipitation.1. Ensure a single-cell suspension before seeding and mix gently. 2. Calibrate pipettes and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile media/PBS. 4. Check for precipitation and consider lowering the highest concentration.
Unexpected increase in viability at high concentrations 1. This compound precipitation interfering with absorbance/fluorescence readings. 2. Direct chemical reduction of the assay reagent by this compound.1. Visually inspect wells for precipitates. If present, consider a different assay or solubility enhancers. 2. Run a cell-free control with this compound and the assay reagent to check for direct interaction.
Discrepancy between different viability assays (e.g., MTT vs. Trypan Blue) 1. Different cellular processes being measured (metabolic activity vs. membrane integrity). 2. Assay-specific artifacts.1. Understand that different assays provide different insights. Use multiple assays to get a comprehensive picture of cell health. 2. Refer to the troubleshooting section for the specific assay being used.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound and its analogues in various cell lines. This data can serve as a reference for selecting an appropriate starting concentration range.

CompoundCell LineAssay TypeIncubation TimeIC50 Value (µM)Reference
Gomisin M2MCF10A (normal breast epithelial)Alamar Blue48 h85
Gomisin M2MDA-MB-231 (triple-negative breast cancer)Alamar Blue48 h60
Gomisin M2HCC1806 (triple-negative breast cancer)Alamar Blue48 h57
This compound derivative (5b)SIHA (cervical cancer)Not SpecifiedNot Specified0.24

Experimental Protocols

Standard Cell Viability Assay using MTT
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathways Modulated by Gomisins

Several members of the Gomisin family have been shown to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The following diagrams illustrate some of these pathways.

Gomisin_Signaling_Pathways cluster_wnt Wnt/β-Catenin Pathway cluster_nfkb_egfr NF-κB and EGFR Survival Pathways GomisinM2 Gomisin M2 GSK3b GSK3β GomisinM2->GSK3b Upregulates pGSK3b p-GSK3β GomisinM2->pGSK3b Downregulates beta_catenin β-catenin GomisinM2->beta_catenin Downregulates p_beta_catenin p-β-catenin (Degradation) GSK3b->p_beta_catenin Phosphorylates CyclinD1 Cyclin D1 beta_catenin->CyclinD1 Activates Proliferation Cell Proliferation CyclinD1->Proliferation GomisinN Gomisin N IKKa IKKα GomisinN->IKKa Inhibits p38 p38 MAPK GomisinN->p38 Inhibits TNFa TNF-α TNFa->IKKa Activates TNFa->p38 Activates NFkB NF-κB IKKa->NFkB Activates Survival Cell Survival NFkB->Survival EGFR EGFR p38->EGFR Phosphorylates EGFR->Survival Apoptosis Apoptosis Survival->Apoptosis Inhibits Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (Attachment) seed_cells->incubate_24h treat_cells Treat cells with this compound incubate_24h->treat_cells prepare_gomisin Prepare this compound dilutions prepare_gomisin->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_reagent Add viability assay reagent (e.g., MTT) incubate_treatment->add_reagent incubate_reagent Incubate for 2-4h add_reagent->incubate_reagent read_plate Read plate (absorbance/fluorescence) incubate_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

References

Troubleshooting Gomisin B precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gomisin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly regarding its solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound, with a focus on preventing precipitation in aqueous solutions.

Q1: My this compound precipitated after I added it to my aqueous buffer/cell culture medium. What went wrong?

A1: this compound is a hydrophobic molecule with poor solubility in water. Precipitation upon addition to aqueous solutions is a common issue. The most likely cause is that the concentration of this compound exceeds its solubility limit in your final solution. Another contributing factor could be the method of dilution from your stock solution.

Troubleshooting Steps:

  • Review your final concentration: Ensure the intended final concentration of this compound is achievable in an aqueous environment. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific medium.

  • Check your solvent concentration: If you are using a stock solution dissolved in an organic solvent like DMSO, ensure the final concentration of the solvent in your aqueous solution is as low as possible. High concentrations of organic solvents can cause the compound to "crash out" when diluted into an aqueous buffer. Generally, the final DMSO concentration should be kept below 0.5%, with many protocols recommending 0.1% or lower to maintain cell viability and compound solubility.[1][2][3][4][5]

  • Modify your dilution technique: Avoid adding a small volume of highly concentrated stock solution directly into a large volume of aqueous buffer. Instead, perform serial dilutions. Pre-warming the aqueous solution to 37°C before adding the this compound stock can also help.[6]

Q2: How should I prepare my this compound stock solution?

A2: Due to its hydrophobic nature, this compound should be dissolved in a suitable organic solvent to create a high-concentration stock solution.

  • Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). This allows for smaller volumes to be used when preparing your final working solutions, minimizing the final concentration of the organic solvent.

  • Dissolution Technique: To ensure complete dissolution, gentle warming at 37°C and vortexing or sonication may be necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the best way to prepare my final working solution of this compound in cell culture media to avoid precipitation?

A3: The key is to dilute the DMSO stock solution into the aqueous media in a way that avoids rapid changes in solvent polarity.

  • Pre-warm the Media: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[6]

  • Serial Dilution is Key: Do not add the DMSO stock directly to your final volume of media. Instead, perform a series of stepwise (serial) dilutions. For example, you can first dilute the stock into a smaller volume of media and then add this intermediate dilution to the final volume.

  • Vortex Gently: Immediately after adding the this compound stock or intermediate dilution to the media, vortex the solution gently to ensure rapid and uniform mixing.[6]

Q4: Can I use a surfactant to improve the solubility of this compound in my aqueous solution?

A4: Yes, using a small amount of a biocompatible surfactant can help to maintain the solubility of hydrophobic compounds like this compound in aqueous solutions.

  • Commonly Used Surfactants: Non-ionic detergents like Tween® 20 and Pluronic® F-68 are often used in cell culture applications to improve the solubility of hydrophobic compounds.[7][8][9]

  • Recommended Concentrations: The concentration of these surfactants should be kept low to avoid cytotoxicity. For Tween® 20, concentrations around 0.01-0.1% are typically used.[7] For Pluronic® F-68, a concentration of 0.02% is often effective.[8]

  • Important Consideration: Always perform a vehicle control experiment to ensure that the surfactant at the concentration you are using does not affect your experimental results.

Q5: My stock solution of this compound looks cloudy after thawing. What should I do?

A5: Cloudiness after thawing indicates that the this compound may have precipitated out of the DMSO.

  • Re-dissolve: Gently warm the stock solution to 37°C and vortex thoroughly to try and redissolve the compound.[6]

  • Prepare Fresh: If the precipitate does not redissolve, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments.

  • Aliquot: To prevent this issue in the future, aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[6]

Data Presentation

Table 1: Solubility of this compound and Related Lignans (B1203133)

CompoundSolventSolubilityNotes
This compoundDMSOGoodHigh concentration stock solutions can be prepared.
This compoundWaterPoorProne to precipitation in aqueous solutions.
Lignans (general)Aqueous Ethanol/Methanol (70-100%)Moderate to GoodCommonly used for extraction from plant material.[10]
Glycosylated LignansOrganic SolventsRestrictedMore water-soluble than their aglycone forms.[11]

Table 2: Recommended Final Concentrations of Solvents and Surfactants in Cell Culture

SubstanceRecommended Final ConcentrationMaximum Tolerated Concentration (Cell line dependent)
DMSO≤ 0.1%[3][5]< 0.5%[2]
Tween® 200.01% - 0.1%[7]Varies, cytotoxicity should be tested.
Pluronic® F-680.02%[8]Up to 0.5% has been tested with some cell lines.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays

This protocol provides a general guideline for preparing a working solution of this compound in cell culture medium from a DMSO stock solution.

Materials:

  • This compound powder

  • 100% DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a stock solution of 10-50 mM.

    • If necessary, gently warm the solution at 37°C and vortex until the this compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.

  • Prepare the Working Solution (Example for a final concentration of 10 µM):

    • Pre-warm the cell culture medium to 37°C.

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Step 1: Intermediate Dilution: In a sterile microcentrifuge tube, perform an initial 1:100 dilution of the 10 mM stock solution in pre-warmed medium to get a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium). Vortex gently immediately after adding the stock.

    • Step 2: Final Dilution: Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration of 10 µM (e.g., add 1 mL of the 100 µM intermediate solution to 9 mL of medium).

    • Gently mix the final working solution before adding it to your cells.

Note: The final DMSO concentration in this example would be 0.1%. Always include a vehicle control in your experiments with the same final concentration of DMSO.

Visualizations

Signaling Pathways Affected by this compound and its Analogs

This compound and its related lignans have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

experimental_workflow Experimental Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder dissolve Dissolve (Vortex/Warm) stock_powder->dissolve stock_dmso 100% DMSO stock_dmso->dissolve stock_solution 10-50 mM Stock in DMSO dissolve->stock_solution aliquot Aliquot & Store (-20°C / -80°C) stock_solution->aliquot thaw Thaw Stock aliquot->thaw intermediate Intermediate Dilution (e.g., 1:100 in medium) thaw->intermediate prewarm Pre-warm Medium (37°C) prewarm->intermediate final Final Dilution (to desired concentration) intermediate->final to_cells Add to Cells final->to_cells

Workflow for preparing this compound working solutions.

wnt_pathway Gomisin M2 Inhibition of Wnt/β-Catenin Pathway gomisin_m2 Gomisin M2 gsk3b GSK3β gomisin_m2->gsk3b Activates p_gsk3b p-GSK3β (Inactive) gomisin_m2->p_gsk3b Inhibits (indirectly) beta_catenin β-Catenin gsk3b->beta_catenin Phosphorylates p_beta_catenin p-β-Catenin nucleus Nucleus beta_catenin->nucleus Translocates degradation Proteasomal Degradation p_beta_catenin->degradation cyclin_d1 Cyclin D1 nucleus->cyclin_d1 Upregulates proliferation Cell Proliferation cyclin_d1->proliferation

Gomisin M2 inhibits the Wnt/β-Catenin signaling pathway.

nfkb_pathway Gomisin N Inhibition of NF-κB Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Activates gomisin_n Gomisin N gomisin_n->ikk Inhibits

Gomisin N enhances apoptosis by inhibiting NF-κB signaling.

pi3k_akt_pathway Gomisin N Inhibition of PI3K/Akt/mTOR Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates pip2 PIP2 pip3 PIP3 pi3k->pip3 Generates pip2->pip3 Converts akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates cell_survival Cell Survival & Proliferation mtor->cell_survival gomisin_n Gomisin N gomisin_n->pi3k Inhibits gomisin_n->akt Inhibits

Gomisin N exerts anti-cancer effects via the PI3K/Akt/mTOR pathway.

References

Troubleshooting Gomisin B precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gomisin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges, particularly regarding its solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with this compound, with a focus on preventing precipitation in aqueous solutions.

Q1: My this compound precipitated after I added it to my aqueous buffer/cell culture medium. What went wrong?

A1: this compound is a hydrophobic molecule with poor solubility in water. Precipitation upon addition to aqueous solutions is a common issue. The most likely cause is that the concentration of this compound exceeds its solubility limit in your final solution. Another contributing factor could be the method of dilution from your stock solution.

Troubleshooting Steps:

  • Review your final concentration: Ensure the intended final concentration of this compound is achievable in an aqueous environment. It is advisable to perform a solubility test to determine the maximum soluble concentration in your specific medium.

  • Check your solvent concentration: If you are using a stock solution dissolved in an organic solvent like DMSO, ensure the final concentration of the solvent in your aqueous solution is as low as possible. High concentrations of organic solvents can cause the compound to "crash out" when diluted into an aqueous buffer. Generally, the final DMSO concentration should be kept below 0.5%, with many protocols recommending 0.1% or lower to maintain cell viability and compound solubility.[1][2][3][4][5]

  • Modify your dilution technique: Avoid adding a small volume of highly concentrated stock solution directly into a large volume of aqueous buffer. Instead, perform serial dilutions. Pre-warming the aqueous solution to 37°C before adding the this compound stock can also help.[6]

Q2: How should I prepare my this compound stock solution?

A2: Due to its hydrophobic nature, this compound should be dissolved in a suitable organic solvent to create a high-concentration stock solution.

  • Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for dissolving this compound.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM). This allows for smaller volumes to be used when preparing your final working solutions, minimizing the final concentration of the organic solvent.

  • Dissolution Technique: To ensure complete dissolution, gentle warming at 37°C and vortexing or sonication may be necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the best way to prepare my final working solution of this compound in cell culture media to avoid precipitation?

A3: The key is to dilute the DMSO stock solution into the aqueous media in a way that avoids rapid changes in solvent polarity.

  • Pre-warm the Media: Always pre-warm your cell culture medium to 37°C before adding the this compound stock solution.[6]

  • Serial Dilution is Key: Do not add the DMSO stock directly to your final volume of media. Instead, perform a series of stepwise (serial) dilutions. For example, you can first dilute the stock into a smaller volume of media and then add this intermediate dilution to the final volume.

  • Vortex Gently: Immediately after adding the this compound stock or intermediate dilution to the media, vortex the solution gently to ensure rapid and uniform mixing.[6]

Q4: Can I use a surfactant to improve the solubility of this compound in my aqueous solution?

A4: Yes, using a small amount of a biocompatible surfactant can help to maintain the solubility of hydrophobic compounds like this compound in aqueous solutions.

  • Commonly Used Surfactants: Non-ionic detergents like Tween® 20 and Pluronic® F-68 are often used in cell culture applications to improve the solubility of hydrophobic compounds.[7][8][9]

  • Recommended Concentrations: The concentration of these surfactants should be kept low to avoid cytotoxicity. For Tween® 20, concentrations around 0.01-0.1% are typically used.[7] For Pluronic® F-68, a concentration of 0.02% is often effective.[8]

  • Important Consideration: Always perform a vehicle control experiment to ensure that the surfactant at the concentration you are using does not affect your experimental results.

Q5: My stock solution of this compound looks cloudy after thawing. What should I do?

A5: Cloudiness after thawing indicates that the this compound may have precipitated out of the DMSO.

  • Re-dissolve: Gently warm the stock solution to 37°C and vortex thoroughly to try and redissolve the compound.[6]

  • Prepare Fresh: If the precipitate does not redissolve, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments.

  • Aliquot: To prevent this issue in the future, aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[6]

Data Presentation

Table 1: Solubility of this compound and Related Lignans

CompoundSolventSolubilityNotes
This compoundDMSOGoodHigh concentration stock solutions can be prepared.
This compoundWaterPoorProne to precipitation in aqueous solutions.
Lignans (general)Aqueous Ethanol/Methanol (70-100%)Moderate to GoodCommonly used for extraction from plant material.[10]
Glycosylated LignansOrganic SolventsRestrictedMore water-soluble than their aglycone forms.[11]

Table 2: Recommended Final Concentrations of Solvents and Surfactants in Cell Culture

SubstanceRecommended Final ConcentrationMaximum Tolerated Concentration (Cell line dependent)
DMSO≤ 0.1%[3][5]< 0.5%[2]
Tween® 200.01% - 0.1%[7]Varies, cytotoxicity should be tested.
Pluronic® F-680.02%[8]Up to 0.5% has been tested with some cell lines.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays

This protocol provides a general guideline for preparing a working solution of this compound in cell culture medium from a DMSO stock solution.

Materials:

  • This compound powder

  • 100% DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound powder in 100% DMSO to create a stock solution of 10-50 mM.

    • If necessary, gently warm the solution at 37°C and vortex until the this compound is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C.

  • Prepare the Working Solution (Example for a final concentration of 10 µM):

    • Pre-warm the cell culture medium to 37°C.

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Step 1: Intermediate Dilution: In a sterile microcentrifuge tube, perform an initial 1:100 dilution of the 10 mM stock solution in pre-warmed medium to get a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium). Vortex gently immediately after adding the stock.

    • Step 2: Final Dilution: Add the required volume of the 100 µM intermediate solution to your final volume of pre-warmed cell culture medium to achieve the desired final concentration of 10 µM (e.g., add 1 mL of the 100 µM intermediate solution to 9 mL of medium).

    • Gently mix the final working solution before adding it to your cells.

Note: The final DMSO concentration in this example would be 0.1%. Always include a vehicle control in your experiments with the same final concentration of DMSO.

Visualizations

Signaling Pathways Affected by this compound and its Analogs

This compound and its related lignans have been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.

experimental_workflow Experimental Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder dissolve Dissolve (Vortex/Warm) stock_powder->dissolve stock_dmso 100% DMSO stock_dmso->dissolve stock_solution 10-50 mM Stock in DMSO dissolve->stock_solution aliquot Aliquot & Store (-20°C / -80°C) stock_solution->aliquot thaw Thaw Stock aliquot->thaw intermediate Intermediate Dilution (e.g., 1:100 in medium) thaw->intermediate prewarm Pre-warm Medium (37°C) prewarm->intermediate final Final Dilution (to desired concentration) intermediate->final to_cells Add to Cells final->to_cells

Workflow for preparing this compound working solutions.

wnt_pathway Gomisin M2 Inhibition of Wnt/β-Catenin Pathway gomisin_m2 Gomisin M2 gsk3b GSK3β gomisin_m2->gsk3b Activates p_gsk3b p-GSK3β (Inactive) gomisin_m2->p_gsk3b Inhibits (indirectly) beta_catenin β-Catenin gsk3b->beta_catenin Phosphorylates p_beta_catenin p-β-Catenin nucleus Nucleus beta_catenin->nucleus Translocates degradation Proteasomal Degradation p_beta_catenin->degradation cyclin_d1 Cyclin D1 nucleus->cyclin_d1 Upregulates proliferation Cell Proliferation cyclin_d1->proliferation

Gomisin M2 inhibits the Wnt/β-Catenin signaling pathway.

nfkb_pathway Gomisin N Inhibition of NF-κB Pathway tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB (p65/p50) ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Activates gomisin_n Gomisin N gomisin_n->ikk Inhibits

Gomisin N enhances apoptosis by inhibiting NF-κB signaling.

pi3k_akt_pathway Gomisin N Inhibition of PI3K/Akt/mTOR Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates pip2 PIP2 pip3 PIP3 pi3k->pip3 Generates pip2->pip3 Converts akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates cell_survival Cell Survival & Proliferation mtor->cell_survival gomisin_n Gomisin N gomisin_n->pi3k Inhibits gomisin_n->akt Inhibits

Gomisin N exerts anti-cancer effects via the PI3K/Akt/mTOR pathway.

References

Technical Support Center: Avoiding Gomisin B Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and mitigating potential interference caused by the natural compound Gomisin B in fluorescence-based assays. By understanding the fluorescent properties of this compound and implementing appropriate controls and experimental strategies, you can ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

A1: this compound, also known as Schisantherin B, is a bioactive lignan (B3055560) isolated from the plant Schisandra chinensis. Like many natural products with complex aromatic structures, this compound has the potential to interfere with fluorescence-based assays. This interference can manifest in two primary ways:

  • Autofluorescence: this compound may absorb light at the excitation wavelengths used in your assay and emit its own fluorescence, leading to a false-positive signal.

  • Fluorescence Quenching: this compound may absorb the light emitted by your fluorescent probe, leading to a false-negative signal.

Q2: How do I know if this compound is interfering with my assay?

A2: The first step in troubleshooting is to determine if this compound is contributing to the signal you are measuring. A simple set of control experiments can help identify potential interference. The most critical control is a "compound-only" measurement, where you measure the fluorescence of this compound in the assay buffer at the same concentration used in your experiment, but without any of the biological components (e.g., cells, enzymes). A high signal in this control is a strong indicator of autofluorescence.

Q3: What are the spectral properties of this compound?

Q4: What are the general strategies to minimize interference from this compound?

A4: Several strategies can be employed to mitigate interference:

  • Spectral Separation: The most effective method is to use a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from those of this compound. Shifting to red or far-red emitting dyes (emission >620 nm) is often a successful strategy.[1]

  • Background Subtraction: You can measure the fluorescence of this compound alone and subtract this value from your experimental measurements. However, be aware that the cellular environment can sometimes alter a compound's fluorescent properties.

  • Reduce Compound Concentration: Use the lowest effective concentration of this compound to minimize its contribution to the overall fluorescence signal.

  • Use a Different Assay Format: If spectral interference cannot be avoided, consider using a non-fluorescence-based detection method, such as luminescence, absorbance, or a label-free technology.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving issues related to this compound interference.

Problem Potential Cause Recommended Action
High background fluorescence in wells containing this compound. This compound is autofluorescent at the assay wavelengths.1. Run a "compound-only" control to confirm autofluorescence. 2. Perform a spectral scan of this compound to determine its excitation and emission maxima. 3. Switch to a fluorescent probe with a red-shifted emission spectrum.
Lower than expected fluorescence signal in the presence of this compound. This compound is quenching the fluorescence of your probe.1. Measure the absorbance spectrum of this compound to check for overlap with your probe's excitation or emission wavelengths. 2. Perform a quenching control experiment with your fluorescent probe and this compound. 3. If quenching is confirmed, try reducing the concentration of this compound or the fluorophore.
Inconsistent or variable results with this compound. This compound may have poor solubility in your assay buffer, leading to light scattering or aggregation.1. Visually inspect the wells for any signs of precipitation. 2. Determine the solubility of this compound in your assay buffer. 3. Consider using a solubilizing agent, if compatible with your assay.

Quantitative Data Summary

While specific fluorescence quantum yield data for this compound is not available, the following table summarizes its known spectral properties.

Compound UV Absorbance Maximum (λmax) Predicted Excitation Range Predicted Emission Range
This compound~219 nmUV - Blue (~300 - 400 nm)Blue - Green (~400 - 550 nm)

Experimental Protocols

Protocol 1: Determining the Excitation and Emission Spectra of this compound

This protocol outlines the steps to measure the intrinsic fluorescence of this compound.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Assay buffer

  • Quartz cuvette or microplate

  • Spectrofluorometer

Procedure:

  • Prepare a solution of this compound in the assay buffer at the highest concentration you plan to use in your experiments.

  • Emission Spectrum Measurement: a. Set the spectrofluorometer to an excitation wavelength in the UV range (e.g., 280 nm or 350 nm). b. Scan the emission wavelengths from the excitation wavelength + 20 nm up to the end of the detector's range (e.g., 700 nm). c. Identify the wavelength with the maximum fluorescence intensity. This is the peak emission wavelength.

  • Excitation Spectrum Measurement: a. Set the spectrofluorometer's emission monochromator to the peak emission wavelength determined in the previous step. b. Scan the excitation wavelengths from the beginning of the instrument's range (e.g., 250 nm) up to the emission wavelength - 20 nm. c. The wavelength that produces the maximum fluorescence intensity is the peak excitation wavelength.

Protocol 2: Control Experiment to Detect this compound Autofluorescence

This protocol will help you determine if this compound contributes to the signal in your specific assay.

Materials:

  • This compound

  • Assay buffer

  • Your fluorescence-based assay components (e.g., cells, fluorescent probe)

  • Microplate reader

Procedure:

  • Prepare a microplate with the following wells:

    • Blank: Assay buffer only.

    • Compound Control: this compound in assay buffer at various concentrations.

    • Assay Control: All assay components (including fluorescent probe) without this compound.

    • Experimental Wells: All assay components with this compound at various concentrations.

  • Incubate the plate according to your standard assay protocol.

  • Measure the fluorescence in all wells using the same excitation and emission wavelengths as your assay.

  • Data Analysis: a. Subtract the average fluorescence of the "Blank" wells from all other wells. b. If the "Compound Control" wells show a concentration-dependent increase in fluorescence, this confirms that this compound is autofluorescent at your assay's wavelengths.

Visualizations

experimental_workflow Workflow for Assessing this compound Interference cluster_mitigation Mitigation Options start Start: Suspected Interference control_exp Run Control Experiments (Compound-only, No-target) start->control_exp spectral_scan Perform Spectral Scan of this compound (Excitation & Emission) control_exp->spectral_scan analyze_spectra Analyze Spectral Overlap with Assay Fluorophore spectral_scan->analyze_spectra interference_confirmed Interference Confirmed analyze_spectra->interference_confirmed Overlap Detected no_interference No Significant Interference analyze_spectra->no_interference No Overlap mitigation Implement Mitigation Strategy interference_confirmed->mitigation proceed Proceed with Assay no_interference->proceed red_shift Use Red-Shifted Dye background_sub Background Subtraction lower_conc Lower this compound Conc. alt_assay Use Alternative Assay end End: Accurate Data proceed->end red_shift->proceed background_sub->proceed lower_conc->proceed alt_assay->proceed

Caption: A workflow for identifying and mitigating this compound interference.

signaling_pathway_placeholder Hypothetical Signaling Pathway Affected by this compound receptor Receptor kinase1 Kinase 1 receptor->kinase1 gomisin_b This compound gomisin_b->receptor kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression fluorescent_reporter Fluorescent Reporter Assay (Potential for Interference) gene_expression->fluorescent_reporter

Caption: A diagram illustrating a hypothetical signaling pathway where this compound interference could occur in a downstream fluorescence-based reporter assay.

References

Technical Support Center: Avoiding Gomisin B Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying, troubleshooting, and mitigating potential interference caused by the natural compound Gomisin B in fluorescence-based assays. By understanding the fluorescent properties of this compound and implementing appropriate controls and experimental strategies, you can ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence assay?

A1: this compound, also known as Schisantherin B, is a bioactive lignan isolated from the plant Schisandra chinensis. Like many natural products with complex aromatic structures, this compound has the potential to interfere with fluorescence-based assays. This interference can manifest in two primary ways:

  • Autofluorescence: this compound may absorb light at the excitation wavelengths used in your assay and emit its own fluorescence, leading to a false-positive signal.

  • Fluorescence Quenching: this compound may absorb the light emitted by your fluorescent probe, leading to a false-negative signal.

Q2: How do I know if this compound is interfering with my assay?

A2: The first step in troubleshooting is to determine if this compound is contributing to the signal you are measuring. A simple set of control experiments can help identify potential interference. The most critical control is a "compound-only" measurement, where you measure the fluorescence of this compound in the assay buffer at the same concentration used in your experiment, but without any of the biological components (e.g., cells, enzymes). A high signal in this control is a strong indicator of autofluorescence.

Q3: What are the spectral properties of this compound?

Q4: What are the general strategies to minimize interference from this compound?

A4: Several strategies can be employed to mitigate interference:

  • Spectral Separation: The most effective method is to use a fluorescent probe with excitation and emission wavelengths that are spectrally distinct from those of this compound. Shifting to red or far-red emitting dyes (emission >620 nm) is often a successful strategy.[1]

  • Background Subtraction: You can measure the fluorescence of this compound alone and subtract this value from your experimental measurements. However, be aware that the cellular environment can sometimes alter a compound's fluorescent properties.

  • Reduce Compound Concentration: Use the lowest effective concentration of this compound to minimize its contribution to the overall fluorescence signal.

  • Use a Different Assay Format: If spectral interference cannot be avoided, consider using a non-fluorescence-based detection method, such as luminescence, absorbance, or a label-free technology.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and resolving issues related to this compound interference.

Problem Potential Cause Recommended Action
High background fluorescence in wells containing this compound. This compound is autofluorescent at the assay wavelengths.1. Run a "compound-only" control to confirm autofluorescence. 2. Perform a spectral scan of this compound to determine its excitation and emission maxima. 3. Switch to a fluorescent probe with a red-shifted emission spectrum.
Lower than expected fluorescence signal in the presence of this compound. This compound is quenching the fluorescence of your probe.1. Measure the absorbance spectrum of this compound to check for overlap with your probe's excitation or emission wavelengths. 2. Perform a quenching control experiment with your fluorescent probe and this compound. 3. If quenching is confirmed, try reducing the concentration of this compound or the fluorophore.
Inconsistent or variable results with this compound. This compound may have poor solubility in your assay buffer, leading to light scattering or aggregation.1. Visually inspect the wells for any signs of precipitation. 2. Determine the solubility of this compound in your assay buffer. 3. Consider using a solubilizing agent, if compatible with your assay.

Quantitative Data Summary

While specific fluorescence quantum yield data for this compound is not available, the following table summarizes its known spectral properties.

Compound UV Absorbance Maximum (λmax) Predicted Excitation Range Predicted Emission Range
This compound~219 nmUV - Blue (~300 - 400 nm)Blue - Green (~400 - 550 nm)

Experimental Protocols

Protocol 1: Determining the Excitation and Emission Spectra of this compound

This protocol outlines the steps to measure the intrinsic fluorescence of this compound.

Materials:

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Assay buffer

  • Quartz cuvette or microplate

  • Spectrofluorometer

Procedure:

  • Prepare a solution of this compound in the assay buffer at the highest concentration you plan to use in your experiments.

  • Emission Spectrum Measurement: a. Set the spectrofluorometer to an excitation wavelength in the UV range (e.g., 280 nm or 350 nm). b. Scan the emission wavelengths from the excitation wavelength + 20 nm up to the end of the detector's range (e.g., 700 nm). c. Identify the wavelength with the maximum fluorescence intensity. This is the peak emission wavelength.

  • Excitation Spectrum Measurement: a. Set the spectrofluorometer's emission monochromator to the peak emission wavelength determined in the previous step. b. Scan the excitation wavelengths from the beginning of the instrument's range (e.g., 250 nm) up to the emission wavelength - 20 nm. c. The wavelength that produces the maximum fluorescence intensity is the peak excitation wavelength.

Protocol 2: Control Experiment to Detect this compound Autofluorescence

This protocol will help you determine if this compound contributes to the signal in your specific assay.

Materials:

  • This compound

  • Assay buffer

  • Your fluorescence-based assay components (e.g., cells, fluorescent probe)

  • Microplate reader

Procedure:

  • Prepare a microplate with the following wells:

    • Blank: Assay buffer only.

    • Compound Control: this compound in assay buffer at various concentrations.

    • Assay Control: All assay components (including fluorescent probe) without this compound.

    • Experimental Wells: All assay components with this compound at various concentrations.

  • Incubate the plate according to your standard assay protocol.

  • Measure the fluorescence in all wells using the same excitation and emission wavelengths as your assay.

  • Data Analysis: a. Subtract the average fluorescence of the "Blank" wells from all other wells. b. If the "Compound Control" wells show a concentration-dependent increase in fluorescence, this confirms that this compound is autofluorescent at your assay's wavelengths.

Visualizations

experimental_workflow Workflow for Assessing this compound Interference cluster_mitigation Mitigation Options start Start: Suspected Interference control_exp Run Control Experiments (Compound-only, No-target) start->control_exp spectral_scan Perform Spectral Scan of this compound (Excitation & Emission) control_exp->spectral_scan analyze_spectra Analyze Spectral Overlap with Assay Fluorophore spectral_scan->analyze_spectra interference_confirmed Interference Confirmed analyze_spectra->interference_confirmed Overlap Detected no_interference No Significant Interference analyze_spectra->no_interference No Overlap mitigation Implement Mitigation Strategy interference_confirmed->mitigation proceed Proceed with Assay no_interference->proceed red_shift Use Red-Shifted Dye background_sub Background Subtraction lower_conc Lower this compound Conc. alt_assay Use Alternative Assay end End: Accurate Data proceed->end red_shift->proceed background_sub->proceed lower_conc->proceed alt_assay->proceed

Caption: A workflow for identifying and mitigating this compound interference.

signaling_pathway_placeholder Hypothetical Signaling Pathway Affected by this compound receptor Receptor kinase1 Kinase 1 receptor->kinase1 gomisin_b This compound gomisin_b->receptor kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression fluorescent_reporter Fluorescent Reporter Assay (Potential for Interference) gene_expression->fluorescent_reporter

Caption: A diagram illustrating a hypothetical signaling pathway where this compound interference could occur in a downstream fluorescence-based reporter assay.

References

Gomisin B Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gomisin B Western blot protocol optimization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is Western blotting important for its study?

A1: this compound is a lignan (B3055560) compound isolated from Schisandra chinensis. Western blotting is a crucial technique to study its effects on cellular signaling by detecting specific proteins and their modifications (e.g., phosphorylation) in cell or tissue lysates. This allows researchers to understand the molecular mechanisms of action of this compound. While specific protein targets for this compound are still under investigation, related compounds like Gomisin A, J, M2, and N have been shown to modulate pathways such as NF-κB, AMPK, and Wnt/β-catenin, which could be potential starting points for investigation[1][2][3][4].

Q2: I am starting my experiments with this compound. What are the first things I should optimize for my Western blot?

A2: When starting with a new compound like this compound, it is critical to first establish a robust baseline. The initial optimization steps should include determining the optimal protein loading amount, titrating the primary antibody to find the best concentration, and optimizing blocking conditions to minimize background noise[5][6][7]. It is also essential to perform a dose-response and time-course experiment with this compound to determine the optimal treatment conditions for observing changes in your target protein levels.

Q3: How do I select a primary antibody for a protein I hypothesize is affected by this compound?

A3: When selecting a primary antibody, ensure it is validated for Western blotting applications. Check the manufacturer's datasheet for recommended species reactivity, application, and starting dilutions[8]. Whenever possible, choose antibodies that have been cited in peer-reviewed publications. If you are studying a novel interaction, it may be necessary to validate the antibody's specificity yourself using positive and negative controls, such as overexpression lysates or knockout/knockdown cell lines[7].

Western Blot Troubleshooting Guide

This guide addresses common problems encountered during Western blot experiments for this compound and provides potential solutions in a question-and-answer format.

Category 1: No Signal or Weak Signal

Q: I am not seeing any bands for my target protein after treating cells with this compound. What could be the issue?

A: A lack of signal can stem from several factors, from sample preparation to antibody issues. Consider the following troubleshooting steps:

  • Protein Concentration: Your target protein may be in low abundance or this compound treatment might be downregulating its expression significantly. Try loading more protein onto the gel[9]. The optimal loading amount is typically between 30-50 µg of total protein per lane[5][6].

  • Antibody Issues: The primary or secondary antibody may be inactive or used at a suboptimal concentration.

    • Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C)[9][10].

    • Ensure your secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary) and is used at the correct dilution[8].

    • To check antibody activity, you can perform a dot blot[10].

  • Poor Protein Transfer: The transfer of proteins from the gel to the membrane may have been inefficient.

    • Confirm transfer by staining the membrane with Ponceau S after transfer[8].

    • For high molecular weight proteins, consider adding a small amount of SDS (0.01–0.05%) to the transfer buffer. For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm)[10].

  • Sample Degradation: The target protein may have been degraded during sample preparation. Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice[11][12].

Category 2: High Background

Q: My Western blot has high background, making it difficult to see my specific bands. How can I reduce this?

A: High background can obscure your results. Here are some common causes and solutions:

  • Insufficient Blocking: Blocking prevents non-specific antibody binding.

    • Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C[10].

    • Optimize the blocking agent. While non-fat dry milk is common, some antibodies perform better with Bovine Serum Albumin (BSA)[7].

  • Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding.

    • Titrate your antibodies to find the lowest concentration that still provides a strong specific signal[7][13].

  • Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane.

    • Increase the number and duration of wash steps. Adding a detergent like Tween 20 (typically 0.05-0.1%) to your wash buffer can also help[10][14].

  • Membrane Drying: Allowing the membrane to dry out at any point can cause high background. Ensure the membrane is always submerged in buffer[8].

Category 3: Non-specific Bands

Q: I am seeing multiple bands in addition to my band of interest. What should I do?

A: The presence of non-specific bands can be due to several factors:

  • Antibody Specificity: Your primary antibody may be cross-reacting with other proteins.

    • Use a more specific antibody, preferably a monoclonal one if available[15].

    • Perform a literature search to see if splice variants or post-translational modifications of your target protein could account for the extra bands[8].

  • Protein Overload: Loading too much protein can lead to non-specific antibody binding[15]. Try reducing the amount of protein loaded per lane.

  • Sample Degradation: Degraded protein fragments can be recognized by the antibody. Ensure you use fresh samples with protease inhibitors[8].

  • Secondary Antibody Issues: The secondary antibody may be binding non-specifically. Run a control lane with only the secondary antibody to check for this[8].

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound for different time points to determine optimal conditions.

  • Cell Lysis:

    • Place the cell culture dish on ice and wash cells twice with ice-cold PBS[16].

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[12]. A common volume is 1 mL per 10^7 cells[16].

    • Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube[16].

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris[16].

  • Protein Quantification:

    • Transfer the supernatant (the protein-containing fraction) to a new tube.

    • Determine the protein concentration using a standard protein assay such as BCA or Bradford assay[16]. The optimal concentration for storage is typically 1–5 mg/mL[16].

    • Store lysates at -80°C for long-term use.

Protocol 2: Western Blotting
  • Sample Preparation: Mix your protein lysate with 4X Laemmli sample buffer and heat at 70°C for 10 minutes[12].

  • SDS-PAGE: Load 30-50 µg of protein per well into a polyacrylamide gel suitable for the molecular weight of your target protein. Run the gel until the dye front reaches the bottom[5][6].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining[8][17].

  • Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)[10].

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the optimized dilution, typically overnight at 4°C with gentle agitation[9].

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody[14].

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature[11].

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system[6].

Quantitative Data Summary

The following tables provide a summary of key parameters that can be optimized for your Western blot experiments.

Table 1: Antibody Dilution Optimization

Antibody TypeStarting Dilution RangeOptimization Goal
Primary Antibody1:500 - 1:2,000Maximize specific signal, minimize background
Secondary Antibody1:5,000 - 1:20,000Provide strong signal without non-specific bands

Data compiled from common Western blot optimization guides[6][11].

Table 2: Protein Loading Amount

Protein AbundanceRecommended Loading Amount (µg)Expected Outcome
High10 - 20Clear, sharp bands without overloading artifacts.
Medium20 - 50Detectable signal for most cellular proteins[5].
Low50 - 100Enhanced detection of low-abundance targets[18].

Visual Guides

Western Blot Optimization Workflow

WesternBlot_Optimization_Workflow cluster_prep Sample Preparation cluster_wb Western Blot Core Protocol cluster_analysis Analysis & Troubleshooting cluster_optimize Optimization Loops Start Start: this compound Treatment Lysis Cell Lysis with Inhibitors Start->Lysis Quantify Protein Quantification Lysis->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Signal Detection SecondaryAb->Detect Analysis Analyze Results Detect->Analysis Troubleshoot Troubleshoot? Analysis->Troubleshoot GoodResults Good Results: Conclude Troubleshoot->GoodResults No NoSignal No/Weak Signal Troubleshoot->NoSignal Yes HighBg High Background Troubleshoot->HighBg Yes NonSpecific Non-specific Bands Troubleshoot->NonSpecific Yes Opt_Protein Adjust Protein Load NoSignal->Opt_Protein Opt_Ab Titrate Antibodies NoSignal->Opt_Ab HighBg->Opt_Ab Opt_Block Optimize Blocking HighBg->Opt_Block Opt_Wash Adjust Washing HighBg->Opt_Wash NonSpecific->Opt_Protein NonSpecific->Opt_Ab Opt_Protein->SDSPAGE Opt_Ab->PrimaryAb Opt_Block->Block Opt_Wash->PrimaryAb

Caption: Workflow for optimizing a Western blot protocol for this compound.

Hypothetical Signaling Pathway for Investigation

Based on the known effects of related Gomisin compounds, a researcher might investigate the Wnt/β-catenin pathway. The following diagram illustrates this hypothetical pathway that could be modulated by this compound.

GomisinB_Pathway cluster_pathway Hypothetical Wnt/β-catenin Pathway Modulation GomisinB This compound GSK3b GSK-3β GomisinB->GSK3b Activates? pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Dephosphorylation BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates pBetaCatenin p-β-catenin BetaCatenin->pBetaCatenin Nucleus Nucleus BetaCatenin->Nucleus Translocation Degradation Proteasomal Degradation pBetaCatenin->Degradation CyclinD1 Cyclin D1 Expression Nucleus->CyclinD1 Upregulates

Caption: Hypothetical modulation of the Wnt/β-catenin pathway by this compound.

References

Gomisin B Western Blot Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gomisin B Western blot protocol optimization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is Western blotting important for its study?

A1: this compound is a lignan compound isolated from Schisandra chinensis. Western blotting is a crucial technique to study its effects on cellular signaling by detecting specific proteins and their modifications (e.g., phosphorylation) in cell or tissue lysates. This allows researchers to understand the molecular mechanisms of action of this compound. While specific protein targets for this compound are still under investigation, related compounds like Gomisin A, J, M2, and N have been shown to modulate pathways such as NF-κB, AMPK, and Wnt/β-catenin, which could be potential starting points for investigation[1][2][3][4].

Q2: I am starting my experiments with this compound. What are the first things I should optimize for my Western blot?

A2: When starting with a new compound like this compound, it is critical to first establish a robust baseline. The initial optimization steps should include determining the optimal protein loading amount, titrating the primary antibody to find the best concentration, and optimizing blocking conditions to minimize background noise[5][6][7]. It is also essential to perform a dose-response and time-course experiment with this compound to determine the optimal treatment conditions for observing changes in your target protein levels.

Q3: How do I select a primary antibody for a protein I hypothesize is affected by this compound?

A3: When selecting a primary antibody, ensure it is validated for Western blotting applications. Check the manufacturer's datasheet for recommended species reactivity, application, and starting dilutions[8]. Whenever possible, choose antibodies that have been cited in peer-reviewed publications. If you are studying a novel interaction, it may be necessary to validate the antibody's specificity yourself using positive and negative controls, such as overexpression lysates or knockout/knockdown cell lines[7].

Western Blot Troubleshooting Guide

This guide addresses common problems encountered during Western blot experiments for this compound and provides potential solutions in a question-and-answer format.

Category 1: No Signal or Weak Signal

Q: I am not seeing any bands for my target protein after treating cells with this compound. What could be the issue?

A: A lack of signal can stem from several factors, from sample preparation to antibody issues. Consider the following troubleshooting steps:

  • Protein Concentration: Your target protein may be in low abundance or this compound treatment might be downregulating its expression significantly. Try loading more protein onto the gel[9]. The optimal loading amount is typically between 30-50 µg of total protein per lane[5][6].

  • Antibody Issues: The primary or secondary antibody may be inactive or used at a suboptimal concentration.

    • Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C)[9][10].

    • Ensure your secondary antibody is compatible with the primary antibody (e.g., anti-rabbit secondary for a rabbit primary) and is used at the correct dilution[8].

    • To check antibody activity, you can perform a dot blot[10].

  • Poor Protein Transfer: The transfer of proteins from the gel to the membrane may have been inefficient.

    • Confirm transfer by staining the membrane with Ponceau S after transfer[8].

    • For high molecular weight proteins, consider adding a small amount of SDS (0.01–0.05%) to the transfer buffer. For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.2 µm)[10].

  • Sample Degradation: The target protein may have been degraded during sample preparation. Always add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice[11][12].

Category 2: High Background

Q: My Western blot has high background, making it difficult to see my specific bands. How can I reduce this?

A: High background can obscure your results. Here are some common causes and solutions:

  • Insufficient Blocking: Blocking prevents non-specific antibody binding.

    • Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C[10].

    • Optimize the blocking agent. While non-fat dry milk is common, some antibodies perform better with Bovine Serum Albumin (BSA)[7].

  • Antibody Concentration Too High: Excessive primary or secondary antibody can lead to non-specific binding.

    • Titrate your antibodies to find the lowest concentration that still provides a strong specific signal[7][13].

  • Inadequate Washing: Insufficient washing can leave unbound antibodies on the membrane.

    • Increase the number and duration of wash steps. Adding a detergent like Tween 20 (typically 0.05-0.1%) to your wash buffer can also help[10][14].

  • Membrane Drying: Allowing the membrane to dry out at any point can cause high background. Ensure the membrane is always submerged in buffer[8].

Category 3: Non-specific Bands

Q: I am seeing multiple bands in addition to my band of interest. What should I do?

A: The presence of non-specific bands can be due to several factors:

  • Antibody Specificity: Your primary antibody may be cross-reacting with other proteins.

    • Use a more specific antibody, preferably a monoclonal one if available[15].

    • Perform a literature search to see if splice variants or post-translational modifications of your target protein could account for the extra bands[8].

  • Protein Overload: Loading too much protein can lead to non-specific antibody binding[15]. Try reducing the amount of protein loaded per lane.

  • Sample Degradation: Degraded protein fragments can be recognized by the antibody. Ensure you use fresh samples with protease inhibitors[8].

  • Secondary Antibody Issues: The secondary antibody may be binding non-specifically. Run a control lane with only the secondary antibody to check for this[8].

Experimental Protocols

Protocol 1: Cell Lysis and Protein Quantification
  • Cell Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound for different time points to determine optimal conditions.

  • Cell Lysis:

    • Place the cell culture dish on ice and wash cells twice with ice-cold PBS[16].

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[12]. A common volume is 1 mL per 10^7 cells[16].

    • Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube[16].

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris[16].

  • Protein Quantification:

    • Transfer the supernatant (the protein-containing fraction) to a new tube.

    • Determine the protein concentration using a standard protein assay such as BCA or Bradford assay[16]. The optimal concentration for storage is typically 1–5 mg/mL[16].

    • Store lysates at -80°C for long-term use.

Protocol 2: Western Blotting
  • Sample Preparation: Mix your protein lysate with 4X Laemmli sample buffer and heat at 70°C for 10 minutes[12].

  • SDS-PAGE: Load 30-50 µg of protein per well into a polyacrylamide gel suitable for the molecular weight of your target protein. Run the gel until the dye front reaches the bottom[5][6].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm successful transfer with Ponceau S staining[8][17].

  • Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST)[10].

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the optimized dilution, typically overnight at 4°C with gentle agitation[9].

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody[14].

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature[11].

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system[6].

Quantitative Data Summary

The following tables provide a summary of key parameters that can be optimized for your Western blot experiments.

Table 1: Antibody Dilution Optimization

Antibody TypeStarting Dilution RangeOptimization Goal
Primary Antibody1:500 - 1:2,000Maximize specific signal, minimize background
Secondary Antibody1:5,000 - 1:20,000Provide strong signal without non-specific bands

Data compiled from common Western blot optimization guides[6][11].

Table 2: Protein Loading Amount

Protein AbundanceRecommended Loading Amount (µg)Expected Outcome
High10 - 20Clear, sharp bands without overloading artifacts.
Medium20 - 50Detectable signal for most cellular proteins[5].
Low50 - 100Enhanced detection of low-abundance targets[18].

Visual Guides

Western Blot Optimization Workflow

WesternBlot_Optimization_Workflow cluster_prep Sample Preparation cluster_wb Western Blot Core Protocol cluster_analysis Analysis & Troubleshooting cluster_optimize Optimization Loops Start Start: this compound Treatment Lysis Cell Lysis with Inhibitors Start->Lysis Quantify Protein Quantification Lysis->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Signal Detection SecondaryAb->Detect Analysis Analyze Results Detect->Analysis Troubleshoot Troubleshoot? Analysis->Troubleshoot GoodResults Good Results: Conclude Troubleshoot->GoodResults No NoSignal No/Weak Signal Troubleshoot->NoSignal Yes HighBg High Background Troubleshoot->HighBg Yes NonSpecific Non-specific Bands Troubleshoot->NonSpecific Yes Opt_Protein Adjust Protein Load NoSignal->Opt_Protein Opt_Ab Titrate Antibodies NoSignal->Opt_Ab HighBg->Opt_Ab Opt_Block Optimize Blocking HighBg->Opt_Block Opt_Wash Adjust Washing HighBg->Opt_Wash NonSpecific->Opt_Protein NonSpecific->Opt_Ab Opt_Protein->SDSPAGE Opt_Ab->PrimaryAb Opt_Block->Block Opt_Wash->PrimaryAb

Caption: Workflow for optimizing a Western blot protocol for this compound.

Hypothetical Signaling Pathway for Investigation

Based on the known effects of related Gomisin compounds, a researcher might investigate the Wnt/β-catenin pathway. The following diagram illustrates this hypothetical pathway that could be modulated by this compound.

GomisinB_Pathway cluster_pathway Hypothetical Wnt/β-catenin Pathway Modulation GomisinB This compound GSK3b GSK-3β GomisinB->GSK3b Activates? pGSK3b p-GSK-3β (Inactive) GSK3b->pGSK3b Dephosphorylation BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates pBetaCatenin p-β-catenin BetaCatenin->pBetaCatenin Nucleus Nucleus BetaCatenin->Nucleus Translocation Degradation Proteasomal Degradation pBetaCatenin->Degradation CyclinD1 Cyclin D1 Expression Nucleus->CyclinD1 Upregulates

Caption: Hypothetical modulation of the Wnt/β-catenin pathway by this compound.

References

Potential off-target effects of Gomisin B in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Gomisin B in in vitro experiments. The information is designed to help identify and address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cancer cell line panel with this compound treatment, but the effect does not seem to correlate with the intended target's expression or activity. What could be the cause?

A1: The observed cytotoxicity may be due to off-target effects of this compound. Lignans from Schisandra have been reported to interact with several fundamental cellular components. One potential off-target is tubulin. A synthetic analogue of this compound has been shown to promote tubulin polymerization, which can lead to cell cycle arrest at the G2/M phase and subsequent apoptosis[1]. This effect would be independent of your intended target and could explain broad-spectrum cytotoxicity.

Q2: Our experimental results with this compound are inconsistent, particularly in cell viability and signaling assays. What common experimental pitfalls should we consider?

A2: Inconsistent results can arise from several factors. One possibility is that this compound, like many natural products, may act as a promiscuous inhibitor at higher concentrations by forming aggregates that sequester proteins non-specifically[2][3]. This can lead to variable and non-reproducible results. It is also crucial to ensure the purity of the this compound sample, as impurities can have their own biological activities.

Q3: We are using a luciferase-based reporter assay to study the effects of this compound on a specific signaling pathway, and we are seeing unexpected activation. Is this a known issue?

A3: Yes, this is a known phenomenon with luciferase reporter assays. Small molecules can directly inhibit the luciferase enzyme. Paradoxically, this inhibition can sometimes stabilize the enzyme, protecting it from degradation and leading to its accumulation in the cell. When the lysate is prepared and substrate is added in excess, the result is an artificially high luminescence signal, which can be misinterpreted as pathway activation[4][5]. It is recommended to perform a counter-screen to test for direct inhibition of the luciferase enzyme.

Q4: We suspect this compound might be affecting drug transporters in our cell model. Is there a known interaction?

A4: While direct data for this compound is limited, the related compound Gomisin A is known to interact with P-glycoprotein (P-gp), a major drug efflux pump. Gomisin A inhibits the basal ATPase activity of P-gp and can reverse multidrug resistance. It is plausible that this compound has similar effects. If your cells express P-gp, this interaction could alter the intracellular concentration of other compounds or affect cellular homeostasis.

Q5: Are there known effects of this compound or related compounds on major drug-metabolizing enzymes that could affect our in vitro model?

A5: Yes, several Gomisins are known inhibitors of cytochrome P450 (CYP) enzymes. This compound and C are potent inhibitors of CYP3A activity. Gomisin A also inhibits CYP3A4. If your in vitro system, such as primary hepatocytes or liver microsomes, has active CYP enzymes, this inhibition could alter the metabolism of this compound itself or other compounds in your assay system.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Anti-proliferative Effects
Symptom Possible Cause Suggested Action
High cytotoxicity across multiple cell lines, independent of the target of interest.Tubulin Polymerization: this compound analogues can promote tubulin polymerization, leading to mitotic arrest and apoptosis.Perform a cell cycle analysis by flow cytometry. Look for an accumulation of cells in the G2/M phase. Consider a tubulin polymerization assay to confirm a direct effect.
Results are not reproducible; IC50 values vary significantly between experiments.Promiscuous Inhibition: At certain concentrations, this compound may form aggregates that non-specifically inhibit multiple proteins.Include a detergent like Triton X-100 (0.01%) in your assay buffer to disrupt aggregates. Test for aggregation using dynamic light scattering (DLS) if available.
Cytotoxicity is observed at lower concentrations than expected based on target engagement.Mitochondrial Dysfunction: Related compounds, like Gomisin G, have been shown to affect mitochondrial biogenesis and function.Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or by measuring cellular ATP levels.
Issue 2: Inconsistent or Unexpected Signaling Pathway Modulation
Symptom Possible Cause Suggested Action
Activation of a reporter gene in a luciferase-based assay.Direct Luciferase Inhibition: The compound may be directly inhibiting and stabilizing the luciferase enzyme, leading to an artificially high signal.Perform a counter-screen using purified luciferase enzyme and your compound to check for direct inhibition. Alternatively, use an orthogonal assay with a different reporter system (e.g., β-galactosidase or a fluorescent protein).
Modulation of pathways unrelated to the primary target (e.g., AKT, Wnt/β-catenin).Off-target Kinase or Pathway Interaction: Other Gomisins are known to affect pathways like AKT/cyclin D1 (Gomisin G) and Wnt/β-catenin (Gomisin M2).Use western blotting to probe for changes in key nodes of common survival and proliferation pathways, such as phosphorylation of AKT, GSK3β, or levels of β-catenin and cyclin D1.

Quantitative Data Summary

The following table summarizes known inhibitory concentrations of this compound and related compounds against off-target enzymes.

CompoundTargetAssay SystemIC50 ValueReference
This compound & CCYP3AHuman Liver Microsomes0.19 - 0.42 µM
Gomisin ACYP3A4Cell-free system1.39 µM
Gomisin CCYP2C19Human Liver Microsomes10.4 µM
Gomisin NCYP2C19Human Liver Microsomes5.3 µM

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.

  • Materials: Lyophilized tubulin protein (>99% pure), General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution (10 mM), this compound, positive control (e.g., Paclitaxel), negative control (e.g., Nocodazole), pre-chilled 96-well plates, temperature-controlled spectrophotometer.

  • Procedure:

    • Reconstitute tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare serial dilutions of this compound and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1-2%.

    • Add diluted compounds or controls to the wells of a pre-chilled 96-well plate.

    • To initiate polymerization, add the cold tubulin solution containing GTP (1 mM final concentration) to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes. An increase in absorbance indicates polymerization.

CYP3A4 Inhibition Assay (Fluorometric)

This protocol assesses the ability of this compound to inhibit CYP3A4 activity using a fluorogenic substrate.

  • Materials: Human liver microsomes (HLMs), NADPH generating system, CYP3A4 substrate (e.g., a fluorogenic probe), Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4), this compound, positive control (e.g., Ketoconazole), 96-well plates, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and Ketoconazole in the assay buffer.

    • In a 96-well plate, add HLMs (e.g., 0.2 mg/mL final concentration), the NADPH generating system, and the diluted this compound or control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the CYP3A4 substrate.

    • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., acetonitrile (B52724) or a specific inhibitor).

    • Measure the fluorescent product using a plate reader at the appropriate excitation/emission wavelengths (e.g., 535/587 nm for some kits).

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the ATP hydrolysis by P-gp in the presence of a test compound.

  • Materials: P-gp-rich membrane vesicles (e.g., from Sf9 cells), Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, EGTA, and an ATP regenerating system), ATP, this compound, positive control (e.g., Verapamil), phosphate detection reagent.

  • Procedure:

    • Add P-gp membranes to the wells of a 96-well plate containing Assay Buffer.

    • Add serial dilutions of this compound or Verapamil.

    • Equilibrate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding Mg-ATP.

    • Incubate at 37°C for 20-30 minutes.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric detection reagent (e.g., based on malachite green).

    • A decrease in Pi released compared to the basal level (no stimulator) indicates inhibition of ATPase activity. An increase indicates stimulation.

Visualizations

Gomisin_B_Off_Target_Troubleshooting start Inconsistent or Unexpected In Vitro Results with this compound cytotoxicity Unexpected Cytotoxicity? start->cytotoxicity Yes signaling Unexpected Signaling Effect? start->signaling No tubulin Cause: Tubulin Polymerization cytotoxicity->tubulin G2/M Arrest? promiscuous Cause: Promiscuous Aggregation cytotoxicity->promiscuous Irreproducible? mitochondria Cause: Mitochondrial Dysfunction cytotoxicity->mitochondria Metabolic Stress? luciferase Cause: Luciferase Interference (Reporter Assays) signaling->luciferase Luciferase Reporter? kinase Cause: Off-Target Kinase (e.g., AKT pathway) signaling->kinase Altered Phospho-proteins? pgp Cause: P-gp / Transporter Interaction signaling->pgp MDR Cell Line? sol_tubulin Action: Cell Cycle Analysis, Tubulin Polymerization Assay tubulin->sol_tubulin sol_promiscuous Action: Add Detergent (e.g., 0.01% Triton), Check for Aggregation promiscuous->sol_promiscuous sol_mitochondria Action: Measure Mitochondrial Membrane Potential / ATP Levels mitochondria->sol_mitochondria sol_luciferase Action: Perform Luciferase Counter-screen, Use Orthogonal Assay luciferase->sol_luciferase sol_kinase Action: Western Blot for Key Signaling Nodes kinase->sol_kinase sol_pgp Action: Use P-gp Inhibitors (e.g., Verapamil) as Controls, ATPase Assay pgp->sol_pgp

Caption: Troubleshooting logic for unexpected in vitro results with this compound.

Experimental_Workflow_CYP_Inhibition prep_reagents 1. Prepare Reagents (HLMs, NADPH System, Buffers) prep_gomisin 2. Prepare Serial Dilution of this compound & Controls prep_reagents->prep_gomisin pre_incubate 3. Pre-incubate HLMs, NADPH, and this compound at 37°C prep_gomisin->pre_incubate start_reaction 4. Initiate Reaction with Fluorogenic Substrate pre_incubate->start_reaction incubate 5. Incubate at 37°C start_reaction->incubate stop_reaction 6. Stop Reaction (e.g., with Acetonitrile) incubate->stop_reaction read_plate 7. Read Fluorescence stop_reaction->read_plate analyze 8. Calculate % Inhibition and Determine IC50 read_plate->analyze

Caption: Workflow for a fluorometric CYP450 inhibition assay.

Gomisin_Signaling_Pathways cluster_akt AKT Pathway (Gomisin G) cluster_wnt Wnt/β-catenin Pathway (Gomisin M2) PI3K PI3K AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits CyclinD1 Cyclin D1 GSK3b->CyclinD1 Promotes Degradation G1_Arrest G1 Arrest CyclinD1->G1_Arrest Progression Blocked GomisinG Gomisin G GomisinG->AKT Inhibits Phosphorylation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex Inhibits bCatenin β-catenin DestructionComplex->bCatenin Promotes Degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression GomisinM2 Gomisin M2 GomisinM2->bCatenin Downregulates

Caption: Potential off-target signaling pathway interactions for Gomisin analogues.

References

Potential off-target effects of Gomisin B in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Gomisin B in in vitro experiments. The information is designed to help identify and address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cancer cell line panel with this compound treatment, but the effect does not seem to correlate with the intended target's expression or activity. What could be the cause?

A1: The observed cytotoxicity may be due to off-target effects of this compound. Lignans from Schisandra have been reported to interact with several fundamental cellular components. One potential off-target is tubulin. A synthetic analogue of this compound has been shown to promote tubulin polymerization, which can lead to cell cycle arrest at the G2/M phase and subsequent apoptosis[1]. This effect would be independent of your intended target and could explain broad-spectrum cytotoxicity.

Q2: Our experimental results with this compound are inconsistent, particularly in cell viability and signaling assays. What common experimental pitfalls should we consider?

A2: Inconsistent results can arise from several factors. One possibility is that this compound, like many natural products, may act as a promiscuous inhibitor at higher concentrations by forming aggregates that sequester proteins non-specifically[2][3]. This can lead to variable and non-reproducible results. It is also crucial to ensure the purity of the this compound sample, as impurities can have their own biological activities.

Q3: We are using a luciferase-based reporter assay to study the effects of this compound on a specific signaling pathway, and we are seeing unexpected activation. Is this a known issue?

A3: Yes, this is a known phenomenon with luciferase reporter assays. Small molecules can directly inhibit the luciferase enzyme. Paradoxically, this inhibition can sometimes stabilize the enzyme, protecting it from degradation and leading to its accumulation in the cell. When the lysate is prepared and substrate is added in excess, the result is an artificially high luminescence signal, which can be misinterpreted as pathway activation[4][5]. It is recommended to perform a counter-screen to test for direct inhibition of the luciferase enzyme.

Q4: We suspect this compound might be affecting drug transporters in our cell model. Is there a known interaction?

A4: While direct data for this compound is limited, the related compound Gomisin A is known to interact with P-glycoprotein (P-gp), a major drug efflux pump. Gomisin A inhibits the basal ATPase activity of P-gp and can reverse multidrug resistance. It is plausible that this compound has similar effects. If your cells express P-gp, this interaction could alter the intracellular concentration of other compounds or affect cellular homeostasis.

Q5: Are there known effects of this compound or related compounds on major drug-metabolizing enzymes that could affect our in vitro model?

A5: Yes, several Gomisins are known inhibitors of cytochrome P450 (CYP) enzymes. This compound and C are potent inhibitors of CYP3A activity. Gomisin A also inhibits CYP3A4. If your in vitro system, such as primary hepatocytes or liver microsomes, has active CYP enzymes, this inhibition could alter the metabolism of this compound itself or other compounds in your assay system.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Anti-proliferative Effects
Symptom Possible Cause Suggested Action
High cytotoxicity across multiple cell lines, independent of the target of interest.Tubulin Polymerization: this compound analogues can promote tubulin polymerization, leading to mitotic arrest and apoptosis.Perform a cell cycle analysis by flow cytometry. Look for an accumulation of cells in the G2/M phase. Consider a tubulin polymerization assay to confirm a direct effect.
Results are not reproducible; IC50 values vary significantly between experiments.Promiscuous Inhibition: At certain concentrations, this compound may form aggregates that non-specifically inhibit multiple proteins.Include a detergent like Triton X-100 (0.01%) in your assay buffer to disrupt aggregates. Test for aggregation using dynamic light scattering (DLS) if available.
Cytotoxicity is observed at lower concentrations than expected based on target engagement.Mitochondrial Dysfunction: Related compounds, like Gomisin G, have been shown to affect mitochondrial biogenesis and function.Assess mitochondrial health using assays for mitochondrial membrane potential (e.g., TMRE or JC-1 staining) or by measuring cellular ATP levels.
Issue 2: Inconsistent or Unexpected Signaling Pathway Modulation
Symptom Possible Cause Suggested Action
Activation of a reporter gene in a luciferase-based assay.Direct Luciferase Inhibition: The compound may be directly inhibiting and stabilizing the luciferase enzyme, leading to an artificially high signal.Perform a counter-screen using purified luciferase enzyme and your compound to check for direct inhibition. Alternatively, use an orthogonal assay with a different reporter system (e.g., β-galactosidase or a fluorescent protein).
Modulation of pathways unrelated to the primary target (e.g., AKT, Wnt/β-catenin).Off-target Kinase or Pathway Interaction: Other Gomisins are known to affect pathways like AKT/cyclin D1 (Gomisin G) and Wnt/β-catenin (Gomisin M2).Use western blotting to probe for changes in key nodes of common survival and proliferation pathways, such as phosphorylation of AKT, GSK3β, or levels of β-catenin and cyclin D1.

Quantitative Data Summary

The following table summarizes known inhibitory concentrations of this compound and related compounds against off-target enzymes.

CompoundTargetAssay SystemIC50 ValueReference
This compound & CCYP3AHuman Liver Microsomes0.19 - 0.42 µM
Gomisin ACYP3A4Cell-free system1.39 µM
Gomisin CCYP2C19Human Liver Microsomes10.4 µM
Gomisin NCYP2C19Human Liver Microsomes5.3 µM

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the increase in light scattering as tubulin monomers polymerize into microtubules.

  • Materials: Lyophilized tubulin protein (>99% pure), General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP solution (10 mM), this compound, positive control (e.g., Paclitaxel), negative control (e.g., Nocodazole), pre-chilled 96-well plates, temperature-controlled spectrophotometer.

  • Procedure:

    • Reconstitute tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.

    • Prepare serial dilutions of this compound and controls in General Tubulin Buffer. The final DMSO concentration should not exceed 1-2%.

    • Add diluted compounds or controls to the wells of a pre-chilled 96-well plate.

    • To initiate polymerization, add the cold tubulin solution containing GTP (1 mM final concentration) to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes. An increase in absorbance indicates polymerization.

CYP3A4 Inhibition Assay (Fluorometric)

This protocol assesses the ability of this compound to inhibit CYP3A4 activity using a fluorogenic substrate.

  • Materials: Human liver microsomes (HLMs), NADPH generating system, CYP3A4 substrate (e.g., a fluorogenic probe), Potassium Phosphate Buffer (0.1 M, pH 7.4), this compound, positive control (e.g., Ketoconazole), 96-well plates, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound and Ketoconazole in the assay buffer.

    • In a 96-well plate, add HLMs (e.g., 0.2 mg/mL final concentration), the NADPH generating system, and the diluted this compound or control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the CYP3A4 substrate.

    • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., acetonitrile or a specific inhibitor).

    • Measure the fluorescent product using a plate reader at the appropriate excitation/emission wavelengths (e.g., 535/587 nm for some kits).

    • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the ATP hydrolysis by P-gp in the presence of a test compound.

  • Materials: P-gp-rich membrane vesicles (e.g., from Sf9 cells), Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂, EGTA, and an ATP regenerating system), ATP, this compound, positive control (e.g., Verapamil), phosphate detection reagent.

  • Procedure:

    • Add P-gp membranes to the wells of a 96-well plate containing Assay Buffer.

    • Add serial dilutions of this compound or Verapamil.

    • Equilibrate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding Mg-ATP.

    • Incubate at 37°C for 20-30 minutes.

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric detection reagent (e.g., based on malachite green).

    • A decrease in Pi released compared to the basal level (no stimulator) indicates inhibition of ATPase activity. An increase indicates stimulation.

Visualizations

Gomisin_B_Off_Target_Troubleshooting start Inconsistent or Unexpected In Vitro Results with this compound cytotoxicity Unexpected Cytotoxicity? start->cytotoxicity Yes signaling Unexpected Signaling Effect? start->signaling No tubulin Cause: Tubulin Polymerization cytotoxicity->tubulin G2/M Arrest? promiscuous Cause: Promiscuous Aggregation cytotoxicity->promiscuous Irreproducible? mitochondria Cause: Mitochondrial Dysfunction cytotoxicity->mitochondria Metabolic Stress? luciferase Cause: Luciferase Interference (Reporter Assays) signaling->luciferase Luciferase Reporter? kinase Cause: Off-Target Kinase (e.g., AKT pathway) signaling->kinase Altered Phospho-proteins? pgp Cause: P-gp / Transporter Interaction signaling->pgp MDR Cell Line? sol_tubulin Action: Cell Cycle Analysis, Tubulin Polymerization Assay tubulin->sol_tubulin sol_promiscuous Action: Add Detergent (e.g., 0.01% Triton), Check for Aggregation promiscuous->sol_promiscuous sol_mitochondria Action: Measure Mitochondrial Membrane Potential / ATP Levels mitochondria->sol_mitochondria sol_luciferase Action: Perform Luciferase Counter-screen, Use Orthogonal Assay luciferase->sol_luciferase sol_kinase Action: Western Blot for Key Signaling Nodes kinase->sol_kinase sol_pgp Action: Use P-gp Inhibitors (e.g., Verapamil) as Controls, ATPase Assay pgp->sol_pgp

Caption: Troubleshooting logic for unexpected in vitro results with this compound.

Experimental_Workflow_CYP_Inhibition prep_reagents 1. Prepare Reagents (HLMs, NADPH System, Buffers) prep_gomisin 2. Prepare Serial Dilution of this compound & Controls prep_reagents->prep_gomisin pre_incubate 3. Pre-incubate HLMs, NADPH, and this compound at 37°C prep_gomisin->pre_incubate start_reaction 4. Initiate Reaction with Fluorogenic Substrate pre_incubate->start_reaction incubate 5. Incubate at 37°C start_reaction->incubate stop_reaction 6. Stop Reaction (e.g., with Acetonitrile) incubate->stop_reaction read_plate 7. Read Fluorescence stop_reaction->read_plate analyze 8. Calculate % Inhibition and Determine IC50 read_plate->analyze

Caption: Workflow for a fluorometric CYP450 inhibition assay.

Gomisin_Signaling_Pathways cluster_akt AKT Pathway (Gomisin G) cluster_wnt Wnt/β-catenin Pathway (Gomisin M2) PI3K PI3K AKT AKT PI3K->AKT Activates GSK3b GSK3β AKT->GSK3b Inhibits CyclinD1 Cyclin D1 GSK3b->CyclinD1 Promotes Degradation G1_Arrest G1 Arrest CyclinD1->G1_Arrest Progression Blocked GomisinG Gomisin G GomisinG->AKT Inhibits Phosphorylation Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex Frizzled->DestructionComplex Inhibits bCatenin β-catenin DestructionComplex->bCatenin Promotes Degradation TCF_LEF TCF/LEF bCatenin->TCF_LEF Activates Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression GomisinM2 Gomisin M2 GomisinM2->bCatenin Downregulates

Caption: Potential off-target signaling pathway interactions for Gomisin analogues.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Gomisin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the in vivo bioavailability of Gomisin B.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My in vivo study with this compound shows very low and variable plasma concentrations. What are the potential reasons for this?

A1: Low and variable plasma concentrations of this compound are common and can be attributed to several factors:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • First-Pass Metabolism: this compound is subject to extensive metabolism in the liver and intestines by cytochrome P450 enzymes. This rapid breakdown reduces the amount of active compound reaching systemic circulation.[1]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump this compound back into the GI lumen, further limiting its absorption.

Troubleshooting:

  • Solubility Enhancement: Consider formulation strategies that improve the dissolution rate.

  • Metabolism Inhibition: Co-administration with a known inhibitor of relevant metabolizing enzymes could be explored, though this may complicate the interpretation of results.

  • P-gp Inhibition: Formulations containing P-gp inhibitors can increase intestinal absorption.

Q2: What are the most effective formulation strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies have been shown to be effective for improving the bioavailability of poorly soluble drugs like this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and, consequently, its absorption.[2][3][4]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution. Common nanoformulations include:

    • Nanosuspensions: Crystalline nanoparticles of the drug stabilized by surfactants.[5]

    • Lipid-Based Nanocarriers: Such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), which can also protect the drug from degradation and facilitate lymphatic uptake.[6][7][8]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions in the GI tract, enhancing solubilization and absorption.[7][9]

  • Micronization: Reducing the particle size to the micrometer level can also improve the dissolution rate, although generally less effectively than nanoformulations.[10]

Q3: I am developing a solid dispersion for this compound. Which polymers are most suitable?

A3: The choice of polymer is critical for the success of a solid dispersion. Hydrophilic polymers are generally used to improve the wettability and dissolution of the drug. Suitable polymers for poorly soluble drugs include:

  • Polyvinylpyrrolidone (PVP): Different grades (e.g., PVP K30) are commonly used due to their high aqueous solubility and ability to inhibit drug crystallization.

  • Polyethylene Glycols (PEGs): PEGs of various molecular weights (e.g., PEG 4000, PEG 6000) are effective carriers for solid dispersions.[4]

  • Hydroxypropyl Methylcellulose (HPMC): A cellulose (B213188) ether that can also act as a precipitation inhibitor, maintaining a supersaturated state of the drug in the GI fluid.

  • Copolymers: Such as Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) and copovidone (a copolymer of vinylpyrrolidone and vinyl acetate), are designed to enhance solubility and stability.

Troubleshooting Polymer Selection:

  • Drug-Polymer Miscibility: Ensure the drug and polymer are miscible to form a stable, amorphous solid dispersion. This can be assessed using techniques like Differential Scanning Calorimetry (DSC).

  • Stability: Monitor the solid dispersion for any signs of drug recrystallization during storage, as this will negate the bioavailability enhancement.

Q4: My nanoformulation of this compound is showing instability and particle aggregation. How can I resolve this?

A4: Instability and aggregation in nanoformulations are common challenges. Here are some troubleshooting tips:

  • Optimize Stabilizers: The type and concentration of stabilizers (surfactants or polymers) are crucial. For nanosuspensions, ensure sufficient steric or electrostatic stabilization. For lipid-based systems, the choice of emulsifiers is key.

  • Zeta Potential: Measure the zeta potential of your nanoparticles. A higher absolute value (typically > |30| mV) indicates greater electrostatic stability and reduced aggregation.

  • Surface Modification: Coating nanoparticles with hydrophilic polymers like PEG (PEGylation) can provide steric hindrance and improve stability.

  • Lyophilization: For long-term storage, consider lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., trehalose, mannitol) to prevent aggregation upon reconstitution.[5]

Quantitative Data on Bioavailability Enhancement

The following table summarizes hypothetical quantitative data from preclinical studies, illustrating the potential improvements in this compound bioavailability with different formulation strategies.

Formulation StrategyCarrier/Key ExcipientsAnimal ModelDose (mg/kg)Cmax (ng/mL)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Unformulated this compoundNone (Suspension)Rat50150 ± 35750 ± 180100
Solid DispersionPVP K30 (1:10 drug:polymer ratio)Rat50780 ± 904500 ± 550600
NanosuspensionPoloxamer 188Rat50950 ± 1106000 ± 700800
SEDDSLabrasol, Transcutol HP, Capryol 90Rat501200 ± 1508250 ± 9801100

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol, methanol) in a predetermined ratio (e.g., 1:10 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, DSC, and X-ray diffraction (XRD).[11]

Preparation of this compound Nanosuspension by Wet Media Milling
  • Premixing: Disperse crude this compound powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or a combination of surfactants).

  • Milling: Transfer the suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Nanomilling: Mill the suspension at a high speed for a specified duration until the desired particle size is achieved. Monitor the particle size periodically using dynamic light scattering (DLS).

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), zeta potential, and drug content. Assess the dissolution rate and in vivo pharmacokinetic profile.[5]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation start This compound Powder sd Solid Dispersion start->sd nano Nanosuspension start->nano sedds SEDDS start->sedds physchem Physicochemical Analysis (DSC, XRD, DLS) sd->physchem nano->physchem sedds->physchem dissolution Dissolution Testing stability Stability Assessment dissolution->stability pk_study Pharmacokinetic Study (Animal Model) stability->pk_study physchem->dissolution data_analysis Data Analysis (Cmax, AUC) pk_study->data_analysis

Caption: Experimental workflow for developing and evaluating this compound formulations.

bioavailability_barriers cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation drug This compound (Oral Dose) dissolution Dissolution drug->dissolution absorption Absorption dissolution->absorption pgp P-gp Efflux absorption->pgp liver First-Pass Metabolism (Liver) absorption->liver pgp->dissolution blood Bioavailable Drug liver->blood Reduced Concentration

Caption: Key barriers limiting the oral bioavailability of this compound.

References

Technical Support Center: Enhancing In Vivo Bioavailability of Gomisin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at improving the in vivo bioavailability of Gomisin B.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My in vivo study with this compound shows very low and variable plasma concentrations. What are the potential reasons for this?

A1: Low and variable plasma concentrations of this compound are common and can be attributed to several factors:

  • Poor Aqueous Solubility: this compound is a lipophilic compound with low water solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • First-Pass Metabolism: this compound is subject to extensive metabolism in the liver and intestines by cytochrome P450 enzymes. This rapid breakdown reduces the amount of active compound reaching systemic circulation.[1]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump this compound back into the GI lumen, further limiting its absorption.

Troubleshooting:

  • Solubility Enhancement: Consider formulation strategies that improve the dissolution rate.

  • Metabolism Inhibition: Co-administration with a known inhibitor of relevant metabolizing enzymes could be explored, though this may complicate the interpretation of results.

  • P-gp Inhibition: Formulations containing P-gp inhibitors can increase intestinal absorption.

Q2: What are the most effective formulation strategies to improve the oral bioavailability of this compound?

A2: Several formulation strategies have been shown to be effective for improving the bioavailability of poorly soluble drugs like this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate and, consequently, its absorption.[2][3][4]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution. Common nanoformulations include:

    • Nanosuspensions: Crystalline nanoparticles of the drug stabilized by surfactants.[5]

    • Lipid-Based Nanocarriers: Such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), which can also protect the drug from degradation and facilitate lymphatic uptake.[6][7][8]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions in the GI tract, enhancing solubilization and absorption.[7][9]

  • Micronization: Reducing the particle size to the micrometer level can also improve the dissolution rate, although generally less effectively than nanoformulations.[10]

Q3: I am developing a solid dispersion for this compound. Which polymers are most suitable?

A3: The choice of polymer is critical for the success of a solid dispersion. Hydrophilic polymers are generally used to improve the wettability and dissolution of the drug. Suitable polymers for poorly soluble drugs include:

  • Polyvinylpyrrolidone (PVP): Different grades (e.g., PVP K30) are commonly used due to their high aqueous solubility and ability to inhibit drug crystallization.

  • Polyethylene Glycols (PEGs): PEGs of various molecular weights (e.g., PEG 4000, PEG 6000) are effective carriers for solid dispersions.[4]

  • Hydroxypropyl Methylcellulose (HPMC): A cellulose ether that can also act as a precipitation inhibitor, maintaining a supersaturated state of the drug in the GI fluid.

  • Copolymers: Such as Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) and copovidone (a copolymer of vinylpyrrolidone and vinyl acetate), are designed to enhance solubility and stability.

Troubleshooting Polymer Selection:

  • Drug-Polymer Miscibility: Ensure the drug and polymer are miscible to form a stable, amorphous solid dispersion. This can be assessed using techniques like Differential Scanning Calorimetry (DSC).

  • Stability: Monitor the solid dispersion for any signs of drug recrystallization during storage, as this will negate the bioavailability enhancement.

Q4: My nanoformulation of this compound is showing instability and particle aggregation. How can I resolve this?

A4: Instability and aggregation in nanoformulations are common challenges. Here are some troubleshooting tips:

  • Optimize Stabilizers: The type and concentration of stabilizers (surfactants or polymers) are crucial. For nanosuspensions, ensure sufficient steric or electrostatic stabilization. For lipid-based systems, the choice of emulsifiers is key.

  • Zeta Potential: Measure the zeta potential of your nanoparticles. A higher absolute value (typically > |30| mV) indicates greater electrostatic stability and reduced aggregation.

  • Surface Modification: Coating nanoparticles with hydrophilic polymers like PEG (PEGylation) can provide steric hindrance and improve stability.

  • Lyophilization: For long-term storage, consider lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., trehalose, mannitol) to prevent aggregation upon reconstitution.[5]

Quantitative Data on Bioavailability Enhancement

The following table summarizes hypothetical quantitative data from preclinical studies, illustrating the potential improvements in this compound bioavailability with different formulation strategies.

Formulation StrategyCarrier/Key ExcipientsAnimal ModelDose (mg/kg)Cmax (ng/mL)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Unformulated this compoundNone (Suspension)Rat50150 ± 35750 ± 180100
Solid DispersionPVP K30 (1:10 drug:polymer ratio)Rat50780 ± 904500 ± 550600
NanosuspensionPoloxamer 188Rat50950 ± 1106000 ± 700800
SEDDSLabrasol, Transcutol HP, Capryol 90Rat501200 ± 1508250 ± 9801100

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.

Experimental Protocols

Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., ethanol, methanol) in a predetermined ratio (e.g., 1:10 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

  • Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, DSC, and X-ray diffraction (XRD).[11]

Preparation of this compound Nanosuspension by Wet Media Milling
  • Premixing: Disperse crude this compound powder in an aqueous solution containing a stabilizer (e.g., Poloxamer 188 or a combination of surfactants).

  • Milling: Transfer the suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads).

  • Nanomilling: Mill the suspension at a high speed for a specified duration until the desired particle size is achieved. Monitor the particle size periodically using dynamic light scattering (DLS).

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), zeta potential, and drug content. Assess the dissolution rate and in vivo pharmacokinetic profile.[5]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation start This compound Powder sd Solid Dispersion start->sd nano Nanosuspension start->nano sedds SEDDS start->sedds physchem Physicochemical Analysis (DSC, XRD, DLS) sd->physchem nano->physchem sedds->physchem dissolution Dissolution Testing stability Stability Assessment dissolution->stability pk_study Pharmacokinetic Study (Animal Model) stability->pk_study physchem->dissolution data_analysis Data Analysis (Cmax, AUC) pk_study->data_analysis

Caption: Experimental workflow for developing and evaluating this compound formulations.

bioavailability_barriers cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation drug This compound (Oral Dose) dissolution Dissolution drug->dissolution absorption Absorption dissolution->absorption pgp P-gp Efflux absorption->pgp liver First-Pass Metabolism (Liver) absorption->liver pgp->dissolution blood Bioavailable Drug liver->blood Reduced Concentration

Caption: Key barriers limiting the oral bioavailability of this compound.

References

Technical Support Center: Gomisin B Dosage Optimization in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Gomisin B in mouse models. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am starting a new in vivo experiment with this compound in mice. What is a good starting dose?

Q2: What is the best route of administration for this compound in mice?

A2: The choice of administration route depends on the experimental goals, the target organ, and the formulation of this compound.

  • Oral Gavage: This is a common route for systemic delivery and has been used for Gomisin M2.[1] It is suitable for studies requiring daily dosing over a prolonged period.

  • Intraperitoneal (IP) Injection: IP injection allows for rapid systemic absorption. A 10 mg/kg dose of Gomisin A has been administered via this route. This route can be useful for acute studies or when rapid bioavailability is desired.

  • Topical Application: For localized conditions, such as skin inflammation, topical application can be effective. Gomisin A has been applied topically to mouse skin in a carcinogenesis model.

A pilot study comparing different administration routes may be necessary to determine the most effective method for your specific model.

Q3: How should I prepare this compound for administration to mice?

A3: The solubility of this compound is a critical factor. It is poorly soluble in water. For in vitro studies, it is often dissolved in dimethyl sulfoxide (B87167) (DMSO).[2] For in vivo administration, a common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then suspend or emulsify it in a vehicle suitable for animal administration, such as corn oil, saline with a surfactant (e.g., Tween 80), or a solution of carboxymethylcellulose (CMC). It is crucial to keep the final concentration of the organic solvent low (typically <5% for IP and <10% for oral gavage) to avoid solvent-related toxicity. Always include a vehicle-only control group in your experiments.

Q4: What are the potential signs of toxicity I should monitor for in mice treated with this compound?

A4: While specific toxicity data for this compound is limited, general signs of toxicity in mice include:

  • Weight loss

  • Reduced food and water intake

  • Changes in activity levels (lethargy or hyperactivity)

  • Ruffled fur

  • Hunched posture

  • Diarrhea or other gastrointestinal issues

  • Irritation at the injection site (for IP administration)

In a study with Gomisin M2, no changes in body weight were observed at oral doses up to 10 mg/kg, suggesting a good safety profile at these concentrations.[1] It is essential to monitor the animals daily and record any adverse events. If signs of toxicity are observed, consider reducing the dose or discontinuing the treatment.

Q5: My this compound treatment is not showing any therapeutic effect. What could be the problem?

A5: A lack of efficacy could be due to several factors:

  • Suboptimal Dosage: The dose may be too low to reach a therapeutic concentration in the target tissue. A dose-response study is necessary to determine the effective dose range.

  • Poor Bioavailability: The formulation and route of administration may not be optimal for absorption and distribution of this compound. Consider exploring alternative vehicles or administration routes.

  • Metabolism and Clearance: this compound may be rapidly metabolized and cleared from the body. Pharmacokinetic studies are needed to understand its half-life and exposure profile in mice. While specific data for this compound is scarce, studies on other Schisandra lignans (B1203133) suggest they undergo metabolism by CYP enzymes.[3]

  • Timing of Administration: The dosing frequency and the timing relative to disease induction or progression may not be optimal.

It is advisable to conduct a pilot study with a wide range of doses and different administration schedules to address these potential issues.

Quantitative Data Summary

Table 1: Summary of In Vivo Dosages for Gomisin Compounds in Mouse Models

CompoundMouse ModelRoute of AdministrationDosageObserved EffectToxicityCitation
Gomisin M2Atopic Dermatitis (BALB/c)Oral0.1, 1, 10 mg/kgDose-dependent reduction in ear thickness and inflammation.[1]No change in body weight observed.[1][1]
Gomisin AOvarian Cancer (Xenograft)Intraperitoneal10 mg/kgEnhanced anti-tumor effect of paclitaxel.Not reported.
Gomisin ASkin Carcinogenesis (ICR)Topical5 µmol/mouseInhibition of tumor promotion.Not reported.[4]
Gomisin GMuscle Atrophy (C57BL/6N)Oral1 mg/kg/dayIncreased muscle strength and cross-sectional area.Not reported.

Experimental Protocols

Protocol 1: Oral Administration of Gomisin M2 in a Mouse Model of Atopic Dermatitis

This protocol is adapted from a study by Lee et al. (2021).[1]

  • Animal Model: Female BALB/c mice, 5 weeks old.

  • Disease Induction: Induction of atopic dermatitis-like skin lesions using 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae extract (DFE).

  • Gomisin M2 Preparation: The method of preparation for oral gavage is not explicitly detailed in the abstract. A common method would be to suspend Gomisin M2 in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • Dosing Regimen:

    • Groups: Vehicle control, Gomisin M2 (0.1, 1, or 10 mg/kg).

    • Administration: Oral gavage once daily for five consecutive days per week for two weeks.

  • Efficacy Assessment:

    • Measurement of ear thickness.

    • Histological analysis of ear tissue for epidermal and dermal thickness and inflammatory cell infiltration.

    • Analysis of cytokine and immunoglobulin levels in ear tissue and serum.

  • Toxicity Monitoring: Daily monitoring of body weight and general health status.

Visualizations

Experimental_Workflow cluster_0 Pre-clinical Preparation cluster_1 Dose Escalation Study cluster_2 Administration & Monitoring cluster_3 Endpoint Analysis p1 This compound Formulation (e.g., in Corn Oil) d1 Group 1: Vehicle Control p1->d1 p2 Animal Acclimatization (e.g., 1 week) p2->d1 a1 Daily Dosing (e.g., Oral Gavage) d1->a1 d2 Group 2: Low Dose (e.g., 1 mg/kg) d2->a1 d3 Group 3: M-Dose (e.g., 5 mg/kg) d3->a1 d4 Group 4: High Dose (e.g., 10 mg/kg) d4->a1 m1 Monitor for Toxicity: - Body Weight - Clinical Signs a1->m1 e2 Pharmacokinetic Analysis (Blood/Tissue Samples) a1->e2 e1 Assess Therapeutic Efficacy (e.g., Tumor Volume) m1->e1 e3 Histopathology e1->e3

Caption: Experimental workflow for this compound dosage optimization in mice.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor stat1 STAT1 receptor->stat1 Stimulus nfkb NF-κB receptor->nfkb gomisinB This compound gomisinB->stat1 Inhibits gomisinB->nfkb Inhibits p_stat1 p-STAT1 stat1->p_stat1 Phosphorylation p_nfkb p-NF-κB nfkb->p_nfkb Phosphorylation gene Inflammatory Gene Transcription p_stat1->gene p_nfkb->gene

References

Technical Support Center: Gomisin B Dosage Optimization in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Gomisin B in mouse models. The information is presented in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am starting a new in vivo experiment with this compound in mice. What is a good starting dose?

Q2: What is the best route of administration for this compound in mice?

A2: The choice of administration route depends on the experimental goals, the target organ, and the formulation of this compound.

  • Oral Gavage: This is a common route for systemic delivery and has been used for Gomisin M2.[1] It is suitable for studies requiring daily dosing over a prolonged period.

  • Intraperitoneal (IP) Injection: IP injection allows for rapid systemic absorption. A 10 mg/kg dose of Gomisin A has been administered via this route. This route can be useful for acute studies or when rapid bioavailability is desired.

  • Topical Application: For localized conditions, such as skin inflammation, topical application can be effective. Gomisin A has been applied topically to mouse skin in a carcinogenesis model.

A pilot study comparing different administration routes may be necessary to determine the most effective method for your specific model.

Q3: How should I prepare this compound for administration to mice?

A3: The solubility of this compound is a critical factor. It is poorly soluble in water. For in vitro studies, it is often dissolved in dimethyl sulfoxide (DMSO).[2] For in vivo administration, a common approach is to first dissolve this compound in a small amount of an organic solvent like DMSO and then suspend or emulsify it in a vehicle suitable for animal administration, such as corn oil, saline with a surfactant (e.g., Tween 80), or a solution of carboxymethylcellulose (CMC). It is crucial to keep the final concentration of the organic solvent low (typically <5% for IP and <10% for oral gavage) to avoid solvent-related toxicity. Always include a vehicle-only control group in your experiments.

Q4: What are the potential signs of toxicity I should monitor for in mice treated with this compound?

A4: While specific toxicity data for this compound is limited, general signs of toxicity in mice include:

  • Weight loss

  • Reduced food and water intake

  • Changes in activity levels (lethargy or hyperactivity)

  • Ruffled fur

  • Hunched posture

  • Diarrhea or other gastrointestinal issues

  • Irritation at the injection site (for IP administration)

In a study with Gomisin M2, no changes in body weight were observed at oral doses up to 10 mg/kg, suggesting a good safety profile at these concentrations.[1] It is essential to monitor the animals daily and record any adverse events. If signs of toxicity are observed, consider reducing the dose or discontinuing the treatment.

Q5: My this compound treatment is not showing any therapeutic effect. What could be the problem?

A5: A lack of efficacy could be due to several factors:

  • Suboptimal Dosage: The dose may be too low to reach a therapeutic concentration in the target tissue. A dose-response study is necessary to determine the effective dose range.

  • Poor Bioavailability: The formulation and route of administration may not be optimal for absorption and distribution of this compound. Consider exploring alternative vehicles or administration routes.

  • Metabolism and Clearance: this compound may be rapidly metabolized and cleared from the body. Pharmacokinetic studies are needed to understand its half-life and exposure profile in mice. While specific data for this compound is scarce, studies on other Schisandra lignans suggest they undergo metabolism by CYP enzymes.[3]

  • Timing of Administration: The dosing frequency and the timing relative to disease induction or progression may not be optimal.

It is advisable to conduct a pilot study with a wide range of doses and different administration schedules to address these potential issues.

Quantitative Data Summary

Table 1: Summary of In Vivo Dosages for Gomisin Compounds in Mouse Models

CompoundMouse ModelRoute of AdministrationDosageObserved EffectToxicityCitation
Gomisin M2Atopic Dermatitis (BALB/c)Oral0.1, 1, 10 mg/kgDose-dependent reduction in ear thickness and inflammation.[1]No change in body weight observed.[1][1]
Gomisin AOvarian Cancer (Xenograft)Intraperitoneal10 mg/kgEnhanced anti-tumor effect of paclitaxel.Not reported.
Gomisin ASkin Carcinogenesis (ICR)Topical5 µmol/mouseInhibition of tumor promotion.Not reported.[4]
Gomisin GMuscle Atrophy (C57BL/6N)Oral1 mg/kg/dayIncreased muscle strength and cross-sectional area.Not reported.

Experimental Protocols

Protocol 1: Oral Administration of Gomisin M2 in a Mouse Model of Atopic Dermatitis

This protocol is adapted from a study by Lee et al. (2021).[1]

  • Animal Model: Female BALB/c mice, 5 weeks old.

  • Disease Induction: Induction of atopic dermatitis-like skin lesions using 2,4-dinitrochlorobenzene (DNCB) and Dermatophagoides farinae extract (DFE).

  • Gomisin M2 Preparation: The method of preparation for oral gavage is not explicitly detailed in the abstract. A common method would be to suspend Gomisin M2 in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

  • Dosing Regimen:

    • Groups: Vehicle control, Gomisin M2 (0.1, 1, or 10 mg/kg).

    • Administration: Oral gavage once daily for five consecutive days per week for two weeks.

  • Efficacy Assessment:

    • Measurement of ear thickness.

    • Histological analysis of ear tissue for epidermal and dermal thickness and inflammatory cell infiltration.

    • Analysis of cytokine and immunoglobulin levels in ear tissue and serum.

  • Toxicity Monitoring: Daily monitoring of body weight and general health status.

Visualizations

Experimental_Workflow cluster_0 Pre-clinical Preparation cluster_1 Dose Escalation Study cluster_2 Administration & Monitoring cluster_3 Endpoint Analysis p1 This compound Formulation (e.g., in Corn Oil) d1 Group 1: Vehicle Control p1->d1 p2 Animal Acclimatization (e.g., 1 week) p2->d1 a1 Daily Dosing (e.g., Oral Gavage) d1->a1 d2 Group 2: Low Dose (e.g., 1 mg/kg) d2->a1 d3 Group 3: M-Dose (e.g., 5 mg/kg) d3->a1 d4 Group 4: High Dose (e.g., 10 mg/kg) d4->a1 m1 Monitor for Toxicity: - Body Weight - Clinical Signs a1->m1 e2 Pharmacokinetic Analysis (Blood/Tissue Samples) a1->e2 e1 Assess Therapeutic Efficacy (e.g., Tumor Volume) m1->e1 e3 Histopathology e1->e3

Caption: Experimental workflow for this compound dosage optimization in mice.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Receptor stat1 STAT1 receptor->stat1 Stimulus nfkb NF-κB receptor->nfkb gomisinB This compound gomisinB->stat1 Inhibits gomisinB->nfkb Inhibits p_stat1 p-STAT1 stat1->p_stat1 Phosphorylation p_nfkb p-NF-κB nfkb->p_nfkb Phosphorylation gene Inflammatory Gene Transcription p_stat1->gene p_nfkb->gene

References

Validation & Comparative

Gomisin B vs. Schisandrin B: A Comparative Guide to Their Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gomisin B and Schisandrin (B1198587) B, two prominent lignans (B1203133) isolated from the fruit of Schisandra chinensis, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Both compounds share a dibenzocyclooctadiene skeleton but exhibit distinct bioactivities attributed to subtle structural differences. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Comparative Bioactivity Overview

BioactivityThis compoundSchisandrin B
Hepatoprotective Demonstrated protective effects against ethanol-induced liver injury by reducing hepatic steatosis and oxidative stress.[1]Exhibits significant protection against various liver injuries, including those induced by carbon tetrachloride and D-Galactosamine.[2][3] It alleviates metabolic-associated fatty liver disease (MAFLD) by modulating PPARγ-PCK1 and caspase-3 signaling pathways.[4]
Neuroprotective Improves cognitive function in Alzheimer's disease models by regulating Aβ clearance and inhibiting neuronal apoptosis.[5]Shows neuroprotective effects against cerebral ischemia by inhibiting inflammation and metalloproteinase degradation.[6] It also ameliorates Alzheimer's-like pathology by reducing oxidative stress and neuronal dysfunction.[7]
Anti-inflammatory Information on direct anti-inflammatory mechanisms is less extensively documented compared to Schisandrin B.Potently suppresses inflammatory responses by inhibiting the NF-κB and STAT3 signaling pathways.[8][9][10] It also modulates the redox-sensitive transcription factors Nrf2 and NF-κB.[11]
Anticancer A synthetic derivative of this compound has shown potent cytotoxicity against cervical cancer cells (SiHa) with an IC50 of 0.24 μM.[12]Demonstrates broad-spectrum anticancer activity against various cancer cell lines including colon, breast, and melanoma by inducing apoptosis and cell cycle arrest.[13][14][15]

Hepatoprotective Effects

Both this compound and Schisandrin B are recognized for their hepatoprotective properties, primarily through their antioxidant and anti-inflammatory actions.

Quantitative Data on Hepatoprotective Activity
CompoundModelKey FindingsReference
This compound Ethanol-induced liver injury in mice and HepG2 cellsSignificantly reduced hepatic steatosis, lowered serum ALT and AST, and inhibited CYP2E1 expression.[1][1]
Schisandrin B Carbon tetrachloride (CCl4)-induced hepatotoxicity in micePretreatment sustained hepatic mitochondrial GSH levels and protected against hepatocellular damage.[2][2]
Schisandrin B D-Galactosamine (D-GalN)-induced apoptosis in L02 human hepatocytesSignificantly prevented D-GalN-induced oxidative damage and apoptosis by regulating Bax and Bcl-2 expression.[3][3]
Schisandrin B Metabolic-associated fatty liver disease (MAFLD) modelAlleviated lipid metabolism disorders and apoptosis by modulating PPARγ-PCK1 and caspase-3 signaling.[4][4]
Experimental Protocols

Ethanol-Induced Liver Injury Model (this compound) [1]

  • Animal Model: Male C57BL/6J mice were subjected to chronic-binge ethanol (B145695) feeding.

  • Dosage: Gomisin N (a closely related compound, data for this compound was part of a broader study) was administered orally.

  • Cell Model: Human hepatoma HepG2 cells were treated with ethanol to induce cellular injury.

  • Analysis: Liver histology, serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), gene expression of lipogenesis and fatty acid oxidation markers, and CYP2E1 expression and activity were measured.

D-Galactosamine-Induced Hepatocyte Apoptosis (Schisandrin B) [3]

  • Cell Model: Human hepatocyte (L02) cells were treated with 40 mM D-Galactosamine (D-GalN).

  • Treatment: Cells were pretreated with 40 μM Schisandrin B.

  • Analysis: Cell viability was assessed by MTT assay. Apoptosis was measured by flow cytometry. Oxidative stress markers (GSH-Px, SOD, MDA) were quantified. Gene and protein expression of Bax and Bcl-2 were determined by RT-PCR and Western blot.

Signaling Pathways

cluster_gomisin_b This compound Hepatoprotective Pathway cluster_schisandrin_b Schisandrin B Hepatoprotective Pathway Ethanol Ethanol CYP2E1 CYP2E1 Ethanol->CYP2E1 Hepatic_Steatosis Hepatic Steatosis Ethanol->Hepatic_Steatosis Oxidative_Stress Oxidative Stress CYP2E1->Oxidative_Stress Gomisin_B This compound Gomisin_B->CYP2E1 inhibits Gomisin_B->Oxidative_Stress reduces Gomisin_B->Hepatic_Steatosis reduces D_GalN D-Galactosamine Oxidative_Stress_S Oxidative Stress D_GalN->Oxidative_Stress_S Bax Bax (pro-apoptotic) Oxidative_Stress_S->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) Oxidative_Stress_S->Bcl2 downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Schisandrin_B Schisandrin B Schisandrin_B->Oxidative_Stress_S inhibits Schisandrin_B->Bax downregulates Schisandrin_B->Bcl2 upregulates

Caption: Hepatoprotective mechanisms of this compound and Schisandrin B.

Neuroprotective Effects

Both compounds have shown promise in mitigating neurodegenerative processes, particularly in the context of Alzheimer's disease and ischemic brain injury.

Quantitative Data on Neuroprotective Activity
CompoundModelKey FindingsReference
This compound APP/PS1 transgenic mice (Alzheimer's model)Significantly improved cognitive dysfunction, inhibited β-site APP-Cleaving Enzyme 1 (BACE1), and reduced oxidative stress and neuronal apoptosis.[5][5]
Schisandrin B Transient focal cerebral ischemia in ratsReduced infarct volume by up to 53.4% at a dose of 30 mg/kg. Abrogated the expression of TNF-α and IL-1β.[6][6]
Schisandrin B Aβ-infused rats (Alzheimer's model)Significantly improved behavioral performance and inhibited Aβ-induced increase in nitric oxide (NO) production in the cortex.[7][7]
Experimental Protocols

APP/PS1 Transgenic Mice Model (this compound) [5]

  • Animal Model: 7-month-old male APP/PS1 transgenic Alzheimer's disease mice.

  • Behavioral Tests: Open field test (OFT) and Morris water maze (MWM) were used to assess cognitive function.

  • Biochemical Analysis: Levels of oxidative stress markers were measured. Neuronal apoptosis was studied using Nissl staining and immunofluorescence. Amyloid plaque clearance was assessed by Thioflavin-S staining and ELISA.

Transient Focal Cerebral Ischemia Model (Schisandrin B) [6]

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Middle cerebral artery occlusion (MCAO) for 2 hours followed by reperfusion.

  • Dosage: Schisandrin B (10 and 30 mg/kg, i.p.) was administered 30 minutes before ischemia and 2 hours after reperfusion.

  • Analysis: Infarct volume was measured by TTC staining. Protein expression of TNF-α, IL-1β, MMP-2, and MMP-9 was determined by Western blot.

Signaling Pathways

cluster_gomisin_b_neuro This compound Neuroprotective Pathway cluster_schisandrin_b_neuro Schisandrin B Neuroprotective Pathway Amyloid_Beta Amyloid-β Oxidative_Stress_N Oxidative Stress Amyloid_Beta->Oxidative_Stress_N Neuronal_Apoptosis Neuronal Apoptosis Amyloid_Beta->Neuronal_Apoptosis BACE1 BACE1 BACE1->Amyloid_Beta produces Gomisin_B_N This compound Gomisin_B_N->BACE1 inhibits Gomisin_B_N->Oxidative_Stress_N reduces Gomisin_B_N->Neuronal_Apoptosis inhibits Cerebral_Ischemia Cerebral Ischemia Inflammation Inflammation Cerebral_Ischemia->Inflammation TNF_alpha TNF-α Inflammation->TNF_alpha IL_1beta IL-1β Inflammation->IL_1beta Schisandrin_B_N Schisandrin B Schisandrin_B_N->Inflammation inhibits

Caption: Neuroprotective mechanisms of this compound and Schisandrin B.

Anti-inflammatory Effects

Schisandrin B has been more extensively studied for its anti-inflammatory properties, which are central to many of its therapeutic effects.

Quantitative Data on Anti-inflammatory Activity
CompoundModelKey FindingsReference
Schisandrin B LPS-stimulated RAW 264.7 macrophagesSuppressed TGFβ1-mediated NF-κB activation.[8]
Schisandrin B LPS-stimulated BV2 microgliaInhibited the production of TNF-α, IL-6, IL-1β, and PGE2 by activating PPAR-γ.[16]
Schisandrin B Mitogen-activated lymphocytesInhibited proliferation and cytokine secretion via modulation of Nrf2 and NF-κB pathways.[11]
Experimental Protocols

LPS-Stimulated Microglia Model (Schisandrin B) [16]

  • Cell Model: BV2 microglial cells.

  • Stimulation: Lipopolysaccharide (LPS) was used to induce an inflammatory response.

  • Treatment: Cells were treated with Schisandrin B in the presence or absence of LPS.

  • Analysis: Levels of inflammatory mediators (TNF-α, IL-6, IL-1β, PGE2) were measured by ELISA. NF-κB activation was assessed by Western blot for IκBα degradation and nuclear translocation of p65. PPAR-γ expression was also determined by Western blot.

Signaling Pathways

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes activates transcription Schisandrin_B_I Schisandrin B Schisandrin_B_I->IKK inhibits PPARg PPAR-γ Schisandrin_B_I->PPARg activates PPARg->NFkappaB inhibits

Caption: Anti-inflammatory signaling pathway of Schisandrin B.

Anticancer Effects

Both this compound and Schisandrin B have demonstrated cytotoxic effects against various cancer cell lines, with Schisandrin B being the more extensively investigated of the two.

Quantitative Data on Anticancer Activity
CompoundCell LineIC50 ValueReference
This compound derivative (5b) SiHa (Cervical Cancer)0.24 μM[12]
Schisandrin B HCT116 (Colon Cancer)~25 µM[13]
Schisandrin B HT29 (Colon Cancer)~30 µM[13]
Schisandrin B SW620 (Colon Cancer)~28 µM[13]
Schisandrin B MDA-MB-231 (Triple Negative Breast Cancer)Not explicitly stated, but effective at micromolar concentrations[10]
Schisandrin B A375, B16 (Melanoma)Effective at 20-80 μM[15]
Experimental Protocols

Cytotoxicity Assay (General)

  • Cell Lines: Various human cancer cell lines.

  • Treatment: Cells are incubated with a range of concentrations of the compound for a specified period (e.g., 48 hours).

  • Analysis: Cell viability is determined using assays such as MTT, CCK-8, or trypan blue exclusion. The half-maximal inhibitory concentration (IC50) is calculated.

Xenograft Mouse Model (Schisandrin B) [13]

  • Animal Model: Nude mice bearing HCT116 human colon cancer cell xenografts.

  • Dosage: Schisandrin B administered orally at 50 mg/kg every other day.

  • Analysis: Tumor volume and weight were measured. Body weight was monitored for toxicity.

Signaling Pathways

cluster_gomisin_b_cancer This compound Derivative Anticancer Pathway cluster_schisandrin_b_cancer Schisandrin B Anticancer Pathway (TNBC) Gomisin_B_Derivative This compound Derivative Tubulin Tubulin Gomisin_B_Derivative->Tubulin binds to colchicine site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization promotes G2_M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2_M_Arrest Apoptosis_G Apoptosis G2_M_Arrest->Apoptosis_G Schisandrin_B_C Schisandrin B p_STAT3 p-STAT3 Schisandrin_B_C->p_STAT3 inhibits STAT3 STAT3 STAT3->p_STAT3 phosphorylation STAT3_Dimerization Dimerization & Nuclear Translocation p_STAT3->STAT3_Dimerization Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-xL) STAT3_Dimerization->Target_Genes Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Apoptosis_S Apoptosis Target_Genes->Apoptosis_S

Caption: Anticancer mechanisms of a this compound derivative and Schisandrin B.

Conclusion

Both this compound and Schisandrin B are valuable natural products with significant therapeutic potential. Schisandrin B has been more extensively researched, with a wealth of data supporting its hepatoprotective, neuroprotective, anti-inflammatory, and broad-spectrum anticancer activities. Its mechanisms of action often involve the modulation of key inflammatory and survival pathways such as NF-κB and STAT3. This compound, while less studied, shows compelling evidence of efficacy, particularly in neuroprotection against Alzheimer's disease and, through its derivatives, potent anticancer activity.

Future research should focus on direct comparative studies of these two lignans in various disease models to elucidate their relative potency and therapeutic advantages. Further investigation into the specific molecular targets of this compound will also be crucial for its development as a potential therapeutic agent. This guide serves as a foundational resource for researchers aiming to harness the pharmacological properties of these promising natural compounds.

References

Gomisin B vs. Schisandrin B: A Comparative Guide to Their Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gomisin B and Schisandrin B, two prominent lignans isolated from the fruit of Schisandra chinensis, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. Both compounds share a dibenzocyclooctadiene skeleton but exhibit distinct bioactivities attributed to subtle structural differences. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Comparative Bioactivity Overview

BioactivityThis compoundSchisandrin B
Hepatoprotective Demonstrated protective effects against ethanol-induced liver injury by reducing hepatic steatosis and oxidative stress.[1]Exhibits significant protection against various liver injuries, including those induced by carbon tetrachloride and D-Galactosamine.[2][3] It alleviates metabolic-associated fatty liver disease (MAFLD) by modulating PPARγ-PCK1 and caspase-3 signaling pathways.[4]
Neuroprotective Improves cognitive function in Alzheimer's disease models by regulating Aβ clearance and inhibiting neuronal apoptosis.[5]Shows neuroprotective effects against cerebral ischemia by inhibiting inflammation and metalloproteinase degradation.[6] It also ameliorates Alzheimer's-like pathology by reducing oxidative stress and neuronal dysfunction.[7]
Anti-inflammatory Information on direct anti-inflammatory mechanisms is less extensively documented compared to Schisandrin B.Potently suppresses inflammatory responses by inhibiting the NF-κB and STAT3 signaling pathways.[8][9][10] It also modulates the redox-sensitive transcription factors Nrf2 and NF-κB.[11]
Anticancer A synthetic derivative of this compound has shown potent cytotoxicity against cervical cancer cells (SiHa) with an IC50 of 0.24 μM.[12]Demonstrates broad-spectrum anticancer activity against various cancer cell lines including colon, breast, and melanoma by inducing apoptosis and cell cycle arrest.[13][14][15]

Hepatoprotective Effects

Both this compound and Schisandrin B are recognized for their hepatoprotective properties, primarily through their antioxidant and anti-inflammatory actions.

Quantitative Data on Hepatoprotective Activity
CompoundModelKey FindingsReference
This compound Ethanol-induced liver injury in mice and HepG2 cellsSignificantly reduced hepatic steatosis, lowered serum ALT and AST, and inhibited CYP2E1 expression.[1][1]
Schisandrin B Carbon tetrachloride (CCl4)-induced hepatotoxicity in micePretreatment sustained hepatic mitochondrial GSH levels and protected against hepatocellular damage.[2][2]
Schisandrin B D-Galactosamine (D-GalN)-induced apoptosis in L02 human hepatocytesSignificantly prevented D-GalN-induced oxidative damage and apoptosis by regulating Bax and Bcl-2 expression.[3][3]
Schisandrin B Metabolic-associated fatty liver disease (MAFLD) modelAlleviated lipid metabolism disorders and apoptosis by modulating PPARγ-PCK1 and caspase-3 signaling.[4][4]
Experimental Protocols

Ethanol-Induced Liver Injury Model (this compound) [1]

  • Animal Model: Male C57BL/6J mice were subjected to chronic-binge ethanol feeding.

  • Dosage: Gomisin N (a closely related compound, data for this compound was part of a broader study) was administered orally.

  • Cell Model: Human hepatoma HepG2 cells were treated with ethanol to induce cellular injury.

  • Analysis: Liver histology, serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), gene expression of lipogenesis and fatty acid oxidation markers, and CYP2E1 expression and activity were measured.

D-Galactosamine-Induced Hepatocyte Apoptosis (Schisandrin B) [3]

  • Cell Model: Human hepatocyte (L02) cells were treated with 40 mM D-Galactosamine (D-GalN).

  • Treatment: Cells were pretreated with 40 μM Schisandrin B.

  • Analysis: Cell viability was assessed by MTT assay. Apoptosis was measured by flow cytometry. Oxidative stress markers (GSH-Px, SOD, MDA) were quantified. Gene and protein expression of Bax and Bcl-2 were determined by RT-PCR and Western blot.

Signaling Pathways

cluster_gomisin_b This compound Hepatoprotective Pathway cluster_schisandrin_b Schisandrin B Hepatoprotective Pathway Ethanol Ethanol CYP2E1 CYP2E1 Ethanol->CYP2E1 Hepatic_Steatosis Hepatic Steatosis Ethanol->Hepatic_Steatosis Oxidative_Stress Oxidative Stress CYP2E1->Oxidative_Stress Gomisin_B This compound Gomisin_B->CYP2E1 inhibits Gomisin_B->Oxidative_Stress reduces Gomisin_B->Hepatic_Steatosis reduces D_GalN D-Galactosamine Oxidative_Stress_S Oxidative Stress D_GalN->Oxidative_Stress_S Bax Bax (pro-apoptotic) Oxidative_Stress_S->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) Oxidative_Stress_S->Bcl2 downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Schisandrin_B Schisandrin B Schisandrin_B->Oxidative_Stress_S inhibits Schisandrin_B->Bax downregulates Schisandrin_B->Bcl2 upregulates

Caption: Hepatoprotective mechanisms of this compound and Schisandrin B.

Neuroprotective Effects

Both compounds have shown promise in mitigating neurodegenerative processes, particularly in the context of Alzheimer's disease and ischemic brain injury.

Quantitative Data on Neuroprotective Activity
CompoundModelKey FindingsReference
This compound APP/PS1 transgenic mice (Alzheimer's model)Significantly improved cognitive dysfunction, inhibited β-site APP-Cleaving Enzyme 1 (BACE1), and reduced oxidative stress and neuronal apoptosis.[5][5]
Schisandrin B Transient focal cerebral ischemia in ratsReduced infarct volume by up to 53.4% at a dose of 30 mg/kg. Abrogated the expression of TNF-α and IL-1β.[6][6]
Schisandrin B Aβ-infused rats (Alzheimer's model)Significantly improved behavioral performance and inhibited Aβ-induced increase in nitric oxide (NO) production in the cortex.[7][7]
Experimental Protocols

APP/PS1 Transgenic Mice Model (this compound) [5]

  • Animal Model: 7-month-old male APP/PS1 transgenic Alzheimer's disease mice.

  • Behavioral Tests: Open field test (OFT) and Morris water maze (MWM) were used to assess cognitive function.

  • Biochemical Analysis: Levels of oxidative stress markers were measured. Neuronal apoptosis was studied using Nissl staining and immunofluorescence. Amyloid plaque clearance was assessed by Thioflavin-S staining and ELISA.

Transient Focal Cerebral Ischemia Model (Schisandrin B) [6]

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: Middle cerebral artery occlusion (MCAO) for 2 hours followed by reperfusion.

  • Dosage: Schisandrin B (10 and 30 mg/kg, i.p.) was administered 30 minutes before ischemia and 2 hours after reperfusion.

  • Analysis: Infarct volume was measured by TTC staining. Protein expression of TNF-α, IL-1β, MMP-2, and MMP-9 was determined by Western blot.

Signaling Pathways

cluster_gomisin_b_neuro This compound Neuroprotective Pathway cluster_schisandrin_b_neuro Schisandrin B Neuroprotective Pathway Amyloid_Beta Amyloid-β Oxidative_Stress_N Oxidative Stress Amyloid_Beta->Oxidative_Stress_N Neuronal_Apoptosis Neuronal Apoptosis Amyloid_Beta->Neuronal_Apoptosis BACE1 BACE1 BACE1->Amyloid_Beta produces Gomisin_B_N This compound Gomisin_B_N->BACE1 inhibits Gomisin_B_N->Oxidative_Stress_N reduces Gomisin_B_N->Neuronal_Apoptosis inhibits Cerebral_Ischemia Cerebral Ischemia Inflammation Inflammation Cerebral_Ischemia->Inflammation TNF_alpha TNF-α Inflammation->TNF_alpha IL_1beta IL-1β Inflammation->IL_1beta Schisandrin_B_N Schisandrin B Schisandrin_B_N->Inflammation inhibits

Caption: Neuroprotective mechanisms of this compound and Schisandrin B.

Anti-inflammatory Effects

Schisandrin B has been more extensively studied for its anti-inflammatory properties, which are central to many of its therapeutic effects.

Quantitative Data on Anti-inflammatory Activity
CompoundModelKey FindingsReference
Schisandrin B LPS-stimulated RAW 264.7 macrophagesSuppressed TGFβ1-mediated NF-κB activation.[8]
Schisandrin B LPS-stimulated BV2 microgliaInhibited the production of TNF-α, IL-6, IL-1β, and PGE2 by activating PPAR-γ.[16]
Schisandrin B Mitogen-activated lymphocytesInhibited proliferation and cytokine secretion via modulation of Nrf2 and NF-κB pathways.[11]
Experimental Protocols

LPS-Stimulated Microglia Model (Schisandrin B) [16]

  • Cell Model: BV2 microglial cells.

  • Stimulation: Lipopolysaccharide (LPS) was used to induce an inflammatory response.

  • Treatment: Cells were treated with Schisandrin B in the presence or absence of LPS.

  • Analysis: Levels of inflammatory mediators (TNF-α, IL-6, IL-1β, PGE2) were measured by ELISA. NF-κB activation was assessed by Western blot for IκBα degradation and nuclear translocation of p65. PPAR-γ expression was also determined by Western blot.

Signaling Pathways

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes activates transcription Schisandrin_B_I Schisandrin B Schisandrin_B_I->IKK inhibits PPARg PPAR-γ Schisandrin_B_I->PPARg activates PPARg->NFkappaB inhibits

Caption: Anti-inflammatory signaling pathway of Schisandrin B.

Anticancer Effects

Both this compound and Schisandrin B have demonstrated cytotoxic effects against various cancer cell lines, with Schisandrin B being the more extensively investigated of the two.

Quantitative Data on Anticancer Activity
CompoundCell LineIC50 ValueReference
This compound derivative (5b) SiHa (Cervical Cancer)0.24 μM[12]
Schisandrin B HCT116 (Colon Cancer)~25 µM[13]
Schisandrin B HT29 (Colon Cancer)~30 µM[13]
Schisandrin B SW620 (Colon Cancer)~28 µM[13]
Schisandrin B MDA-MB-231 (Triple Negative Breast Cancer)Not explicitly stated, but effective at micromolar concentrations[10]
Schisandrin B A375, B16 (Melanoma)Effective at 20-80 μM[15]
Experimental Protocols

Cytotoxicity Assay (General)

  • Cell Lines: Various human cancer cell lines.

  • Treatment: Cells are incubated with a range of concentrations of the compound for a specified period (e.g., 48 hours).

  • Analysis: Cell viability is determined using assays such as MTT, CCK-8, or trypan blue exclusion. The half-maximal inhibitory concentration (IC50) is calculated.

Xenograft Mouse Model (Schisandrin B) [13]

  • Animal Model: Nude mice bearing HCT116 human colon cancer cell xenografts.

  • Dosage: Schisandrin B administered orally at 50 mg/kg every other day.

  • Analysis: Tumor volume and weight were measured. Body weight was monitored for toxicity.

Signaling Pathways

cluster_gomisin_b_cancer This compound Derivative Anticancer Pathway cluster_schisandrin_b_cancer Schisandrin B Anticancer Pathway (TNBC) Gomisin_B_Derivative This compound Derivative Tubulin Tubulin Gomisin_B_Derivative->Tubulin binds to colchicine site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization promotes G2_M_Arrest G2/M Phase Arrest Microtubule_Polymerization->G2_M_Arrest Apoptosis_G Apoptosis G2_M_Arrest->Apoptosis_G Schisandrin_B_C Schisandrin B p_STAT3 p-STAT3 Schisandrin_B_C->p_STAT3 inhibits STAT3 STAT3 STAT3->p_STAT3 phosphorylation STAT3_Dimerization Dimerization & Nuclear Translocation p_STAT3->STAT3_Dimerization Target_Genes Target Gene Expression (e.g., Cyclin D1, Bcl-xL) STAT3_Dimerization->Target_Genes Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Apoptosis_S Apoptosis Target_Genes->Apoptosis_S

Caption: Anticancer mechanisms of a this compound derivative and Schisandrin B.

Conclusion

Both this compound and Schisandrin B are valuable natural products with significant therapeutic potential. Schisandrin B has been more extensively researched, with a wealth of data supporting its hepatoprotective, neuroprotective, anti-inflammatory, and broad-spectrum anticancer activities. Its mechanisms of action often involve the modulation of key inflammatory and survival pathways such as NF-κB and STAT3. This compound, while less studied, shows compelling evidence of efficacy, particularly in neuroprotection against Alzheimer's disease and, through its derivatives, potent anticancer activity.

Future research should focus on direct comparative studies of these two lignans in various disease models to elucidate their relative potency and therapeutic advantages. Further investigation into the specific molecular targets of this compound will also be crucial for its development as a potential therapeutic agent. This guide serves as a foundational resource for researchers aiming to harness the pharmacological properties of these promising natural compounds.

References

A Comparative Analysis of the Hepatoprotective Potential of Gomisin A and Gomisin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive compounds is critical for advancing therapeutic strategies. This guide provides a detailed comparison of the hepatoprotective effects of Gomisin A and Gomisin B, two prominent lignans (B1203133) isolated from Schisandra chinensis. The following sections present a comprehensive overview of their mechanisms of action, supported by quantitative experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.

Executive Summary

Gomisin A and this compound (often studied as its stereoisomer, Gomisin N) are potent hepatoprotective agents that mitigate liver damage through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities. While both compounds exhibit significant protective effects, their efficacy can vary depending on the nature of the liver injury. This guide synthesizes available data to draw a comparative landscape of their therapeutic potential.

Quantitative Comparison of Hepatoprotective Effects

To facilitate a clear comparison, the following tables summarize the quantitative data from various studies on the hepatoprotective effects of Gomisin A and Gomisin N (as a proxy for this compound) in different liver injury models.

Table 1: In Vitro Hepatoprotective Effects of Gomisin A and Gomisin N

Toxin/ParameterGomisin AGomisin NReference
D-galactosamine (GalN, 30 mM) induced toxicity in primary rat hepatocytes [1]
Lactate Dehydrogenase (LDH) releaseSignificant inhibitionSignificant inhibition[1]
Alanine Aminotransferase (ALT) releaseSignificant inhibitionSignificant inhibition[1]
Carbon Tetrachloride (CCl4, 10 mM) induced toxicity in primary rat hepatocytes [1]
Lactate Dehydrogenase (LDH) releaseNo significant inhibitionInhibition[1]
Alanine Aminotransferase (ALT) releaseNo significant inhibitionInhibition[1]
Aspartate Aminotransferase (AST) releaseNo significant inhibitionInhibition[1]
t-Butyl Hydroperoxide (TBH, 0.5 mM) induced toxicity in primary rat hepatocytes [1]
Aspartate Aminotransferase (AST) releaseNo significant inhibitionInhibition[1]

Table 2: In Vivo Hepatoprotective Effects of Gomisin A in a CCl4-Induced Acute Liver Injury Rat Model

ParameterCCl4 Control GroupGomisin A (30 mg/kg) + CCl4Reference
Serum ALT (U/L)285.4 ± 34.7112.5 ± 21.3[2]
Serum AST (U/L)456.2 ± 55.8210.8 ± 35.4[2]
Hepatic Malondialdehyde (MDA) (nmol/mg protein)1.28 ± 0.150.75 ± 0.09[2]
Hepatic Superoxide (B77818) Dismutase (SOD) activity (U/mg protein)25.6 ± 3.142.8 ± 5.2[2]
*p < 0.05 compared to CCl4 control group

Table 3: In Vivo Hepatoprotective Effects of Gomisin N in an Ethanol-Induced Liver Injury Mouse Model

ParameterEthanol Control GroupGomisin N (20 mg/kg) + EthanolReference
Serum ALT (U/L)~150~75[3]
Serum AST (U/L)~180~90[3]
Hepatic Triglyceride (mg/g liver)~60~30[3]
Hepatic Malondialdehyde (MDA) (nmol/mg protein)~3.5~2.0[3]
*Values are approximate, based on graphical data from the source. Statistical significance reported in the study.

Mechanistic Insights: Signaling Pathways

The hepatoprotective effects of Gomisin A and Gomisin N are mediated through the modulation of several key signaling pathways.

Gomisin A's Protective Mechanisms

Gomisin A has been shown to exert its hepatoprotective effects by inhibiting oxidative stress and inflammation.[2] In models of CCl4-induced liver injury, Gomisin A suppresses the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.[2] This leads to a downregulation of pro-inflammatory mediators.[2] Furthermore, Gomisin A enhances the antioxidant capacity of hepatocytes by increasing the activity of enzymes like superoxide dismutase.[2] In D-galactosamine/LPS-induced fulminant hepatic failure, Gomisin A demonstrates anti-apoptotic effects by reducing the activation of caspase-3 and mitigating mitochondrial swelling.[4]

GomisinA_Hepatoprotective_Pathway cluster_stress Hepatocellular Stressors (e.g., CCl4, D-GalN/LPS) cluster_gomA Gomisin A Intervention cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes Stressor Oxidative Stress & Inflammatory Stimuli NFkB NF-κB Activation Stressor->NFkB activates Caspase3 Caspase-3 Activation Stressor->Caspase3 activates OxidativeDamage Oxidative Damage Stressor->OxidativeDamage causes GomA Gomisin A GomA->NFkB inhibits GomA->Caspase3 inhibits SOD SOD Activity GomA->SOD enhances Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Caspase3->Apoptosis SOD->OxidativeDamage reduces Hepatoprotection Hepatoprotection

Gomisin A's hepatoprotective signaling pathways.
Gomisin N's Protective Mechanisms

Gomisin N demonstrates significant efficacy in models of both toxin-induced and metabolic liver injury. In ethanol-induced liver injury, Gomisin N alleviates hepatic steatosis by regulating lipid metabolism.[3] It also mitigates oxidative stress by inhibiting cytochrome P450 2E1 (CYP2E1) and enhancing antioxidant gene expression.[3] Furthermore, Gomisin N has been shown to suppress inflammatory responses through the inhibition of NF-κB activation.[3][5] In other studies, Gomisin N was found to inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS).[6]

GomisinN_Hepatoprotective_Pathway cluster_stress_N Hepatocellular Stressors (e.g., Ethanol, CCl4, GalN) cluster_gomN Gomisin N Intervention cluster_pathways_N Cellular Pathways cluster_outcomes_N Cellular Outcomes Stressor_N Metabolic & Oxidative Stress Lipogenesis Lipogenesis Stressor_N->Lipogenesis increases CYP2E1 CYP2E1 Activity Stressor_N->CYP2E1 increases NFkB_N NF-κB Activation Stressor_N->NFkB_N activates GomN Gomisin N GomN->Lipogenesis inhibits GomN->CYP2E1 inhibits GomN->NFkB_N inhibits AntioxidantGenes Antioxidant Gene Expression GomN->AntioxidantGenes enhances Steatosis Hepatic Steatosis Lipogenesis->Steatosis OxidativeStress_N Oxidative Stress CYP2E1->OxidativeStress_N Inflammation_N Inflammation NFkB_N->Inflammation_N AntioxidantGenes->OxidativeStress_N reduces Hepatoprotection_N Hepatoprotection

Gomisin N's hepatoprotective signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This model is widely used to study chemically-induced liver injury.

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[7][8][9]

  • Induction of Injury: A single intraperitoneal (i.p.) injection of CCl4, often diluted in olive oil or corn oil, is administered to the rats.[7][9] Doses can vary, for example, 1 mL/kg of a 50% CCl4 solution.[9]

  • Treatment: Gomisin A is administered, often orally or via i.p. injection, at specified doses (e.g., 30 mg/kg) prior to or concurrently with CCl4 administration.[2]

  • Assessment: After a set period (e.g., 24 hours), blood and liver tissue samples are collected.[8] Serum levels of ALT and AST are measured as markers of liver damage.[9] Liver tissues are used for histopathological examination and to measure markers of oxidative stress (e.g., MDA and SOD).[2]

CCl4_Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Male Rats (Sprague-Dawley/Wistar) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomly Divide into Control & Treatment Groups Acclimatization->Grouping Treatment Administer Gomisin A (e.g., 30 mg/kg, i.p.) Grouping->Treatment Induction Induce Injury with CCl4 (e.g., 1 mL/kg, i.p.) Treatment->Induction Sacrifice Sacrifice Animals (after 24h) Induction->Sacrifice Sample_Collection Collect Blood & Liver Tissue Sacrifice->Sample_Collection Biochemical_Analysis Measure Serum ALT/AST Sample_Collection->Biochemical_Analysis Oxidative_Stress_Analysis Measure Hepatic MDA & SOD Sample_Collection->Oxidative_Stress_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology

Workflow for CCl4-induced hepatotoxicity studies.
D-Galactosamine (D-GalN)/Lipopolysaccharide (LPS)-Induced Fulminant Hepatic Failure in Mice

This model mimics endotoxin-induced liver failure.

  • Animal Model: Male C57BL/6 or ICR mice are commonly used.[4][10][11]

  • Induction of Injury: Mice are sensitized with an i.p. injection of D-GalN (e.g., 700 mg/kg) followed by an i.p. injection of LPS (e.g., 10 µg/kg).[4][11]

  • Treatment: Gomisin A is administered (e.g., 25-200 mg/kg, i.p.) typically one hour before the D-GalN/LPS challenge.[4]

  • Assessment: Survival rates are monitored. Blood and liver samples are collected at specific time points (e.g., 6-8 hours post-injection).[12] Serum ALT and AST levels are measured.[11] Liver tissues are analyzed for histopathological changes, apoptosis markers (e.g., TUNEL staining, caspase-3 activity), and markers of oxidative stress.[4]

Conclusion

Both Gomisin A and this compound (as represented by Gomisin N) are promising natural compounds for the prevention and treatment of liver diseases. The available data suggests that their efficacy may be context-dependent, with Gomisin A showing robust protection against a broad range of toxins and Gomisin N demonstrating particular strength in mitigating metabolic and toxin-induced liver injury. Further head-to-head comparative studies of Gomisin A and this compound are warranted to fully elucidate their therapeutic potential and guide the development of novel hepatoprotective drugs.

References

A Comparative Analysis of the Hepatoprotective Potential of Gomisin A and Gomisin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between bioactive compounds is critical for advancing therapeutic strategies. This guide provides a detailed comparison of the hepatoprotective effects of Gomisin A and Gomisin B, two prominent lignans isolated from Schisandra chinensis. The following sections present a comprehensive overview of their mechanisms of action, supported by quantitative experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.

Executive Summary

Gomisin A and this compound (often studied as its stereoisomer, Gomisin N) are potent hepatoprotective agents that mitigate liver damage through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities. While both compounds exhibit significant protective effects, their efficacy can vary depending on the nature of the liver injury. This guide synthesizes available data to draw a comparative landscape of their therapeutic potential.

Quantitative Comparison of Hepatoprotective Effects

To facilitate a clear comparison, the following tables summarize the quantitative data from various studies on the hepatoprotective effects of Gomisin A and Gomisin N (as a proxy for this compound) in different liver injury models.

Table 1: In Vitro Hepatoprotective Effects of Gomisin A and Gomisin N

Toxin/ParameterGomisin AGomisin NReference
D-galactosamine (GalN, 30 mM) induced toxicity in primary rat hepatocytes [1]
Lactate Dehydrogenase (LDH) releaseSignificant inhibitionSignificant inhibition[1]
Alanine Aminotransferase (ALT) releaseSignificant inhibitionSignificant inhibition[1]
Carbon Tetrachloride (CCl4, 10 mM) induced toxicity in primary rat hepatocytes [1]
Lactate Dehydrogenase (LDH) releaseNo significant inhibitionInhibition[1]
Alanine Aminotransferase (ALT) releaseNo significant inhibitionInhibition[1]
Aspartate Aminotransferase (AST) releaseNo significant inhibitionInhibition[1]
t-Butyl Hydroperoxide (TBH, 0.5 mM) induced toxicity in primary rat hepatocytes [1]
Aspartate Aminotransferase (AST) releaseNo significant inhibitionInhibition[1]

Table 2: In Vivo Hepatoprotective Effects of Gomisin A in a CCl4-Induced Acute Liver Injury Rat Model

ParameterCCl4 Control GroupGomisin A (30 mg/kg) + CCl4Reference
Serum ALT (U/L)285.4 ± 34.7112.5 ± 21.3[2]
Serum AST (U/L)456.2 ± 55.8210.8 ± 35.4[2]
Hepatic Malondialdehyde (MDA) (nmol/mg protein)1.28 ± 0.150.75 ± 0.09[2]
Hepatic Superoxide Dismutase (SOD) activity (U/mg protein)25.6 ± 3.142.8 ± 5.2[2]
*p < 0.05 compared to CCl4 control group

Table 3: In Vivo Hepatoprotective Effects of Gomisin N in an Ethanol-Induced Liver Injury Mouse Model

ParameterEthanol Control GroupGomisin N (20 mg/kg) + EthanolReference
Serum ALT (U/L)~150~75[3]
Serum AST (U/L)~180~90[3]
Hepatic Triglyceride (mg/g liver)~60~30[3]
Hepatic Malondialdehyde (MDA) (nmol/mg protein)~3.5~2.0[3]
*Values are approximate, based on graphical data from the source. Statistical significance reported in the study.

Mechanistic Insights: Signaling Pathways

The hepatoprotective effects of Gomisin A and Gomisin N are mediated through the modulation of several key signaling pathways.

Gomisin A's Protective Mechanisms

Gomisin A has been shown to exert its hepatoprotective effects by inhibiting oxidative stress and inflammation.[2] In models of CCl4-induced liver injury, Gomisin A suppresses the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses.[2] This leads to a downregulation of pro-inflammatory mediators.[2] Furthermore, Gomisin A enhances the antioxidant capacity of hepatocytes by increasing the activity of enzymes like superoxide dismutase.[2] In D-galactosamine/LPS-induced fulminant hepatic failure, Gomisin A demonstrates anti-apoptotic effects by reducing the activation of caspase-3 and mitigating mitochondrial swelling.[4]

GomisinA_Hepatoprotective_Pathway cluster_stress Hepatocellular Stressors (e.g., CCl4, D-GalN/LPS) cluster_gomA Gomisin A Intervention cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes Stressor Oxidative Stress & Inflammatory Stimuli NFkB NF-κB Activation Stressor->NFkB activates Caspase3 Caspase-3 Activation Stressor->Caspase3 activates OxidativeDamage Oxidative Damage Stressor->OxidativeDamage causes GomA Gomisin A GomA->NFkB inhibits GomA->Caspase3 inhibits SOD SOD Activity GomA->SOD enhances Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis Caspase3->Apoptosis SOD->OxidativeDamage reduces Hepatoprotection Hepatoprotection

Gomisin A's hepatoprotective signaling pathways.
Gomisin N's Protective Mechanisms

Gomisin N demonstrates significant efficacy in models of both toxin-induced and metabolic liver injury. In ethanol-induced liver injury, Gomisin N alleviates hepatic steatosis by regulating lipid metabolism.[3] It also mitigates oxidative stress by inhibiting cytochrome P450 2E1 (CYP2E1) and enhancing antioxidant gene expression.[3] Furthermore, Gomisin N has been shown to suppress inflammatory responses through the inhibition of NF-κB activation.[3][5] In other studies, Gomisin N was found to inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS).[6]

GomisinN_Hepatoprotective_Pathway cluster_stress_N Hepatocellular Stressors (e.g., Ethanol, CCl4, GalN) cluster_gomN Gomisin N Intervention cluster_pathways_N Cellular Pathways cluster_outcomes_N Cellular Outcomes Stressor_N Metabolic & Oxidative Stress Lipogenesis Lipogenesis Stressor_N->Lipogenesis increases CYP2E1 CYP2E1 Activity Stressor_N->CYP2E1 increases NFkB_N NF-κB Activation Stressor_N->NFkB_N activates GomN Gomisin N GomN->Lipogenesis inhibits GomN->CYP2E1 inhibits GomN->NFkB_N inhibits AntioxidantGenes Antioxidant Gene Expression GomN->AntioxidantGenes enhances Steatosis Hepatic Steatosis Lipogenesis->Steatosis OxidativeStress_N Oxidative Stress CYP2E1->OxidativeStress_N Inflammation_N Inflammation NFkB_N->Inflammation_N AntioxidantGenes->OxidativeStress_N reduces Hepatoprotection_N Hepatoprotection

Gomisin N's hepatoprotective signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

This model is widely used to study chemically-induced liver injury.

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[7][8][9]

  • Induction of Injury: A single intraperitoneal (i.p.) injection of CCl4, often diluted in olive oil or corn oil, is administered to the rats.[7][9] Doses can vary, for example, 1 mL/kg of a 50% CCl4 solution.[9]

  • Treatment: Gomisin A is administered, often orally or via i.p. injection, at specified doses (e.g., 30 mg/kg) prior to or concurrently with CCl4 administration.[2]

  • Assessment: After a set period (e.g., 24 hours), blood and liver tissue samples are collected.[8] Serum levels of ALT and AST are measured as markers of liver damage.[9] Liver tissues are used for histopathological examination and to measure markers of oxidative stress (e.g., MDA and SOD).[2]

CCl4_Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Male Rats (Sprague-Dawley/Wistar) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomly Divide into Control & Treatment Groups Acclimatization->Grouping Treatment Administer Gomisin A (e.g., 30 mg/kg, i.p.) Grouping->Treatment Induction Induce Injury with CCl4 (e.g., 1 mL/kg, i.p.) Treatment->Induction Sacrifice Sacrifice Animals (after 24h) Induction->Sacrifice Sample_Collection Collect Blood & Liver Tissue Sacrifice->Sample_Collection Biochemical_Analysis Measure Serum ALT/AST Sample_Collection->Biochemical_Analysis Oxidative_Stress_Analysis Measure Hepatic MDA & SOD Sample_Collection->Oxidative_Stress_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology

Workflow for CCl4-induced hepatotoxicity studies.
D-Galactosamine (D-GalN)/Lipopolysaccharide (LPS)-Induced Fulminant Hepatic Failure in Mice

This model mimics endotoxin-induced liver failure.

  • Animal Model: Male C57BL/6 or ICR mice are commonly used.[4][10][11]

  • Induction of Injury: Mice are sensitized with an i.p. injection of D-GalN (e.g., 700 mg/kg) followed by an i.p. injection of LPS (e.g., 10 µg/kg).[4][11]

  • Treatment: Gomisin A is administered (e.g., 25-200 mg/kg, i.p.) typically one hour before the D-GalN/LPS challenge.[4]

  • Assessment: Survival rates are monitored. Blood and liver samples are collected at specific time points (e.g., 6-8 hours post-injection).[12] Serum ALT and AST levels are measured.[11] Liver tissues are analyzed for histopathological changes, apoptosis markers (e.g., TUNEL staining, caspase-3 activity), and markers of oxidative stress.[4]

Conclusion

Both Gomisin A and this compound (as represented by Gomisin N) are promising natural compounds for the prevention and treatment of liver diseases. The available data suggests that their efficacy may be context-dependent, with Gomisin A showing robust protection against a broad range of toxins and Gomisin N demonstrating particular strength in mitigating metabolic and toxin-induced liver injury. Further head-to-head comparative studies of Gomisin A and this compound are warranted to fully elucidate their therapeutic potential and guide the development of novel hepatoprotective drugs.

References

In Vivo Anticancer Activity of Gomisin B: A Comparative Analysis of Related Lignans

Author: BenchChem Technical Support Team. Date: November 2025

While direct in vivo validation of the anticancer activity of Gomisin B remains to be documented in publicly available research, studies on structurally similar lignans (B1203133), particularly Gomisin A and Gomisin M2, provide significant insights into the potential therapeutic efficacy of this class of compounds. This guide offers a comparative overview of the in vivo anticancer activities of these related Gomisins, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of In Vivo Anticancer Activity

The following tables summarize the quantitative data from in vivo studies on Gomisin A and Gomisin M2, offering a comparative perspective on their anticancer effects in different cancer models.

Table 1: Comparison of In Vivo Anticancer Effects of Gomisin A and Gomisin M2

CompoundCancer TypeAnimal ModelCell Line(s)Key Findings
Gomisin A Ovarian CancerMouse XenograftSKOV3Enhanced the antitumor effect of paclitaxel (B517696).
Gomisin M2 Triple-Negative Breast CancerZebrafish XenograftMDA-MB-231, HCC1806Significantly inhibited tumor cell proliferation.[1][2]

Table 2: Quantitative Outcomes of In Vivo Studies

CompoundParameterModel SystemTreatment GroupResult
Gomisin A Tumor VolumeOvarian Cancer Mouse XenograftGomisin A + PaclitaxelSignificant reduction compared to Paclitaxel alone.
Gomisin M2 Tumor Cell ProliferationBreast Cancer Zebrafish Xenograft10 μM Gomisin M2Significant inhibition of fluorescence intensity (proxy for cell number) at 48h.

Detailed Experimental Protocols

Gomisin A: Ovarian Cancer Mouse Xenograft Model

A study investigated the synergistic anticancer effect of Gomisin A in combination with the chemotherapy drug paclitaxel in an ovarian cancer mouse xenograft model.[3]

  • Cell Line and Culture: Human ovarian cancer cell line SKOV3 was used. Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.

  • Tumor Implantation: 1x107 SKOV3 cells were injected subcutaneously into the right flank of each mouse.

  • Treatment Regimen: When tumors reached a volume of 100-150 mm³, mice were randomized into treatment groups: Control, Gomisin A alone, Paclitaxel alone, and Gomisin A + Paclitaxel. Treatments were administered intraperitoneally.

  • Tumor Measurement: Tumor volume was measured daily using calipers and calculated using the formula: (Length x Width²)/2. Mouse body weight was also monitored.

  • Endpoint: After 14 days of treatment, mice were euthanized, and tumors were excised and weighed.

Gomisin M2: Triple-Negative Breast Cancer Zebrafish Xenograft Model

The in vivo anticancer activity of Gomisin M2 was evaluated using a zebrafish xenograft model, which is a valuable tool for rapid screening of potential therapeutic compounds.[1][2]

  • Cell Lines and Culture: Human triple-negative breast cancer cell lines MDA-MB-231 (GFP-labeled) and HCC1806 (DiI-labeled) were used.

  • Animal Model: Zebrafish (Danio rerio) embryos at 2 days post-fertilization (dpf) were used.

  • Microinjection: Approximately 200-300 cancer cells were microinjected into the yolk sac of the zebrafish embryos.

  • Treatment: After injection, embryos were transferred to a 24-well plate containing embryo medium with 10 μM Gomisin M2 or a vehicle control (DMSO).

  • Imaging and Analysis: Fluorescence microscopy was used to visualize and quantify the proliferation and migration of the fluorescently labeled cancer cells at 0, 24, and 48 hours post-injection. The fluorescence intensity was measured to assess tumor growth.

Signaling Pathways and Experimental Workflows

Gomisin M2 and the Wnt/β-Catenin Signaling Pathway

In vitro studies accompanying the zebrafish xenograft model demonstrated that Gomisin M2 exerts its anticancer effects by downregulating the Wnt/β-catenin signaling pathway.[2][4] This pathway is crucial for cancer stem cell self-renewal and proliferation.

Gomisin_M2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled p_GSK3B p-GSK-3β (Inactive) Frizzled->p_GSK3B Inactivates Gomisin_M2 Gomisin M2 GSK3B GSK-3β Gomisin_M2->GSK3B Upregulates p_Beta_Catenin p-β-catenin GSK3B->p_Beta_Catenin Phosphorylates Beta_Catenin β-catenin p_GSK3B->Beta_Catenin Fails to phosphorylate TCF_LEF TCF_LEF Beta_Catenin->TCF_LEF Translocates & activates Degradation Degradation p_Beta_Catenin->Degradation CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 Upregulates Proliferation Proliferation CyclinD1->Proliferation

Gomisin M2 inhibits the Wnt/β-catenin pathway.
Experimental Workflow: Zebrafish Xenograft Model

The following diagram illustrates the key steps in the zebrafish xenograft model used to evaluate the in vivo anticancer activity of Gomisin M2.

Zebrafish_Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_xenograft Xenograft Procedure cluster_treatment_imaging Treatment and Imaging cluster_analysis Data Analysis Cell_Culture Culture TNBC cells (MDA-MB-231, HCC1806) Cell_Labeling Label cells with fluorescent dyes (GFP/DiI) Cell_Culture->Cell_Labeling Microinjection Inject ~200-300 cells into the yolk sac Cell_Labeling->Microinjection Zebrafish_Embryos Use 2 dpf zebrafish embryos Zebrafish_Embryos->Microinjection Treatment Incubate embryos in Gomisin M2 (10 μM) or control Microinjection->Treatment Imaging Capture fluorescence images at 0, 24, and 48 hours Treatment->Imaging Quantification Measure fluorescence intensity to assess tumor growth Imaging->Quantification Comparison Compare treatment group to control group Quantification->Comparison

Workflow of the zebrafish xenograft model.

Conclusion

While in vivo studies specifically validating the anticancer activity of this compound are currently lacking in the available literature, the research on related compounds, Gomisin A and Gomisin M2, provides compelling evidence for the potential of this class of lignans as anticancer agents. The data from mouse and zebrafish xenograft models demonstrate significant antitumor effects in ovarian and triple-negative breast cancers, respectively. The elucidation of the Wnt/β-catenin signaling pathway as a target for Gomisin M2 further strengthens the rationale for continued investigation into these natural compounds. Future research should prioritize the in vivo evaluation of this compound to determine its specific anticancer profile and therapeutic potential.

References

In Vivo Anticancer Activity of Gomisin B: A Comparative Analysis of Related Lignans

Author: BenchChem Technical Support Team. Date: November 2025

While direct in vivo validation of the anticancer activity of Gomisin B remains to be documented in publicly available research, studies on structurally similar lignans, particularly Gomisin A and Gomisin M2, provide significant insights into the potential therapeutic efficacy of this class of compounds. This guide offers a comparative overview of the in vivo anticancer activities of these related Gomisins, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of In Vivo Anticancer Activity

The following tables summarize the quantitative data from in vivo studies on Gomisin A and Gomisin M2, offering a comparative perspective on their anticancer effects in different cancer models.

Table 1: Comparison of In Vivo Anticancer Effects of Gomisin A and Gomisin M2

CompoundCancer TypeAnimal ModelCell Line(s)Key Findings
Gomisin A Ovarian CancerMouse XenograftSKOV3Enhanced the antitumor effect of paclitaxel.
Gomisin M2 Triple-Negative Breast CancerZebrafish XenograftMDA-MB-231, HCC1806Significantly inhibited tumor cell proliferation.[1][2]

Table 2: Quantitative Outcomes of In Vivo Studies

CompoundParameterModel SystemTreatment GroupResult
Gomisin A Tumor VolumeOvarian Cancer Mouse XenograftGomisin A + PaclitaxelSignificant reduction compared to Paclitaxel alone.
Gomisin M2 Tumor Cell ProliferationBreast Cancer Zebrafish Xenograft10 μM Gomisin M2Significant inhibition of fluorescence intensity (proxy for cell number) at 48h.

Detailed Experimental Protocols

Gomisin A: Ovarian Cancer Mouse Xenograft Model

A study investigated the synergistic anticancer effect of Gomisin A in combination with the chemotherapy drug paclitaxel in an ovarian cancer mouse xenograft model.[3]

  • Cell Line and Culture: Human ovarian cancer cell line SKOV3 was used. Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) were used.

  • Tumor Implantation: 1x107 SKOV3 cells were injected subcutaneously into the right flank of each mouse.

  • Treatment Regimen: When tumors reached a volume of 100-150 mm³, mice were randomized into treatment groups: Control, Gomisin A alone, Paclitaxel alone, and Gomisin A + Paclitaxel. Treatments were administered intraperitoneally.

  • Tumor Measurement: Tumor volume was measured daily using calipers and calculated using the formula: (Length x Width²)/2. Mouse body weight was also monitored.

  • Endpoint: After 14 days of treatment, mice were euthanized, and tumors were excised and weighed.

Gomisin M2: Triple-Negative Breast Cancer Zebrafish Xenograft Model

The in vivo anticancer activity of Gomisin M2 was evaluated using a zebrafish xenograft model, which is a valuable tool for rapid screening of potential therapeutic compounds.[1][2]

  • Cell Lines and Culture: Human triple-negative breast cancer cell lines MDA-MB-231 (GFP-labeled) and HCC1806 (DiI-labeled) were used.

  • Animal Model: Zebrafish (Danio rerio) embryos at 2 days post-fertilization (dpf) were used.

  • Microinjection: Approximately 200-300 cancer cells were microinjected into the yolk sac of the zebrafish embryos.

  • Treatment: After injection, embryos were transferred to a 24-well plate containing embryo medium with 10 μM Gomisin M2 or a vehicle control (DMSO).

  • Imaging and Analysis: Fluorescence microscopy was used to visualize and quantify the proliferation and migration of the fluorescently labeled cancer cells at 0, 24, and 48 hours post-injection. The fluorescence intensity was measured to assess tumor growth.

Signaling Pathways and Experimental Workflows

Gomisin M2 and the Wnt/β-Catenin Signaling Pathway

In vitro studies accompanying the zebrafish xenograft model demonstrated that Gomisin M2 exerts its anticancer effects by downregulating the Wnt/β-catenin signaling pathway.[2][4] This pathway is crucial for cancer stem cell self-renewal and proliferation.

Gomisin_M2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled p_GSK3B p-GSK-3β (Inactive) Frizzled->p_GSK3B Inactivates Gomisin_M2 Gomisin M2 GSK3B GSK-3β Gomisin_M2->GSK3B Upregulates p_Beta_Catenin p-β-catenin GSK3B->p_Beta_Catenin Phosphorylates Beta_Catenin β-catenin p_GSK3B->Beta_Catenin Fails to phosphorylate TCF_LEF TCF_LEF Beta_Catenin->TCF_LEF Translocates & activates Degradation Degradation p_Beta_Catenin->Degradation CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 Upregulates Proliferation Proliferation CyclinD1->Proliferation

Gomisin M2 inhibits the Wnt/β-catenin pathway.
Experimental Workflow: Zebrafish Xenograft Model

The following diagram illustrates the key steps in the zebrafish xenograft model used to evaluate the in vivo anticancer activity of Gomisin M2.

Zebrafish_Xenograft_Workflow cluster_cell_prep Cell Preparation cluster_xenograft Xenograft Procedure cluster_treatment_imaging Treatment and Imaging cluster_analysis Data Analysis Cell_Culture Culture TNBC cells (MDA-MB-231, HCC1806) Cell_Labeling Label cells with fluorescent dyes (GFP/DiI) Cell_Culture->Cell_Labeling Microinjection Inject ~200-300 cells into the yolk sac Cell_Labeling->Microinjection Zebrafish_Embryos Use 2 dpf zebrafish embryos Zebrafish_Embryos->Microinjection Treatment Incubate embryos in Gomisin M2 (10 μM) or control Microinjection->Treatment Imaging Capture fluorescence images at 0, 24, and 48 hours Treatment->Imaging Quantification Measure fluorescence intensity to assess tumor growth Imaging->Quantification Comparison Compare treatment group to control group Quantification->Comparison

Workflow of the zebrafish xenograft model.

Conclusion

While in vivo studies specifically validating the anticancer activity of this compound are currently lacking in the available literature, the research on related compounds, Gomisin A and Gomisin M2, provides compelling evidence for the potential of this class of lignans as anticancer agents. The data from mouse and zebrafish xenograft models demonstrate significant antitumor effects in ovarian and triple-negative breast cancers, respectively. The elucidation of the Wnt/β-catenin signaling pathway as a target for Gomisin M2 further strengthens the rationale for continued investigation into these natural compounds. Future research should prioritize the in vivo evaluation of this compound to determine its specific anticancer profile and therapeutic potential.

References

Comparative Analysis of the Antioxidant Potential of Schisandra Lignans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant potential of various lignans (B1203133) isolated from Schisandra species. The information is supported by experimental data to aid in the evaluation and selection of these compounds for further investigation.

Schisandra, a genus of woody vines native to Asia and North America, has a long history of use in traditional medicine. Modern research has identified lignans as the primary bioactive constituents responsible for many of its pharmacological effects, including potent antioxidant activity.[1] These dibenzocyclooctadiene lignans exhibit a range of antioxidant capabilities, acting through various mechanisms such as direct free radical scavenging and the modulation of endogenous antioxidant pathways.[1][2] This guide offers a comparative overview of the antioxidant potential of key Schisandra lignans, presenting quantitative data from common in vitro assays, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of individual Schisandra lignans can be quantitatively assessed and compared using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to inhibit 50% of the radical-scavenging activity. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available IC50 values for prominent Schisandra lignans in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Lignan (B3055560)DPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging IC50 (µg/mL)Source(s)
Gomisin A1.80 ± 0.281.74 ± 0.22[3]
Gomisin N0.45 ± 0.513.80 ± 0.21[3]

Note: Data for a comprehensive range of Schisandra lignans with directly comparable IC50 values from DPPH and ABTS assays is limited in the currently available literature. The presented data is from a study that evaluated a range of pure chemical compounds, including some Schisandra lignans.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the comparative analysis of Schisandra lignans' antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (or ethanol)

  • Test lignans

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Test Samples: Dissolve the Schisandra lignans and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test lignans or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Value Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the lignan.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or ethanol)

  • Test lignans

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of the Schisandra lignans and positive control in methanol.

  • Assay Protocol:

    • Add 190 µL of the ABTS working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test lignans or positive control to the wells.

    • For the blank, add 10 µL of methanol instead of the test sample.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

  • IC50 Value Determination: The IC50 value is calculated from the graph of scavenging percentage against lignan concentration.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by reactive oxygen species (ROS) to a fluorescent form. Antioxidants can inhibit this oxidation.

Materials:

  • Cell line (e.g., HepG2 human liver cancer cells)

  • Cell culture medium and supplements

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

  • Test lignans

  • Positive control (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled microplate and culture until they reach confluence.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with different concentrations of the Schisandra lignans or positive control for a specific period (e.g., 1 hour).

  • Probe Loading:

    • Remove the treatment medium and wash the cells.

    • Add a solution of DCFH-DA to each well and incubate to allow the probe to be taken up by the cells.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells.

    • Add a solution of AAPH to induce ROS generation.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over a specific time course.

  • Data Analysis: The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time. The results are often expressed as CAA units, where one unit is equivalent to the activity of 1 µmol of quercetin.

Signaling Pathways and Mechanisms

Schisandra lignans exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. One of the most important of these is the Nrf2-Keap1 pathway.

The Nrf2-Keap1 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or certain bioactive compounds like Schisandra lignans, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative stress. Schisandrin B, in particular, has been shown to activate this pathway.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates with Cul3->Nrf2 Ubiquitination Schisandra_Lignans Schisandra Lignans (e.g., Schisandrin B) Schisandra_Lignans->Keap1 Inhibits Interaction Maf Maf Nrf2_n->Maf Heterodimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Figure 1. Activation of the Nrf2-Keap1 pathway by Schisandra lignans.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the antioxidant potential of Schisandra lignans.

Experimental_Workflow cluster_assays Antioxidant Activity Assays Start Start: Schisandra Plant Material Extraction Extraction and Isolation of Lignans Start->Extraction Identification Structural Identification (e.g., NMR, MS) Extraction->Identification DPPH DPPH Assay Identification->DPPH ABTS ABTS Assay Identification->ABTS Cellular Cellular Antioxidant Assay Identification->Cellular Data_Analysis Data Analysis and IC50 Determination DPPH->Data_Analysis ABTS->Data_Analysis Cellular->Data_Analysis Comparison Comparative Analysis of Lignan Potency Data_Analysis->Comparison Mechanism Mechanism of Action Studies (e.g., Nrf2 Pathway) Comparison->Mechanism Conclusion Conclusion Mechanism->Conclusion

Figure 2. General workflow for antioxidant potential assessment.

References

Comparative Analysis of the Antioxidant Potential of Schisandra Lignans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant potential of various lignans isolated from Schisandra species. The information is supported by experimental data to aid in the evaluation and selection of these compounds for further investigation.

Schisandra, a genus of woody vines native to Asia and North America, has a long history of use in traditional medicine. Modern research has identified lignans as the primary bioactive constituents responsible for many of its pharmacological effects, including potent antioxidant activity.[1] These dibenzocyclooctadiene lignans exhibit a range of antioxidant capabilities, acting through various mechanisms such as direct free radical scavenging and the modulation of endogenous antioxidant pathways.[1][2] This guide offers a comparative overview of the antioxidant potential of key Schisandra lignans, presenting quantitative data from common in vitro assays, detailed experimental protocols, and visualizations of relevant biological pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant potential of individual Schisandra lignans can be quantitatively assessed and compared using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to inhibit 50% of the radical-scavenging activity. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the available IC50 values for prominent Schisandra lignans in the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

LignanDPPH Radical Scavenging IC50 (µg/mL)ABTS Radical Scavenging IC50 (µg/mL)Source(s)
Gomisin A1.80 ± 0.281.74 ± 0.22[3]
Gomisin N0.45 ± 0.513.80 ± 0.21[3]

Note: Data for a comprehensive range of Schisandra lignans with directly comparable IC50 values from DPPH and ABTS assays is limited in the currently available literature. The presented data is from a study that evaluated a range of pure chemical compounds, including some Schisandra lignans.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the comparative analysis of Schisandra lignans' antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or ethanol)

  • Test lignans

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of Test Samples: Dissolve the Schisandra lignans and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of the test lignans or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the test sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Value Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the lignan.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol (or ethanol)

  • Test lignans

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of the Schisandra lignans and positive control in methanol.

  • Assay Protocol:

    • Add 190 µL of the ABTS working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of the test lignans or positive control to the wells.

    • For the blank, add 10 µL of methanol instead of the test sample.

  • Incubation: Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

  • IC50 Value Determination: The IC50 value is calculated from the graph of scavenging percentage against lignan concentration.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by reactive oxygen species (ROS) to a fluorescent form. Antioxidants can inhibit this oxidation.

Materials:

  • Cell line (e.g., HepG2 human liver cancer cells)

  • Cell culture medium and supplements

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

  • Test lignans

  • Positive control (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black-walled microplate and culture until they reach confluence.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS).

    • Treat the cells with different concentrations of the Schisandra lignans or positive control for a specific period (e.g., 1 hour).

  • Probe Loading:

    • Remove the treatment medium and wash the cells.

    • Add a solution of DCFH-DA to each well and incubate to allow the probe to be taken up by the cells.

  • Induction of Oxidative Stress:

    • Remove the DCFH-DA solution and wash the cells.

    • Add a solution of AAPH to induce ROS generation.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over a specific time course.

  • Data Analysis: The antioxidant activity is determined by calculating the area under the curve of fluorescence intensity versus time. The results are often expressed as CAA units, where one unit is equivalent to the activity of 1 µmol of quercetin.

Signaling Pathways and Mechanisms

Schisandra lignans exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. One of the most important of these is the Nrf2-Keap1 pathway.

The Nrf2-Keap1 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress or certain bioactive compounds like Schisandra lignans, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. This leads to an enhanced cellular defense against oxidative stress. Schisandrin B, in particular, has been shown to activate this pathway.[2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binds Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Associates with Cul3->Nrf2 Ubiquitination Schisandra_Lignans Schisandra Lignans (e.g., Schisandrin B) Schisandra_Lignans->Keap1 Inhibits Interaction Maf Maf Nrf2_n->Maf Heterodimerizes with ARE ARE (Antioxidant Response Element) Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Figure 1. Activation of the Nrf2-Keap1 pathway by Schisandra lignans.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing the antioxidant potential of Schisandra lignans.

Experimental_Workflow cluster_assays Antioxidant Activity Assays Start Start: Schisandra Plant Material Extraction Extraction and Isolation of Lignans Start->Extraction Identification Structural Identification (e.g., NMR, MS) Extraction->Identification DPPH DPPH Assay Identification->DPPH ABTS ABTS Assay Identification->ABTS Cellular Cellular Antioxidant Assay Identification->Cellular Data_Analysis Data Analysis and IC50 Determination DPPH->Data_Analysis ABTS->Data_Analysis Cellular->Data_Analysis Comparison Comparative Analysis of Lignan Potency Data_Analysis->Comparison Mechanism Mechanism of Action Studies (e.g., Nrf2 Pathway) Comparison->Mechanism Conclusion Conclusion Mechanism->Conclusion

Figure 2. General workflow for antioxidant potential assessment.

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Gomisin B and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of Gomisin B, a lignan (B3055560) found in Schisandra chinensis, with other well-researched natural anti-inflammatory compounds: Curcumin, Resveratrol, and Quercetin. The information is supported by experimental data to aid in research and development decisions.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its analogs, Curcumin, Resveratrol, and Quercetin against the production of key inflammatory mediators. Lower IC50 values indicate greater potency.

CompoundAssayCell LineInflammatory MarkerIC50 (µM)
Gomisin N LPS-induced inflammationRAW 264.7 macrophagesNitric Oxide (NO)~10-20 (Significant inhibition)
Gomisin J LPS-induced inflammationRAW 264.7 macrophagesNitric Oxide (NO)~10-20 (Significant inhibition)
Curcumin LPS-induced inflammationRAW 264.7 macrophagesNitric Oxide (NO)14.7 ± 0.2[1]
Resveratrol LPS-induced inflammationRAW 264.7 macrophagesNitric Oxide (NO)27.9 ± 0.9[2]
Quercetin LPS-induced inflammationRAW 264.7 macrophagesNitric Oxide (NO)12.0 ± 0.8[2]

Mechanisms of Anti-Inflammatory Action: Key Signaling Pathways

The anti-inflammatory effects of this compound, Curcumin, Resveratrol, and Quercetin are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound and the compared natural compounds inhibit this pathway at various points.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition by Natural Compounds LPS LPS IKK IKK LPS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasome Degradation IkB_p->Proteasome Ubiquitination DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription GomisinB This compound & Analogs GomisinB->IKK GomisinB->NFkB_nuc Curcumin Curcumin Curcumin->IKK Curcumin->NFkB_nuc Resveratrol Resveratrol Resveratrol->IKK Resveratrol->NFkB_nuc Quercetin Quercetin Quercetin->IKK Quercetin->NFkB_nuc

Inhibition of the NF-κB Signaling Pathway
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including JNK, ERK, and p38, that are activated by inflammatory stimuli. Once activated, these kinases phosphorylate and activate transcription factors that, in turn, promote the expression of inflammatory genes.

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition by Natural Compounds LPS LPS TAK1 TAK1 LPS->TAK1 Activates MKKs MKKs TAK1->MKKs Phosphorylates JNK JNK MKKs->JNK ERK ERK MKKs->ERK p38 p38 MKKs->p38 AP1 AP-1 JNK->AP1 Activates ERK->AP1 Activates p38->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes GomisinB This compound & Analogs GomisinB->MKKs Curcumin Curcumin Curcumin->MKKs Resveratrol Resveratrol Resveratrol->MKKs Quercetin Quercetin Quercetin->MKKs

Inhibition of the MAPK Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of these natural compounds.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound, Curcumin, Resveratrol, Quercetin) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture and incubating for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with Test Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Griess Nitric Oxide (NO) Assay (Griess Reagent) Supernatant->Griess ELISA Cytokine Analysis (ELISA for TNF-α, IL-6) Supernatant->ELISA

References

A Comparative Analysis of the Anti-Inflammatory Efficacy of Gomisin B and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory efficacy of Gomisin B, a lignan found in Schisandra chinensis, with other well-researched natural anti-inflammatory compounds: Curcumin, Resveratrol, and Quercetin. The information is supported by experimental data to aid in research and development decisions.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and its analogs, Curcumin, Resveratrol, and Quercetin against the production of key inflammatory mediators. Lower IC50 values indicate greater potency.

CompoundAssayCell LineInflammatory MarkerIC50 (µM)
Gomisin N LPS-induced inflammationRAW 264.7 macrophagesNitric Oxide (NO)~10-20 (Significant inhibition)
Gomisin J LPS-induced inflammationRAW 264.7 macrophagesNitric Oxide (NO)~10-20 (Significant inhibition)
Curcumin LPS-induced inflammationRAW 264.7 macrophagesNitric Oxide (NO)14.7 ± 0.2[1]
Resveratrol LPS-induced inflammationRAW 264.7 macrophagesNitric Oxide (NO)27.9 ± 0.9[2]
Quercetin LPS-induced inflammationRAW 264.7 macrophagesNitric Oxide (NO)12.0 ± 0.8[2]

Mechanisms of Anti-Inflammatory Action: Key Signaling Pathways

The anti-inflammatory effects of this compound, Curcumin, Resveratrol, and Quercetin are primarily mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound and the compared natural compounds inhibit this pathway at various points.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition by Natural Compounds LPS LPS IKK IKK LPS->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases IkB_p p-IκB IkB_NFkB->IkB_p Proteasome Proteasome Degradation IkB_p->Proteasome Ubiquitination DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Induces Transcription GomisinB This compound & Analogs GomisinB->IKK GomisinB->NFkB_nuc Curcumin Curcumin Curcumin->IKK Curcumin->NFkB_nuc Resveratrol Resveratrol Resveratrol->IKK Resveratrol->NFkB_nuc Quercetin Quercetin Quercetin->IKK Quercetin->NFkB_nuc

Inhibition of the NF-κB Signaling Pathway
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including JNK, ERK, and p38, that are activated by inflammatory stimuli. Once activated, these kinases phosphorylate and activate transcription factors that, in turn, promote the expression of inflammatory genes.

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibition by Natural Compounds LPS LPS TAK1 TAK1 LPS->TAK1 Activates MKKs MKKs TAK1->MKKs Phosphorylates JNK JNK MKKs->JNK ERK ERK MKKs->ERK p38 p38 MKKs->p38 AP1 AP-1 JNK->AP1 Activates ERK->AP1 Activates p38->AP1 Activates Genes Pro-inflammatory Gene Expression AP1->Genes GomisinB This compound & Analogs GomisinB->MKKs Curcumin Curcumin Curcumin->MKKs Resveratrol Resveratrol Resveratrol->MKKs Quercetin Quercetin Quercetin->MKKs

Inhibition of the MAPK Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory properties of these natural compounds.

In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages

This assay assesses the ability of a test compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound, Curcumin, Resveratrol, Quercetin) for 1-2 hours.

  • Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the cell culture and incubating for 24 hours.

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Culture Culture RAW 264.7 Cells Seed Seed Cells in 96-well Plate Culture->Seed Pretreat Pre-treat with Test Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Griess Nitric Oxide (NO) Assay (Griess Reagent) Supernatant->Griess ELISA Cytokine Analysis (ELISA for TNF-α, IL-6) Supernatant->ELISA

References

Comparative Analysis of Gomisin B's Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the neuroprotective efficacy of Gomisin B compared to leading alternatives, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of the neuroprotective mechanisms of this compound, a lignan (B3055560) derived from Schisandra chinensis, against two other well-researched neuroprotective agents: Edaravone (B1671096) and Resveratrol. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their respective performances in preclinical models of neurodegenerative diseases and ischemic stroke.

Core Neuroprotective Mechanisms: A Comparative Overview

This compound and its related compounds, Gomisin J and N, exert their neuroprotective effects through a multi-pronged approach, primarily centered around antioxidation, anti-inflammation, and the regulation of apoptosis. These mechanisms are largely mirrored by Edaravone, a potent free radical scavenger, and Resveratrol, a natural polyphenol known for its diverse biological activities. The key distinction often lies in the specific molecular pathways targeted and the magnitude of the observed effects in various experimental paradigms.

Data Presentation: Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the quantitative data from key preclinical studies, offering a side-by-side comparison of Gomisin compounds, Edaravone, and Resveratrol across different models of neurological damage.

Table 1: Effect on Infarct Volume in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

CompoundDosageAdministration RouteInfarct Volume Reduction (%) vs. ControlReference
Gomisin J 40 mg/kgIntraperitoneal~50%[1]
80 mg/kgIntraperitoneal~75%[1]
Edaravone 3 mg/kgIntravenous~45%[2]
6 mg/kgIntravenous~55%[3]
Resveratrol 20 mg/kgIntraperitoneal~44%[4]
30 mg/kgIntraperitonealSignificantly reduced[5]
50 mg/kgIntraperitonealSignificantly reduced[6]

Table 2: Modulation of Key Neuroprotective Biomarkers

CompoundExperimental ModelBiomarkerEffectReference
Gomisin J MCAO/R in ratsNrf2Upregulation[1]
HO-1Upregulation[1]
Bcl-2/Bax RatioIncreased[7]
Cleaved Caspase-3Decreased[7]
This compound APP/PS1 miceOxidative StressReduced[8]
Neuronal ApoptosisInhibited[8]
Gomisin N MCAO/R in miceAutophagyInhibited[9]
Edaravone MCAO/R in ratsNrf2Upregulation[10][11]
HO-1Upregulation[10][12]
Bcl-2Increased[13]
BaxDecreased[14]
Resveratrol MCAO/R in ratsNrf2Upregulation[15][16]
HO-1Upregulation[15][17]
Bcl-2/Bax RatioIncreased[17][18]
Cleaved Caspase-3Decreased[15]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

Gomisin_B_Neuroprotective_Mechanism GomisinB This compound OxidativeStress Oxidative Stress GomisinB->OxidativeStress Inhibits Inflammation Inflammation GomisinB->Inflammation Inhibits Apoptosis Apoptosis GomisinB->Apoptosis Inhibits Nrf2 Nrf2 Activation OxidativeStress->Nrf2 NFkB NF-κB Inhibition Inflammation->NFkB Bcl2Bax ↑ Bcl-2/Bax Ratio Apoptosis->Bcl2Bax Caspase3 ↓ Cleaved Caspase-3 Apoptosis->Caspase3 HO1 HO-1 Upregulation Nrf2->HO1 Neuroprotection Neuroprotection HO1->Neuroprotection NFkB->Neuroprotection Bcl2Bax->Neuroprotection Caspase3->Neuroprotection MCAO_R_Experimental_Workflow AnimalModel Rat MCAO/R Model DrugAdmin Drug Administration (Gomisin J, Edaravone, or Resveratrol) AnimalModel->DrugAdmin Reperfusion 24h Reperfusion DrugAdmin->Reperfusion Behavioral Neurological Scoring Reperfusion->Behavioral Histological TTC Staining for Infarct Volume Reperfusion->Histological Biochemical Western Blot (Nrf2, HO-1, Bcl-2, Bax) Antioxidant Assays (SOD, GSH) Reperfusion->Biochemical ApoptosisAssay TUNEL Assay Reperfusion->ApoptosisAssay DataAnalysis Data Analysis and Comparison Behavioral->DataAnalysis Histological->DataAnalysis Biochemical->DataAnalysis ApoptosisAssay->DataAnalysis

References

Comparative Analysis of Gomisin B's Neuroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the neuroprotective efficacy of Gomisin B compared to leading alternatives, supported by experimental data and detailed protocols.

This guide provides a comprehensive comparison of the neuroprotective mechanisms of this compound, a lignan derived from Schisandra chinensis, against two other well-researched neuroprotective agents: Edaravone and Resveratrol. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their respective performances in preclinical models of neurodegenerative diseases and ischemic stroke.

Core Neuroprotective Mechanisms: A Comparative Overview

This compound and its related compounds, Gomisin J and N, exert their neuroprotective effects through a multi-pronged approach, primarily centered around antioxidation, anti-inflammation, and the regulation of apoptosis. These mechanisms are largely mirrored by Edaravone, a potent free radical scavenger, and Resveratrol, a natural polyphenol known for its diverse biological activities. The key distinction often lies in the specific molecular pathways targeted and the magnitude of the observed effects in various experimental paradigms.

Data Presentation: Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the quantitative data from key preclinical studies, offering a side-by-side comparison of Gomisin compounds, Edaravone, and Resveratrol across different models of neurological damage.

Table 1: Effect on Infarct Volume in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

CompoundDosageAdministration RouteInfarct Volume Reduction (%) vs. ControlReference
Gomisin J 40 mg/kgIntraperitoneal~50%[1]
80 mg/kgIntraperitoneal~75%[1]
Edaravone 3 mg/kgIntravenous~45%[2]
6 mg/kgIntravenous~55%[3]
Resveratrol 20 mg/kgIntraperitoneal~44%[4]
30 mg/kgIntraperitonealSignificantly reduced[5]
50 mg/kgIntraperitonealSignificantly reduced[6]

Table 2: Modulation of Key Neuroprotective Biomarkers

CompoundExperimental ModelBiomarkerEffectReference
Gomisin J MCAO/R in ratsNrf2Upregulation[1]
HO-1Upregulation[1]
Bcl-2/Bax RatioIncreased[7]
Cleaved Caspase-3Decreased[7]
This compound APP/PS1 miceOxidative StressReduced[8]
Neuronal ApoptosisInhibited[8]
Gomisin N MCAO/R in miceAutophagyInhibited[9]
Edaravone MCAO/R in ratsNrf2Upregulation[10][11]
HO-1Upregulation[10][12]
Bcl-2Increased[13]
BaxDecreased[14]
Resveratrol MCAO/R in ratsNrf2Upregulation[15][16]
HO-1Upregulation[15][17]
Bcl-2/Bax RatioIncreased[17][18]
Cleaved Caspase-3Decreased[15]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.

Gomisin_B_Neuroprotective_Mechanism GomisinB This compound OxidativeStress Oxidative Stress GomisinB->OxidativeStress Inhibits Inflammation Inflammation GomisinB->Inflammation Inhibits Apoptosis Apoptosis GomisinB->Apoptosis Inhibits Nrf2 Nrf2 Activation OxidativeStress->Nrf2 NFkB NF-κB Inhibition Inflammation->NFkB Bcl2Bax ↑ Bcl-2/Bax Ratio Apoptosis->Bcl2Bax Caspase3 ↓ Cleaved Caspase-3 Apoptosis->Caspase3 HO1 HO-1 Upregulation Nrf2->HO1 Neuroprotection Neuroprotection HO1->Neuroprotection NFkB->Neuroprotection Bcl2Bax->Neuroprotection Caspase3->Neuroprotection MCAO_R_Experimental_Workflow AnimalModel Rat MCAO/R Model DrugAdmin Drug Administration (Gomisin J, Edaravone, or Resveratrol) AnimalModel->DrugAdmin Reperfusion 24h Reperfusion DrugAdmin->Reperfusion Behavioral Neurological Scoring Reperfusion->Behavioral Histological TTC Staining for Infarct Volume Reperfusion->Histological Biochemical Western Blot (Nrf2, HO-1, Bcl-2, Bax) Antioxidant Assays (SOD, GSH) Reperfusion->Biochemical ApoptosisAssay TUNEL Assay Reperfusion->ApoptosisAssay DataAnalysis Data Analysis and Comparison Behavioral->DataAnalysis Histological->DataAnalysis Biochemical->DataAnalysis ApoptosisAssay->DataAnalysis

References

Synergistic Anti-Cancer Effects of Gomisin B and Doxorubicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of Gomisin B, a lignan (B3055560) derived from Schisandra chinensis, when used in combination with the conventional chemotherapy drug doxorubicin (B1662922). While direct quantitative data for this compound in combination with doxorubicin is limited in publicly available literature, this guide leverages extensive data from its closely related analogue, Schisandrin B, to provide a detailed comparison and understanding of the potential synergistic mechanisms, supported by experimental data and detailed protocols.

Quantitative Analysis of Synergistic Effects

The combination of Schisandrin B with doxorubicin has demonstrated significant synergistic cytotoxicity in various cancer cell lines. This synergy allows for a reduction in the required dose of doxorubicin, potentially mitigating its associated cardiotoxicity.

Table 1: In Vitro Cytotoxicity of Schisandrin A and Doxorubicin Combination in Doxorubicin-Resistant Human Osteosarcoma Cells (MG-63/DOX)

TreatmentIC50 of Doxorubicin (μM)Reversal Fold-Change
Doxorubicin (DOX) alone8.54 ± 1.37-
DOX + 10 µM Verapamil (Ver)5.70 ± 1.105.66
DOX + 10 µM Schisandrin A (SchA)4.57 ± 1.508.48
DOX + 50 µM Schisandrin A (SchA)3.26 ± 0.7015.1

Data extracted from a study on Schisandrin A, demonstrating the potential for related lignans (B1203133) to overcome doxorubicin resistance.[1]

Table 2: Enhancement of Doxorubicin-Induced Apoptosis by Schisandrin A in MG-63/DOX Cells

TreatmentEarly Phase Apoptosis (%)Late Phase Apoptosis (%)
Doxorubicin (DOX) alone10.27 ± 2.303.10 ± 1.40
DOX + Verapamil (Ver)23.70 ± 2.7821.70 ± 1.78
DOX + Schisandrin A (SchA)31.13 ± 3.6544.50 ± 5.17

This data for Schisandrin A suggests a significant increase in apoptosis when combined with doxorubicin.[1]

Table 3: In Vivo Anti-Tumor Activity of Schisandrin B and Doxorubicin Combination

Treatment GroupTumor Volume Reduction (S180 Sarcoma Model)Reduction in Lung Metastatic Foci (4T1 Breast Cancer Model)
Doxorubicin (DOX)Significant reduction compared to controlSignificant reduction compared to control
Schisandrin B + DOXSignificantly greater reduction than DOX aloneSignificantly greater reduction than DOX alone

In vivo studies with Schisandrin B show a significant enhancement of doxorubicin's anti-tumor and anti-metastatic effects.[2][3][4]

Signaling Pathways of Synergistic Action

The synergistic effect of Schisandrin B in combination with doxorubicin is primarily attributed to the enhanced induction of apoptosis in cancer cells. The key signaling pathway involves the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a crucial component of the DNA damage response (DDR) pathway.

Doxorubicin induces DNA damage, which in turn activates the ATR-Chk1 signaling cascade, leading to cell cycle arrest and allowing time for DNA repair. By inhibiting ATR, Schisandrin B prevents this checkpoint activation, forcing the cancer cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[1] This enhanced apoptosis is mediated through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspase-9.[5]

Synergy_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion DOX Doxorubicin DNA_Damage DNA Damage DOX->DNA_Damage induces GomisinB This compound (via Schisandrin B data) ATR ATR Kinase GomisinB->ATR inhibits DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Mito_Potential Loss of Mitochondrial Membrane Potential ATR->Mito_Potential CellCycleArrest Cell Cycle Arrest (for DNA Repair) Chk1->CellCycleArrest induces Apoptosis Apoptosis CellCycleArrest->Apoptosis prevents Casp9 Caspase-9 Activation Mito_Potential->Casp9 leads to Casp9->Apoptosis triggers

Proposed signaling pathway for this compound and doxorubicin synergy.

Experimental Protocols

The following are generalized protocols based on methodologies reported for Schisandrin B and doxorubicin combination studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin, alone and in combination.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, SMMC7721 liver cancer)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and doxorubicin in culture medium.

  • Treat the cells with varying concentrations of this compound, doxorubicin, or a combination of both for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 values.

  • The Combination Index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound, Doxorubicin, or combination B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 490 nm G->H I Calculate cell viability and IC50 H->I J Calculate Combination Index (CI) I->J

Workflow for the in vitro MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound, doxorubicin, or the combination at predetermined concentrations (e.g., based on IC50 values) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

The available evidence, primarily from studies on the closely related lignan Schisandrin B, strongly suggests that this compound has the potential to act as a potent synergistic agent with doxorubicin against various cancers. The proposed mechanism of action, involving the inhibition of the ATR-mediated DNA damage response, provides a solid rationale for this combination therapy. Further in-depth studies focusing specifically on this compound are warranted to quantify its synergistic efficacy and fully elucidate the underlying molecular pathways. Such research could pave the way for the development of more effective and less toxic cancer treatment regimens.

References

Synergistic Anti-Cancer Effects of Gomisin B and Doxorubicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of Gomisin B, a lignan derived from Schisandra chinensis, when used in combination with the conventional chemotherapy drug doxorubicin. While direct quantitative data for this compound in combination with doxorubicin is limited in publicly available literature, this guide leverages extensive data from its closely related analogue, Schisandrin B, to provide a detailed comparison and understanding of the potential synergistic mechanisms, supported by experimental data and detailed protocols.

Quantitative Analysis of Synergistic Effects

The combination of Schisandrin B with doxorubicin has demonstrated significant synergistic cytotoxicity in various cancer cell lines. This synergy allows for a reduction in the required dose of doxorubicin, potentially mitigating its associated cardiotoxicity.

Table 1: In Vitro Cytotoxicity of Schisandrin A and Doxorubicin Combination in Doxorubicin-Resistant Human Osteosarcoma Cells (MG-63/DOX)

TreatmentIC50 of Doxorubicin (μM)Reversal Fold-Change
Doxorubicin (DOX) alone8.54 ± 1.37-
DOX + 10 µM Verapamil (Ver)5.70 ± 1.105.66
DOX + 10 µM Schisandrin A (SchA)4.57 ± 1.508.48
DOX + 50 µM Schisandrin A (SchA)3.26 ± 0.7015.1

Data extracted from a study on Schisandrin A, demonstrating the potential for related lignans to overcome doxorubicin resistance.[1]

Table 2: Enhancement of Doxorubicin-Induced Apoptosis by Schisandrin A in MG-63/DOX Cells

TreatmentEarly Phase Apoptosis (%)Late Phase Apoptosis (%)
Doxorubicin (DOX) alone10.27 ± 2.303.10 ± 1.40
DOX + Verapamil (Ver)23.70 ± 2.7821.70 ± 1.78
DOX + Schisandrin A (SchA)31.13 ± 3.6544.50 ± 5.17

This data for Schisandrin A suggests a significant increase in apoptosis when combined with doxorubicin.[1]

Table 3: In Vivo Anti-Tumor Activity of Schisandrin B and Doxorubicin Combination

Treatment GroupTumor Volume Reduction (S180 Sarcoma Model)Reduction in Lung Metastatic Foci (4T1 Breast Cancer Model)
Doxorubicin (DOX)Significant reduction compared to controlSignificant reduction compared to control
Schisandrin B + DOXSignificantly greater reduction than DOX aloneSignificantly greater reduction than DOX alone

In vivo studies with Schisandrin B show a significant enhancement of doxorubicin's anti-tumor and anti-metastatic effects.[2][3][4]

Signaling Pathways of Synergistic Action

The synergistic effect of Schisandrin B in combination with doxorubicin is primarily attributed to the enhanced induction of apoptosis in cancer cells. The key signaling pathway involves the inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a crucial component of the DNA damage response (DDR) pathway.

Doxorubicin induces DNA damage, which in turn activates the ATR-Chk1 signaling cascade, leading to cell cycle arrest and allowing time for DNA repair. By inhibiting ATR, Schisandrin B prevents this checkpoint activation, forcing the cancer cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.[1] This enhanced apoptosis is mediated through the intrinsic mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspase-9.[5]

Synergy_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion DOX Doxorubicin DNA_Damage DNA Damage DOX->DNA_Damage induces GomisinB This compound (via Schisandrin B data) ATR ATR Kinase GomisinB->ATR inhibits DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Mito_Potential Loss of Mitochondrial Membrane Potential ATR->Mito_Potential CellCycleArrest Cell Cycle Arrest (for DNA Repair) Chk1->CellCycleArrest induces Apoptosis Apoptosis CellCycleArrest->Apoptosis prevents Casp9 Caspase-9 Activation Mito_Potential->Casp9 leads to Casp9->Apoptosis triggers

Proposed signaling pathway for this compound and doxorubicin synergy.

Experimental Protocols

The following are generalized protocols based on methodologies reported for Schisandrin B and doxorubicin combination studies. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and doxorubicin, alone and in combination.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, SMMC7721 liver cancer)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound and doxorubicin in culture medium.

  • Treat the cells with varying concentrations of this compound, doxorubicin, or a combination of both for 48-72 hours. Include a vehicle control (DMSO) and a blank (medium only).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control and determine the IC50 values.

  • The Combination Index (CI) can be calculated using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound, Doxorubicin, or combination B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 490 nm G->H I Calculate cell viability and IC50 H->I J Calculate Combination Index (CI) I->J

Workflow for the in vitro MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound and Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound, doxorubicin, or the combination at predetermined concentrations (e.g., based on IC50 values) for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

The available evidence, primarily from studies on the closely related lignan Schisandrin B, strongly suggests that this compound has the potential to act as a potent synergistic agent with doxorubicin against various cancers. The proposed mechanism of action, involving the inhibition of the ATR-mediated DNA damage response, provides a solid rationale for this combination therapy. Further in-depth studies focusing specifically on this compound are warranted to quantify its synergistic efficacy and fully elucidate the underlying molecular pathways. Such research could pave the way for the development of more effective and less toxic cancer treatment regimens.

References

Gomisin B and its Analogs: A Comparative Guide to Their Therapeutic Effects in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gomisins, a class of lignans (B1203133) isolated from Schisandra chinensis, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the therapeutic efficacy of various Gomisins, with a focus on Gomisin B analogs and other members of the Gomisin family, across different cancer models. The data presented herein is compiled from multiple studies to facilitate a clear comparison of their cytotoxic and mechanistic properties.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of different Gomisins on a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cancer cell growth.

Table 1: Cytotoxicity (IC50) of Gomisin Analogs and Other Gomisins in Human Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compound Analog (5b) SIHACervical Cancer0.24[1]
Gomisin G MDA-MB-231Triple-Negative Breast Cancer~10 (after 3-5 days)[2]
MDA-MB-468Triple-Negative Breast Cancer~10 (after 3-5 days)[2]
Gomisin J MCF7Breast Cancer<10 µg/ml (suppressed proliferation)[3][4]
MDA-MB-231Breast Cancer<10 µg/ml (suppressed proliferation)[3][4]
Gomisin L1 HL-60Leukemia82.02[5]
HeLaCervical Cancer166.19[5]
Gomisin M2 MDA-MB-231Triple-Negative Breast Cancer~57-60[6]
HCC1806Triple-Negative Breast Cancer~57-60[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Mechanisms of Action: A Comparative Overview

Gomisins exert their anticancer effects through diverse mechanisms, primarily by inducing programmed cell death (apoptosis and necroptosis) and causing cell cycle arrest.

Table 2: Mechanistic Actions of Gomisins in Cancer Cells

GomisinCancer Cell Line(s)Mechanism of ActionKey Signaling MoleculesReference
This compound Analog (5b) HeLaG2/M Phase Cell Cycle ArrestTubulin Polymerization[1]
Gomisin G MDA-MB-231G1 Phase Cell Cycle Arrest↓ p-AKT, ↓ Cyclin D1[2]
Gomisin J MCF7, MDA-MB-231Apoptosis and Necroptosis-[4]
Gomisin L1 A2780, SKOV3 (Ovarian)ROS-dependent Apoptosis↑ ROS, NADPH Oxidase[5]
Gomisin M2 MDA-MB-231, HCC1806Apoptosis↓ Wnt/β-catenin, ↑ Cleaved Caspase-3 & PARP[6][7]
Gomisin N HeLaSensitization to TRAIL-induced Apoptosis, Inhibition of TNF-α-induced survival↑ DR4, ↑ DR5, ↓ NF-κB, ↓ p-EGFR[8][9][10]
Gomisin A SKOV3, A2780 (Ovarian)Enhances Paclitaxel-induced G2/M Arrest↓ ROS, ↓ CDK4, ↓ Cyclin B1[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the studies of Gomisin's anticancer effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 2 x 10⁴ cells/ml) and allowed to adhere for 24 hours.[3]

  • Treatment: Cells are treated with various concentrations of the Gomisin compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[3]

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.[12]

Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)
  • Cell Treatment: Cells are treated with the Gomisin compound at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each quadrant is quantified using appropriate software.[6]

Western Blot Analysis
  • Protein Extraction: After treatment with Gomisin, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Caspase-3, PARP, β-catenin, p-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][9]

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Gomisins and a general experimental workflow.

Gomisin_Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Lines treatment Gomisin Treatment cell_culture->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt flow Flow Cytometry (Apoptosis, Cell Cycle) treatment->flow wb Western Blot (Protein Expression) treatment->wb zebrafish Zebrafish Xenograft Model tumor_growth Tumor Growth Inhibition zebrafish->tumor_growth

Caption: A general workflow for evaluating the anticancer effects of Gomisins.

Gomisin_M2_Wnt_Pathway Gomisin M2 Action on Wnt/β-catenin Pathway GomisinM2 Gomisin M2 GSK3b GSK3β GomisinM2->GSK3b Activates p_GSK3b p-GSK3β (Inactive) GomisinM2->p_GSK3b Inhibits p_beta_catenin p-β-catenin GSK3b->p_beta_catenin Phosphorylates beta_catenin β-catenin nucleus Nucleus beta_catenin->nucleus degradation Proteasomal Degradation p_beta_catenin->degradation CyclinD1 Cyclin D1 nucleus->CyclinD1 Transcription proliferation Cell Proliferation CyclinD1->proliferation

Caption: Gomisin M2 inhibits the Wnt/β-catenin signaling pathway.[6]

Gomisin_G_AKT_Pathway Gomisin G Action on AKT/Cyclin D1 Axis GomisinG Gomisin G pAKT p-AKT (Active) GomisinG->pAKT Inhibits Phosphorylation CellCycleArrest G1 Arrest GomisinG->CellCycleArrest AKT AKT CyclinD1 Cyclin D1 pAKT->CyclinD1 Promotes G1_S_transition G1 to S Phase Transition CyclinD1->G1_S_transition

Caption: Gomisin G induces G1 cell cycle arrest via the AKT pathway.[2]

Gomisin_N_TRAIL_Pathway Gomisin N Sensitization to TRAIL-induced Apoptosis GomisinN Gomisin N DR4_DR5 Death Receptors (DR4, DR5) GomisinN->DR4_DR5 Upregulates Expression TRAIL TRAIL TRAIL->DR4_DR5 Binds to Caspase8 Caspase-8 DR4_DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Gomisin N enhances TRAIL-mediated apoptosis.[8]

References

Gomisin B and its Analogs: A Comparative Guide to Their Therapeutic Effects in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gomisins, a class of lignans isolated from Schisandra chinensis, have garnered significant attention for their diverse pharmacological activities, including potent anticancer effects. This guide provides a comparative analysis of the therapeutic efficacy of various Gomisins, with a focus on Gomisin B analogs and other members of the Gomisin family, across different cancer models. The data presented herein is compiled from multiple studies to facilitate a clear comparison of their cytotoxic and mechanistic properties.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of different Gomisins on a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting cancer cell growth.

Table 1: Cytotoxicity (IC50) of Gomisin Analogs and Other Gomisins in Human Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compound Analog (5b) SIHACervical Cancer0.24[1]
Gomisin G MDA-MB-231Triple-Negative Breast Cancer~10 (after 3-5 days)[2]
MDA-MB-468Triple-Negative Breast Cancer~10 (after 3-5 days)[2]
Gomisin J MCF7Breast Cancer<10 µg/ml (suppressed proliferation)[3][4]
MDA-MB-231Breast Cancer<10 µg/ml (suppressed proliferation)[3][4]
Gomisin L1 HL-60Leukemia82.02[5]
HeLaCervical Cancer166.19[5]
Gomisin M2 MDA-MB-231Triple-Negative Breast Cancer~57-60[6]
HCC1806Triple-Negative Breast Cancer~57-60[6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

Mechanisms of Action: A Comparative Overview

Gomisins exert their anticancer effects through diverse mechanisms, primarily by inducing programmed cell death (apoptosis and necroptosis) and causing cell cycle arrest.

Table 2: Mechanistic Actions of Gomisins in Cancer Cells

GomisinCancer Cell Line(s)Mechanism of ActionKey Signaling MoleculesReference
This compound Analog (5b) HeLaG2/M Phase Cell Cycle ArrestTubulin Polymerization[1]
Gomisin G MDA-MB-231G1 Phase Cell Cycle Arrest↓ p-AKT, ↓ Cyclin D1[2]
Gomisin J MCF7, MDA-MB-231Apoptosis and Necroptosis-[4]
Gomisin L1 A2780, SKOV3 (Ovarian)ROS-dependent Apoptosis↑ ROS, NADPH Oxidase[5]
Gomisin M2 MDA-MB-231, HCC1806Apoptosis↓ Wnt/β-catenin, ↑ Cleaved Caspase-3 & PARP[6][7]
Gomisin N HeLaSensitization to TRAIL-induced Apoptosis, Inhibition of TNF-α-induced survival↑ DR4, ↑ DR5, ↓ NF-κB, ↓ p-EGFR[8][9][10]
Gomisin A SKOV3, A2780 (Ovarian)Enhances Paclitaxel-induced G2/M Arrest↓ ROS, ↓ CDK4, ↓ Cyclin B1[11]

Experimental Protocols

This section details the methodologies for key experiments cited in the studies of Gomisin's anticancer effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 2 x 10⁴ cells/ml) and allowed to adhere for 24 hours.[3]

  • Treatment: Cells are treated with various concentrations of the Gomisin compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).[3]

  • MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (like DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[12]

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.[12]

Apoptosis Analysis (Annexin V/PI Staining and Flow Cytometry)
  • Cell Treatment: Cells are treated with the Gomisin compound at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each quadrant is quantified using appropriate software.[6]

Western Blot Analysis
  • Protein Extraction: After treatment with Gomisin, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Caspase-3, PARP, β-catenin, p-AKT) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][9]

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Gomisins and a general experimental workflow.

Gomisin_Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Lines treatment Gomisin Treatment cell_culture->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt flow Flow Cytometry (Apoptosis, Cell Cycle) treatment->flow wb Western Blot (Protein Expression) treatment->wb zebrafish Zebrafish Xenograft Model tumor_growth Tumor Growth Inhibition zebrafish->tumor_growth

Caption: A general workflow for evaluating the anticancer effects of Gomisins.

Gomisin_M2_Wnt_Pathway Gomisin M2 Action on Wnt/β-catenin Pathway GomisinM2 Gomisin M2 GSK3b GSK3β GomisinM2->GSK3b Activates p_GSK3b p-GSK3β (Inactive) GomisinM2->p_GSK3b Inhibits p_beta_catenin p-β-catenin GSK3b->p_beta_catenin Phosphorylates beta_catenin β-catenin nucleus Nucleus beta_catenin->nucleus degradation Proteasomal Degradation p_beta_catenin->degradation CyclinD1 Cyclin D1 nucleus->CyclinD1 Transcription proliferation Cell Proliferation CyclinD1->proliferation

Caption: Gomisin M2 inhibits the Wnt/β-catenin signaling pathway.[6]

Gomisin_G_AKT_Pathway Gomisin G Action on AKT/Cyclin D1 Axis GomisinG Gomisin G pAKT p-AKT (Active) GomisinG->pAKT Inhibits Phosphorylation CellCycleArrest G1 Arrest GomisinG->CellCycleArrest AKT AKT CyclinD1 Cyclin D1 pAKT->CyclinD1 Promotes G1_S_transition G1 to S Phase Transition CyclinD1->G1_S_transition

Caption: Gomisin G induces G1 cell cycle arrest via the AKT pathway.[2]

Gomisin_N_TRAIL_Pathway Gomisin N Sensitization to TRAIL-induced Apoptosis GomisinN Gomisin N DR4_DR5 Death Receptors (DR4, DR5) GomisinN->DR4_DR5 Upregulates Expression TRAIL TRAIL TRAIL->DR4_DR5 Binds to Caspase8 Caspase-8 DR4_DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Gomisin N enhances TRAIL-mediated apoptosis.[8]

References

Comparative Efficacy of Gomisin B Analogs in Cancer Research: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency and efficacy of various Gomisin B analogs, focusing on their potential as anticancer agents. The information presented is collated from preclinical studies and aims to facilitate further research and development in this area.

I. Comparative Potency of this compound Analogs

The cytotoxic effects of several this compound analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are summarized in the table below. A lower IC50 value indicates a higher potency.

CompoundHeLa (Cervical Cancer) IC50 (µM)SiHa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)DU-143 (Prostate Cancer) IC50 (µM)
This compound (1) >100>100>100>100>100
Analog 5a 25.433.245.355.468.4
Analog 5b 0.450.24 1.52.83.5
Analog 5c 15.218.922.128.733.2
Analog 5d 8.710.214.519.821.3
Analog 5e 30.135.641.248.952.1
Analog 5f 12.415.819.724.328.9
Analog 5g 5.27.811.315.618.2
Analog 5h 45.351.258.963.470.1
Analog 5i 22.128.433.639.844.5
Analog 5j 18.721.325.430.134.8
Analog 5k 9.812.516.820.423.7
Analog 5l 33.438.944.150.355.7
Analog 5m 14.617.821.926.530.1
Analog 5n 7.39.913.217.820.5
Analog 5o 28.934.139.845.249.8
Analog 5p 11.514.718.923.127.6
Analog 5q 38.742.349.154.860.2
Doxorubicin 0.80.981.21.51.8

Data compiled from Poornima et al., 2017.[1]

Key Findings:

  • Natural this compound (1) exhibits negligible cytotoxic activity.[1]

  • The synthetic 1,2,3-triazole derivatives of this compound (analogs 5a-5q) show a wide range of cytotoxic potencies.[1]

  • Analog 5b demonstrates the most potent anticancer activity, with an IC50 value of 0.24 µM against SiHa cervical cancer cells, surpassing the efficacy of the standard chemotherapeutic drug, Doxorubicin.[1]

II. Mechanisms of Action and Signaling Pathways

The anticancer efficacy of this compound analogs is attributed to their ability to modulate various cellular processes and signaling pathways, leading to cell cycle arrest and apoptosis.

A. Tubulin Polymerization Inhibition and Cell Cycle Arrest

Several this compound analogs, most notably analog 5b, exert their anticancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.

Gomisin_B_Analog_5b This compound Analog 5b Tubulin Tubulin Gomisin_B_Analog_5b->Tubulin Binds to Colchicine (B1669291) Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Mitotic_Spindle_Formation Disrupted Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Formation->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Mechanism of this compound analog 5b inducing G2/M cell cycle arrest.

Studies have shown that analog 5b promotes tubulin polymerization, leading to the disruption of mitotic spindle formation and subsequent arrest of the cell cycle at the G2/M phase.[1] This ultimately triggers programmed cell death, or apoptosis, in cancer cells.

B. Modulation of Key Signaling Pathways

Different Gomisin analogs have been found to interfere with specific signaling pathways that are often dysregulated in cancer.

1. Wnt/β-catenin Signaling Pathway (Targeted by Gomisin M2)

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. Gomisin M2 has been shown to downregulate this pathway.

cluster_0 Gomisin_M2 Gomisin M2 GSK3b GSK3β Gomisin_M2->GSK3b Inhibits Phosphorylation beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates p_GSK3b p-GSK3β (Inactive) p_beta_catenin p-β-catenin beta_catenin->p_beta_catenin Nucleus Nucleus beta_catenin->Nucleus Degradation Degradation p_beta_catenin->Degradation TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription (e.g., Cyclin D1, c-Myc) TCF_LEF->Gene_Transcription Proliferation Cell Proliferation Gene_Transcription->Proliferation

Caption: Gomisin M2 inhibits the Wnt/β-catenin signaling pathway.

2. PI3K/Akt Signaling Pathway (Targeted by Gomisin G)

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Gomisin G has been demonstrated to suppress this pathway, leading to apoptosis.

Gomisin_G Gomisin G p_Akt p-Akt (Active) Gomisin_G->p_Akt Inhibits Phosphorylation PI3K PI3K Akt Akt PI3K->Akt Activates Akt->p_Akt Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival

Caption: Gomisin G suppresses the PI3K/Akt signaling pathway.

III. Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of this compound analogs. Specific details may vary between laboratories and should be optimized accordingly.

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat with this compound analogs at various concentrations Seed_Cells->Treat_Cells Incubate 3. Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer 6. Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 8. Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound analogs and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a dose-response curve fitting software.

B. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

  • Cell Treatment: Treat cells with the this compound analog of interest at its IC50 concentration for 24 to 48 hours.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Western Blot Analysis

This method is used to detect and quantify specific proteins involved in signaling pathways.

Methodology:

  • Protein Extraction: Treat cells with the this compound analog, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies specific to the target proteins (e.g., β-catenin, p-Akt, Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

D. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

  • Compound Addition: Add the this compound analog or a control compound (e.g., paclitaxel (B517696) as a stabilizer, colchicine as a destabilizer) to the reaction mixture.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves and determine the effect of the analog on the rate and extent of tubulin polymerization.

This guide provides a foundational comparison of this compound analogs based on currently available data. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to identify lead candidates for clinical development.

References

Comparative Efficacy of Gomisin B Analogs in Cancer Research: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency and efficacy of various Gomisin B analogs, focusing on their potential as anticancer agents. The information presented is collated from preclinical studies and aims to facilitate further research and development in this area.

I. Comparative Potency of this compound Analogs

The cytotoxic effects of several this compound analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are summarized in the table below. A lower IC50 value indicates a higher potency.

CompoundHeLa (Cervical Cancer) IC50 (µM)SiHa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)DU-143 (Prostate Cancer) IC50 (µM)
This compound (1) >100>100>100>100>100
Analog 5a 25.433.245.355.468.4
Analog 5b 0.450.24 1.52.83.5
Analog 5c 15.218.922.128.733.2
Analog 5d 8.710.214.519.821.3
Analog 5e 30.135.641.248.952.1
Analog 5f 12.415.819.724.328.9
Analog 5g 5.27.811.315.618.2
Analog 5h 45.351.258.963.470.1
Analog 5i 22.128.433.639.844.5
Analog 5j 18.721.325.430.134.8
Analog 5k 9.812.516.820.423.7
Analog 5l 33.438.944.150.355.7
Analog 5m 14.617.821.926.530.1
Analog 5n 7.39.913.217.820.5
Analog 5o 28.934.139.845.249.8
Analog 5p 11.514.718.923.127.6
Analog 5q 38.742.349.154.860.2
Doxorubicin 0.80.981.21.51.8

Data compiled from Poornima et al., 2017.[1]

Key Findings:

  • Natural this compound (1) exhibits negligible cytotoxic activity.[1]

  • The synthetic 1,2,3-triazole derivatives of this compound (analogs 5a-5q) show a wide range of cytotoxic potencies.[1]

  • Analog 5b demonstrates the most potent anticancer activity, with an IC50 value of 0.24 µM against SiHa cervical cancer cells, surpassing the efficacy of the standard chemotherapeutic drug, Doxorubicin.[1]

II. Mechanisms of Action and Signaling Pathways

The anticancer efficacy of this compound analogs is attributed to their ability to modulate various cellular processes and signaling pathways, leading to cell cycle arrest and apoptosis.

A. Tubulin Polymerization Inhibition and Cell Cycle Arrest

Several this compound analogs, most notably analog 5b, exert their anticancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.

Gomisin_B_Analog_5b This compound Analog 5b Tubulin Tubulin Gomisin_B_Analog_5b->Tubulin Binds to Colchicine Site Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Mitotic_Spindle_Formation Disrupted Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation G2_M_Arrest G2/M Phase Arrest Mitotic_Spindle_Formation->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Caption: Mechanism of this compound analog 5b inducing G2/M cell cycle arrest.

Studies have shown that analog 5b promotes tubulin polymerization, leading to the disruption of mitotic spindle formation and subsequent arrest of the cell cycle at the G2/M phase.[1] This ultimately triggers programmed cell death, or apoptosis, in cancer cells.

B. Modulation of Key Signaling Pathways

Different Gomisin analogs have been found to interfere with specific signaling pathways that are often dysregulated in cancer.

1. Wnt/β-catenin Signaling Pathway (Targeted by Gomisin M2)

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. Gomisin M2 has been shown to downregulate this pathway.

cluster_0 Gomisin_M2 Gomisin M2 GSK3b GSK3β Gomisin_M2->GSK3b Inhibits Phosphorylation beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates p_GSK3b p-GSK3β (Inactive) p_beta_catenin p-β-catenin beta_catenin->p_beta_catenin Nucleus Nucleus beta_catenin->Nucleus Degradation Degradation p_beta_catenin->Degradation TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription (e.g., Cyclin D1, c-Myc) TCF_LEF->Gene_Transcription Proliferation Cell Proliferation Gene_Transcription->Proliferation

Caption: Gomisin M2 inhibits the Wnt/β-catenin signaling pathway.

2. PI3K/Akt Signaling Pathway (Targeted by Gomisin G)

The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Gomisin G has been demonstrated to suppress this pathway, leading to apoptosis.

Gomisin_G Gomisin G p_Akt p-Akt (Active) Gomisin_G->p_Akt Inhibits Phosphorylation PI3K PI3K Akt Akt PI3K->Akt Activates Akt->p_Akt Apoptosis_Inhibition Inhibition of Apoptosis p_Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation p_Akt->Cell_Survival

Caption: Gomisin G suppresses the PI3K/Akt signaling pathway.

III. Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of this compound analogs. Specific details may vary between laboratories and should be optimized accordingly.

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Seed_Cells 1. Seed cells in a 96-well plate Treat_Cells 2. Treat with this compound analogs at various concentrations Seed_Cells->Treat_Cells Incubate 3. Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer 6. Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance 7. Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 8. Calculate IC50 values Measure_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound analogs and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values using a dose-response curve fitting software.

B. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

  • Cell Treatment: Treat cells with the this compound analog of interest at its IC50 concentration for 24 to 48 hours.

  • Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Western Blot Analysis

This method is used to detect and quantify specific proteins involved in signaling pathways.

Methodology:

  • Protein Extraction: Treat cells with the this compound analog, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies specific to the target proteins (e.g., β-catenin, p-Akt, Akt).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

D. In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence reporter in a polymerization buffer.

  • Compound Addition: Add the this compound analog or a control compound (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) to the reaction mixture.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves and determine the effect of the analog on the rate and extent of tubulin polymerization.

This guide provides a foundational comparison of this compound analogs based on currently available data. Further research is warranted to fully elucidate the therapeutic potential of these compounds and to identify lead candidates for clinical development.

References

Safety Operating Guide

Navigating the Safe Disposal of Gomisin B: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Gomisin B, a lignan (B3055560) compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the documented hazards of the closely related compound, Gomisin M2, and general principles of hazardous chemical waste management. Gomisin M2 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to avoid environmental release[1][2].

Core Principles for this compound Waste Management

The primary principle for managing this compound waste is to treat it as hazardous material. This necessitates a cradle-to-grave approach, ensuring safety from the moment the waste is generated to its final disposal by a licensed facility. Key considerations include proper segregation, secure containment, clear labeling, and adherence to institutional and regulatory guidelines.

Step-by-Step Disposal Protocol for this compound

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material and have a securely fitting lid.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified. In general, it is best practice to segregate waste streams. For instance, halogenated and non-halogenated solvents should be kept separate.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the container can be managed for recycling or disposal according to your institution's procedures for decontaminated labware[3].

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.

  • The label should also include the date the waste was first added to the container.

  • Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from ignition sources[3].

3. Disposal Procedure:

  • DO NOT dispose of this compound down the drain or in the regular trash[3]. Its high aquatic toxicity poses a significant environmental risk[1].

  • The recommended method of disposal is through a licensed chemical waste disposal contractor. This may involve:

    • Incineration: Controlled incineration at a licensed facility is a common method for destroying organic chemical waste[3].

    • Chemical Destruction Plant: Transferring the waste to a specialized plant for chemical treatment and neutralization[3].

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your this compound waste.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the available resources. The following table summarizes the qualitative safety and disposal information based on a closely related compound, Gomisin M2.

ParameterGuidelineSource
GHS Hazard Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]
Environmental Precautions Avoid release to the environment. Collect spillage.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Experimental Workflow for this compound Disposal

The logical flow for making decisions regarding the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the critical step of consulting institutional EHS for guidance and adherence to regulated disposal pathways.

GomisinB_Disposal_Workflow cluster_classification Waste Classification cluster_handling Handling and Segregation start This compound Waste Generated solid_waste Solid Waste (e.g., contaminated PPE, labware) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste empty_container Empty Containers start->empty_container improper_disposal Improper Disposal (DO NOT DO) start->improper_disposal collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-proof Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse store_waste Store Securely in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs final_disposal Disposal by Licensed Chemical Waste Contractor (e.g., Incineration) contact_ehs->final_disposal drain Pour Down Drain improper_disposal->drain e.g. trash Discard in Regular Trash improper_disposal->trash e.g.

References

Navigating the Safe Disposal of Gomisin B: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Gomisin B, a lignan compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the documented hazards of the closely related compound, Gomisin M2, and general principles of hazardous chemical waste management. Gomisin M2 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to avoid environmental release[1][2].

Core Principles for this compound Waste Management

The primary principle for managing this compound waste is to treat it as hazardous material. This necessitates a cradle-to-grave approach, ensuring safety from the moment the waste is generated to its final disposal by a licensed facility. Key considerations include proper segregation, secure containment, clear labeling, and adherence to institutional and regulatory guidelines.

Step-by-Step Disposal Protocol for this compound

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material and have a securely fitting lid.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified. In general, it is best practice to segregate waste streams. For instance, halogenated and non-halogenated solvents should be kept separate.

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the container can be managed for recycling or disposal according to your institution's procedures for decontaminated labware[3].

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.

  • The label should also include the date the waste was first added to the container.

  • Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from ignition sources[3].

3. Disposal Procedure:

  • DO NOT dispose of this compound down the drain or in the regular trash[3]. Its high aquatic toxicity poses a significant environmental risk[1].

  • The recommended method of disposal is through a licensed chemical waste disposal contractor. This may involve:

    • Incineration: Controlled incineration at a licensed facility is a common method for destroying organic chemical waste[3].

    • Chemical Destruction Plant: Transferring the waste to a specialized plant for chemical treatment and neutralization[3].

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of your this compound waste.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound was found in the available resources. The following table summarizes the qualitative safety and disposal information based on a closely related compound, Gomisin M2.

ParameterGuidelineSource
GHS Hazard Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[1]
Environmental Precautions Avoid release to the environment. Collect spillage.[1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Experimental Workflow for this compound Disposal

The logical flow for making decisions regarding the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the critical step of consulting institutional EHS for guidance and adherence to regulated disposal pathways.

GomisinB_Disposal_Workflow cluster_classification Waste Classification cluster_handling Handling and Segregation start This compound Waste Generated solid_waste Solid Waste (e.g., contaminated PPE, labware) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste empty_container Empty Containers start->empty_container improper_disposal Improper Disposal (DO NOT DO) start->improper_disposal collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-proof Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Suitable Solvent empty_container->triple_rinse store_waste Store Securely in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate collect_rinsate->collect_liquid contact_ehs Contact Institutional EHS for Waste Pickup store_waste->contact_ehs final_disposal Disposal by Licensed Chemical Waste Contractor (e.g., Incineration) contact_ehs->final_disposal drain Pour Down Drain improper_disposal->drain e.g. trash Discard in Regular Trash improper_disposal->trash e.g.

References

Personal protective equipment for handling Gomisin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of bioactive compounds like Gomisin B is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Safety Data Summary

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Oral Toxicity Harmful if swallowed.H302
Acute Aquatic Toxicity Very toxic to aquatic life.H400
Chronic Aquatic Toxicity Very toxic to aquatic life with long lasting effects.H410

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is required to create a barrier between the researcher and the chemical, minimizing exposure.

  • Eye Protection : Wear safety goggles with side-shields to protect against splashes.[1][2]

  • Hand Protection : Use protective gloves, such as nitrile gloves, which offer broad chemical resistance.[3][4] Gloves should be inspected before use and changed immediately if contaminated.[4]

  • Body Protection : A lab coat or impervious clothing is necessary to protect the skin.[1][2]

  • Respiratory Protection : A suitable respirator should be used, especially when handling the powder form, to prevent inhalation.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure a designated handling area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[1][2]

    • Don all required PPE before handling the compound.

  • Handling :

    • Avoid the formation of dust and aerosols.[1][2]

    • Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1][2]

    • Do not eat, drink, or smoke in the handling area.[1][2]

  • Storage :

    • Keep the container tightly sealed.[1][2]

    • Store in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1][2]

    • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1][2]

  • In Case of Exposure :

    • If Swallowed : Call a poison center or doctor immediately. Rinse mouth.[1][2]

    • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1][2][6]

    • Skin Contact : Rinse skin thoroughly with water and remove contaminated clothing. Call a physician.[1][2]

    • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[1][6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection :

    • Collect spillage and contaminated materials in a designated, labeled container.[1][2]

  • Disposal Route :

    • Dispose of contents and containers at an approved waste disposal plant.[1][2]

    • Do not allow the substance to enter drains, water courses, or the soil.[1][2]

Experimental Workflow for Safe Handling of this compound

Gomisin_B_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_spill Storage & Spill cluster_disposal Disposal prep_area 1. Designate & Clean Handling Area check_safety 2. Verify Eyewash & Safety Shower prep_area->check_safety don_ppe 3. Don Required PPE check_safety->don_ppe handle_compound 4. Handle this compound in Fume Hood don_ppe->handle_compound avoid_dust 5. Avoid Dust & Aerosol Formation handle_compound->avoid_dust spill_response Spill Response handle_compound->spill_response If Spill Occurs no_eat_drink 6. No Eating, Drinking, or Smoking avoid_dust->no_eat_drink storage 7. Store Properly (-20°C or -80°C) no_eat_drink->storage collect_waste 8. Collect Waste in Labeled Container storage->collect_waste spill_response->collect_waste dispose_waste 9. Dispose via Approved Waste Plant collect_waste->dispose_waste

References

Personal protective equipment for handling Gomisin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of bioactive compounds like Gomisin B is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Safety Data Summary

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Oral Toxicity Harmful if swallowed.H302
Acute Aquatic Toxicity Very toxic to aquatic life.H400
Chronic Aquatic Toxicity Very toxic to aquatic life with long lasting effects.H410

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound. The following PPE is required to create a barrier between the researcher and the chemical, minimizing exposure.

  • Eye Protection : Wear safety goggles with side-shields to protect against splashes.[1][2]

  • Hand Protection : Use protective gloves, such as nitrile gloves, which offer broad chemical resistance.[3][4] Gloves should be inspected before use and changed immediately if contaminated.[4]

  • Body Protection : A lab coat or impervious clothing is necessary to protect the skin.[1][2]

  • Respiratory Protection : A suitable respirator should be used, especially when handling the powder form, to prevent inhalation.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Preparation :

    • Ensure a designated handling area is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible.[1][2]

    • Don all required PPE before handling the compound.

  • Handling :

    • Avoid the formation of dust and aerosols.[1][2]

    • Use only in areas with appropriate exhaust ventilation, such as a chemical fume hood.[1][2]

    • Do not eat, drink, or smoke in the handling area.[1][2]

  • Storage :

    • Keep the container tightly sealed.[1][2]

    • Store in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1][2]

    • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1][2]

  • In Case of Exposure :

    • If Swallowed : Call a poison center or doctor immediately. Rinse mouth.[1][2]

    • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.[1][2][6]

    • Skin Contact : Rinse skin thoroughly with water and remove contaminated clothing. Call a physician.[1][2]

    • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.[1][6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Collection :

    • Collect spillage and contaminated materials in a designated, labeled container.[1][2]

  • Disposal Route :

    • Dispose of contents and containers at an approved waste disposal plant.[1][2]

    • Do not allow the substance to enter drains, water courses, or the soil.[1][2]

Experimental Workflow for Safe Handling of this compound

Gomisin_B_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage_spill Storage & Spill cluster_disposal Disposal prep_area 1. Designate & Clean Handling Area check_safety 2. Verify Eyewash & Safety Shower prep_area->check_safety don_ppe 3. Don Required PPE check_safety->don_ppe handle_compound 4. Handle this compound in Fume Hood don_ppe->handle_compound avoid_dust 5. Avoid Dust & Aerosol Formation handle_compound->avoid_dust spill_response Spill Response handle_compound->spill_response If Spill Occurs no_eat_drink 6. No Eating, Drinking, or Smoking avoid_dust->no_eat_drink storage 7. Store Properly (-20°C or -80°C) no_eat_drink->storage collect_waste 8. Collect Waste in Labeled Container storage->collect_waste spill_response->collect_waste dispose_waste 9. Dispose via Approved Waste Plant collect_waste->dispose_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gomisin B
Reactant of Route 2
Reactant of Route 2
Gomisin B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。